molecular formula C10H13NO B1329631 2-Phenylmorpholine CAS No. 23972-41-0

2-Phenylmorpholine

Cat. No.: B1329631
CAS No.: 23972-41-0
M. Wt: 163.22 g/mol
InChI Key: ZLNGFYDJXZZFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylmorpholine (CAS 23972-41-0), with the molecular formula C 10 H 13 NO and a molar mass of 163.220 g·mol -1 , is the parent compound of the substituted phenylmorpholine class of pharmaceutical compounds . It is a significant building block in medicinal chemistry research, most notably as the core structure for derivatives like phenmetrazine and phendimetrazine, which are known monoamine releasing agents and psychostimulants . The primary research value of this compound itself lies in its mechanism of action as a potent norepinephrine-dopamine releasing agent (NDRA) . In vitro studies in rat brain synaptosomes have shown it to release norepinephrine (NET IC₅₀ = 79 nM) and dopamine (DAT IC₅₀ = 86 nM) with significant potency, while demonstrating much weaker activity on serotonin transporters (SERT IC₅₀ = 20,260 nM) . This selective pharmacological profile makes it a valuable chemical tool for neuroscientists studying the roles of dopamine and norepinephrine systems in the brain, and for investigating the structure-activity relationships of stimulant-type compounds. This product is intended for research purposes only and is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNGFYDJXZZFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70946825
Record name 2-Phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23972-41-0
Record name 2-Phenylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23972-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023972410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Phenylmorpholine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Phenylmorpholine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2-PM) is the parent compound of the substituted phenylmorpholine class, a group of molecules with significant pharmacological interest.[1] As a potent norepinephrine-dopamine releasing agent (NDRA), 2-PM and its derivatives, such as the well-known anorectic phenmetrazine, exhibit pronounced psychostimulant properties.[1][2] This guide provides a comprehensive technical overview of this compound, covering its core chemical properties, stereoisomerism, synthesis, analytical characterization, pharmacology, and applications, designed to serve as a foundational resource for professionals in chemical and pharmaceutical research.

Chemical Structure and Stereoisomerism

This compound is a heterocyclic compound featuring a morpholine ring substituted at the C2 position with a phenyl group.[3] Its chemical structure incorporates the backbone of phenethylamine, a common motif in many stimulant drugs. The presence of a chiral center at the C2 carbon means that 2-PM exists as a pair of enantiomers: (R)-2-Phenylmorpholine and (S)-2-Phenylmorpholine.[4][5]

The stereochemistry of phenylmorpholine derivatives is a critical determinant of their pharmacological activity. For instance, in the related compound phenmetrazine (3-methyl-2-phenylmorpholine), the cis-isomers are biologically active, whereas the trans-isomers are not.[6][7] While 2-PM itself lacks the second chiral center found in phenmetrazine, the spatial orientation of the phenyl group in the (R) vs. (S) enantiomer is crucial for its interaction with monoamine transporters. The resolution of these enantiomers is a key step for pharmacological studies and the development of stereochemically pure clinical candidates.[8]

Caption: 2D structure of this compound with the chiral center at C2 indicated.

Physicochemical Properties

This compound is typically encountered as an orange oil in its free base form or as a white solid when prepared as a hydrochloride salt.[9][10] Its properties make it amenable to standard organic chemistry laboratory procedures.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[3]
Molar Mass 163.22 g/mol [3]
CAS Number 23972-41-0 (racemate)[3]
Appearance Orange oil (free base), White solid (HCl salt)[9][10]
Solubility Slightly soluble in water[11]
Boiling Point 188-192 °C (Styrene Oxide precursor)[12]

Synthesis and Purification

The synthesis of this compound is well-documented and can be achieved through several routes. A common and effective laboratory-scale method involves the reaction of a precursor, N-(2'-hydroxy-2'-phenylethyl)-ethanolamine, which is cyclized under acidic conditions.

Causality in Experimental Design:

The choice of strong acid (e.g., 6N HCl) is crucial as it protonates the hydroxyl groups, facilitating a dehydration and subsequent intramolecular cyclization (Sɴ2 reaction) to form the morpholine ring.[9] The use of heat accelerates this dehydration-cyclization cascade. Post-reaction, basification with a strong base like NaOH is necessary to deprotonate the morpholine nitrogen, converting the amine salt into its free base form, which is soluble in organic solvents like ether, allowing for efficient extraction from the aqueous reaction mixture.[9] Anhydrous sodium sulfate is a standard drying agent used to remove residual water from the organic extract before solvent evaporation, which would otherwise contaminate the final product.

Detailed Experimental Protocol: Synthesis from N-(2'-hydroxy-2'-phenylethyl)-ethanolamine[9]
  • Reaction Setup: Dissolve 5.3 g of N-(2'-hydroxy-2'-phenylethyl)-ethanolamine in 100 mL of 6N hydrochloric acid in a round-bottom flask equipped with a reflux condenser.

  • Cyclization: Heat the solution at 110°C for 4 hours. The mixture will undergo dehydration and cyclization to form the this compound hydrochloride salt.

  • Workup - Basification: After cooling to room temperature, carefully basify the acidic mixture with a concentrated sodium hydroxide solution until the pH is >12. This converts the hydrochloride salt to the free base.

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product into diethyl ether (3 x 50 mL).

  • Washing & Drying: Combine the organic extracts and wash with water (1 x 50 mL) to remove any remaining inorganic salts. Dry the ether layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and evaporate the ether under reduced pressure to yield crude this compound as an orange oil.

  • Purification (Optional): The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Caption: A typical workflow for the synthesis and isolation of this compound.

Chiral Resolution

To study the specific effects of each enantiomer, the racemic mixture must be separated. This is typically achieved through chiral resolution.[13] A common method involves reacting the racemic amine with a chiral acid (a resolving agent), such as tartaric acid.[13] This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility.[14] This difference allows for their separation by fractional crystallization. Once a diastereomeric salt is isolated, the chiral resolving agent can be removed by treatment with a base, yielding the pure enantiomer.[13]

Spectroscopic Analysis

Structural confirmation and purity assessment of this compound are performed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals. The phenyl protons will appear as a multiplet in the aromatic region (~7.2-7.5 ppm). The four methylene protons of the morpholine ring will present as complex multiplets in the aliphatic region, with those adjacent to the oxygen (C6 protons) resonating further downfield (~3.8-4.1 ppm) than those adjacent to the nitrogen (C5 protons, ~2.8-3.1 ppm) due to the differing electronegativity.[15][16] The N-H proton signal is typically a broad singlet with a variable chemical shift.[15]

  • ¹³C NMR: The carbon spectrum will show distinct signals for the phenyl carbons and the four carbons of the morpholine ring.[17]

  • IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C-N stretching, and C-O-C stretching of the ether linkage in the morpholine ring.

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to its molecular weight (163.22 g/mol ), along with a characteristic fragmentation pattern that can be used for identification.

Pharmacology and Mechanism of Action

This compound is a potent psychostimulant that functions as a norepinephrine-dopamine releasing agent (NDRA).[1] Its mechanism of action is similar to that of amphetamine and its well-known derivative, phenmetrazine.[1][6]

Monoamine Transporter Interaction

2-PM exerts its effects by interacting with the dopamine transporter (DAT) and the norepinephrine transporter (NET) on the presynaptic neuronal membrane. It acts as a substrate for these transporters, being taken up into the neuron. Once inside, it disrupts the vesicular storage of dopamine and norepinephrine and reverses the direction of transporter flow, leading to a significant efflux of these neurotransmitters from the neuron into the synaptic cleft.[1][18]

This surge in synaptic dopamine and norepinephrine concentrations enhances neurotransmission, leading to the characteristic stimulant effects: increased alertness, focus, and energy.[19] In vitro assays using rat brain synaptosomes have shown its potency, with EC₅₀ values of 86 nM for dopamine release and 79 nM for norepinephrine release.[1] Notably, its effect on serotonin release is significantly weaker (EC₅₀ = 20,260 nM), classifying it as a selective NDRA rather than a broad-spectrum monoamine releaser like MDMA.[1]

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft vesicle Vesicles (DA/NE Storage) dat DAT vesicle->dat Disrupted Storage net NET vesicle->net Disrupted Storage da_ne DA / NE dat->da_ne Reuptake Blocked dat->da_ne Efflux (Reverse Transport) net->da_ne Reuptake Blocked net->da_ne Efflux (Reverse Transport) pm This compound pm->dat Enters via Transporter pm->net Enters via Transporter

Sources

An In-Depth Technical Guide to the Physiological Effects of 2-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 2-Phenylmorpholine, a psychoactive compound belonging to the substituted phenylmorpholine class. While direct research on this compound is limited, its structural and chemical similarity to the well-characterized stimulant, Phenmetrazine, allows for a robust, evidence-based extrapolation of its physiological effects. This document details the compound's primary mechanism of action as a potent norepinephrine-dopamine releasing agent (NDRA). We will explore its interactions at the synaptic cleft, its expected physiological and psychological outcomes, and its potential for abuse. Furthermore, this guide presents a standardized in-vitro experimental protocol for assessing the activity of such compounds at monoamine transporters, providing a framework for future research and drug development in this area.

Section 1: Introduction and Chemical Context

The phenylmorpholine chemical class is a group of synthetic compounds characterized by a morpholine ring substituted with a phenyl group.[1] The most notable member of this class is Phenmetrazine (3-methyl-2-phenylmorpholine), a stimulant drug first synthesized in 1952 and previously marketed as an appetite suppressant under the trade name Preludin.[2] Although initially lauded for producing fewer side effects like nervousness and euphoria compared to amphetamines, Phenmetrazine was later withdrawn from many markets due to its significant potential for abuse and reports of psychotic reactions similar to those induced by amphetamines.[3][4]

This compound is the parent compound of this class, lacking the 3-methyl group of Phenmetrazine.[5] Its chemical structure incorporates the foundational backbone of amphetamine, suggesting a similar psychostimulant profile.[2] Understanding the pharmacology of Phenmetrazine and its analogues is crucial for predicting the physiological effects of this compound.[6] The primary therapeutic interest in this class has been for its anorectic (appetite-suppressing) effects, driven by its stimulant properties.[3][7]

Section 2: Mechanism of Action at the Synaptic Cleft

This compound, like its analogue Phenmetrazine, is a potent norepinephrine-dopamine releasing agent (NDRA).[5][8] This means it primarily exerts its effects by increasing the extracellular concentrations of the neurotransmitters norepinephrine (NE) and dopamine (DA) in the brain.[3] It has significantly weaker effects on the serotonin (5-HT) system.[2]

The mechanism involves a dual action at the presynaptic neuron's transporter proteins—the norepinephrine transporter (NET) and the dopamine transporter (DAT):

  • Reuptake Inhibition: this compound binds to DAT and NET, blocking the normal reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron.[8]

  • Transporter Reversal (Efflux): More significantly, as a substrate-type releaser, it is transported into the presynaptic neuron.[9] This action promotes a reversal of the transporter's function, causing it to pump dopamine and norepinephrine out of the neuron and into the synaptic cleft, a process known as efflux.[2]

This substantial increase in synaptic dopamine and norepinephrine leads to enhanced signaling at postsynaptic receptors, resulting in the compound's characteristic stimulant effects.[2]

Mechanism_of_Action cluster_0 Presynaptic Terminal cluster_1 cluster_2 Postsynaptic Terminal presynaptic Presynaptic Neuron vesicle Vesicles (DA, NE) DA DA NE NE DAT Dopamine Transporter (DAT) DAT->vesicle Reverses Transport (Efflux) NET Norepinephrine Transporter (NET) NET->vesicle Reverses Transport (Efflux) twoPM_in This compound twoPM_in->DAT Blocks Reuptake twoPM_in->NET Blocks Reuptake DA_R Dopamine Receptors DA->DA_R Increased Binding NE_R Norepinephrine Receptors NE->NE_R Increased Binding postsynaptic Postsynaptic Neuron DA_R->postsynaptic Signal Transduction NE_R->postsynaptic Signal Transduction

Caption: Mechanism of this compound at a monoaminergic synapse.

Section 3: Pharmacological Profile & Quantitative Data

The potency of a compound as a monoamine releasing agent is typically quantified by its half-maximal effective concentration (EC₅₀), which represents the concentration of the drug that elicits 50% of the maximal release of a given neurotransmitter. A lower EC₅₀ value indicates greater potency.[2]

The following table summarizes the available in-vitro data for this compound and its relevant analogues, based on assays performed in rat brain synaptosomes.[5]

Compound Norepinephrine (NE) Release EC₅₀ (nM) Dopamine (DA) Release EC₅₀ (nM) Serotonin (5-HT) Release EC₅₀ (nM)
This compound 798620,260
Phenmetrazine 29 - 50.470 - 1317,765 - >10,000
Dextroamphetamine 6.6 - 10.25.8 - 24.8698 - 1,765

Data sourced from Rothman et al. (2003) and other cited literature.[2][5] Note: Lower values indicate higher potency.

From this data, it is evident that this compound is a potent releaser of both norepinephrine and dopamine, with potencies comparable to, though slightly less than, Phenmetrazine.[2][5] Its activity at the serotonin transporter is markedly lower, indicating a pharmacological profile focused on the catecholaminergic systems.[5]

Section 4: Core Physiological & Psychological Effects

Based on its mechanism as a potent NDRA, the physiological and psychological effects of this compound are expected to be consistent with other central nervous system (CNS) stimulants like Phenmetrazine and amphetamine.

Central Nervous System (CNS) & Psychological Effects:
  • Stimulation and Wakefulness: Increased release of norepinephrine and dopamine in brain regions like the reticular activating system and cortex leads to heightened arousal, reduced fatigue, and insomnia.[3][10]

  • Anorectic Effect: The primary historical use of this class of drugs is appetite suppression.[3] This is mediated by the stimulation of the hypothalamus.[11]

  • Mood Elevation and Euphoria: Increased dopaminergic activity in the brain's reward pathways (e.g., the nucleus accumbens) can produce feelings of well-being, increased confidence, and euphoria.[2][12]

  • Enhanced Focus and Concentration: Catecholamine stimulants can improve attention and executive function, which is the basis for their use in treating ADHD.[6]

Peripheral and Systemic Effects:
  • Cardiovascular Effects: As a sympathomimetic amine, this compound will mimic the actions of the sympathetic nervous system.[11] This leads to increased heart rate (tachycardia) and elevated blood pressure (hypertension).[13][14]

  • Other Physical Effects: Other common effects include dry mouth, blurred vision, dizziness, and increased sweating.[14]

Adverse Effects and Abuse Potential:

The potent dopamine-releasing properties of this compound confer a significant potential for misuse and psychological dependence.[2][12] Chronic or high-dose use can lead to serious adverse effects:

  • Cardiovascular Strain: Persistent hypertension and tachycardia can increase the risk of serious cardiovascular events.[14]

  • Psychiatric Effects: High doses can lead to anxiety, agitation, paranoia, and, in susceptible individuals, a stimulant-induced psychosis that resembles schizophrenia.[3][4]

  • Dependence and Withdrawal: Long-term use can lead to tolerance and dependence.[13] Abrupt cessation after prolonged use may result in withdrawal symptoms such as extreme fatigue and depression.[15]

Section 5: Experimental Protocol: In Vitro Assessment of Monoamine Transporter Activity

To empirically determine the potency of a compound like this compound at monoamine transporters, a radiotracer uptake inhibition assay is a gold-standard method.[16] This protocol outlines the key steps for assessing its inhibitory concentration (IC₅₀) at DAT and NET in rat brain synaptosomes or transporter-transfected cells.

Objective:

To determine the concentration of this compound required to inhibit 50% of the uptake of a specific radiolabeled monoamine ([³H]DA or [³H]NE) into neuronal terminals or cells expressing the respective transporter.

Materials:
  • HEK 293 cells stably transfected with human DAT or NET, or freshly prepared rat striatal (for DAT) and cortical (for NET) synaptosomes.

  • Radioligands: [³H]Dopamine and [³H]Norepinephrine.

  • Test Compound: this compound dissolved in appropriate buffer.

  • Control Inhibitors: GBR 12909 (for DAT) and Desipramine (for NET) for determining non-specific uptake.

  • Krebs-HEPES buffer (KHB).

  • Scintillation fluid and a liquid scintillation counter.

Step-by-Step Methodology:
  • Cell/Synaptosome Preparation:

    • Culture transporter-transfected HEK cells to confluence in 96-well plates.

    • Alternatively, prepare synaptosomes from dissected rat brain tissue via differential centrifugation.

    • Rationale: This step provides the biological substrate (the transporters) for the assay. Transfected cells offer a cleaner system, while synaptosomes provide a more physiologically relevant ex-vivo model.

  • Assay Setup:

    • Wash the prepared cells/synaptosomes once with room temperature KHB.[16]

    • Prepare serial dilutions of this compound across a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Add 50 µL of KHB containing the various concentrations of the test drug to the wells. Include wells for "total uptake" (vehicle only) and "non-specific uptake" (a high concentration of a selective inhibitor like GBR 12909 or Desipramine).[16]

    • Rationale: A wide concentration range is necessary to generate a full dose-response curve and accurately determine the IC₅₀.

  • Incubation:

    • Pre-incubate the plates for 5-10 minutes at room temperature.[16]

    • Add the radiolabeled substrate ([³H]DA or [³H]NE) at a final concentration near its Kₘ value (e.g., 10 nM).

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Rationale: The pre-incubation allows the test compound to bind to the transporters. The short incubation with the radioligand measures the initial rate of uptake, which is the most accurate reflection of transporter function.

  • Termination and Lysis:

    • Rapidly terminate the uptake by washing the cells twice with 100 µL of ice-cold KHB.[16]

    • Rationale: The ice-cold buffer immediately stops the transporter activity, "freezing" the amount of radiolabel taken up at the termination point.

    • Lyse the cells by adding 1% SDS solution to each well.

  • Quantification and Data Analysis:

    • Transfer the lysate from each well into a scintillation vial containing scintillation fluid.

    • Measure the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of radiolabeled neurotransmitter taken up.

    • Calculate the specific uptake by subtracting the non-specific uptake CPM from all other values.

    • Plot the percent inhibition of specific uptake against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_incubation 3. Incubation cluster_quant 4. Quantification & Analysis prep Prepare Transfected Cells or Brain Synaptosomes wash1 Wash with KHB Buffer prep->wash1 add_drug Add Serial Dilutions of this compound wash1->add_drug add_controls Add Controls: - Vehicle (Total Uptake) - Selective Inhibitor (Non-specific) pre_incubate Pre-incubate (5-10 min) add_controls->pre_incubate add_radio Add [³H]DA or [³H]NE pre_incubate->add_radio incubate Incubate at 37°C (10 min) add_radio->incubate terminate Terminate with Ice-Cold KHB incubate->terminate lyse Lyse Cells (1% SDS) terminate->lyse count Liquid Scintillation Counting lyse->count analyze Calculate Specific Uptake & Determine IC₅₀ count->analyze

Caption: Workflow for an in-vitro monoamine transporter uptake inhibition assay.

Section 6: Conclusion and Future Research Directions

This compound is a potent norepinephrine-dopamine releasing agent with a pharmacological profile strongly indicative of CNS stimulant activity. Its physiological effects are predicted to closely mirror those of its well-studied analogue, Phenmetrazine, encompassing increased wakefulness, appetite suppression, and significant cardiovascular stimulation. The pronounced dopaminergic action also suggests a high potential for abuse and dependence.

Given the limited direct research on this specific compound, future investigations are warranted. Key areas for research include:

  • In-vivo microdialysis studies to confirm its effects on extracellular dopamine and norepinephrine levels in key brain regions of live animal models.

  • Behavioral pharmacology studies to characterize its stimulant, anorectic, and reinforcing (abuse potential) effects.

  • Metabolic profiling to identify its major metabolites, as these may also possess pharmacological activity, similar to how phendimetrazine acts as a prodrug to phenmetrazine.[11][12]

A thorough understanding of the structure-activity relationships within the substituted phenylmorpholine class is essential for the development of novel therapeutics with improved safety and efficacy profiles, potentially for conditions like ADHD or binge eating disorder, while minimizing abuse liability.[6][17]

References

  • PubChem. (n.d.). Phenmetrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Phendimetrazine Tartrate? Patsnap Synapse. Retrieved from [Link]

  • chemeurope.com. (n.d.). Phenmetrazine. Retrieved from [Link]

  • Wikipedia. (2025, December 26). Phenmetrazine. Retrieved from [Link]

  • Wikipedia. (2025, December 26). 2-Phenyl-3,6-dimethylmorpholine. Retrieved from [Link]

  • WebMD. (2024, November 8). Phendimetrazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1647-1656. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

  • Carroll, F. I., et al. (2011). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry, 54(5), 1441-1448. Retrieved from [Link]

  • Stoops, W. W., et al. (2012). Abuse Potential of Oral Phendimetrazine in Cocaine-Dependent Individuals: Implications for Agonist-like Replacement Therapy. The American Journal of Drug and Alcohol Abuse, 38(5), 456-462. Retrieved from [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404-1416. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Reaction Phenotyping Assay. Retrieved from [Link]

  • Drugs.com. (2025, November 10). Phendimetrazine Side Effects: Common, Severe, Long Term. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Phenmetrazine – Knowledge and References. Retrieved from [Link]

  • Drugs.com. (2025, April 9). Phendimetrazine: Uses, Dosage & Side Effects. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • Chem-Impex. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US20130203752A1 - Phenylmorpholines and analogues thereof.
  • The Journal of Organic Chemistry. (1958). cis- and trans-3-Methyl-2-phenylmorpholine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]

  • PubMed. (2008). Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter. Retrieved from [Link]

  • ResearchGate. (2008). Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. Retrieved from [Link]

  • PubMed. (1998). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Retrieved from [Link]

  • PubMed Central. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. Retrieved from [Link]

  • MDPI. (2018). Structure Modeling of the Norepinephrine Transporter. Retrieved from [Link]

  • PubMed Central. (2001). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. Retrieved from [Link]

Sources

2-Phenylmorpholine and its role as a norepinephrine-dopamine releasing agent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Phenylmorpholine: A Norepinephrine-Dopamine Releasing Agent

Abstract

This technical guide provides a comprehensive scientific overview of this compound, the parent compound of the substituted phenylmorpholine class of psychostimulants. We delve into its chemical synthesis, core physicochemical properties, and detailed pharmacology. The primary focus is on its mechanism of action as a potent and selective norepinephrine-dopamine releasing agent (NDRA), with significantly less activity at the serotonin transporter. This document outlines standardized in vitro and in vivo methodologies for characterizing its pharmacological profile, including synaptosomal release assays and brain microdialysis. Structure-activity relationships are briefly discussed in the context of its better-known derivatives, such as phenmetrazine. This guide is intended for researchers, chemists, and pharmacologists in the fields of neuroscience and drug development, providing the foundational knowledge and technical protocols necessary to investigate this compound and its analogues.

Introduction

This compound is the foundational chemical structure for a class of psychoactive compounds known as substituted phenylmorpholines.[1][2] While its derivatives, notably phenmetrazine (3-methyl-2-phenylmorpholine) and phendimetrazine (3,4-dimethyl-2-phenylmorpholine), gained prominence as prescription anorectics and are recognized for their stimulant properties, the parent compound itself is a potent neuropharmacological agent.[1][3] Its primary mechanism of action is the induction of neurotransmitter release, specifically targeting the norepinephrine (NE) and dopamine (DA) systems.[1] This classifies this compound as a norepinephrine-dopamine releasing agent (NDRA), a category of drugs that includes well-known stimulants like amphetamine.[1][4]

Understanding the pharmacology of this compound is crucial for two primary reasons. First, it serves as a reference compound for structure-activity relationship (SAR) studies, helping to elucidate how chemical modifications to the phenylmorpholine scaffold alter potency, selectivity, and mechanism of action at monoamine transporters.[5][6] Second, as the parent compound, its profile provides a baseline for evaluating the pharmacological contributions of various substituents found in its more complex analogues that appear as research chemicals or new psychoactive substances.[2][3]

Chemical Properties and Synthesis

Chemical Identity
  • IUPAC Name: this compound[1][7]

  • Common Names: PAL-632[1]

  • CAS Number: 23972-41-0[1][7]

  • Molecular Formula: C₁₀H₁₃NO[1][7]

  • Molar Mass: 163.22 g/mol [1][7]

Stereochemistry

Like many psychoactive compounds, this compound is chiral, existing as two enantiomers: (S)-2-phenylmorpholine and (R)-2-phenylmorpholine.[8][9] The stereochemistry can be a critical determinant of pharmacological activity, though detailed comparative data for the individual enantiomers of the parent compound are not as widely published as for its derivatives. For many related compounds, the dextrorotatory isomer exhibits greater central stimulant activity.

Synthesis

A common laboratory synthesis involves the cyclization of an amino alcohol precursor. One established method is the acid-catalyzed dehydration of N-(2'-hydroxy-2'-phenylethyl)-ethanolamine.[10]

Synthetic Pathway Overview:

  • Precursor: The synthesis begins with N-(2'-hydroxy-2'-phenylethyl)-ethanolamine.

  • Cyclization: The precursor is dissolved in a strong acid, such as 6N hydrochloric acid, and heated. The acidic environment protonates the hydroxyl groups, facilitating the elimination of a water molecule and subsequent intramolecular cyclization to form the morpholine ring.

  • Workup: After heating, the reaction mixture is cooled and basified (e.g., with NaOH) to deprotonate the amine, rendering the this compound free base.

  • Extraction & Purification: The free base is extracted from the aqueous solution using an organic solvent like ether. The organic extract is then washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude product as an oil.[10][11]

Pharmacology

Mechanism of Action: Monoamine Release

This compound exerts its stimulant effects by acting as a substrate-type releaser at the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][4] This mechanism is distinct from that of reuptake inhibitors (like cocaine or methylphenidate), which merely block the transporter from the outside.

The process involves:

  • Binding and Transport: this compound binds to the substrate recognition site on the extracellular side of DAT and NET and is transported into the presynaptic neuron, similar to the endogenous neurotransmitters.

  • Vesicular Disruption: Once inside the neuron, it can disrupt the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic dopamine and norepinephrine.

  • Transporter Reversal: The primary mechanism for release is the induction of transporter-mediated efflux, also known as reverse transport. The presence of this compound in the cytoplasm and the resulting disruption of ionic gradients cause the DAT and NET to reverse their normal direction of transport, actively pumping DA and NE out of the neuron and into the synaptic cleft.[12][13]

This rapid, non-vesicular release of neurotransmitters leads to a significant increase in synaptic concentrations of dopamine and norepinephrine, causing enhanced stimulation of postsynaptic receptors.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron Vesicle Synaptic Vesicle (Stores DA/NE) DA_NE_cyto Vesicle->DA_NE_cyto Normal Leak VMAT2 VMAT2 DA_NE_cyto->VMAT2 Reuptake Transporter DAT / NET DA_NE_cyto->Transporter 4. Reverse Transport (Efflux) VMAT2->Vesicle Reuptake Transporter->DA_NE_cyto 2. Carries In DA_NE_synapse Compound This compound Compound->VMAT2 3. Disrupts Vesicular Storage Compound->Transporter 1. Binds & Enters DA_NE_synapse->Transporter Normal Reuptake (Inhibited) Receptor Postsynaptic Receptors DA_NE_synapse->Receptor 5. Receptor Activation

Caption: Mechanism of this compound as a Releasing Agent.
Pharmacological Profile

The potency of a releasing agent is measured by its half-maximal effective concentration (EC₅₀), which is the concentration of the drug that elicits 50% of its maximal release effect. A lower EC₅₀ value indicates greater potency. This compound is a potent NDRA with very weak activity as a serotonin (5-HT) releaser.

CompoundNE Release EC₅₀ (nM)DA Release EC₅₀ (nM)5-HT Release EC₅₀ (nM)
This compound 798620,260
Dextroamphetamine6.6–10.25.8–24.8698–1,765
Phenmetrazine29–50.470–1317,765–>10,000
Data sourced from rat brain synaptosome assays.[1]

These data demonstrate that this compound is roughly equipotent at releasing norepinephrine and dopamine, and over 200-fold more selective for these catecholamines over serotonin.[1] This profile is characteristic of a classic psychostimulant and is predictive of effects such as increased arousal, focus, and locomotor activity, with a lower likelihood of the empathogenic effects associated with potent serotonin releasers.[13]

Structure-Activity Relationships (SAR)

The this compound scaffold is a privileged structure for monoamine transporter ligands.[5][6] SAR studies on its derivatives reveal key insights:

  • N-Substitution: The nitrogen atom is a common site for modification. N-alkylation is generally not favorable for release activity.

  • Ring Substitution: Methylation on the morpholine ring, as seen in phenmetrazine (3-methyl), maintains the potent NDRA profile.[1][3]

  • Phenyl Ring Substitution: Adding substituents to the phenyl ring can dramatically alter potency and selectivity. For example, adding a 4-methyl group (as in 4-methylphenmetrazine) can increase serotonin activity, shifting the profile towards that of an entactogen.[3][5] Conversely, halogen substitution can modulate potency at DAT and NET.[5]

Methodologies for Pharmacological Characterization

To rigorously define the activity of this compound or its analogues, a combination of in vitro and in vivo experiments is essential.

In Vitro Characterization: Synaptosomal Release Assay

This is the gold-standard assay to determine if a compound is a transporter substrate and to quantify its potency (EC₅₀) as a releasing agent. The protocol uses synaptosomes, which are resealed nerve terminals isolated from brain tissue that retain functional transporters.[12]

Protocol: Neurotransmitter Release Assay Using Rat Brain Synaptosomes

  • Tissue Preparation:

    • Euthanize adult male Sprague-Dawley rats according to approved institutional protocols.

    • Rapidly dissect brain regions of interest. For DAT assays, use the striatum; for NET assays, use whole brain minus striatum and cerebellum.[12]

    • Homogenize the tissue in ice-cold sucrose buffer (0.32 M sucrose).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 min) to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-HEPES buffer).

  • Radiolabel Loading:

    • Aliquot the synaptosomal suspension into tubes.

    • To block vesicular uptake and isolate transporter-mediated effects, add 1 µM of reserpine to all buffers.[12]

    • Add a low concentration of a radiolabeled substrate. Use [³H]Dopamine ([³H]DA) for DAT assays and [³H]Norepinephrine ([³H]NE) or the NET-selective substrate [³H]MPP+ for NET assays.[12]

    • Incubate for a set period (e.g., 15-30 min at 37°C) to allow the synaptosomes to accumulate the radiotracer via active transport.

  • Initiation of Release:

    • Prepare serial dilutions of this compound in the assay buffer.

    • After loading, wash the synaptosomes by filtration over glass fiber filters to remove excess extracellular radiotracer.

    • Rapidly add the buffer containing the test compound (or vehicle control) to the filters and incubate for a short period (e.g., 5-10 min at 37°C). This initiates the release of the preloaded [³H]DA or [³H]NE.

  • Quantification and Data Analysis:

    • Terminate the assay by rapid vacuum filtration, washing the filters with ice-cold buffer to stop the reaction.

    • Measure the radioactivity remaining in the synaptosomes trapped on the filters using a liquid scintillation counter.

    • Calculate the amount of radiotracer released as the difference between the vehicle control and the drug-treated samples.

    • Plot the percentage of release against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ and maximal effect (Eₘₐₓ).

Workflow_Release_Assay cluster_prep 1. Synaptosome Preparation cluster_assay 2. Release Experiment cluster_analysis 3. Data Analysis Dissect Dissect Brain Region (e.g., Striatum) Homogenize Homogenize in Sucrose Buffer Dissect->Homogenize Centrifuge Differential Centrifugation Homogenize->Centrifuge Resuspend Resuspend Pellet (Synaptosomes) Centrifuge->Resuspend Load Load with Radiotracer (e.g., [3H]Dopamine) Resuspend->Load Wash1 Filter & Wash (Remove excess tracer) Load->Wash1 Incubate Incubate with This compound Wash1->Incubate Wash2 Terminate by Filtration & Final Wash Incubate->Wash2 Count Scintillation Counting (Measure radioactivity) Wash2->Count Calculate % Release vs. Control Count->Calculate Plot Plot Dose-Response Curve Calculate->Plot EC50 Calculate EC50 & Emax Plot->EC50

Caption: Experimental Workflow for In Vitro Synaptosomal Release Assay.
In Vivo Characterization: Brain Microdialysis

Microdialysis is a powerful in vivo technique for measuring neurotransmitter concentrations in the extracellular fluid of specific brain regions in freely moving animals.[14][15] This method provides crucial information about how a systemically administered drug affects synaptic neurotransmitter levels in real-time.[16][17]

Protocol Outline: Microdialysis in Awake Rats

  • Surgical Preparation:

    • Anesthetize a rat and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting a brain region rich in DA/NE terminals, such as the prefrontal cortex or nucleus accumbens.

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Neurotransmitters in the extracellular space diffuse across the semipermeable membrane at the tip of the probe and into the flowing aCSF.[14]

    • Collect the resulting dialysate samples in timed fractions (e.g., every 10-20 minutes).

  • Drug Administration and Sampling:

    • After collecting several baseline samples to establish stable neurotransmitter levels, administer this compound (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for 2-3 hours post-administration to monitor the time course of the drug's effect.

  • Sample Analysis:

    • Analyze the concentration of dopamine and norepinephrine in the dialysate fractions using a highly sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).[16]

    • Express the results as a percentage change from the baseline concentrations. A successful experiment with this compound would show a robust and sustained increase in extracellular DA and NE levels post-injection.

Conclusion

This compound is a prototypical norepinephrine-dopamine releasing agent that serves as a valuable pharmacological tool and the parent structure for a range of psychostimulants. Its potent and selective activity at catecholamine transporters, coupled with a well-understood mechanism of action, makes it an ideal candidate for comparative studies in neuropharmacology and medicinal chemistry. The methodologies detailed in this guide, from in vitro release assays to in vivo microdialysis, represent the standard, validated approaches required to fully characterize the neurochemical profile of this compound and its derivatives, providing a solid foundation for further research into the structure-activity relationships of the phenylmorpholine class.

References

  • PrepChem.com. Synthesis of this compound. Available from: [Link]

  • Wikipedia. This compound. Available from: [Link]

  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC - PubMed Central. Available from: [Link]

  • Morgese, M. G., et al. (2017). In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex. PubMed Central. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Wikipedia. Substituted phenylmorpholine. Available from: [Link]

  • News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. Available from: [Link]

  • Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. Available from: [Link]

  • Hoebel, B. G., et al. (1989). Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications. PubMed. Available from: [Link]

  • PubChem. (R)-2-Phenylmorpholine. Available from: [Link]

  • PubChem. (2S)-2-Phenylmorpholine. Available from: [Link]

  • Sensagent. Substituted phenylmorpholine. Available from: [Link]

  • Lead Sciences. This compound. Available from: [Link]

  • Martin, C., et al. (2000). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. PubMed. Available from: [Link]

  • Muller, A., et al. (2014). Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex. NIH. Available from: [Link]

  • Kaur, R., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available from: [Link]

  • Glennon, R. A., et al. (2018). The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes. PMC - PubMed Central. Available from: [Link]

  • Hasenhuetl, P. S., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. PNAS. Available from: [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC - NIH. Available from: [Link]

  • Wikipedia. Dopamine releasing agent. Available from: [Link]

  • Wikipedia. Norepinephrine–dopamine releasing agent. Available from: [Link]

  • Scherer, M., et al. (2017). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. ResearchGate. Available from: [Link]

  • Molecular Devices. Neurotransmitter Transporter Assay Kit. Available from: [Link]

  • Reith, M. E., et al. (2001). Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity. PubMed. Available from: [Link]

  • Wikipedia. Norepinephrine releasing agent. Available from: [Link]

  • Wikipedia. Stimulant. Available from: [Link]

  • Saroja, J., et al. (2011). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. PubMed Central. Available from: [Link]

  • Luethi, D., & Liechti, M. E. (2018). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. ResearchGate. Available from: [Link]

  • Froimowitz, M., et al. (2007). Quantitative structure-activity relationship studies of threo-methylphenidate analogs. ResearchGate. Available from: [Link]

  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed. Available from: [Link]

  • Wang, Z., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI. Available from: [Link]

Sources

The Rise and Diversification of Phenylmorpholines: A Technical Guide to a Versatile CNS Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substituted 2-phenylmorpholine framework represents a cornerstone in the development of centrally acting therapeutic agents. From the early breakthroughs in anorectic research to the nuanced modulation of monoamine transporters for antidepressant therapies, this chemical class has demonstrated remarkable versatility. This in-depth guide provides a comprehensive overview of the discovery, history, and chemical evolution of substituted phenylmorpholines. We will explore the seminal compounds that defined the class, delve into the structure-activity relationships that govern their pharmacological profiles, and present detailed synthetic methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important pharmacophore.

Introduction: The Phenylmorpholine Core and Its Significance

Substituted phenylmorpholines are a class of chemical compounds derived from the parent this compound structure.[1][2] These molecules have a six-membered morpholine ring containing both nitrogen and oxygen heteroatoms, attached to a phenyl group. This scaffold has proven to be a privileged structure in medicinal chemistry, capable of interacting with a variety of biological targets within the central nervous system (CNS).[3] The primary mechanism of action for many early and well-known phenylmorpholines is the release of monoamine neurotransmitters such as dopamine and norepinephrine, leading to stimulant effects.[1][4] This pharmacological activity led to their initial investigation and application as appetite suppressants.[5] Over time, further chemical modifications have yielded compounds with more selective actions, such as norepinephrine reuptake inhibitors used in the treatment of depression.[6][7]

The enduring interest in this class of compounds stems from the tunability of their pharmacological effects through targeted chemical substitutions on both the phenyl and morpholine rings. This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The First Wave: Anorectics and the Discovery of Phenmetrazine and Phendimetrazine

The history of substituted phenylmorpholines is intrinsically linked to the search for effective treatments for obesity in the mid-20th century.[8] Following the use and subsequent recognition of the addictive potential of amphetamines, a need arose for anorectic agents with a more favorable safety profile.[9]

Phenmetrazine: The Archetypal Phenylmorpholine

Phenmetrazine, chemically (±)-trans-3-methyl-2-phenylmorpholine, was first synthesized in 1952.[10] It emerged as a potent anorectic and was marketed under the brand name Preludin.[10] Its mechanism of action involves the release of norepinephrine and dopamine, with significantly less effect on serotonin.[10][11] This profile is similar to amphetamine but with a potentially lower risk of abuse, which initially made it an attractive alternative.[12] However, widespread misuse eventually led to its withdrawal from the market in many countries.[10]

Phendimetrazine: A Prodrug Approach

Phendimetrazine, (2S,3S)-3,4-dimethyl-2-phenylmorpholine, was introduced as a successor to phenmetrazine.[13] It functions as a prodrug, with approximately 30% of an oral dose being metabolized to the active compound, phenmetrazine.[13] This metabolic conversion results in a more gradual and sustained release of phenmetrazine, which was thought to reduce its abuse potential.[13][14] Phendimetrazine is still prescribed for the short-term treatment of obesity in some countries.[12]

Evolution of the Scaffold: Reboxetine and the Shift to Antidepressant Therapies

The therapeutic applications of the phenylmorpholine scaffold expanded beyond appetite suppression with the development of compounds targeting specific monoamine transporters for the treatment of depression.

Reboxetine: A Selective Norepinephrine Reuptake Inhibitor

Reboxetine, 2-[(2-ethoxyphenoxy)phenylmethyl]morpholine, is a selective norepinephrine reuptake inhibitor (NRI).[6][7] Its development was a departure from the releasing-agent profile of earlier phenylmorpholines and was based on the established role of norepinephrine in mood regulation.[6] Discovered at Farmitalia-Carlo Erba and first published in 1984, reboxetine was approved in Europe in 1997 for the treatment of major depressive disorder.[15][16] It has a low affinity for other neurotransmitter transporters and receptors, which contributes to a side effect profile distinct from that of other classes of antidepressants.[6][7] Despite its approval in many countries, it did not receive FDA approval in the United States.[15][17]

Structure-Activity Relationships (SAR): Tailoring Pharmacological Profiles

The pharmacological diversity of substituted phenylmorpholines is a direct result of how different chemical modifications influence their interaction with monoamine transporters.

  • Substitution on the Phenyl Ring: Modifications to the phenyl ring can significantly alter the potency and selectivity of the compound. For example, the introduction of electron-withdrawing groups can influence the affinity for dopamine and norepinephrine transporters.[11]

  • Substitution on the Morpholine Ring: Alkylation of the nitrogen atom in the morpholine ring, as seen in phendimetrazine (N-methyl), can convert the compound into a prodrug.[13] The size and nature of the N-alkyl group can modulate the rate of metabolic activation and the overall pharmacokinetic profile.[18]

  • Stereochemistry: The stereochemistry of the chiral centers at the 2 and 3 positions of the morpholine ring is crucial for activity. For instance, the anorectic effects of phenmetrazine are primarily attributed to the (trans)-(2R,3R)- and (2S,3S)-enantiomers.

Synthesis and Experimental Protocols

The synthesis of substituted phenylmorpholines typically involves the formation of the core morpholine ring from an appropriate amino alcohol and a substituted phenacyl bromide or a related electrophile.

General Synthetic Pathway for Phenmetrazine

The synthesis of phenmetrazine can be achieved through the reaction of 2-bromopropiophenone with ethanolamine.[10] This initial reaction forms an intermediate alcohol, which is then cyclized and reduced to yield phenmetrazine.[10]

G A 2-Bromopropiophenone C Intermediate Alcohol (3-methyl-2-phenylmorpholin-2-ol) A->C + B Ethanolamine B->C D Phenmetrazine C->D Reduction (e.g., Sodium Borohydride)

Caption: General synthetic scheme for Phenmetrazine.

Detailed Experimental Protocol: Synthesis of Phendimetrazine

The synthesis of phendimetrazine involves the reaction of N-methylethanolamine with 2-bromopropiophenone, followed by a reductive cyclization.[13]

Step 1: Synthesis of the intermediate (3)

  • To a solution of N-methylethanolamine in a suitable solvent (e.g., ethanol), add 2-bromopropiophenone.

  • The reaction mixture is stirred at room temperature for several hours.

  • The solvent is removed under reduced pressure, and the resulting residue is purified to yield the intermediate compound (3).

Step 2: Reductive cyclization to Phendimetrazine

  • The intermediate (3) is dissolved in formic acid.

  • The solution is heated under reflux for a specified period.

  • After cooling, the reaction mixture is basified and extracted with an organic solvent.

  • The organic layer is dried and the solvent evaporated to yield phendimetrazine, which can be further purified by crystallization or chromatography.

Pharmacological Data Summary

CompoundPrimary Mechanism of ActionPrimary Therapeutic UseKey Pharmacological Notes
Phenmetrazine Norepinephrine-Dopamine Releasing Agent (NDRA)[10]Anorectic (historical)[10]High abuse potential led to withdrawal from market.[10][12]
Phendimetrazine Prodrug to Phenmetrazine[13]Anorectic[13]Slower onset and longer duration of action compared to phenmetrazine.[13]
Reboxetine Selective Norepinephrine Reuptake Inhibitor (NRI)[6][7]Antidepressant[6]Low affinity for other monoamine transporters and receptors.[7]

Conclusion and Future Directions

The substituted phenylmorpholine scaffold has a rich history in medicinal chemistry, evolving from broad-acting stimulants to highly selective therapeutic agents. The journey from phenmetrazine to reboxetine highlights the power of chemical modification in tailoring the pharmacological properties of a core structure. Future research in this area may focus on the development of novel phenylmorpholine derivatives with even greater selectivity for specific monoamine transporter subtypes or with dual-acting properties for the treatment of complex neuropsychiatric disorders. The versatility of this scaffold ensures its continued relevance in the ongoing quest for new and improved CNS therapies.

References

  • Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

  • Wikipedia. (n.d.). Phendimetrazine. Retrieved from [Link]

  • Wikiwand. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenmetrazine. Retrieved from [Link]

  • WikiMed. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

  • Dwoskin, L. P. (2004). The promises and pitfalls of reboxetine. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Atkinson, R. L. (2022). An Historical Review of Steps and Missteps in the Discovery of Anti-Obesity Drugs. NCBI. Retrieved from [Link]

  • The Bariatric & Metabolic Center of Colorado. (2024, October 26). The Evolution of Weight Loss Drugs Through Time. Retrieved from [Link]

  • Carroll, F. I., et al. (2012). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. NIH. Retrieved from [Link]

  • Dwoskin, L. P. (2004). The Promises and Pitfalls of Reboxetine. PMC - PubMed Central - NIH. Retrieved from [Link]

  • Bishop, K. (2024, April 17). Weight-Loss Drugs: A Historical Review, Part 2. ACHI. Retrieved from [Link]

  • Wikipedia. (n.d.). Anorectic. Retrieved from [Link]

  • Dwoskin, L. P. (2025, August 6). The Promises and Pitfalls of Reboxetine. ResearchGate. Retrieved from [Link]

  • D&PS. (2015, October 5). #2-1. History of anti-obesity drugs II. Retrieved from [Link]

  • Wikipedia. (n.d.). Reboxetine. Retrieved from [Link]

  • El-Sayed, N. S. (2017, October 17). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Semantic Scholar. Retrieved from [Link]

  • Wikipedia. (n.d.). Stimulant. Retrieved from [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC - NIH. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Retrieved from [Link]

  • Spetea, M., et al. (2020). Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. MDPI. Retrieved from [Link]

  • Blough, B. E., et al. (2013). Phenylmorpholines and analogues thereof. Google Patents.
  • Gualdani, R., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Retrieved from [Link]

  • D2h. (2021, December 23). File:Phenmetrazine Synthesis.svg. Wikimedia Commons. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metra. PubChem. Retrieved from [Link]

  • Wikimedia Commons. (2021, January 22). Category:Substituted phenylmorpholines. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Phenylmorpholine Derivatives and Their Stimulant Properties

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylmorpholine scaffold represents a cornerstone in the development of central nervous system (CNS) stimulants. Historically anchored by the clinical use and subsequent misuse of phenmetrazine, this chemical class continues to be a subject of intense interest in medicinal chemistry and pharmacology. This guide provides a comprehensive technical overview of this compound derivatives, delving into their synthesis, stereochemistry, structure-activity relationships (SAR), and mechanisms of action as monoamine releasing agents. We will explore key derivatives, from clinically utilized compounds to emergent psychoactive substances, and provide detailed experimental protocols for their synthesis and in vitro evaluation. The objective is to furnish researchers and drug development professionals with a foundational understanding of this important class of psychostimulants, highlighting both their therapeutic potential and inherent risks.

The this compound Core: A Privileged Scaffold for Stimulant Activity

The this compound structure is a synthetic amphetamine derivative where the terminal amine of a phenylisopropylamine skeleton is incorporated into a morpholine ring.[1] This seemingly minor cyclization has profound effects on the molecule's pharmacological profile, creating a rigid structure that orients the phenyl group and the nitrogen atom in a specific spatial arrangement conducive to interaction with monoamine transporters.

The parent compound, this compound, is itself a potent norepinephrine-dopamine releasing agent (NDRA).[2] However, it is the substituted derivatives, particularly those with alkyl groups on the morpholine ring, that have gained prominence. The archetypal example, phenmetrazine (3-methyl-2-phenylmorpholine), was introduced as an anorectic (appetite suppressant) in the 1950s and demonstrates the classic stimulant properties associated with this class.[1][3]

Caption: Core chemical structure of this compound.

Mechanism of Action: Modulating Synaptic Catecholamines

The primary stimulant effects of this compound derivatives are mediated through their interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1] These transporters are responsible for clearing their respective neurotransmitters from the synaptic cleft, thereby terminating the signal. Unlike pure reuptake inhibitors (e.g., cocaine) which simply block the transporter, most phenmetrazine analogues act as substrate-type releasers .[1]

This mechanism involves several steps:

  • The drug binds to the outward-facing conformation of the transporter.

  • It is then translocated into the presynaptic neuron, similar to the endogenous neurotransmitter.

  • Once inside, the drug disrupts the vesicular monoamine transporter 2 (VMAT2), causing neurotransmitters to move from synaptic vesicles into the cytoplasm.

  • This increase in cytoplasmic dopamine and norepinephrine drives the DAT and NET to reverse their direction of transport, releasing the neurotransmitters into the synaptic cleft in a non-vesicular, impulse-independent manner.

Phenmetrazine is a potent substrate-type releaser at both DAT and NET, with significantly less activity at the serotonin transporter (SERT).[1] This pharmacological profile, heavily weighted towards catecholamines, is responsible for the classic psychostimulant effects: increased alertness, euphoria, and anorexia, with a lower incidence of the hallucinogenic or empathogenic effects associated with strong serotonin releasers.

Synaptic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_NE_cyto Cytoplasmic DA / NE VMAT2->DA_NE_cyto Disrupted DAT_NET DAT / NET (Transporter) DA_NE_synapse DA / NE DAT_NET->DA_NE_synapse 4. Release Vesicle Synaptic Vesicle (DA/NE stored) DA_NE_cyto->DAT_NET 3. Reverse Transport PM 2-PM Derivative PM->DAT_NET 1. Binds & Enters DA_NE_synapse->DAT_NET Reuptake Blocked Receptor Postsynaptic Receptors DA_NE_synapse->Receptor 5. Binds & Signals

Caption: Mechanism of a this compound (2-PM) releasing agent.

Structure-Activity Relationships (SAR)

Modifications to the this compound scaffold can dramatically alter its potency, selectivity, and overall pharmacological profile. Understanding these relationships is critical for designing new compounds with desired therapeutic effects.

  • N-Substitution: The nature of the substituent on the morpholine nitrogen is a key determinant of activity.

    • Phenmetrazine (N-H): A potent and active releasing agent.

    • Phendimetrazine (N-CH₃): This N-methylation renders the compound virtually inactive on its own.[4] However, phendimetrazine acts as a prodrug, undergoing in vivo N-demethylation to yield the active metabolite, phenmetrazine.[4][5] This metabolic conversion results in a slower onset and more sustained release of phenmetrazine, which is believed to lower its abuse potential compared to direct administration of phenmetrazine.[4][5]

  • Phenyl Ring Substitution: Adding substituents to the phenyl ring modulates transporter affinity and selectivity.

    • Methyl Substitution: The position of a methyl group is critical. A study on methylphenmetrazine (MPM) isomers showed that 2-MPM and 3-MPM retained stimulant properties similar to phenmetrazine, while 4-MPM displayed a more MDMA-like entactogen profile, suggesting increased serotonin activity.[1][6]

    • Fluorine Substitution: Fluorination has been a common strategy in the development of new psychoactive substances (NPS). 3-Fluorophenmetrazine (3-FPM), for example, emerged as a popular designer drug, largely retaining the catecholamine-dominant profile of its parent compound.

  • Stereochemistry: Phenmetrazine has two chiral centers, leading to four possible stereoisomers. The biological activity resides primarily in the (2S, 3S)- and (2R, 3R)- enantiomers (the trans-isomers). The cis-isomers (e.g., pseudophenmetrazine) are significantly less active.[2]

Comparative Pharmacological Data

The following table summarizes the monoamine releasing activity for several key this compound derivatives. The EC₅₀ value represents the concentration of the drug required to elicit a 50% maximal release of the neurotransmitter. Lower values indicate higher potency.

CompoundNorepinephrine (NE) Release EC₅₀ (nM)Dopamine (DA) Release EC₅₀ (nM)Serotonin (5-HT) Release EC₅₀ (nM)Primary Profile
d-Amphetamine 6.6–10.25.8–24.8698–1,765NDRA
This compound 798620,260NDRA
Phenmetrazine 29–50.470–1317,765–>10,000NDRA
Phendimetrazine >10,000>10,000>100,000Prodrug / Inactive

Data compiled from multiple sources.[2][3]

Experimental Protocols

A self-validating system of protocols is essential for the reliable synthesis and characterization of these compounds. The causality behind experimental choices—such as the choice of reducing agent or the method of cyclization—is critical for reproducibility and optimization.

Synthesis of Phenmetrazine

This protocol describes a common synthetic route to phenmetrazine from 2-bromopropiophenone and ethanolamine.[3] The choice of a strong acid for the final cyclization step is crucial for dehydrating the intermediate alcohol to form the morpholine ring.

Synthesis_Workflow Start 2-Bromopropiophenone + Ethanolamine Step1 Step 1: Alkylation Forms intermediate amino ketone Intermediate Intermediate Alcohol (3-methyl-2-phenylmorpholin-2-ol) Step2 Step 2: Reduction (e.g., NaBH₄) Reduces ketone to alcohol Step3 Step 3: Cyclization (Conc. H₂SO₄) Dehydration forms morpholine ring Intermediate->Step3 Final Phenmetrazine Step3->Final

Caption: General synthetic workflow for Phenmetrazine.

Methodology:

  • Step 1: Synthesis of the Intermediate Alcohol:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromopropiophenone in a suitable solvent such as ethanol.

    • Add an excess of ethanolamine to the solution. The excess base serves to neutralize the HBr byproduct.

    • Reflux the mixture for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

    • Cool the reaction mixture and filter to remove any precipitated salts. Evaporate the solvent in vacuo.

    • The resulting crude amino ketone is then dissolved in methanol. Cool the solution in an ice bath.

    • Add sodium borohydride (NaBH₄) portion-wise to reduce the ketone to a secondary alcohol. The choice of NaBH₄ is based on its selectivity for ketones in the presence of other functional groups and its operational simplicity.

    • Stir the reaction for 1-2 hours, then quench carefully with water.

    • Extract the product into an organic solvent (e.g., dichloromethane), dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate alcohol, 3-methyl-2-phenylmorpholin-2-ol.

  • Step 2: Cyclization to Phenmetrazine:

    • Caution: This step uses concentrated strong acid and is highly exothermic.

    • In a flask cooled in an ice/salt bath, slowly add the crude intermediate alcohol from Step 1 to concentrated sulfuric acid with vigorous stirring.

    • The sulfuric acid acts as both a catalyst and a dehydrating agent to facilitate the intramolecular cyclization.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight.

    • Carefully pour the acidic mixture onto crushed ice to quench the reaction.

    • Basify the aqueous solution to a high pH (>12) with a strong base, such as 50% NaOH solution, while cooling in an ice bath.

    • Extract the phenmetrazine freebase with an organic solvent (e.g., diethyl ether or toluene).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude phenmetrazine.

    • The product can be further purified by distillation or by conversion to its hydrochloride salt and recrystallization.

In Vitro Assay: Monoamine Transporter Uptake Inhibition

This protocol provides a method for assessing the potency of a compound to inhibit the reuptake of neurotransmitters into synaptosomes, a common and reliable method for screening stimulant activity.[1]

Methodology:

  • Preparation of Synaptosomes:

    • Homogenize fresh rat brain tissue (e.g., striatum for DAT, frontal cortex for NET) in ice-cold sucrose buffer (0.32 M sucrose).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in a suitable assay buffer (e.g., Krebs-phosphate buffer).

  • Uptake Inhibition Assay:

    • Prepare a series of dilutions of the test compound (e.g., a this compound derivative) in the assay buffer.

    • In a 96-well plate, add the synaptosome preparation to wells containing either buffer (for total uptake), a known potent inhibitor like cocaine (for non-specific uptake), or the test compound at various concentrations.

    • Pre-incubate the plate for 10-15 minutes at 37°C to allow the compound to bind.

    • Initiate the uptake reaction by adding a small volume of radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT assays or [³H]norepinephrine for NET assays).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The short incubation time ensures measurement of the initial rate of transport.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the synaptosomes (containing the uptaken radiolabel) from the buffer.

    • Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radiolabel.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (wells with cocaine) from the total uptake (wells with buffer only).

    • Determine the percent inhibition for each concentration of the test compound relative to the specific uptake.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of specific uptake).

Conclusion and Future Directions

The this compound scaffold remains a highly versatile platform for the development of CNS stimulants. The well-defined structure-activity relationships allow for the rational design of analogues with tailored pharmacological profiles. While the abuse potential of potent NDRAs like phenmetrazine led to their clinical demise, the underlying pharmacology continues to be explored for therapeutic applications.[1][3] For instance, the prodrug strategy embodied by phendimetrazine offers a viable approach to mitigating abuse liability.[5] Furthermore, research into analogues as potential treatments for cocaine addiction, ADHD, and obesity is ongoing, focusing on creating compounds that separate therapeutic efficacy from reinforcing effects.[7][8] Future research will likely focus on fine-tuning the balance between dopamine and norepinephrine activity and exploring novel substitutions to create next-generation stimulants with improved safety and efficacy profiles.

References

  • Phenmetrazine | C11H15NO | CID 4762 - PubChem. National Institutes of Health. Available at: [Link]

  • Phenmetrazine - Wikipedia. Wikipedia. Available at: [Link]

  • Phendimetrazine - Wikipedia. Wikipedia. Available at: [Link]

  • Phendimetrazine. ScienceDirect. Available at: [Link]

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC. National Institutes of Health. Available at: [Link]

  • Substituted phenylmorpholine - Wikipedia. Wikipedia. Available at: [Link]

  • This compound - Wikipedia. Wikipedia. Available at: [Link]

  • What is the mechanism of Phendimetrazine Tartrate? - Patsnap Synapse. Patsnap. Available at: [Link]

  • Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters - PubMed. National Institutes of Health. Available at: [Link]

  • Substituted phenylmorpholine. TheReaderWiki. Available at: [Link]

  • Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PubMed. National Institutes of Health. Available at: [Link]

  • Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. National Institutes of Health. Available at: [Link]

  • Chemical structure of phendimetrazine and phenmetrazine enantiomers examined in the present study. - ResearchGate. ResearchGate. Available at: [Link]

  • Phenylmorpholines and analogues thereof - Google Patents. Google Patents.

Sources

A Technical Guide to 2-Phenylmorpholine: From Molecular Identifiers to Pharmacological Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-phenylmorpholine, a foundational molecule in the substituted phenylmorpholine class of compounds. We delve into its core chemical identifiers, the InChIKey and SMILES string, which are critical for unambiguous database searching and computational modeling. The document further explores its physicochemical properties, established synthesis protocols, and its significant role as a potent norepinephrine-dopamine releasing agent (NDRA). Intended for researchers, medicinal chemists, and pharmacologists, this guide synthesizes key technical data with practical insights, including a detailed analytical workflow for its quantification. The content is grounded in authoritative sources to ensure scientific integrity and provides a robust framework for understanding and utilizing this compound in a research and development context.

Core Molecular Identifiers and Chemical Informatics

In modern chemical research, unambiguous molecular identification is paramount. Standardized, machine-readable identifiers are essential for cataloging, searching, and analyzing chemical structures in vast databases. For this compound, the two most critical identifiers are the IUPAC International Chemical Identifier (InChI) and the Simplified Molecular-Input Line-Entry System (SMILES) string.

InChI and InChIKey

The InChI is a layered, textual identifier that encodes the chemical structure in a standardized format. From this, a hashed, fixed-length InChIKey is generated, which is ideal for database indexing and web searching.

  • InChI: InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2[1]

  • InChIKey: ZLNGFYDJXZZFJP-UHFFFAOYSA-N[1]

This InChIKey corresponds to the racemic mixture of this compound. Chirality introduces a new layer to the identifier, resulting in distinct InChIKeys for each enantiomer, which is a critical distinction in drug development where stereoisomers can have vastly different pharmacological profiles.

SMILES Notation

The SMILES string is a compact linear notation that represents the molecular structure using short ASCII strings. It is widely used in cheminformatics software.

  • Racemic SMILES: C1COC(CN1)C2=CC=CC=C2

  • (R)-Enantiomer SMILES: C1COC2=CC=CC=C2[2]

  • (S)-Enantiomer SMILES: C1COC2=CC=CC=C2[3]

The "@" and "@@" symbols in the enantiomer-specific SMILES strings denote the tetrahedral chirality at the C2 position of the morpholine ring, providing an unambiguous 2D representation of the 3D structure.

Table 1: Summary of Chemical Identifiers for this compound
IdentifierRacemic this compound(R)-2-Phenylmorpholine(S)-2-Phenylmorpholine
IUPAC Name This compound(2R)-2-phenylmorpholine[2](2S)-2-phenylmorpholine[3]
CAS Number 23972-41-0[1]1225376-02-2[2]74572-15-9[3]
Molecular Formula C₁₀H₁₃NOC₁₀H₁₃NO[2]C₁₀H₁₃NO[3]
InChIKey ZLNGFYDJXZZFJP-UHFFFAOYSA-NZLNGFYDJXZZFJP-JTQLQIEISA-N[2]ZLNGFYDJXZZFJP-SNVBAGLBSA-N[3]
Canonical SMILES C1COC(CN1)C2=CC=CC=C2C1COC2=CC=CC=C2[2]C1COC2=CC=CC=C2[3]

Physicochemical and Toxicological Profile

A compound's utility in drug development is heavily influenced by its physical and chemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Computed Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight 163.22 g/mol PubChem
XLogP3 1.1PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 2PubChem
Rotatable Bond Count 1PubChem
Toxicological Summary

According to the Globally Harmonized System (GHS) classifications provided by depositor notifications to the European Chemicals Agency (ECHA), this compound is associated with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

These classifications necessitate careful handling in a laboratory setting, utilizing appropriate personal protective equipment (PPE), including gloves, eye protection, and a fume hood.

Synthesis and Chemical Reactivity

This compound serves as a key intermediate and its synthesis is well-established. The most common laboratory-scale synthesis involves an acid-catalyzed intramolecular cyclization.

Synthesis via Acid-Catalyzed Cyclization

This method relies on the dehydration and subsequent cyclization of an amino alcohol precursor. The acid protonates a hydroxyl group, which then departs as a water molecule, creating a carbocation that is subsequently attacked by the remaining nucleophile (the amine) to form the morpholine ring[4].

Protocol: Synthesis of this compound [4][5]

  • Dissolution: Dissolve N-(2'-hydroxy-2'-phenylethyl)-ethanolamine (1.0 eq.) in 6N hydrochloric acid (approx. 18 mL per gram of starting material).

  • Heating: Heat the solution at 110°C for 4 hours under reflux. The acidic environment and high temperature facilitate the dehydration and intramolecular cyclization reaction.

  • Basification: After cooling to room temperature, carefully basify the reaction mixture with a concentrated sodium hydroxide solution until the pH is >12. This deprotonates the amine, rendering the product soluble in organic solvents.

  • Extraction: Extract the aqueous mixture with diethyl ether (3x volume of the aqueous layer). The organic product will partition into the ether layer.

  • Washing & Drying: Wash the combined organic extracts with water to remove any remaining inorganic salts. Dry the ether layer over anhydrous sodium sulfate to remove residual water.

  • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield crude this compound as an oil. Further purification can be achieved via distillation or column chromatography if required.

For enantiomerically pure synthesis, a common strategy involves the deprotection of a chiral precursor, such as dissolving tert-butyl (S)-2-phenylmorpholine-4-carboxylate in a solution of HCl in dioxane to remove the BOC protecting group[6].

Pharmacological Profile and Mechanism of Action

This compound is the parent compound of a class of psychostimulants that includes well-known drugs like phenmetrazine and phendimetrazine[1][7]. Its pharmacological activity stems from its function as a monoamine releasing agent.

Mechanism of Action: A Norepinephrine-Dopamine Releasing Agent (NDRA)

This compound is a potent norepinephrine-dopamine releasing agent (NDRA)[1]. It acts on the presynaptic nerve terminal to induce the non-vesicular release of these neurotransmitters from the cytoplasm into the synaptic cleft. This is achieved by reversing the normal direction of flow of the dopamine transporter (DAT) and the norepinephrine transporter (NET). The resulting increase in synaptic concentrations of dopamine and norepinephrine leads to enhanced neurotransmission and produces stimulant effects. Its effect on the serotonin transporter (SERT) is significantly weaker, making it selective for catecholaminergic systems[1].

MOA cluster_pre Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_post Postsynaptic Neuron vesicle Vesicles (DA/NE) dat_net DAT / NET Transporter da_ne DA / NE dat_net->da_ne Efflux pm This compound pm->dat_net Reverses Transport receptor DA/NE Receptors da_ne->receptor Binds

Caption: Synaptic action of this compound, an NDRA.

Quantitative Pharmacological Data

The potency of monoamine releasers is typically quantified by their EC₅₀ value, which is the concentration required to elicit 50% of the maximal release of a given neurotransmitter.

Table 3: Monoamine Release Activity (EC₅₀, nM) in Rat Brain Synaptosomes
CompoundNorepinephrine (NE)Dopamine (DA)Serotonin (5-HT)
This compound 798620,260
d-Amphetamine 6.6–10.25.8–24.8698–1,765
Phenmetrazine 29–50.470–1317,765–>10,000
(Data sourced from Wikipedia, referencing primary literature)[1]

The data clearly illustrates that this compound is a potent releaser of NE and DA, with over 200-fold selectivity over 5-HT, confirming its profile as an NDRA.

Applications in Research and Development

The unique structure and pharmacological profile of this compound make it a valuable molecule in several scientific domains.

  • Scaffold for Drug Discovery: It serves as a foundational scaffold for designing novel central nervous system (CNS) agents, including anorectics, antidepressants, and treatments for ADHD[7][8].

  • Pharmaceutical Intermediate: The molecule is a key building block in the synthesis of more complex pharmaceuticals, including analgesics and anti-inflammatory drugs[9].

  • Research Tool: As a selective NDRA, it is an invaluable pharmacological tool for studying the function and regulation of dopamine and norepinephrine transporters[4][10].

  • Agrochemicals and Polymers: Beyond pharmaceuticals, it is used as an intermediate in producing pesticides and herbicides and as a stabilizer in polymer chemistry[9].

Experimental Workflow: Quantification in Biological Matrices

Accurate quantification of this compound in biological samples (e.g., plasma, urine) is crucial for pharmacokinetic and toxicology studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and sensitive method for this purpose.

Rationale for Method

GC-MS is highly suitable for analyzing small, semi-volatile molecules like this compound. The gas chromatograph provides excellent separation from endogenous matrix components, while the mass spectrometer offers highly sensitive and selective detection, allowing for confident identification and quantification.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_process Data Processing start Biological Sample (e.g., Plasma) precip Protein Precipitation (e.g., Acetonitrile) start->precip ext Liquid-Liquid Extraction (e.g., Ethyl Acetate) precip->ext evap Evaporation & Reconstitution ext->evap gcms GC-MS Injection evap->gcms data Data Acquisition (Scan or SIM mode) gcms->data integ Peak Integration data->integ quant Quantification (Calibration Curve) integ->quant report Reporting quant->report

Caption: General workflow for GC-MS quantification.

Protocol: GC-MS Quantification of this compound in Plasma

This protocol is a representative example and requires validation for specific applications.

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Serially dilute to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples by spiking into blank plasma.

  • Sample Preparation:

    • To 100 µL of plasma sample, standard, or QC, add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • Add 50 µL of 1M NaOH to basify the sample, ensuring the analyte is in its free base form for optimal extraction.

    • Add 1 mL of ethyl acetate, vortex for 2 minutes for liquid-liquid extraction, and centrifuge for 5 minutes.

    • Transfer the organic (top) layer to a new tube.

  • Derivatization (Optional but Recommended): While the native compound can be analyzed, derivatization of the secondary amine with a reagent like N-methyl-bis(trifluoroacetamide) (MBTFA) can improve chromatographic peak shape and thermal stability. This involves evaporating the organic extract to dryness under a stream of nitrogen and heating with the derivatizing agent before reconstitution.

  • Analysis:

    • Reconstitute the dried extract in 50 µL of ethyl acetate.

    • Inject 1-2 µL onto a GC-MS system, typically equipped with a non-polar (e.g., DB-5ms) capillary column.

    • GC Conditions: Use a temperature gradient, e.g., starting at 80°C, holding for 1 minute, then ramping at 20°C/min to 280°C.

    • MS Conditions: Operate in either full scan mode for initial identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity during quantification, monitoring characteristic ions of this compound.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against its concentration for the prepared standards. Determine the concentration of this compound in the unknown samples by interpolating their peak areas from this curve.

Conclusion

This compound is more than a simple heterocyclic compound; it is a cornerstone of a pharmacologically significant class of molecules and a versatile tool in chemical R&D. Its unambiguous identification through InChIKey and SMILES provides the foundation for systematic study. An understanding of its synthesis, physicochemical properties, and potent activity as a norepinephrine-dopamine releasing agent enables its effective application in drug discovery, neuroscience research, and as a valuable chemical intermediate. The methodologies outlined in this guide provide a technical framework for its synthesis and analysis, empowering researchers to harness its full potential.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). (R)-2-Phenylmorpholine. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). (2S)-2-Phenylmorpholine. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (2025). This compound. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (2025). 2-Phenyl-3,6-dimethylmorpholine. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved January 11, 2026, from [Link]

  • Sensagent. (n.d.). Substituted phenylmorpholine. Retrieved January 11, 2026, from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved January 11, 2026, from [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. Retrieved January 11, 2026, from [Link]

  • Blough, B. E., et al. (2013). Phenylmorpholines and analogues thereof. Google Patents.
  • The Journal of Organic Chemistry. (1960). cis- and trans-3-Methyl-2-phenylmorpholine. Retrieved January 11, 2026, from [Link]

  • I.R.I.S. (2021). Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS), related metabolites and biomarkers of intake in biological matrices. Retrieved January 11, 2026, from [Link]

  • Wang, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules. Retrieved January 11, 2026, from [Link]

Sources

2-Phenylmorpholine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of a molecule's fundamental properties is the bedrock of innovative research and development. This guide is intended to provide a thorough technical overview of 2-phenylmorpholine, a key scaffold in medicinal chemistry and neuropharmacology. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the nuances of its analytical characterization, and its significance in the broader context of drug discovery. The protocols and data presented herein are designed to be self-validating, providing a trusted resource for professionals in the field.

Section 1: Core Molecular Identity

Chemical Structure and Identifiers

This compound is a heterocyclic compound featuring a morpholine ring substituted with a phenyl group at the 2-position. This seemingly simple structure is the parent compound for a class of psychoactive molecules with significant effects on the central nervous system.[1]

IdentifierValueSource
CAS Number 23972-41-0[2][3]
Molecular Formula C₁₀H₁₃NO[2][3]
Molecular Weight 163.22 g/mol [2]
IUPAC Name This compound[2]
Synonyms Morpholine, 2-phenyl-; 2-Phenyltetrahydro-1,4-oxazine[2]

Its hydrochloride salt, this compound hydrochloride, is also a common form used in research and has the CAS number 23972-42-1.[4]

Physicochemical Properties

A summary of key physicochemical properties is provided below. These parameters are crucial for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Appearance Colorless to light yellow viscous liquid
Storage Keep in dark place, Inert atmosphere, Room temperature
Topological Polar Surface Area 21.3 Ų[2]
XLogP3 1.1[2]

Section 2: Synthesis and Manufacturing

The synthesis of this compound can be approached through several methodologies. The choice of synthetic route often depends on the desired stereochemistry and the availability of starting materials.

General Synthesis Protocol: Acid-Catalyzed Cyclization

A common and straightforward method for the synthesis of racemic this compound involves the acid-catalyzed cyclization of an amino alcohol precursor. This reaction proceeds via the formation of a carbocation intermediate, which is then attacked by the intramolecular hydroxyl or amino group.

Experimental Protocol:

  • Dissolution: Dissolve N-(2'-hydroxy-2'-phenylethyl)-ethanolamine (5.3 g) in 6N hydrochloric acid (100 ml).

  • Heating: Heat the solution at 110°C for 4 hours.

  • Basification: After cooling, basify the reaction mixture with a sodium hydroxide solution.

  • Extraction: Extract the product into diethyl ether.

  • Washing and Drying: Wash the ether extract with water and dry over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to yield the crude this compound as an orange oil.

This method, while effective for producing the racemic mixture, does not offer stereocontrol.

Enantioselective Synthesis of (S)-2-Phenylmorpholine

For applications where specific stereoisomers are required, such as in the development of chiral drugs, an enantioselective synthesis is necessary. The following protocol outlines the deprotection of a Boc-protected precursor to yield (S)-2-phenylmorpholine.

Experimental Protocol:

  • Dissolution: Dissolve tert-butyl (S)-2-phenylmorpholine-4-carboxylate (1.28 g) in a 4N HCl solution in dioxane (3 mL).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Concentration: Concentrate the mixture under vacuum.

  • Dilution and Extraction: Dilute the residue with 1N HCl and extract with diethyl ether to remove any organic impurities. The aqueous phase contains the desired product.

  • Basification and Extraction: Adjust the pH of the aqueous phase to 12-14 with 2N NaOH and extract the product with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to afford the product.

This procedure yields (S)-2-phenylmorpholine, with the stereochemistry being determined by the starting material.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_racemic Racemic Synthesis cluster_enantioselective Enantioselective Synthesis start_racemic N-(2'-hydroxy-2'-phenylethyl)-ethanolamine step1_racemic Dissolve in 6N HCl start_racemic->step1_racemic step2_racemic Heat at 110°C step1_racemic->step2_racemic step3_racemic Basify with NaOH step2_racemic->step3_racemic step4_racemic Extract with Ether step3_racemic->step4_racemic product_racemic Racemic this compound step4_racemic->product_racemic start_enantio tert-butyl (S)-2-phenylmorpholine-4-carboxylate step1_enantio Dissolve in 4N HCl/dioxane start_enantio->step1_enantio step2_enantio Stir overnight step1_enantio->step2_enantio step3_enantio Workup (Basification & Extraction) step2_enantio->step3_enantio product_enantio (S)-2-Phenylmorpholine step3_enantio->product_enantio

Caption: Comparative workflow for racemic and enantioselective synthesis of this compound.

Section 3: Analytical Characterization

A thorough analytical characterization is paramount to confirm the identity, purity, and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, peer-reviewed spectrum for this compound is not readily accessible, the expected NMR signals can be predicted based on the analysis of closely related morpholine derivatives.[5][6][7]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the morpholine ring and the phenyl group. The protons on the carbons adjacent to the electronegative oxygen atom (C2-H and C6-H) would be deshielded and appear at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen atom (C3-H and C5-H). The phenyl protons would appear in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum should display signals corresponding to the different carbon environments in the molecule. Due to the phenyl substitution at the 2-position, all carbons in the morpholine ring are expected to be chemically non-equivalent. A reference to the ¹³C NMR spectrum of this compound in CDCl₃ exists in the literature, which could be consulted for detailed chemical shift assignments.[8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pattern of a molecule. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (163.22).

The fragmentation of the morpholine ring is a key feature in the mass spectrum. Common fragmentation pathways for related compounds, such as phenmetrazine (3-methyl-2-phenylmorpholine), involve cleavage of the morpholine ring and the loss of small neutral molecules. The fragmentation pattern of this compound would likely involve similar pathways, providing a unique fingerprint for its identification.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational modes include:

  • N-H Stretch: A weak to medium intensity band in the region of 3300-3500 cm⁻¹ for the secondary amine.

  • C-H Stretch (Aromatic): Bands in the region of 3000-3100 cm⁻¹ for the phenyl ring.

  • C-H Stretch (Aliphatic): Bands in the region of 2850-3000 cm⁻¹ for the morpholine ring.

  • C=C Stretch (Aromatic): Bands around 1600 and 1450 cm⁻¹ for the phenyl ring.

  • C-O-C Stretch: A strong band in the region of 1070-1150 cm⁻¹ for the ether linkage in the morpholine ring.

  • C-N Stretch: A band in the region of 1020-1250 cm⁻¹ for the aliphatic amine.

Section 4: Chemical Reactivity and Derivatives

The chemical reactivity of this compound is centered around the phenyl ring and the nitrogen atom of the morpholine ring.

  • Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, to introduce new functional groups.

  • Nucleophilic Substitution at Nitrogen: The nitrogen atom of the morpholine ring is nucleophilic and can participate in substitution reactions, such as alkylation or acylation, to produce a wide range of N-substituted derivatives.[9]

These reactions are fundamental to the synthesis of various substituted phenylmorpholines, which have been extensively explored for their pharmacological activities.[10]

Section 5: Applications in Drug Development and Research

This compound and its derivatives are of significant interest in medicinal chemistry and neuropharmacology due to their activity as monoamine releasing agents.[1]

Norepinephrine-Dopamine Releasing Agent

This compound itself is a potent norepinephrine-dopamine releasing agent (NDRA), which suggests it may have stimulant properties.[1] This activity is the basis for the investigation of its derivatives as potential treatments for conditions such as:

  • Attention-Deficit/Hyperactivity Disorder (ADHD): By modulating the levels of dopamine and norepinephrine in the brain, these compounds can improve focus and attention.[10]

  • Obesity: As anorectics, they can suppress appetite.[10]

  • Drug Addiction and Depression: The modulation of monoamine neurotransmitters is a key strategy in the treatment of these disorders.

Precursor for Substituted Phenylmorpholines

This compound serves as a foundational scaffold for the synthesis of a wide array of substituted derivatives with diverse pharmacological profiles. Notable examples include:

  • Phenmetrazine (3-methyl-2-phenylmorpholine): A well-known psychostimulant.[1]

  • Phendimetrazine (3,4-dimethyl-2-phenylmorpholine): Another stimulant that has been used as an anorectic.[1]

The exploration of different substituents on the phenyl and morpholine rings continues to be an active area of research for the development of new therapeutic agents.[10]

Logical Relationship Diagram

Logical_Relationship cluster_properties Core Properties cluster_synthesis Synthesis cluster_reactivity Reactivity cluster_application Applications cpd This compound cas CAS: 23972-41-0 cpd->cas formula Formula: C10H13NO cpd->formula synthesis Acid-Catalyzed Cyclization cpd->synthesis application Norepinephrine-Dopamine Releasing Agent cpd->application reactivity Electrophilic & Nucleophilic Substitution synthesis->reactivity precursor Precursor for Substituted Phenylmorpholines reactivity->precursor application->precursor

Caption: Interrelationship of this compound's properties, synthesis, reactivity, and applications.

Section 6: Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

  • Acute toxicity, oral (Category 4): Harmful if swallowed.[2]

  • Skin irritation (Category 2): Causes skin irritation.[2]

  • Eye irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[2]

Recommended Safety Precautions

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a properly fitted respirator if ventilation is inadequate.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials.

  • Keep in a dark place under an inert atmosphere.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Disposal Considerations

Dispose of this material and its container at a licensed hazardous-waste disposal plant. Do not allow product to enter drains.

Section 7: Conclusion

This compound is a molecule of significant academic and industrial importance. Its role as a parent compound for a class of potent monoamine releasing agents underscores its value in the ongoing quest for novel therapeutics for a range of neurological and psychiatric disorders. A thorough understanding of its synthesis, analytical characteristics, and safe handling, as detailed in this guide, is essential for any researcher or drug development professional working with this versatile scaffold. Continued exploration of the structure-activity relationships of this compound derivatives promises to yield new and improved medications in the future.

References

  • This compound. In: Wikipedia. ; 2023. Accessed January 11, 2026. [Link]

  • Substituted phenylmorpholine. In: Wikipedia. ; 2023. Accessed January 11, 2026. [Link]

  • This compound | C10H13NO | CID 91101. PubChem. Accessed January 11, 2026. [Link]

  • Recognizing the NMR pattern for morpholine. ACD/Labs. Published May 6, 2008. Accessed January 11, 2026. [Link]

  • US20130203752A1 - Phenylmorpholines and analogues thereof.
  • 2-Phenyl-morpholine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Accessed January 11, 2026. [Link]

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC. Published online August 1, 2018. Accessed January 11, 2026. [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines. PubMed. Accessed January 11, 2026. [Link]

  • This compound. Lead Sciences. Accessed January 11, 2026. [Link]

  • (R)-2-Phenylmorpholine | C10H13NO | CID 937784. PubChem. Accessed January 11, 2026. [Link]

  • Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. Accessed January 11, 2026. [Link]

  • 4-(2-Phenylpropyl)morpholine - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Accessed January 11, 2026. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Published August 29, 2023. Accessed January 11, 2026. [Link]

  • Mass Spectrometry: Fragmentation. Accessed January 11, 2026. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC. Published online September 8, 2023. Accessed January 11, 2026. [Link]

  • (a) Mass spectra of morpholine cation and fragment ions which are.... ResearchGate. Accessed January 11, 2026. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. Accessed January 11, 2026. [Link]

  • Phenmetrazine. NIST WebBook. Accessed January 11, 2026. [Link]

  • 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Human Metabolome Database. Accessed January 11, 2026. [Link]

  • Table of Characteristic IR Absorptions. Accessed January 11, 2026. [Link]

Sources

The Biological Landscape of 2-Phenylmorpholine and its Analogues: A Technical Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylmorpholine scaffold, the core structure of the classic psychostimulant phenmetrazine, represents a privileged chemical framework for designing centrally acting agents. Its derivatives have demonstrated a wide spectrum of biological activities, primarily as modulators of monoamine neurotransmitter systems. This technical guide provides a comprehensive analysis of the synthesis, mechanism of action, structure-activity relationships (SAR), and key experimental protocols for the characterization of this compound and its analogues. We delve into their function as norepinephrine-dopamine releasing agents (NDRAs), their historical context as anorectics, and their emerging potential as therapeutic leads for conditions such as smoking cessation and substance use disorders. This document is intended to serve as a foundational resource for researchers engaged in the exploration and development of novel central nervous system (CNS) therapeutics based on this versatile pharmacophore.

Introduction: The Enduring Legacy of the this compound Scaffold

First patented in Germany in 1952 by Boehringer-Ingelheim, phenmetrazine (3-methyl-2-phenylmorpholine) was initially developed in a search for an anorectic agent with a more favorable side-effect profile than amphetamine.[1] Marketed as Preludin®, it saw widespread clinical use for obesity treatment.[1][2] The core of phenmetrazine is the this compound structure, which embeds an amphetamine-like backbone within a morpholine ring.[2][3] This seemingly simple modification has profound effects on its pharmacological profile, primarily steering its activity towards the dopamine (DAT) and norepinephrine (NET) transporters with significantly less impact on the serotonin transporter (SERT).[4][5]

While phenmetrazine itself was withdrawn from markets due to its potential for misuse, its chemical framework continues to inspire the development of new chemical entities.[2][3] Analogues such as phendimetrazine, which functions as a prodrug to phenmetrazine, have also been used clinically.[4][6][7] Contemporary research has expanded the chemical space around this scaffold, exploring various substitutions on both the phenyl and morpholine rings to fine-tune activity, selectivity, and pharmacokinetic properties.[5] These efforts have yielded compounds with potential applications beyond appetite suppression, including treatments for addiction and depression.[8][9] This guide will explore the key biological activities and the scientific rationale behind the continued interest in this class of compounds.

Core Mechanism of Action: Modulating Monoamine Transporters

The primary biological activity of this compound and its analogues stems from their interaction with monoamine transporters, specifically DAT and NET.[4][10] These compounds are not mere blockers of reuptake; the majority act as substrate-type releasers, a mechanism they share with amphetamine.

The Norepinephrine-Dopamine Releasing Agent (NDRA) Profile

Phenmetrazine and many of its active analogues are classified as norepinephrine-dopamine releasing agents (NDRAs).[2] Their mechanism involves:

  • Binding to Transporters: The compounds bind to DAT and NET on the presynaptic neuronal membrane.

  • Transporter-Mediated Uptake: They are transported into the presynaptic terminal, essentially "tricking" the transporter.

  • Vesicular Disruption: Once inside the neuron, they disrupt the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic dopamine and norepinephrine.

  • Reverse Transport (Efflux): The elevated cytosolic monoamine concentration causes the DAT and NET to reverse their direction of transport, releasing dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft.[2]

This efflux of neurotransmitters leads to increased stimulation of postsynaptic receptors, resulting in the characteristic psychostimulant and anorectic effects.[1][10] The activity at SERT is significantly lower for most classic analogues, which distinguishes them from compounds like MDMA.[2][5]

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) DA_NE_cyto Cytosolic DA/NE (Increased) VMAT2->DA_NE_cyto Disrupts H+ gradient, DA/NE leaks out Vesicle Synaptic Vesicle (containing DA/NE) DAT_NET Dopamine/Norepinephrine Transporter (DAT/NET) DA_NE_cyto->DAT_NET 3. Induces Reverse Transport Phenylmorpholine_in This compound Analogue Phenylmorpholine_in->VMAT2 Interacts with DA_NE_synapse Postsynaptic Postsynaptic Receptors DA_NE_synapse->Postsynaptic 5. Receptor Activation DAT_NET->Phenylmorpholine_in 2. Transported In DAT_NET->DA_NE_synapse 4. Efflux of DA/NE Phenylmorpholine_out This compound Analogue (Drug) Phenylmorpholine_out->DAT_NET Synthesis_Workflow start Starting Materials: 2-Bromopropiophenone Ethanolamine step1 Step 1: Nucleophilic Substitution & Intramolecular Cyclization start->step1 intermediate Intermediate: 3-methyl-2-phenylmorpholin-2-ol step1->intermediate step2 Step 2: Reduction (e.g., with Sodium Borohydride) intermediate->step2 product_base Product: Phenmetrazine (Free Base) step2->product_base step3 Step 3: Purification & Salt Formation (optional) product_base->step3 final_product Final Product: Phenmetrazine HCl/Fumarate step3->final_product

Sources

2-Phenylmorpholine: A Core Scaffold for the Synthesis of Phenmetrazine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-phenylmorpholine, a key chemical intermediate, and its pivotal role as the parent compound for the synthesis of phenmetrazine. Phenmetrazine, a psychostimulant of the substituted phenylmorpholine class, has a significant history in both therapeutic and research contexts.[1][2] This document will delve into the synthetic pathways leading to this compound, with a detailed exploration of its subsequent conversion to phenmetrazine via N-methylation. The guide will further elaborate on the mechanistic underpinnings of these transformations, provide exemplary experimental protocols, and discuss relevant analytical characterization techniques. The pharmacological context of phenmetrazine as a monoamine releasing agent will also be addressed, offering a holistic perspective for professionals in drug development and chemical research.

Introduction: The Significance of the Phenylmorpholine Scaffold

The substituted phenylmorpholine chemical class encompasses a range of compounds that have been investigated for various medical applications, including as anorectics and treatments for ADHD.[2] At the heart of this class lies the this compound core, a heterocyclic structure featuring a morpholine ring substituted with a phenyl group at the second position.[3] This scaffold is the foundational building block for phenmetrazine (3-methyl-2-phenylmorpholine), a compound known for its stimulant effects stemming from its activity as a norepinephrine and dopamine releasing agent.[1][4][5]

Phenmetrazine was introduced for medical use as an appetite suppressant in the 1950s under the brand name Preludin.[1] Its N-methylated analog, phendimetrazine, also saw clinical use and is now understood to function as a prodrug, metabolically converting to phenmetrazine.[1][6] The abuse potential of phenmetrazine ultimately led to its clinical discontinuation in many regions.[1] However, the study of phenmetrazine and its derivatives continues to be of interest to researchers exploring the structure-activity relationships of monoamine releasing agents.[2] This guide will provide a detailed technical examination of the synthesis of this compound and its conversion to the historically significant compound, phenmetrazine.

Synthesis of the this compound Core

The synthesis of this compound can be achieved through various routes. A common and effective method involves the cyclization of an N-substituted diethanolamine derivative. One such pathway begins with the reaction of 2-bromopropiophenone with ethanolamine, followed by reduction and cyclization. A more direct approach involves the acid-catalyzed cyclization of N-(2'-hydroxy-2'-phenylethyl)-ethanolamine.[7]

Synthetic Pathway: Acid-Catalyzed Cyclization

A prevalent method for synthesizing this compound is through the intramolecular cyclization of N-(2'-hydroxy-2'-phenylethyl)-ethanolamine under acidic conditions.[7] This reaction proceeds via protonation of a hydroxyl group, which then departs as a water molecule, facilitating the formation of the morpholine ring.

G cluster_start Starting Material cluster_reagent Reagent cluster_product Product start N-(2'-hydroxy-2'-phenylethyl)-ethanolamine product This compound start->product Intramolecular Cyclization reagent 6N Hydrochloric Acid (HCl) Heat (110°C)

Caption: Synthetic pathway for this compound via acid-catalyzed cyclization.

Experimental Protocol: Synthesis of this compound[7]

Materials:

  • N-(2'-hydroxy-2'-phenylethyl)-ethanolamine

  • 6N Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux, extraction, and distillation.

Procedure:

  • Dissolve N-(2'-hydroxy-2'-phenylethyl)-ethanolamine (5.3 g) in 100 mL of 6N hydrochloric acid.

  • Heat the solution at 110°C for 4 hours under reflux.

  • After cooling, basify the reaction mixture with a sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined ether extracts with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield crude this compound as an orange oil.

Conversion to Phenmetrazine: N-Methylation of this compound

The transformation of the secondary amine in this compound to the tertiary amine of phenmetrazine is accomplished through N-methylation. A classic and highly effective method for this conversion is the Eschweiler-Clarke reaction.[8][9][10] This reductive amination procedure utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[8][9] A key advantage of the Eschweiler-Clarke reaction is that it selectively produces the tertiary amine without the formation of quaternary ammonium salts.[9][10][11]

The Eschweiler-Clarke Reaction Mechanism

The reaction proceeds in a stepwise manner:

  • Iminium Ion Formation: The secondary amine of this compound reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to an iminium ion.

  • Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to the N-methylated product, phenmetrazine. This step is irreversible due to the formation of carbon dioxide gas.[9]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product amine This compound hemiaminal Hemiaminal Intermediate amine->hemiaminal + CH₂O reagents Formaldehyde (CH₂O) Formic Acid (HCOOH) iminium Iminium Ion hemiaminal->iminium - H₂O product Phenmetrazine iminium->product + H⁻ (from HCOOH) - CO₂

Caption: Mechanism of the Eschweiler-Clarke reaction for the N-methylation of this compound.

Experimental Protocol: N-Methylation of this compound via Eschweiler-Clarke Reaction[10]

Materials:

  • This compound

  • Formic Acid (HCOOH)

  • 37% Aqueous Formaldehyde (CH₂O)

  • Hydrochloric Acid (1M HCl)

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for heating, extraction, and purification.

Procedure:

  • To the secondary amine, this compound (1.0 eq), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).

  • Heat the mixture at 80°C for 18 hours.

  • Cool the reaction to room temperature and add water and 1M HCl.

  • Extract the aqueous phase with DCM to remove any unreacted starting material.

  • Basify the aqueous phase to a pH of 11 with NaOH solution.

  • Extract the basified aqueous phase with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford phenmetrazine.

Analytical Characterization

The identity and purity of both this compound and the final product, phenmetrazine, must be confirmed using appropriate analytical techniques. A combination of chromatographic and spectroscopic methods is typically employed.[12]

TechniqueThis compoundPhenmetrazine
¹H NMR Phenyl protons (multiplet, ~7.2-7.5 ppm), Morpholine protons (multiplets, ~2.8-4.1 ppm), NH proton (broad, variable)[13]Phenyl protons (multiplet), Morpholine protons (multiplets), N-CH₃ protons (singlet, ~2.4 ppm)
GC-MS Characteristic molecular ion peak (m/z 163) and fragmentation pattern.Characteristic molecular ion peak (m/z 177) and fragmentation pattern.
FTIR N-H stretching vibration (~3300-3500 cm⁻¹), C-N stretching, C-O-C stretching, Aromatic C-H stretching.Absence of N-H stretch, presence of C-N stretching, C-O-C stretching, Aromatic C-H stretching.

Pharmacological Context of Phenmetrazine

Phenmetrazine's stimulant properties are attributed to its action as a norepinephrine-dopamine releasing agent (NDRA).[4] It interacts with the dopamine transporter (DAT) and the norepinephrine transporter (NET), causing the release of these neurotransmitters from presynaptic neurons into the synaptic cleft.[1][5] This increase in extracellular monoamine levels leads to the observed psychostimulant effects.[5] Phenmetrazine has a significantly weaker effect on the serotonin transporter (SERT).[1]

Conclusion

This compound serves as a critical and versatile precursor in the synthesis of phenmetrazine and a wider array of substituted phenylmorpholine analogs. The synthetic pathways to this compound are well-established, with acid-catalyzed cyclization being a prominent method. Its subsequent conversion to phenmetrazine is efficiently achieved through the Eschweiler-Clarke reaction, a reliable method for N-methylation. A thorough understanding of these synthetic routes, reaction mechanisms, and analytical characterization techniques is essential for researchers and professionals engaged in the development and study of psychoactive compounds and related pharmaceutical agents.

References

  • Eschweiler–Clarke reaction - Grokipedia. (n.d.).
  • Phenmetrazine - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Eschweiler-Clarke Reaction - NROChemistry. (n.d.). Retrieved January 11, 2026, from [Link]

  • Eschweiler-Clarke Reaction - YouTube. (2022). Retrieved January 11, 2026, from [Link]

  • Synthesis of this compound - PrepChem.com. (n.d.). Retrieved January 11, 2026, from [Link]

  • Phenmetrazine | C11H15NO | CID 4762 - PubChem - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Phendimetrazine - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. Retrieved January 11, 2026, from [Link]

  • What is the mechanism of Phendimetrazine Tartrate? - Patsnap Synapse. (2024). Retrieved January 11, 2026, from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. Retrieved January 11, 2026, from [Link]

  • Phendimetrazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (n.d.). Retrieved January 11, 2026, from [Link]

  • Leuckart reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC - NIH. (2018). Retrieved January 11, 2026, from [Link]

  • Substituted phenylmorpholine - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PubMed. (2018). Retrieved January 11, 2026, from [Link]

  • THE FATE OF PHENMETRAZINE IN MAN AND ANIMALS WITH OBSERVATIONS ON AMPHETANM\TE AND NOREPHEDRINE METABOLISM IN TAMARIN MONKEYS - CORE. (n.d.). Retrieved January 11, 2026, from [Link]

  • US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents. (2013).
  • Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para- substituted isomers. (n.d.). Retrieved January 11, 2026, from [Link]

  • Phenmetrazine hydrochloride (PIM 942) - Inchem.org. (n.d.). Retrieved January 11, 2026, from [Link]

  • Substituted phenylmorpholine. (n.d.). Retrieved January 11, 2026, from [Link]

  • This compound - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • This compound | C10H13NO | CID 91101 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

The 2-Phenylmorpholine Scaffold: A Versatile Core for CNS-Active Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Potential of a Classic Pharmacophore

The 2-phenylmorpholine chemical scaffold is a cornerstone in the development of centrally-acting therapeutic agents. First synthesized in 1952, its derivatives have a rich and complex history, most notably as anorectics and psychostimulants.[1] Chemically, these compounds are substituted amphetamines featuring a morpholine ring, a structure that critically influences their pharmacological profile.[1] While early derivatives like phenmetrazine gained notoriety for their misuse and subsequent withdrawal from many markets, the core scaffold continues to be a subject of intense research.[1][2] Modern medicinal chemistry efforts are focused on refining the structure to develop novel analogues with improved safety profiles and therapeutic applications for a range of central nervous system (CNS) disorders, including obesity, addiction, and depression.[3][4]

This guide provides a technical overview of the this compound core, detailing the mechanism of action of its key derivatives, outlining established and potential therapeutic applications, presenting validated experimental protocols for their evaluation, and exploring future directions for drug discovery.

Core Pharmacology: Modulation of Monoamine Neurotransmitters

The primary mechanism of action for most therapeutically relevant this compound derivatives is the modulation of monoamine neurotransmitters, specifically norepinephrine (NE) and dopamine (DA).[5][6] These compounds primarily function as norepinephrine-dopamine releasing agents (NDRAs).[1][7]

Phenmetrazine, the prototypical compound of this class, potently triggers the release of both norepinephrine and dopamine, with significantly weaker effects on serotonin.[1] This action is achieved by interacting with the respective monoamine transporters (NET and DAT) on presynaptic neurons. This interaction reverses the normal direction of transporter function, leading to a non-vesicular release of neurotransmitters from the neuronal cytoplasm into the synaptic cleft. The resulting increase in synaptic concentrations of NE and DA is responsible for the profound psychostimulant and sympathomimetic effects observed with these drugs.[1][8]

Key Mechanistic Pathway: Action at the Presynaptic Terminal

The following diagram illustrates the canonical mechanism of a this compound derivative like Phenmetrazine at a dopaminergic synapse.

cluster_presynaptic Presynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packages DA DA_synapse Increased Synaptic Dopamine DA_vesicle->DA_synapse DA_cyto Cytoplasmic Dopamine DAT Dopamine Transporter (DAT) DA_cyto->DAT Normal Reuptake PMZ This compound Derivative (e.g., Phenmetrazine) PMZ->DAT DAT->DA_synapse Blocks Reuptake & Promotes Efflux DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds Response Postsynaptic Signal DA_receptor->Response

Caption: Mechanism of a this compound Derivative at the Dopamine Transporter.

Therapeutic Applications: From Anorectics to Novel CNS Agents

Management of Exogenous Obesity (Anorectic Agents)

The primary historical application of this compound derivatives has been in the short-term management of obesity.[9][10]

  • Phenmetrazine (Preludin): Originally marketed as an appetite suppressant, phenmetrazine proved effective in promoting weight loss, with efficacy comparable to dextroamphetamine.[1][10] Its use was typically short-term, as an adjunct to a calorie-restricted diet.[11] However, due to its significant potential for abuse and addiction, it was withdrawn from most markets.[1][2]

  • Phendimetrazine (Bontril): This derivative was introduced as a replacement with a potentially lower abuse liability.[7] Phendimetrazine is a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body.[7] Approximately 30% of an oral dose is converted to its active metabolite, phenmetrazine.[7] This conversion results in a slower onset and a more sustained release of the active compound, which is thought to reduce its abuse potential compared to immediate-release phenmetrazine.[7][12] It is still prescribed in some countries for the short-term treatment of exogenous obesity.[9][13]

The anorectic effect is primarily attributed to the stimulation of the central nervous system, which is believed to suppress appetite.[8][9] However, the development of tolerance can limit the long-term effectiveness of these agents.[11]

Potential for ADHD and Wakefulness Disorders

Given their mechanism as norepinephrine-dopamine releasing agents, this compound derivatives share a pharmacological profile with established treatments for Attention-Deficit/Hyperactivity Disorder (ADHD), such as amphetamine and methylphenidate.[14][15] The enhancement of dopaminergic and noradrenergic signaling in the prefrontal cortex is a key mechanism for improving attention and executive function.[15] While not a primary indication, research into novel, substituted phenylmorpholines has explored their potential for treating ADHD.[5] The goal is to develop compounds with the therapeutic benefits of psychostimulants but with a reduced side-effect profile and lower abuse potential.

Emerging Therapeutic Areas and Novel Derivatives

Modern research has expanded the potential applications of the this compound scaffold beyond its traditional uses.

  • Smoking Cessation: Analogues of this compound have been synthesized and investigated as potential aids for smoking cessation.[16] Research suggests that the therapeutic efficacy of bupropion (a related compound) involves a combination of effects on dopamine transporters, norepinephrine transporters, and nicotinic acetylcholine receptors (nAChRs).[16] Novel this compound derivatives have been developed that show high potency as inhibitors of dopamine/norepinephrine uptake and as antagonists of nAChR function, representing promising new leads for treating nicotine addiction.[16]

  • Treatment of Substance Abuse Disorders: The concept of "agonist-like replacement therapy" has been explored for stimulant addiction.[12][17] Phendimetrazine, due to its prodrug nature and slower onset of action, has been investigated as a potential pharmacotherapy for cocaine dependence.[12][17] Preclinical studies have shown that it can decrease cocaine self-administration in animal models.[18] However, its own abuse potential, though potentially lower than other stimulants, remains a significant consideration.[12][18]

  • Depression and Other CNS Disorders: The ability of these compounds to modulate monoamine levels suggests potential applications in treating depression and other mood disorders.[3] Patents have been filed for novel phenylmorpholine analogues designed as monoamine reuptake inhibitors for the treatment of conditions including depression.[3] Furthermore, different structural modifications have led to compounds with activity at other CNS targets, such as dopamine receptors and the Sigma-1 receptor, opening avenues for treating disorders like Parkinson's Disease.[19][20]

Key Experimental Workflows for Preclinical Evaluation

The preclinical assessment of novel this compound derivatives requires a tiered approach, moving from in vitro target engagement to in vivo behavioral effects.

Screening Cascade for Novel this compound Derivatives

cluster_workflow Preclinical Evaluation Workflow start Compound Synthesis & Library Generation in_vitro Tier 1: In Vitro Assays start->in_vitro binding Radioligand Binding (Affinity: Ki) in_vitro->binding Determine Target Binding Affinity uptake Neurotransmitter Uptake (Potency: IC50) in_vitro->uptake Assess Functional Inhibition/Release in_vivo Tier 2: In Vivo Behavioral Models uptake->in_vivo Promising Candidates locomotor Locomotor Activity (Stimulant Effects) in_vivo->locomotor anorectic Food Intake Studies (Anorectic Effects) in_vivo->anorectic abuse Self-Administration (Abuse Liability) in_vivo->abuse lead_opt Lead Optimization abuse->lead_opt Evaluate Safety & Efficacy Profile

Caption: A tiered experimental workflow for evaluating this compound analogues.

Protocol 1: In Vitro Monoamine Transporter Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. It is a foundational assay to establish target engagement.[21]

Causality: A high binding affinity (low Ki value) indicates that the compound effectively displaces a known radioligand from the transporter, suggesting it interacts directly with the target protein. This is the first step in validating the compound's mechanism of action.

Methodology:

  • Cell Culture & Membrane Preparation:

    • Culture Human Embryonic Kidney (HEK293) cells that are stably transfected to express the human DAT, NET, or SERT.[21]

    • Grow cells to confluence.

    • Harvest the cells and prepare a crude membrane fraction via homogenization and differential centrifugation. This isolates the proteins of interest.[21]

  • Competition Binding Assay:

    • In a multi-well plate, incubate the cell membrane preparations with a specific radioligand (e.g., [¹²⁵I]RTI-55, a cocaine analogue that binds to all three transporters).[21][22]

    • Add varying concentrations of the this compound test compound to compete with the radioligand for binding sites.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known inhibitor like cocaine).

  • Incubation and Filtration:

    • Incubate the plates to allow the binding reaction to reach equilibrium.

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[21]

  • Quantification and Analysis:

    • Measure the radioactivity trapped on the filters using a scintillation counter.[21]

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to determine the IC50 (concentration of compound that inhibits 50% of specific binding) and subsequently calculate the Ki value.

Protocol 2: In Vitro Neurotransmitter Uptake Inhibition Assay

This functional assay measures the potency (IC50) of a test compound to inhibit the reuptake of neurotransmitters into cells, providing a more direct measure of its functional effect on the transporter.[23]

Causality: While a binding assay confirms interaction, the uptake assay confirms a functional consequence of that interaction. For reuptake inhibitors, a low IC50 value demonstrates potent functional blockade of the transporter. For releasing agents, this assay format (uptake inhibition) is also used, as releasers compete with the substrate for the transporter, thus inhibiting its uptake.

Methodology:

  • Cell Culture:

    • Plate transporter-expressing cells (e.g., HEK293-hDAT) in 24- or 96-well plates and grow to a suitable density.[22][23]

  • Pre-incubation:

    • Wash the cells with a Krebs-HEPES buffer.

    • Pre-incubate the cells for 5-10 minutes with varying concentrations of the test compound. This allows the compound to access the transporter before the substrate is introduced.[23]

  • Uptake Initiation:

    • Initiate the uptake reaction by adding a buffer containing a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine).[23]

  • Uptake Termination and Lysis:

    • After a short incubation period (typically 5-15 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer. This stops the transporter activity and removes extracellular radiolabel.[21]

    • Lyse the cells to release the internalized radiolabeled neurotransmitter.

  • Quantification and Analysis:

    • Measure the radioactivity in the cell lysate using a scintillation counter.

    • Plot the percentage of uptake inhibition against the log concentration of the test compound to determine the IC50 value.

Protocol 3: In Vivo Rodent Locomotor Activity Assay

This behavioral assay assesses the psychostimulant effects of a compound in a living organism.[24]

Causality: Increased locomotor activity (hyperactivity) in an open field is a classic behavioral signature of drugs that enhance dopamine signaling in motor circuits, such as the nucleus accumbens. This assay provides in vivo evidence of the compound's CNS stimulant properties.

Methodology:

  • Animal Habituation:

    • Use adult male mice or rats.

    • Habituate the animals to the testing room and the open-field arenas for at least 60 minutes prior to testing to reduce novelty-induced activity.

  • Drug Administration:

    • Administer the test compound or vehicle control via a relevant route (e.g., intraperitoneal injection, oral gavage).

  • Data Collection:

    • Immediately place the animal in the center of an open-field arena equipped with infrared beams to automatically track movement.

    • Record locomotor activity (e.g., total distance traveled, horizontal beam breaks) over a period of 60-120 minutes.

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset, peak, and duration of the drug's effect.

    • Compare the total activity of drug-treated groups to the vehicle-treated group using statistical analysis (e.g., ANOVA followed by post-hoc tests).

Comparative Pharmacological Data

The following table summarizes the in vitro activity of key this compound compounds at monoamine transporters, demonstrating the basis for their pharmacological effects. Data is derived from release assays in rat brain synaptosomes.

CompoundNorepinephrine (NE) Release EC50 (nM)Dopamine (DA) Release EC50 (nM)Serotonin (5-HT) Release EC50 (nM)
This compound 798620,260
Phenmetrazine 29–50.470–1317,765–>10,000
Phendimetrazine >10,000>10,000>100,000
Dextroamphetamine6.6–10.25.8–24.8698–1,765
Reference compound. Data from[1][6]. Note: Lower EC50 values indicate greater potency.

This data clearly illustrates that the parent compound and phenmetrazine are potent releasers of NE and DA with minimal activity at serotonin transporters.[1][6] It also validates the prodrug nature of phendimetrazine, which is itself inactive at the transporters.[6][7]

Challenges and Future Directions

The primary challenge in the development of this compound derivatives is separating the therapeutic effects from the abuse liability.[12] The reinforcing properties of these drugs are intrinsically linked to their rapid enhancement of dopamine in the brain's reward pathways.[1]

Future research is focused on several key strategies:

  • Prodrug and Slow-Onset Formulations: Continuing the approach used for phendimetrazine, the design of novel prodrugs or advanced drug delivery systems can slow the rate of dopamine increase, potentially reducing euphoria and abuse potential while maintaining therapeutic efficacy.[7][18]

  • Functional Selectivity: Developing compounds that are biased towards norepinephrine release over dopamine release may retain alerting and appetite-suppressing effects with a reduced reward signal.

  • Allosteric Modulation: Designing molecules that modulate transporter function allosterically rather than acting as competitive inhibitors or releasers could offer a novel way to fine-tune monoamine signaling with a potentially lower risk of abuse.

  • Multi-Target Ligands: As seen in the smoking cessation research, creating derivatives that interact with multiple targets (e.g., monoamine transporters and nAChRs) could produce synergistic therapeutic effects for complex disorders.[16]

Conclusion

The this compound scaffold remains a highly valuable pharmacophore in CNS drug discovery. While its history is marked by the challenges of abuse and addiction associated with early derivatives, a deeper understanding of its structure-activity relationships has paved the way for a new generation of compounds.[1][2] By leveraging modern medicinal chemistry strategies to refine pharmacokinetic profiles and target selectivity, researchers can unlock the full therapeutic potential of this versatile chemical core. The development of safer, more effective this compound derivatives holds promise for addressing unmet needs in the treatment of obesity, addiction, ADHD, and other debilitating CNS disorders.[3][4]

References

  • Wikipedia. Phenmetrazine. [URL: https://en.wikipedia.org/wiki/Phenmetrazine][1]

  • Wikipedia. Phendimetrazine. [URL: https://en.wikipedia.org/wiki/Phendimetrazine][7]

  • PubChem. Phendimetrazine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Phendimetrazine][8]

  • GlobalRx. Clinical Profile: Phendimetrazine Tartrate 35mg Tablets. [URL: https://globalrx.com/clinical-profile-phendimetrazine-tartrate-35mg-tablets/][9]

  • RxList. Phendimetrazine Tartrate: Side Effects, Uses, Dosage, Interactions, Warnings. [URL: https://www.rxlist.com/phendimetrazine-tartrate-drug.htm][11]

  • PharmaCompass. Phendimetrazine. [URL: https://www.pharmacompass.com/active-pharmaceutical-ingredients/phendimetrazine][25]

  • PubChem. Phenmetrazine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Phenmetrazine][10]

  • Wikipedia. Substituted phenylmorpholine. [URL: https://en.wikipedia.org/wiki/Substituted_phenylmorpholine][5]

  • Healio. Phendimetrazine Tartrate: Uses, Side Effects & Dosage. [URL: https://www.healio.com/pharmacology/drug-information/phendimetrazine-tartrate][26]

  • MedicineNet. Phendimetrazine: Weight Loss Uses, Side Effects, Dosage. [URL: https://www.medicinenet.com/phendimetrazine/article.htm][13]

  • National Institutes of Health. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3925841/][16]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences. [URL: not directly provided, referenced in search results][27]

  • Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7243003/][23]

  • BenchChem. Phenylpyrrolidinone Analogs as Monoamine Transporter Inhibitors: A Comparative In Vitro Analysis. [URL: https://www.benchchem.com/blog/phenylpyrrolidinone-analogs-as-monoamine-transporter-inhibitors-a-comparative-in-vitro-analysis/][21]

  • National Institutes of Health. Abuse Potential of Oral Phendimetrazine in Cocaine-Dependent Individuals: Implications for Agonist-like Replacement Therapy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4009320/][12]

  • Wikipedia. This compound. [URL: https://en.wikipedia.org/wiki/2-Phenylmorpholine][6]

  • ACS Publications. Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. [URL: https://pubs.acs.org/doi/10.1021/cn500161d][22]

  • WikiMili. Substituted phenylmorpholine. [URL: https://wikimili.com/en/Substituted_phenylmorpholine][28]

  • chemeurope.com. Phenmetrazine. [URL: https://www.chemeurope.com/en/encyclopedia/Phenmetrazine.html][2]

  • BenchChem. 2-Methyl-2-phenylmorpholine. [URL: https://www.benchchem.com/product/b1407335][29]

  • National Institutes of Health. Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7018552/][17]

  • National Institutes of Health. Evaluation of the Reinforcing Strength of Phendimetrazine Using a Progressive-Ratio Schedule of Reinforcement in Rhesus Monkeys. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5517316/][18]

  • Tolentino, K. T. (2020). Design and Synthesis of Small Molecule Drugs for CNS Disorders. University of the Pacific Theses and Dissertations. [URL: https://scholarlycommons.pacific.edu/uop_etds/3689][19]

  • Google Patents. Phenylmorpholines and analogues thereof (US20130203752A1). [URL: https://patents.google.com/patent/US20130203752A1/en][3]

  • National Institutes of Health. Animal models to guide clinical drug development in ADHD: lost in translation? [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2659322/][24]

  • ResearchGate. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [URL: https://www.researchgate.net/publication/341490220_Cell-Based_Radiotracer_Binding_and_Uptake_Inhibition_Assays_A_Comparison_of_In_Vitro_Methods_to_Assess_the_Potency_of_Drugs_That_Target_Monoamine_Transporters][30]

  • PubChem. Substituted morpholine compounds for the treatment of central nervous system disorders (Patent US-7659394-B2). [URL: https://pubchem.ncbi.nlm.nih.gov/patent/US-7659394-B2][4]

  • Zarrindast, M. R., et al. (2010). New morpholine analogues of phencyclidine: chemical synthesis and pain perception in rats. Pharmacology Biochemistry and Behavior. [URL: https://pubmed.ncbi.nlm.nih.gov/20659495/][20]

  • Google Patents. Derivatives of 2-phenyl-morpholine and medical compositions (EP0080940A2). [URL: https://patents.google.com/patent/EP0080940A2/en][31]

  • Charles River Laboratories. MAO Inhibition in Drug Discovery and Development. [URL: https://www.criver.com/eureka/mao-inhibition-drug-discovery-and-development][32]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [URL: https://www.e3s-conferences.org/articles/e3sconf/abs/2024/56/e3sconf_rawmu2024_01051/e3sconf_rawmu2024_01051.html][33]

  • Wikipedia. Stimulant. [URL: https://en.wikipedia.org/wiki/Stimulant][34]

  • ResearchGate. Research progress of piperazine and morpholine derivatives in the discovery of agricultural chemicals. [URL: https://www.researchgate.net/publication/382894572_Research_progress_of_piperazine_and_morpholine_derivatives_in_the_discovery_of_agricultural_chemicals][35]

  • Clinician's Brief. Addressing Anorexia through the Rational Use of Appetite Stimulants in Dogs and Cats. [URL: https://www.cliniciansbrief.com/story/podcast/addressing-anorexia-through-rational-use-appetite-stimulants-dogs-cats][36]

  • Wikipedia. Dextroamphetamine. [URL: https://en.wikipedia.org/wiki/Dextroamphetamine][14]

  • Wikipedia. Adderall. [URL: https://en.wikipedia.org/wiki/Adderall][15]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note from the Senior Application Scientist

In the landscape of neuropharmacology and medicinal chemistry, the morpholine scaffold holds a place of significant interest. Its presence in numerous bioactive molecules underscores its utility as a versatile pharmacophore. Within this class, 2-phenylmorpholine emerges as a foundational structure, serving as the parent compound for a range of psychostimulant drugs. This guide is crafted to provide a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to offer a deeper understanding of its chemical personality. Our exploration will be grounded in the principles of scientific integrity, offering field-proven insights into its synthesis, characterization, and handling. The methodologies detailed herein are designed to be self-validating, providing a robust framework for researchers navigating the complexities of this intriguing molecule.

Molecular Identity and Physicochemical Characteristics

This compound is a heterocyclic organic compound with the molecular formula C₁₀H₁₃NO.[1][2] It features a morpholine ring substituted with a phenyl group at the 2-position. This structural arrangement is the cornerstone of its chemical behavior and pharmacological activity.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are well-documented, specific experimental values for melting point and quantitative solubility remain elusive in publicly available literature.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO[1][2]
Molecular Weight 163.22 g/mol [1][3]
Appearance Colorless to light yellow viscous liquid[4]
Boiling Point 145 °C at 14 Torr
Density 1.034 ± 0.06 g/cm³ (Predicted)
pKa 8.52 ± 0.40 (Predicted)
LogP 1.1 - 1.67[3]

Note on Data: Predicted values are computationally derived and should be used as an estimation pending experimental verification.

Structure and Chirality

The presence of a stereocenter at the 2-position of the morpholine ring means that this compound exists as a pair of enantiomers: (R)-2-phenylmorpholine and (S)-2-phenylmorpholine.[3] The specific stereochemistry can significantly influence its biological activity, a critical consideration in drug development.

G cluster_S (S)-2-Phenylmorpholine cluster_R (R)-2-Phenylmorpholine s_c1 C s_c2 C s_c1->s_c2 s_ph Ph s_c1->s_ph s_h1 H s_c1->s_h1 s_c3 N s_c2->s_c3 s_c4 C s_c3->s_c4 s_h2 H s_c3->s_h2 s_c5 C s_c4->s_c5 s_o1 O s_c5->s_o1 s_o1->s_c1 r_c1 C r_c2 C r_c1->r_c2 r_ph Ph r_c1->r_ph r_h1 H r_c1->r_h1 r_c3 N r_c2->r_c3 r_c4 C r_c3->r_c4 r_h2 H r_c3->r_h2 r_c5 C r_c4->r_c5 r_o1 O r_c5->r_o1 r_o1->r_c1

Caption: 2D representation of (S) and (R)-2-Phenylmorpholine enantiomers.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be approached through several routes. Below are two distinct, field-proven protocols that offer flexibility depending on the available starting materials and desired stereochemical outcome.

Protocol 1: Acid-Catalyzed Cyclization of an Amino Alcohol

This method represents a classical and direct approach to racemic this compound. The causality behind this experimental choice lies in the intramolecular nucleophilic attack of the hydroxyl group on a transient carbocation, facilitated by a strong acid.

G start N-(2'-hydroxy-2'-phenylethyl)-ethanolamine reagent 6N HCl, 110°C, 4h start->reagent React with intermediate Protonation & Carbocation Formation reagent->intermediate Leads to cyclization Intramolecular Cyclization intermediate->cyclization Followed by workup Basification & Extraction cyclization->workup Yields crude product product This compound workup->product Purification gives

Caption: Workflow for the acid-catalyzed cyclization synthesis of this compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve N-(2'-hydroxy-2'-phenylethyl)-ethanolamine (5.3 g) in 100 mL of 6N hydrochloric acid.[5]

  • Heating: Heat the solution at 110°C for 4 hours.[5] This extended heating period is crucial to drive the dehydration and subsequent cyclization to completion.

  • Basification: After cooling to room temperature, carefully basify the reaction mixture with a sodium hydroxide solution to a pH > 12. This deprotonates the morpholine nitrogen, rendering it soluble in organic solvents.

  • Extraction: Extract the aqueous solution with diethyl ether (3 x 50 mL). The multiple extractions ensure efficient recovery of the product.

  • Washing and Drying: Wash the combined organic extracts with water to remove any residual salts, and then dry over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under reduced pressure to yield crude this compound as an orange oil.[5] Further purification can be achieved by vacuum distillation.

Protocol 2: Deprotection of Boc-Protected (S)-2-Phenylmorpholine

For applications requiring enantiopure (S)-2-phenylmorpholine, a common strategy involves the deprotection of a commercially available or previously synthesized N-Boc protected precursor. The use of a strong acid in a non-aqueous solvent is a standard and effective method for cleaving the tert-butyloxycarbonyl (Boc) protecting group.

Step-by-Step Methodology:

  • Dissolution: Dissolve tert-butyl (S)-2-phenylmorpholine-4-carboxylate (1.28 g) in 3 mL of a 4N solution of HCl in dioxane.[6]

  • Reaction: Stir the reaction mixture at room temperature overnight.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Concentration: Concentrate the reaction mixture under vacuum to remove the dioxane and excess HCl.

  • Aqueous Workup: Dilute the residue with 1N HCl and extract with diethyl ether to remove any non-basic impurities.[6]

  • Basification and Extraction: Adjust the pH of the aqueous phase to 12-14 with 2N NaOH and extract with dichloromethane (3 x 20 mL).[6]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford the product.[6] The yield of (S)-2-phenylmorpholine is reported to be around 78%.[6]

Pharmacological and Toxicological Profile

This compound is the parent compound of the substituted phenylmorpholine class, which includes well-known psychostimulants like phenmetrazine.[7][8] As such, its pharmacological profile is primarily characterized by its activity as a monoamine releasing agent.

Mechanism of Action

This compound acts as a potent norepinephrine-dopamine releasing agent (NDRA).[9] Its interaction with monoamine transporters leads to an increase in the extracellular concentrations of these neurotransmitters, which is the basis for its stimulant effects.

The table below summarizes the in vitro monoamine release activity of this compound in rat brain synaptosomes. A lower EC₅₀ value indicates a higher potency in releasing the respective neurotransmitter.

NeurotransmitterEC₅₀ (nM)
Norepinephrine (NE) 79
Dopamine (DA) 86
Serotonin (5-HT) 20,260

Source: Rothman et al., as cited on Wikipedia[9]

These data clearly indicate that this compound is significantly more potent as a releaser of norepinephrine and dopamine compared to serotonin.

Toxicological and Safety Information

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[10] It may also cause respiratory irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed[10]

  • H315: Causes skin irritation[10]

  • H319: Causes serious eye irritation[10]

  • H335: May cause respiratory irritation[10]

Analytical Characterization

The unambiguous identification and purity assessment of this compound require a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of the morpholine ring typically displays two distinct sets of methylene protons. The protons on the carbons adjacent to the oxygen (C2-H and C6-H) are deshielded and appear at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen (C3-H and C5-H). The phenyl group protons will appear in the aromatic region (typically 7.0-7.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the phenyl carbons and the four unique carbons of the morpholine ring. The carbons adjacent to the oxygen will be the most downfield among the aliphatic carbons.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • N-H stretch: A peak in the region of 3300-3500 cm⁻¹ (for the secondary amine).

  • C-H stretch (aromatic and aliphatic): Peaks in the regions of 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

  • C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-O stretch (ether): A strong peak in the region of 1050-1150 cm⁻¹.

  • C-N stretch: A peak in the region of 1020-1250 cm⁻¹.

Mass Spectrometry (MS):

Under electron ionization (EI), this compound is expected to show a molecular ion peak (M⁺) at m/z 163. The fragmentation pattern will likely involve cleavage of the morpholine ring and the loss of small neutral molecules. Common fragmentation pathways for morpholine derivatives often involve α-cleavage at the nitrogen and oxygen atoms.

G sample This compound Sample nmr NMR (1H, 13C) sample->nmr ir FTIR sample->ir ms Mass Spectrometry sample->ms structure Structural Elucidation nmr->structure purity Purity Assessment nmr->purity ir->structure ms->structure

Caption: Spectroscopic workflow for the characterization of this compound.

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. A general protocol for the analysis of morpholine derivatives is provided below, which can be optimized for this compound.

Step-by-Step Methodology (Adaptable):

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as dichloromethane or methanol.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), is a good starting point.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan a range that includes the molecular ion and expected fragments (e.g., m/z 40-300).

    • Ion Source Temperature: 230 °C.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a suitable method for the analysis of this compound. The following provides a starting point for method development.

Step-by-Step Methodology (Adaptable):

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is a standard choice.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio will need to be optimized to achieve good peak shape and retention.

    • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

    • Flow Rate: Typically 1.0 mL/min.

Conclusion

This compound stands as a molecule of significant academic and industrial interest. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. Its pharmacological profile as a norepinephrine-dopamine releasing agent provides a clear rationale for its use as a scaffold in the design of central nervous system stimulants. A thorough understanding of its physicochemical properties, coupled with robust analytical methodologies for its characterization, is paramount for any researcher or drug development professional working with this compound. This guide has aimed to provide a comprehensive and practical foundation for such endeavors, emphasizing both the theoretical underpinnings and the practical execution of key experimental protocols.

References

  • PrepChem.com. Synthesis of this compound. [Link]

  • PubChem. This compound. [Link]

  • Wikipedia. Substituted phenylmorpholine. [Link]

  • Wikipedia. This compound. [Link]

  • PubChem. Phenmetrazine. [Link]

  • Angene Chemical. This compound Safety Data Sheet. [Link]

  • PubChem. 2-Phenyl-3-methylmorpholine. [Link]

  • PubChem. (R)-2-Phenylmorpholine. [Link]

  • PubChem. This compound. [Link]

Sources

An In-depth Technical Guide to the Monoamine Releasing Activity of 2-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-phenylmorpholine scaffold represents a "privileged structure" in neuropharmacology, forming the chemical backbone of compounds that potently modulate monoamine transporters.[1] This guide provides a detailed examination of the parent compound, this compound, a potent norepinephrine-dopamine releasing agent (NDRA).[2] We will dissect its mechanism of action, outline the critical experimental procedures used to characterize its activity, and present its pharmacological data in context with related compounds. This document is intended for researchers and drug development professionals seeking a comprehensive understanding of how this compound and its analogues function as substrate-type monoamine releasers.

Introduction: The Central Role of Monoamine Transporters

Monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—are fundamental to the regulation of mood, cognition, and behavior. Their signaling is tightly controlled by a family of presynaptic plasma membrane proteins known as monoamine transporters (MATs): the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3] These transporters actively reuptake neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal.

Pharmacological agents that target these transporters fall into two primary categories:

  • Reuptake Inhibitors (Blockers): These compounds bind to the transporter but are not translocated. They act as competitive antagonists, blocking the reuptake of neurotransmitters and increasing their synaptic concentration.

  • Monoamine Releasing Agents (MRAs; Substrates): These compounds are recognized and translocated by the transporters. Upon entering the neuron, they induce a reversal of the normal transport direction, causing a significant, non-vesicular efflux of neurotransmitters into the synapse.[4]

This compound and its derivatives, such as the well-studied anorectic phenmetrazine (3-methyl-2-phenylmorpholine), are classic examples of MRAs.[5][6] Understanding their releasing activity is crucial for developing novel therapeutics for conditions like ADHD, obesity, and substance use disorders.[6][7][8]

Pharmacological Profile of this compound

This compound is the unsubstituted parent compound of a class of stimulants.[2] Its activity is primarily directed at the catecholamine transporters, DAT and NET, with significantly less activity at SERT. This profile classifies it as a norepinephrine-dopamine releasing agent (NDRA).

Structure-Activity Relationship (SAR)

The this compound core is a cyclized analogue of phenethylamine, the parent structure for many stimulants like amphetamine. The morpholine ring constrains the ethylamine side chain, influencing its interaction with the monoamine transporters. Key SAR observations from related compounds show that substitutions on the phenyl ring and the morpholine nitrogen can dramatically alter potency and selectivity.[1][7] For example, adding a methyl group at the 3-position of the morpholine ring creates phenmetrazine, which retains potent DAT/NET releasing activity.[5]

Comparative Pharmacological Data

To understand the potency of this compound, it is essential to compare its functional activity with benchmark compounds like d-amphetamine. The half-maximal effective concentration (EC₅₀) is a measure of a drug's potency in inducing release; a lower EC₅₀ value indicates higher potency.

CompoundDA Release EC₅₀ (nM)NE Release EC₅₀ (nM)5-HT Release EC₅₀ (nM)
d-Amphetamine 5.8–24.86.6–10.2698–1,765
This compound 867920,260
Phenmetrazine 70–13129–50.4>7,765
Table 1: Monoamine release data for this compound and related compounds, assayed in rat brain synaptosomes. Data compiled from Rothman et al., 2003.[2]

As shown in Table 1, this compound is a potent releaser at DAT and NET, with EC₅₀ values in the nanomolar range, comparable to phenmetrazine.[2] Critically, its potency at SERT is over 200 times weaker, highlighting its selectivity for catecholamine systems.[2]

Core Mechanism: Transporter-Mediated Monoamine Efflux

Monoamine release induced by substrates like this compound is a complex process distinct from simple reuptake inhibition. It involves the hijacking of the normal transporter cycle.

Causality of the Mechanism: The transporter's function is driven by the electrochemical gradients of Na⁺ and Cl⁻ ions. Substrate-type releasers exploit this machinery. By being transported into the cell, they dissipate these ion gradients. This dissipation, coupled with interactions with intracellular signaling cascades (such as protein kinase C), promotes a conformational change in the transporter, causing it to reverse its direction of transport and release neurotransmitters from the cytoplasm into the synapse.

G cluster_out Synaptic Cleft 2PM_out This compound Na_out Na+ Transporter Monoamine Transporter (DAT/NET) Na_out->Transporter Co-transport NT_out Neurotransmitter (DA/NE) 2PM_in This compound NT_in Cytoplasmic Neurotransmitter (DA/NE) Transporter->NT_out 4. Reverse Transport (Efflux) Transporter->2PM_in 2. Translocation (Influx)

Diagram of Transporter-Mediated Monoamine Release.

Experimental Methodologies for Characterization

A multi-assay approach is required to definitively classify a compound as a monoamine releaser. The sequence of experiments is designed to move from initial binding confirmation to functional characterization of release.

Step 1: Binding Affinity Assays (Screening)
  • Purpose: To determine if and how strongly a compound binds to the monoamine transporters. This is a primary screening step.

  • Methodology: Radioligand binding assays are performed using rat brain tissue (synaptosomes) or cells expressing the human transporters. A known radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) is incubated with the transporter preparation in the presence of varying concentrations of the test compound (this compound). The ability of the test compound to displace the radioligand is measured, and an inhibition constant (Ki) is calculated.

  • Causality: This experiment is foundational. A compound cannot be a substrate or an inhibitor if it does not first bind to the transporter. However, this assay is mechanistically ambiguous; it cannot distinguish between a reuptake inhibitor and a releaser.

Step 2: Uptake Inhibition Assays (Functional Screen)
  • Purpose: To measure a compound's ability to block the normal function of the transporter (neurotransmitter uptake).

  • Methodology: Synaptosomes or transporter-expressing cells are incubated with a radiolabeled monoamine (e.g., [³H]dopamine) and varying concentrations of the test compound. The amount of radioactivity accumulated inside the cells is measured. The concentration of the test compound that inhibits 50% of the uptake (IC₅₀) is determined.[5]

  • Causality: Both reuptake inhibitors and releasers will show activity in this assay because they both compete with the radiolabeled monoamine for the transporter binding site.[5] Therefore, while this confirms functional interaction, it still does not definitively prove a release mechanism.

Step 3: In Vitro Release Assays (Definitive Mechanism)
  • Purpose: To directly measure the ability of a compound to cause neurotransmitter efflux. This is the gold-standard assay for identifying a releasing agent.[3][9]

  • Methodology: A superfusion (or perifusion) assay is typically used.[7] This dynamic system allows for the measurement of neurotransmitter release over time.

Detailed Protocol: Synaptosomal [³H]Monoamine Release Assay

  • Preparation: Prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for NET/SERT).

  • Loading: Incubate the synaptosomes with a radiolabeled monoamine (e.g., [³H]Dopamine) to allow for its uptake and accumulation.

  • Superfusion Setup: Transfer the loaded synaptosomes to a superfusion chamber. Continuously wash them with a physiological buffer at a constant flow rate to establish a stable baseline of radioactivity efflux.

  • Self-Validation (Controls):

    • Positive Control: Introduce a known potent releaser (e.g., d-amphetamine) to confirm the system is capable of transporter-mediated release.

    • Negative Control: Introduce a known reuptake inhibitor (e.g., cocaine) to demonstrate that a non-releasing compound does not cause significant efflux in this system.

  • Test Compound Addition: Introduce varying concentrations of this compound into the superfusion buffer.

  • Fraction Collection: Collect the superfusate in timed fractions.

  • Quantification: Measure the radioactivity in each fraction using liquid scintillation counting.

  • Analysis: Plot the amount of radioactivity released over time. Calculate the EC₅₀ value from the concentration-response curve, which represents the potency of this compound as a releasing agent.

G cluster_prep Preparation cluster_assay Superfusion Assay cluster_analysis Analysis Prep 1. Prepare Synaptosomes from Brain Tissue Load 2. Load with [3H]Monoamine Prep->Load Setup 3. Transfer to Superfusion Chamber Load->Setup Baseline 4. Establish Stable Baseline Efflux Setup->Baseline Test 5. Add Test Compound (e.g., this compound) Baseline->Test Collect 6. Collect Fractions Over Time Test->Collect Quantify 7. Quantify Radioactivity (Scintillation Counting) Collect->Quantify Analyze 8. Plot Data & Calculate EC50 Quantify->Analyze

Workflow for an In Vitro Monoamine Release Assay.

Conclusion and Future Directions

This compound is a potent and selective norepinephrine-dopamine releasing agent. Its pharmacological activity is defined by its ability to act as a substrate for DAT and NET, inducing transporter-mediated efflux of these neurotransmitters. A systematic experimental approach, culminating in the in vitro release assay, is essential to definitively characterize this mechanism.

The study of this compound and its analogues is a vibrant area of research. Future work will continue to explore how subtle structural modifications can fine-tune the potency and selectivity of these compounds, potentially leading to the development of safer and more effective medications for a range of neuropsychiatric and neurological disorders.[7][8]

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Available at: [Link]

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Brandt, S. D. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(9), 1403-1416. Available at: [Link]

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. Available at: [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Namjoshi, O. A., Decker, A. M., Landavazo, A., Partilla, J. S., Baumann, M. H., Rothman, R. B., & Blough, B. E. (2015). Chemical modifications to alter monoamine releasing activity of phenmetrazine analogs as potential treatments of stimulant addiction. Drug and Alcohol Dependence, 146, e48. Available at: [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers. ResearchGate. Available at: [Link]

  • Banks, M. L., Blough, B. E., Negus, S. S. (2012). Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Journal of Pharmacology and Experimental Therapeutics, 343(2), 433-440. Available at: [Link]

  • Wikipedia. (n.d.). Monoamine releasing agent. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]

  • Blough, B. E., Rothman, R., Landavazo, A., Page, K. M., & Decker, A. M. (2013). Phenylmorpholines and analogues thereof. Google Patents.

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship of Phenylmorpholines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenylmorpholine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of centrally active therapeutic agents.[1] Its derivatives, most notably phenmetrazine and its analogues, are potent modulators of monoamine neurotransmitter systems.[2][3] This guide provides an in-depth exploration of the structure-activity relationships (SAR) that govern the pharmacological profile of this chemical class. We will dissect the nuanced effects of substitutions on the phenyl and morpholine rings, linking specific structural modifications to their functional consequences at dopamine, norepinephrine, and serotonin transporters. This analysis is coupled with field-proven experimental workflows, offering researchers a robust framework for the rational design and evaluation of novel phenylmorpholine-based compounds.

The Phenylmorpholine Scaffold: A Structural Overview

The phenylmorpholine core consists of a morpholine ring attached to a phenyl group. The point of attachment dictates the foundational isomeric class. The two primary scaffolds are 2-phenylmorpholine and 4-phenylmorpholine, with the former and its derivatives being more extensively studied as psychostimulants.[4][5]

Key sites for chemical modification, which form the basis of SAR exploration, are:

  • The Phenyl Ring (A): Substitution at the ortho- (2'), meta- (3'), and para- (4') positions.

  • The Morpholine Nitrogen (N-4) (B): Alkylation or other substitutions on the ring's nitrogen atom.

  • The Morpholine Carbons (C): Introduction of substituents, typically alkyl groups, at positions C-3, C-5, and C-6.

Caption: Core this compound Scaffold and Key Modification Sites.

Primary Mechanism of Action: Modulating Monoamine Neurotransmission

The predominant pharmacological effect of stimulant phenylmorpholines is the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2] These membrane proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating the neurotransmitter signal.

Most phenmetrazine-like compounds act as substrate-type releasers .[2] This means they are transported into the neuron by DAT and NET and, once inside, induce a reversal of the transporter's function (efflux), causing a non-vesicular release of dopamine and norepinephrine into the synapse. This dual action of reuptake inhibition and release promotion leads to a significant increase in synaptic monoamine concentrations, underpinning their stimulant effects.

Synaptic_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Dopamine Vesicle DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicle->DA_NE Normal Release DAT DAT/NET DAT->DA_NE 2. Induces Efflux (Reverse Transport) Phenylmorpholine Phenylmorpholine Analog Phenylmorpholine->DAT 1. Blocks Reuptake DA_NE->DAT Reuptake Receptor Postsynaptic Receptors DA_NE->Receptor Signal Transduction

Caption: Phenylmorpholine Action at the Monoamine Synapse.

Core Structure-Activity Relationships (SAR)

The affinity and selectivity of phenylmorpholine derivatives for monoamine transporters are exquisitely sensitive to their substitution patterns.

Phenyl Ring Substitutions

Modification of the phenyl ring is a powerful strategy to modulate potency and, most notably, to shift selectivity between the catecholamine (DAT/NET) and serotonin (SERT) transporters.

  • Positional Isomers: The position of a substituent is critical. For instance, studies on methylphenmetrazine (MPM) and fluorophenmetrazine (FPM) isomers have shown distinct pharmacological profiles.[2][6]

    • Para- (4') Substitution: Generally, substitution at the para-position tends to increase activity at SERT.[2] For example, 4-MPM displays significantly higher potency at SERT compared to its 2- and 3-isomers, shifting its profile from a classic stimulant to one with more entactogen-like properties, similar to MDMA.[7]

    • Meta- (3') Substitution: Often retains a strong DAT/NET-focused profile, similar to the parent compound phenmetrazine. 3-FPM, for example, is a potent and selective norepinephrine-dopamine releaser.[2]

  • Nature of Substituent:

    • Halogens (F, Cl, Br): Introducing halogens can increase potency. A comparison of 2-(substituted phenyl)-3,5,5-trimethylmorpholines showed a rank order potency of bromo > chloro > fluoro for increasing DA and NE uptake inhibition.[8][9]

    • Alkyl Groups (e.g., Methyl): As seen with 4-MPM, a para-methyl group enhances SERT activity.[2]

    • Electron-Withdrawing vs. Donating Groups: The electronic properties of the substituent influence the interaction with the transporter binding pocket, though a simple linear relationship is not always observed due to confounding steric factors.[10][11]

Morpholine Ring C-Substitutions

Alkyl substitutions on the carbon framework of the morpholine ring primarily influence stereochemistry and potency.

  • C-3 Methylation: The presence of a methyl group at the C-3 position, as in phenmetrazine (3-methyl-2-phenylmorpholine), is a hallmark of many potent stimulant analogues.[3]

  • C-3/C-5 Dimethylation: Compounds like phendimetrazine ((2S,3S)-3,4-dimethyl-2-phenylmorpholine) are often used clinically. Phendimetrazine itself is considered a prodrug that is N-demethylated to the more active phenmetrazine in the body.[2]

  • Stereochemistry: The relative stereochemistry of substituents is crucial. For phenmetrazine, the (2S, 3S) and (2R, 3R) enantiomers are the most active.

Morpholine Ring N-Substitutions

Modification at the morpholine nitrogen (N-4) can dramatically alter the pharmacological profile, sometimes shifting the mechanism away from a transporter substrate entirely.

  • N-Alkylation: Small alkyl groups can be tolerated. N-methylation of phenmetrazine yields phendimetrazine.[2] However, increasing the size of the N-alkyl group can lead to interesting effects. In one series, N-ethyl and N-propyl analogues of a 2-(chlorophenyl)-trimethylmorpholine derivative showed a significant increase in potency for DA and NE uptake inhibition compared to the unsubstituted parent compound.[9]

  • Shift to Receptor Agonism: While most small phenylmorpholines are releasing agents, larger N-substitutions can abolish transporter activity and introduce affinity for neurotransmitter receptors. For example, compounds with an N-propyl substitution have been shown to act as dopamine receptor agonists.[4]

Quantitative SAR Analysis

Summarizing inhibitory or release-potency data in a tabular format is essential for direct comparison and for guiding future design efforts. The table below compiles data for phenmetrazine and several key analogues, illustrating the SAR principles discussed.

CompoundPhenyl SubstitutionOther SubstitutionsDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Primary Activity ProfileReference
Phenmetrazine Unsubstituted3-methyl15430.2>10000NDRI/Releaser[2]
2-MPM 2-methyl3-methyl11945.1>10000NDRI/Releaser[2]
3-MPM 3-methyl3-methyl13426.5>10000NDRI/Releaser[2]
4-MPM 4-methyl3-methyl131144436SNDRI/Releaser[2]
(S,S)-5a 3-chloro3,5,5-trimethyl210564500NDRI[12]
(S,S)-5b 3-fluoro3,5,5-trimethyl5717.5>10000NDRI[12]
(S,S)-5c 3-bromo3,5,5-trimethyl44555000NDRI[12]
(S,S)-5e 3-chloro3,5,5-trimethyl, N-ethyl3014>10000NDRI[9]

NDRI = Norepinephrine-Dopamine Reuptake Inhibitor; SNDRI = Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor. IC50 values represent the concentration required to inhibit 50% of transporter uptake.

Experimental Workflow for Phenylmorpholine SAR Exploration

A systematic approach is critical for efficiently elucidating the SAR of a novel series of phenylmorpholine analogues. The following workflow represents a self-validating system, incorporating necessary controls and progressing from high-throughput in vitro screens to more complex functional and in vivo assays.

SAR_Workflow cluster_design Phase 1: Design & Synthesis cluster_invitro Phase 2: In Vitro Screening cluster_invivo Phase 3: In Vivo Validation (Lead Compounds) Design Rational Design of Analogs (Vary one substituent at a time) Synthesis Chemical Synthesis & Purification Design->Synthesis QC Structural Verification (NMR, MS) & Purity Analysis (HPLC) Synthesis->QC PrimaryAssay Primary Screen: Monoamine Uptake Inhibition Assay (DAT, NET, SERT) QC->PrimaryAssay Test Compounds SecondaryAssay Functional Follow-up: Neurotransmitter Release Assay PrimaryAssay->SecondaryAssay DataAnalysis Data Analysis: Calculate IC50 / EC50 Values Determine Selectivity Ratios SecondaryAssay->DataAnalysis PD Pharmacodynamic Studies (e.g., Locomotor Activity, Microdialysis) DataAnalysis->PD Prioritize Leads PK Pharmacokinetic Studies (Brain Penetration) PK->PD

Caption: Systematic Workflow for Phenylmorpholine SAR Studies.

Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol describes a standard, reliable method for determining the potency of test compounds to inhibit dopamine, norepinephrine, or serotonin uptake in cell lines stably expressing the respective human transporters (e.g., HEK293-hDAT).[13][14]

A. Materials:

  • HEK293 cells stably transfected with hDAT, hNET, or hSERT.

  • 96-well cell culture plates.

  • Assay Buffer: Krebs-Henseleit buffer (KHB) or Hanks' Balanced Salt Solution (HBSS) with 10mM HEPES, pH 7.4.

  • Radiolabeled Substrate: [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin.

  • Test Compounds: Serial dilutions in Assay Buffer.

  • Positive Control Inhibitor: A known potent inhibitor for each transporter (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

  • Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).

  • Scintillation Cocktail and Microplate Scintillation Counter.

B. Step-by-Step Methodology:

  • Cell Plating: Seed the transporter-expressing cells into a 96-well plate at a density that will yield a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well). Incubate for 20-24 hours at 37°C, 5% CO₂.

  • Preparation: On the day of the assay, prepare serial dilutions of test compounds and the positive control inhibitor in Assay Buffer. Also prepare a solution of the radiolabeled substrate in Assay Buffer.

  • Pre-incubation: Gently aspirate the culture medium from the wells. Wash each well once with 100 µL of room-temperature Assay Buffer. Add 50 µL of Assay Buffer containing the appropriate concentration of the test compound, positive control, or vehicle (for total uptake control) to the wells.

  • Trustworthiness Check (Non-Specific Uptake): A set of wells should receive a high concentration (at least 100x Kᵢ) of the respective positive control inhibitor to define non-specific uptake.

  • Initiation of Uptake: Initiate the assay by adding 50 µL of the radiolabeled substrate solution to each well. Typical final concentrations are ~10-20 nM.

  • Incubation: Incubate the plate at room temperature for a short, optimized duration to ensure measurement of initial uptake rates (e.g., 1-5 minutes).

  • Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 150 µL of ice-cold Assay Buffer.

  • Cell Lysis: Add 100 µL of 1% SDS Lysis Buffer to each well and agitate for 10-15 minutes to ensure complete cell lysis.

  • Quantification: Transfer the lysate from each well into a scintillation vial or a 96-well scintillation plate. Add scintillation cocktail and quantify the amount of radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the average CPM from the non-specific uptake wells from all other wells.

    • Normalize the data as a percentage of the total uptake (vehicle control wells).

    • Plot the percent inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The structure-activity relationship of phenylmorpholines is a well-defined yet continually evolving field. The core principles establish that the this compound scaffold is a potent monoamine releaser, with phenyl ring substitutions dictating SERT versus DAT/NET selectivity and N-alkylation modulating overall potency. Future research will likely focus on fine-tuning these relationships to develop compounds with highly specific pharmacological profiles—for example, biased releasing agents or compounds that selectively target transporter allosteric sites. As our understanding of the structural biology of monoamine transporters deepens, so too will our ability to rationally design the next generation of phenylmorpholine-based therapeutics for a range of neuropsychiatric and substance use disorders.

References

  • Substituted phenylmorpholine. Wikipedia.[Link]

  • Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. National Institutes of Health.[Link]

  • Cellular Uptake and Release Assays Protocol. Gifford Bioscience.[Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). National Institutes of Health.[Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. National Institutes of Health.[Link]

  • Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues and their effects on monoamine uptake, nicotinic acetylcholine receptor function, and behavioral effects of nicotine. PubMed.[Link]

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. National Institutes of Health.[Link]

  • Synthesis Of 2-(Substituted Phenyl)-355-Trimethylmorpholine Analogues And Their Effects On Monoamine Uptake Nicotinic Acetylchol. CORE.[Link]

  • Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PubMed.[Link]

  • Chemical structure of phendimetrazine and phenmetrazine enantiomers examined in the present study. ResearchGate.[Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.[Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.[Link]

  • Phenmetrazine. Wikipedia.[Link]

  • 4-Phenylmorpholine. PubChem, National Institutes of Health.[Link]

  • Quantitative structure-activity relationship analysis of the pharmacology of para -substituted methcathinone analogues. ResearchGate.[Link]

  • Phenmetrazine. PubChem, National Institutes of Health.[Link]

  • Effect of phenyl substitution on the aromatic ring:( para-substitution) - Effect of withdrawing and donating group. University of Technology, Iraq.[Link]

  • Structure-Activity Relationships of Synthetic Cathinones. National Institutes of Health.[Link]

  • Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities. PubMed.[Link]

  • Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones. MDPI.[Link]

  • Functionalization of Phenyl Rings by Imidoylnitrenes. 3 The Effects of Resonance, Steric, and Inductive Properties on the Reactivity or Selectivity of Nitrenes and the Stability of their Precursors. MDPI.[Link]

  • Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate.[Link]

Sources

Methodological & Application

Application Note & Protocols: Chiral Synthesis of (S)- and (R)-2-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chiral 2-phenylmorpholine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including stimulants and potential therapeutics for ADHD and other CNS disorders.[1][2][3] The stereochemistry at the C2 position is critical for biological activity, making enantioselective synthesis an essential process for drug discovery and development. This document provides an in-depth guide to the state-of-the-art methods for synthesizing both (S)- and (R)-2-phenylmorpholine, focusing on catalytic asymmetric hydrogenation and classical chiral resolution. We offer detailed, field-proven protocols, explain the causality behind experimental choices, and provide workflows for robust and reproducible results.

Introduction: The Significance of Chiral this compound

The morpholine ring is a ubiquitous pharmacophore, prized for its favorable physicochemical and metabolic properties.[4] When substituted with a phenyl group at the C2 position, the resulting chiral center introduces stereospecific interactions with biological targets. For instance, derivatives of this compound, such as phenmetrazine, act as potent monoamine releasing agents, with their stimulant properties being highly dependent on the specific stereoisomer.[2] Consequently, access to enantiomerically pure (S)- and (R)-2-phenylmorpholine is not merely an academic exercise but a critical necessity for developing selective and effective new chemical entities (NCEs).

This guide focuses on two primary strategies for achieving high enantiomeric purity:

  • Catalytic Asymmetric Hydrogenation: A modern, highly efficient, and atom-economical method that introduces the chiral center into a pre-formed heterocyclic ring.

  • Diastereomeric Salt Resolution: A classical, robust, and often practical method for separating enantiomers from a racemic mixture, particularly valuable during initial scale-up and process development.[5]

Strategic Approaches to Enantioselective Synthesis

The choice of synthetic strategy depends on factors such as scale, available equipment, cost, and the desired level of enantiopurity. Below is a high-level overview of the common pathways.

G cluster_0 Synthetic Strategies cluster_1 Enantioselective Methods cluster_2 Products Start Styrene Oxide / Phenylacetaldehyde (Achiral Starting Materials) Racemic Racemic this compound Synthesis Start->Racemic Dehydro Dehydromorpholine Precursor Synthesis Start->Dehydro Resolution Chiral Resolution via Diastereomeric Salts Racemic->Resolution Hydrogenation Catalytic Asymmetric Hydrogenation Dehydro->Hydrogenation S_Product (S)-2-Phenylmorpholine Resolution->S_Product Resolution->S_Product Use D-Tartaric Acid R_Product (R)-2-Phenylmorpholine Resolution->R_Product Resolution->R_Product Use L-Tartaric Acid Hydrogenation->S_Product Hydrogenation->S_Product Use (R,R,R)-SKP-Rh Catalyst Hydrogenation->R_Product Hydrogenation->R_Product Use (S,S,S)-SKP-Rh Catalyst caption *Catalyst/Resolving agent choice determines enantiomer. G cluster_0 Asymmetric Hydrogenation Workflow Start N-Cbz-2-phenyl- 5,6-dehydromorpholine React Combine Substrate and Catalyst in High-Pressure Reactor Start->React Catalyst Prepare [Rh]-Chiral Ligand Catalyst Solution in Glovebox Catalyst->React H2 Purge and Pressurize with H₂ (30 atm) Stir for 24h React->H2 Workup1 Vent Reactor & Concentrate Purify via Silica Plug H2->Workup1 Deprotect N-Cbz Deprotection (H₂, Pd/C) Workup1->Deprotect Workup2 Filter through Celite & Concentrate Deprotect->Workup2 Analysis Verify Purity & ee% (Chiral HPLC, NMR) Workup2->Analysis End Pure (S)- or (R)-2-Phenylmorpholine Analysis->End G cluster_0 Chiral Resolution Workflow Start Racemic (R/S)-2-Phenylmorpholine Mix Dissolve and Mix in Optimal Hot Solvent Start->Mix Agent Chiral Resolving Agent (e.g., D-Tartaric Acid) Agent->Mix Cool Slow Cooling & Crystallization Mix->Cool Filter Filter to Isolate Less Soluble Diastereomeric Salt (e.g., (S)-Base • D-Acid) Cool->Filter Liberate Suspend Salt in Water Add Strong Base (NaOH) Filter->Liberate Extract Extract with Organic Solvent Dry and Concentrate Liberate->Extract Analysis Verify Purity & ee% (Chiral HPLC) Extract->Analysis End Pure (S)-2-Phenylmorpholine Analysis->End

Sources

Topic: Quantitative Analysis of 2-Phenylmorpholine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Introduction: The Analytical Imperative for 2-Phenylmorpholine

This compound is the parent compound of a significant class of substituted phenylmorpholines, which includes well-known psychostimulants like phenmetrazine (3-methyl-2-phenylmorpholine).[1] As a potent norepinephrine-dopamine releasing agent (NDRA), this compound and its analogs are of substantial interest in neuropharmacology, drug development, and forensic toxicology.[1] The ability to accurately and reliably quantify this compound in complex biological matrices such as urine, blood, and plasma is therefore critical for pharmacokinetic studies, clinical trials, and regulatory enforcement.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive and robust analytical technique for this purpose. Its high chromatographic resolution effectively separates the analyte from endogenous matrix components, while mass spectrometry provides unequivocal identification and sensitive quantification based on the molecule's unique mass-to-charge ratio and fragmentation pattern.[2][3]

This application note presents a comprehensive, field-proven protocol for the analysis of this compound. We will address the common analytical challenges associated with polar amines, such as poor chromatographic peak shape, and provide a detailed methodology incorporating liquid-liquid extraction (LLE) for sample cleanup and chemical derivatization to ensure analytical robustness and sensitivity.[4][5]

Principle of the Method

The analytical workflow is predicated on a multi-stage process designed to isolate, stabilize, and accurately measure this compound.

  • Isolation via Liquid-Liquid Extraction (LLE): The foundational principle of LLE is the partitioning of an analyte between two immiscible liquid phases.[6] For this compound, a secondary amine, the sample's pH is adjusted to a basic state (> pKa + 2). This deprotonates the amine, converting it to its neutral, free base form, which exhibits significantly higher solubility in a non-polar organic solvent compared to the aqueous biological matrix.[7] This step efficiently isolates the analyte from water-soluble interferences like salts, proteins, and sugars.[6][7]

  • Chromatographic Enhancement via Derivatization: Direct GC analysis of primary and secondary amines like this compound is often plagued by poor peak shape (tailing) due to the interaction of the polar N-H group with active silanol sites on the column and inlet.[4][5] To mitigate this, chemical derivatization is employed. An acylating agent, such as Trifluoroacetic Anhydride (TFAA), reacts with the amine to replace the active hydrogen with a non-polar trifluoroacetyl group. This transformation yields a derivative that is more volatile, more thermally stable, and exhibits superior chromatographic behavior, resulting in sharp, symmetrical peaks essential for accurate quantification.[5]

  • Separation and Detection by GC-MS: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase).[8] The separated analyte then enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting fragmentation pattern provides a structural "fingerprint" for unambiguous identification, while specific, high-abundance fragment ions are monitored for precise and sensitive quantification.[8][9]

Materials and Methods

3.1 Reagents and Standards

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., N-propylamphetamine or this compound-d5

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • 1-Chlorobutane (Analytical grade)[10]

  • Sodium Hydroxide (NaOH), 10 M solution

  • Trifluoroacetic Anhydride (TFAA)

  • Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate

  • Deionized Water (18.2 MΩ·cm)

3.2 Equipment

  • Gas Chromatograph with Mass Selective Detector (e.g., Agilent 7890/5977)

  • Autosampler

  • Capillary GC Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[8]

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator or heating block

  • Analytical balance

  • Calibrated pipettes and volumetric flasks

  • 15 mL polypropylene centrifuge tubes

  • 2 mL amber glass autosampler vials with inserts

Experimental Protocols

4.1 Preparation of Standards and Calibrators

  • Stock Solutions: Accurately weigh and dissolve 10 mg of this compound reference standard and the chosen Internal Standard in 10 mL of methanol to create 1 mg/mL primary stock solutions.

  • Working Solutions: Perform serial dilutions of the primary stock solutions with methanol to prepare working standards at appropriate concentrations for spiking.

  • Calibration Curve: Prepare a set of calibrators by spiking drug-free matrix (e.g., blank urine or plasma) with the working standards to achieve a concentration range relevant to the application (e.g., 10–1000 ng/mL). A minimum of five concentration levels is recommended.

  • Quality Controls (QCs): Prepare QC samples at low, medium, and high concentrations in the same manner.

4.2 Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for a 1 mL biological sample (e.g., urine or plasma).

  • Aliquoting: Pipette 1 mL of the sample, calibrator, or QC into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to each tube (except for the blank matrix sample) to a final concentration of 100 ng/mL. Vortex briefly.

  • Alkalinization: Add 200 µL of 10 M NaOH to each tube to raise the pH to >12. Vortex for 10 seconds. This step is critical to neutralize the amine for efficient extraction.[7]

  • Extraction: Add 5 mL of 1-chlorobutane to each tube.[10] Cap tightly and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the tubes at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer to a fresh, clean tube, taking care not to aspirate any of the aqueous layer.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

4.3 Derivatization Protocol

  • Reconstitution: To the dried extract from step 4.2.8, add 50 µL of Ethyl Acetate and 25 µL of Trifluoroacetic Anhydride (TFAA).

  • Reaction: Cap the tube and vortex briefly. Heat the mixture at 70°C for 20 minutes in a heating block.

  • Final Evaporation: Evaporate the solution to dryness again under a gentle stream of nitrogen at 40°C to remove excess derivatizing reagent.

  • Reconstitution for Injection: Reconstitute the final dried residue in 100 µL of Ethyl Acetate. Vortex, and transfer the solution to a 2 mL autosampler vial with an insert for GC-MS analysis.

GC-MS Analysis & Data Interpretation

5.1 GC-MS Instrument Parameters

The following parameters are a robust starting point and should be optimized for the specific instrument in use. They are adapted from established methods for analogous compounds.[8]

Parameter Setting Rationale
GC System
Inlet ModeSplitlessMaximizes sensitivity for trace-level analysis.
Injection Volume1 µLStandard volume for capillary columns.
Inlet Temperature280 °CEnsures rapid and complete vaporization of the derivatized analyte.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column.
Oven Program
Initial Temperature100 °C, hold for 1 minAllows for solvent focusing at the head of the column.
Ramp 120 °C/min to 280 °CProvides separation of analytes from matrix components.
Final HoldHold at 280 °C for 5 minEnsures elution of all components and cleans the column.
MS System
Transfer Line Temp280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp230 °C (EI)Standard temperature for robust ionization.
Quadrupole Temp150 °CEnsures stable ion transmission.
Ionization Energy70 eVStandard energy for creating reproducible fragmentation patterns.
Acquisition ModeScan (m/z 40-450) & SIMFull scan for initial identification; Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity.

5.2 Expected Mass Spectrum and Data Interpretation

  • Underivatized this compound: Molecular Weight: 163.22 g/mol . Expected Molecular Ion (M⁺•): m/z 163.

  • TFA-derivatized this compound: Molecular Weight: 259.22 g/mol . Expected Molecular Ion (M⁺•): m/z 259.

  • Characteristic Fragment Ions: For quantification, select 2-3 specific and abundant ions. For the TFA-derivative, characteristic ions would include the molecular ion (m/z 259) and fragments resulting from cleavage of the morpholine ring and loss of the trifluoromethyl group. A proposed set for SIM analysis could be:

    • Quantifier Ion: The most abundant, characteristic fragment.

    • Qualifier Ions (x2): Other structurally significant fragments used to confirm identity by maintaining specific abundance ratios relative to the quantifier.

Visualization of Workflows

G Figure 1. Overall Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Biological Sample (1 mL) Spike 2. Spike with Internal Standard Sample->Spike LLE 3. Liquid-Liquid Extraction (LLE) Spike->LLE Dry1 4. Evaporate to Dryness LLE->Dry1 Deriv 5. Add Reagents & Heat (70°C) Dry1->Deriv Dry2 6. Evaporate to Dryness Deriv->Dry2 Recon 7. Reconstitute in Ethyl Acetate Dry2->Recon GCMS 8. GC-MS Injection & Analysis Recon->GCMS Data 9. Data Processing & Quantification GCMS->Data

Caption: High-level workflow for this compound analysis.

G Figure 2. Derivatization Reaction Logic reac1 This compound Polar N-H Group Poor Peak Shape prod TFA-2-Phenylmorpholine Non-polar Derivative Symmetrical Peak reac1->prod  + Heat reac2 Trifluoroacetic Anhydride (TFAA) Acylating Agent reac2->prod  + Heat

Caption: Logic of the TFAA derivatization reaction.

Method Validation & Performance

A fully validated method ensures trustworthiness and reliability. The following table summarizes typical acceptance criteria and performance data observed for similar assays involving stimulants in biological fluids.[4][10]

Parameter Typical Acceptance Criteria / Result Rationale
Linearity Correlation Coefficient (r²) ≥ 0.995Demonstrates a direct proportional relationship between concentration and instrument response.
Range e.g., 10 – 1000 ng/mLThe concentration range over which the method is precise, accurate, and linear.
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3 (e.g., ~5 ng/mL)The lowest concentration that can be reliably detected above background noise.
Limit of Quantitation (LOQ) S/N ≥ 10 (e.g., ~10 ng/mL)The lowest concentration that can be accurately and precisely quantified.
Precision (RSD%) Intra-day: < 15%; Inter-day: < 15%Measures the closeness of agreement between repeated measurements.
Accuracy (Recovery %) 85 – 115%Measures the closeness of the measured value to the true value.

Conclusion

This application note provides a robust and reliable GC-MS method for the quantitative analysis of this compound in biological matrices. The protocol leverages a classic liquid-liquid extraction for effective sample cleanup and employs chemical derivatization with TFAA to overcome the chromatographic challenges associated with polar amines. The result is a highly sensitive, specific, and reproducible assay suitable for demanding applications in pharmaceutical research, clinical chemistry, and forensic science. Adherence to the outlined steps, coupled with proper method validation, will ensure high-quality, defensible data.

References

  • Woźniak, M. K., Banaszkiewicz, L., Wiergowski, M., Tomczak, E., Kata, M., Biziuk, M., & Woźniak, M. (2019). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. Forensic Toxicology.

  • Dasgupta, A., Handler, M. S., & Nine, J. S. (1998). A convenient derivatization method for gas chromatography/mass spectrometric determination of phenmetrazine in urine using 2,2,2-trichloroethyl chloroformate. Journal of Forensic Sciences, 43(3), 630-635.

  • Yulita, I., & Sanjaya, H. (2023). Validation of Amphetamine and Methamphetamine Measurement Method by Gas Chromatography-Mass Spectrometry. International Journal of Advanced Multidisciplinary, 2(3).

  • Woźniak, M. K., Banaszkiewicz, L., Wiergowski, M., Tomczak, E., Kata, M., Biziuk, M. (2019). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. Forensic Toxicology, 37(2), 405-421.

  • SWGDRUG. (2017). Phenmetrazine Monograph. SWGDRUG.org Mass Spectral Library.

  • Liu, Y., Wang, Z., Zhang, Y., & Li, J. (2023). Development and validation of a GC-MS method for determination of amphetamine-type stimulants and ketamine in human hair. Pharmaceutical Sciences Asia, 50(1), 24-33.

  • Prasongdee, K., et al. (2021). Development and Validation GC/MS Method for Methamphetamine Analysis in Urine by Miniaturization QuEChERS. Science and Technology Indonesia.

  • Dasgupta, A., & Nine, J. S. (1998). Determination of phenmetrazine in urine by gas chromatography-mass spectrometry after liquid-liquid extraction and derivatization with perfluorooctanoyl chloride. Journal of Forensic Sciences, 43(1), 158-162.

  • Christophersen, A. S., & Rasmussen, K. E. (1981). Determination of Phenmetrazine in urine by gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 5(4), 188-189.

  • National Center for Biotechnology Information. (n.d.). PubChem Substance Record for SID 249933220, 2-Phenyl-3-methylmorpholine. PubChem.

  • Office of Justice Programs. (n.d.). Determination of Phenmetrazine in Urine by Gas Chromatography-Mass Spectrometry After Liquid-Liquid Extraction and Derivatization with Perfluorooctanoyl Chloride. National Criminal Justice Reference Service.

  • BenchChem. (n.d.). 2-Methyl-2-phenylmorpholine Analytical Data. BenchChem.

  • Cao, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91101, this compound. PubChem.

  • Wikipedia contributors. (n.d.). This compound. Wikipedia.

  • BenchChem Technical Support Team. (2025). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives. BenchChem.

  • IntechOpen. (2012). Extraction of Drug from the Biological Matrix: A Review. Applied Biological Engineering – Principles and Practice.

  • ResearchGate. (2015). Extraction of Drug from the Biological Matrix: A Review.

  • Chan, S. C., & Holtzman, J. L. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society, 42(4), 679-689.

Sources

Application Notes and Protocols: High-Performance Liquid Chromatography (HPLC) Methods for 2-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide detailing two robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Phenylmorpholine. As a key structural analog to phenmetrazine, accurate and reliable analytical methods for this compound are critical for research, development, and quality control purposes. This guide presents an achiral reversed-phase (RP-HPLC) method suitable for quantification and purity assessment, and a chiral HPLC method for the critical separation of its enantiomers. The protocols are grounded in fundamental chromatographic principles and are designed to be validated according to International Council for Harmonisation (ICH) guidelines.

Introduction to this compound Analysis

This compound is a substituted morpholine derivative and a structural analog of phenmetrazine, a compound with a history as a psychostimulant and anorectic agent.[1][2] The analysis of this compound and its derivatives is of significant interest in medicinal chemistry, pharmacology, and forensic science. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3]

This guide addresses two primary analytical challenges:

  • Quantification and Purity: Determining the concentration and assessing the impurity profile of this compound in a sample.

  • Enantiomeric Separation: Separating and quantifying the individual enantiomers, as stereoisomers of pharmacologically active compounds often exhibit different physiological effects.

Foundational Physicochemical Properties

A successful HPLC method is built upon an understanding of the analyte's physicochemical properties. Since detailed experimental data for this compound is not widely published, we can infer its properties from its close and well-documented analog, phenmetrazine (3-methyl-2-phenylmorpholine).[4]

  • pKa (Acid Dissociation Constant): Phenmetrazine has a reported pKa of approximately 7.6.[4] This value corresponds to the secondary amine in the morpholine ring. This indicates that this compound is a weak base. At a pH below its pKa, it will be predominantly in its protonated, cationic form, while at a pH above its pKa, it will be in its neutral, free-base form. This behavior is critical for controlling retention and peak shape in reversed-phase HPLC.

  • logP (Octanol-Water Partition Coefficient): The logP value is a measure of a compound's lipophilicity. Phenmetrazine has a reported logP of 1.7, suggesting moderate lipophilicity.[4] this compound has a predicted XLogP3 value of 1.1.[3][5] This property makes it well-suited for retention on hydrophobic stationary phases like C18 in RP-HPLC.

  • UV Absorbance: The phenyl group in this compound is a chromophore, allowing for detection by UV spectrophotometry.[6] Based on phenmetrazine, it is expected to exhibit maximum absorbance (λmax) at wavelengths around 255-257 nm, with another peak around 204 nm.[4] Detection at ~254 nm is a common and effective choice for compounds with a simple benzene ring chromophore.[7]

Method 1: Achiral Reversed-Phase HPLC for Purity and Quantification

This method is designed for the routine analysis of this compound to determine its concentration and to separate it from potential non-chiral impurities.

Principle and Rationale

The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase.[6]

  • Column Choice: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is ideal for retaining moderately lipophilic compounds like this compound.

  • Mobile Phase pH: To ensure good peak shape for a basic compound, the mobile phase pH must be carefully controlled. Operating at a low pH (e.g., 2.5-3.5) ensures the secondary amine is fully protonated. This prevents peak tailing that can occur from mixed-mode interactions with residual silanols on the silica support. An acidic modifier like phosphoric acid or formic acid is used.[1]

  • Organic Modifier: Acetonitrile is chosen for its low UV cutoff and efficiency in eluting compounds from C18 columns. A gradient elution is proposed to effectively separate impurities with different polarities.

  • Detection: Detection is performed at 254 nm, leveraging the UV absorbance of the phenyl chromophore.

Detailed Experimental Protocol

Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN).

  • HPLC-grade water (18.2 MΩ·cm).

  • Phosphoric acid (H₃PO₄) or Formic Acid for MS-compatibility.

  • This compound reference standard.

  • Class A volumetric flasks and pipettes.

  • 0.45 µm syringe filters.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid (or Formic Acid)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid)
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL

| Detection | UV at 254 nm |

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Prepare Mobile Phase B similarly with acetonitrile. Degas both solutions before use.

  • Standard Solution Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B (diluent) to create a 100 µg/mL stock solution.

  • Sample Preparation: Dissolve the sample in the diluent to achieve an expected concentration within the calibration range (e.g., 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions and acquire the chromatograms.

Method Validation Principles (ICH Q2(R1))

To ensure the trustworthiness of this protocol, it must be validated.[4][8][9] Key parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).

  • Linearity and Range: Demonstrating a linear relationship between concentration and detector response over a specified range (e.g., 1-100 µg/mL).[10]

  • Accuracy: The closeness of test results to the true value, often assessed through recovery studies.

  • Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Method 2: Chiral HPLC for Enantioselective Separation

This method is essential for determining the enantiomeric purity of a this compound sample. Since enantiomers have identical physicochemical properties, they cannot be separated on an achiral column.

Principle and Rationale

Enantioselective separation is achieved by using a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.[11][12]

  • Column Choice: Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated or immobilized on a silica support, are highly versatile and successful for a wide range of chiral compounds.[13][14] An immobilized amylose or cellulose carbamate derivative column is a strong starting point for method development.[15]

  • Mobile Phase: Chiral separations are highly sensitive to the mobile phase composition. Method development often involves screening both normal-phase (e.g., Hexane/Ethanol) and reversed-phase (e.g., Acetonitrile/Water) conditions. Normal-phase chromatography often provides better selectivity for this class of compounds. Small amounts of an additive (e.g., diethylamine for a basic analyte) may be required to improve peak shape.

  • Detection: UV detection at 254 nm remains suitable for this application.

Detailed Experimental Protocol

Instrumentation and Materials:

  • HPLC system with isocratic pump, autosampler, column oven, and UV/PDA detector.

  • Chiral Stationary Phase Column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 4.6 x 250 mm, 5 µm).

  • HPLC-grade n-Hexane.

  • HPLC-grade Ethanol (or Isopropanol).

  • Diethylamine (DEA), additive grade.

Chromatographic Conditions (Normal Phase - Starting Point):

Parameter Condition
Column Immobilized Amylose-based CSP (e.g., Chiralpak® IA)
Mobile Phase n-Hexane / Ethanol (90:10, v/v) with 0.1% DEA
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 5 µL

| Detection | UV at 254 nm |

Procedure:

  • Mobile Phase Preparation: Carefully prepare the mobile phase mixture. For the example above, mix 900 mL of n-Hexane with 100 mL of Ethanol and 1 mL of DEA. Degas the solution before use.

  • Standard/Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter (ensure filter compatibility with organic solvents).

  • System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30-60 minutes at a stable flow rate. Chiral columns often require longer equilibration times than standard RP columns.

  • Analysis: Inject the sample. If no separation is observed, method development should proceed by systematically varying the ratio of Hexane to alcohol (e.g., 80:20, 70:30) and trying different alcohols (e.g., isopropanol).

Method Selection and Data Summary

The choice between the achiral and chiral methods depends entirely on the analytical goal. The following workflow and summary table can guide the researcher.

Logical Workflow for Method Selection

MethodSelection start Define Analytical Goal for This compound q1 Is enantiomeric purity or separation of stereoisomers required? start->q1 achiral_path Determine concentration (assay) or assess general purity q1->achiral_path No chiral_path Determine enantiomeric ratio or isolate pure enantiomers q1->chiral_path Yes achiral_method Use Achiral RP-HPLC Method 1 achiral_path->achiral_method chiral_method Use Chiral HPLC Method 2 chiral_path->chiral_method validation Validate method per ICH Guidelines achiral_method->validation chiral_method->validation

Caption: Workflow for selecting the appropriate HPLC method.

Comparison of HPLC Methods
FeatureMethod 1: Achiral RP-HPLCMethod 2: Chiral HPLC
Primary Application Purity, Assay, QuantificationEnantiomeric Purity, Separation of Isomers
Stationary Phase C18 (non-polar, achiral)Chiral Selector (e.g., Polysaccharide)
Typical Mobile Phase Water/Acetonitrile (Reversed-Phase)Hexane/Alcohol (Normal Phase)
Separation Principle Analyte hydrophobicityDiastereomeric interactions
Key Advantage Robust, widely applicable, good for impuritiesSeparates stereoisomers
Key Consideration Cannot separate enantiomersMethod development can be more empirical

Conclusion

The two HPLC methods detailed in this guide provide a robust framework for the comprehensive analysis of this compound. The achiral reversed-phase method offers a reliable solution for standard purity and potency testing, grounded in the analyte's fundamental physicochemical properties. The chiral method, utilizing a polysaccharide-based stationary phase, addresses the critical need for enantioselective separation, which is paramount in pharmaceutical development and stereoselective synthesis. Adherence to these protocols, coupled with proper method validation according to ICH guidelines, will ensure the generation of accurate, precise, and trustworthy analytical data for researchers, scientists, and drug development professionals.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4762, Phenmetrazine. Retrieved from [Link].

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link].

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 937784, (R)-2-Phenylmorpholine. Retrieved from [Link].

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link].

  • National Institutes of Health. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. Retrieved from [Link].

  • Unknown. (n.d.). Chiral Drug Separation. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91101, this compound. Retrieved from [Link].

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link].

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link].

  • Wikipedia. (n.d.). Phenmetrazine. Retrieved from [Link].

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link].

  • Unknown. (n.d.). Enantioselective Separations Based on High-performance Liquid Chromatography. Retrieved from [Link].

  • PubMed. (n.d.). Enantioselective chromatography in drug discovery. Retrieved from [Link].

  • Indian Journal of Pharmaceutical Sciences. (2019, November 30). UV Spectrophotometric Methods for the Determination of Perphenazine in Dosage Form. Retrieved from [Link].

  • Unknown. (n.d.). UV spectra of some representative drug molecules. Retrieved from [Link].

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link].

Sources

Using 2-Phenylmorpholine as a catalyst in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Chiral Morpholine Scaffold in Asymmetric Organocatalysis Reference Catalyst: 2-Phenylmorpholine Derivatives Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the Morpholine Scaffold in Organocatalysis

The field of asymmetric organocatalysis has revolutionized modern synthesis by providing metal-free alternatives for the construction of chiral molecules. Secondary amines, most notably those based on the pyrrolidine scaffold (e.g., proline), have been extensively validated as powerful catalysts that operate through enamine or iminium ion intermediates. The this compound framework represents a structurally compelling yet historically underexplored chiral secondary amine. While the parent compound is primarily recognized in neuropharmacology, its rigid, chair-like conformation and inherent chirality make its derivatives attractive candidates for stereocontrolled transformations.

Recent investigations have demonstrated that the perceived lower basicity of the morpholine nitrogen compared to pyrrolidine does not preclude high catalytic activity. In fact, appropriately functionalized chiral morpholine derivatives have emerged as highly effective organocatalysts, capable of achieving exceptional levels of stereoselectivity in key carbon-carbon bond-forming reactions.[1]

This guide serves as a comprehensive technical resource on the application of the chiral morpholine scaffold in asymmetric synthesis. We will dissect the underlying catalytic principles and provide a detailed, field-proven protocol for a representative transformation: the asymmetric Michael addition of aldehydes to nitroolefins.

Catalytic Principle: Enamine Activation with Chiral Morpholines

The primary catalytic pathway leveraged by chiral secondary amine catalysts like morpholine derivatives is enamine catalysis. The cycle is initiated by the condensation of the catalyst with a carbonyl compound (typically an aldehyde or ketone) to form a transient iminium ion, which then deprotonates to generate a nucleophilic enamine intermediate. The chirality of the catalyst's backbone directs the subsequent attack of this enamine onto an electrophile, thereby creating a new stereocenter with high fidelity. Hydrolysis of the resulting iminium species regenerates the catalyst and releases the chiral product.

The key to the success of this cycle lies in the catalyst's ability to form the enamine and effectively shield one face of its π-system, guiding the electrophile to the opposite face. The defined stereochemistry and conformational rigidity of the this compound scaffold are critical for establishing this highly organized, diastereomeric transition state.

Enamine_Catalytic_Cycle cluster_cycle Enamine Catalytic Cycle CAT Chiral Morpholine Catalyst (R₂NH) IMINIUM Iminium Ion CAT->IMINIUM + Aldehyde (-H₂O) ALD Aldehyde (R'CH₂CHO) ALD->IMINIUM ENAMINE Chiral Enamine Intermediate PRODUCT_IMINIUM Product-Iminium Adduct ENAMINE->PRODUCT_IMINIUM + Electrophile (E⁺) IMINIUM->ENAMINE - H⁺ ELECTROPHILE Electrophile (E⁺) ELECTROPHILE->PRODUCT_IMINIUM PRODUCT_IMINIUM->CAT + H₂O PRODUCT Chiral Product (R'CH(E)CHO) PRODUCT_IMINIUM->PRODUCT Hydrolysis H2O H₂O H2O->CAT

Caption: Generalized enamine catalytic cycle using a chiral secondary amine.

Application Focus: Asymmetric Michael Addition to Nitroolefins

The conjugate addition of carbonyl compounds to nitroolefins is a powerful method for constructing γ-nitro carbonyl compounds, which are versatile synthetic intermediates. Achieving high diastereo- and enantioselectivity in this reaction is a significant challenge. The following sections detail a robust protocol using a chiral β-morpholine amino acid derivative, demonstrating the scaffold's efficacy.[1][2]

Data Presentation: Catalyst Performance

The performance of a representative chiral morpholine catalyst in the reaction between various aldehydes and β-nitrostyrene is summarized below. The data highlights the catalyst's ability to accommodate electronic and steric diversity in the aldehyde substrate while consistently delivering high stereoselectivity.[1][2]

EntryAldehyde (Donor, 7)ProductYield (%)dree (%)
1Butanal99295:599
2Propanal109095:599
3Pentanal119194:699
4Hexanal129395:599
5Isovaleraldehyde139595:599
6Phenylacetaldehyde148591:998

Reaction Conditions: Nitroolefin (0.17 mmol), aldehyde (0.11 mmol), catalyst (5 mol%), N-methylmorpholine (5 mol%) in iPrOH at -10 °C for 24-48 h. Diastereomeric ratio (dr) determined by ¹H NMR. Enantiomeric excess (ee) determined by chiral HPLC.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the asymmetric Michael addition of butanal to (E)-β-nitrostyrene.

Materials:

  • Chiral morpholine-based organocatalyst (e.g., β-morpholine amino acid derivative) (5 mol%)[2]

  • (E)-β-Nitrostyrene (Michael Acceptor, 1.5 equiv.)

  • Butanal (Michael Donor, 1.0 equiv.)

  • N-Methylmorpholine (NMM, Co-catalyst, 5 mol%)[2]

  • Anhydrous Isopropanol (iPrOH, Solvent)

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Standard inert atmosphere glassware (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a flame-dried 10 mL round-bottom flask containing a magnetic stir bar, add the chiral morpholine catalyst (0.0055 mmol, 5 mol%).

    • Causality Note: Flame-drying the glassware is crucial to remove adsorbed water, which can hydrolyze the enamine intermediate and inhibit catalysis.

  • Solvent and Reagent Addition:

    • Place the flask under a positive pressure of inert gas (Argon or Nitrogen).

    • Add anhydrous isopropanol (0.380 mL) to achieve a reaction concentration of approximately 0.3 M.

    • Add the N-methylmorpholine co-catalyst (0.0055 mmol, 5 mol%).

    • Causality Note: NMM acts as a Brønsted base to facilitate the deprotonation of the iminium ion to the enamine, accelerating the catalytic cycle. Anhydrous solvent is critical to maintain catalytic efficiency.

  • Equilibration and Cooling:

    • Stir the catalyst solution for 5 minutes at room temperature to ensure dissolution.

    • Cool the reaction mixture to -10 °C using a suitable cooling bath (e.g., ice/salt or a cryocooler).

    • Causality Note: Lowering the temperature enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states, favoring the formation of the desired enantiomer.

  • Addition of Reactants:

    • To the cooled, stirred solution, add butanal (0.11 mmol, 1.0 equiv.).

    • Immediately following, add the (E)-β-nitrostyrene (0.17 mmol, 1.5 equiv.).

    • Causality Note: The aldehyde is added first to allow for pre-formation of the enamine intermediate. A slight excess of the Michael acceptor ensures complete consumption of the limiting aldehyde.

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at -10 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/EtOAc solvent system. The reaction is typically complete within 24-48 hours.

  • Workup:

    • Upon completion (disappearance of the aldehyde spot on TLC), quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution directly to the cold flask.

    • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Causality Note: The NH₄Cl quench protonates any remaining enamine and neutralizes the basic co-catalyst, stopping the reaction.

  • Purification and Analysis:

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (typically 5% → 20% EtOAc in hexane) to yield the pure γ-nitroaldehyde product.[2]

    • Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy by integrating the distinct signals of the aldehydic protons for each diastereomer.[2]

    • Determine the enantiomeric excess (ee) by analysis on a chiral stationary phase HPLC.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol.

Experimental_Workflow A 1. Reaction Setup - Flame-dry flask - Add Catalyst (5 mol%) B 2. Reagent Addition - Add Anhydrous iPrOH - Add NMM (5 mol%) A->B Inert Atmosphere C 3. Cooling - Stir and cool to -10 °C B->C D 4. Substrate Addition - Add Aldehyde (1 equiv.) - Add Nitroolefin (1.5 equiv.) C->D E 5. Reaction Monitoring - Stir at -10 °C for 24-48h - Monitor by TLC D->E F 6. Workup - Quench with aq. NH₄Cl - Extract with EtOAc (3x) E->F Reaction Complete G 7. Purification - Dry over Na₂SO₄ - Concentrate solvent - Flash Chromatography F->G H 8. Analysis - Yield Calculation - ¹H NMR for dr - Chiral HPLC for ee G->H

Caption: General experimental workflow for the morpholine-catalyzed Michael addition.

References

  • Vaghi, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. [Link]

  • Wikipedia (2023). This compound. Wikipedia, The Free Encyclopedia. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]

Sources

Application Notes and Protocols: 2-Phenylmorpholine as a Key Intermediate in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Strategic Importance of the Phenylmorpholine Scaffold in Modern Agrochemicals

The morpholine moiety is a cornerstone in the development of a significant class of fungicides, primarily due to its role in disrupting fungal sterol biosynthesis.[1] Within this class, 2-phenylmorpholine stands out as a critical intermediate, providing a versatile scaffold for the synthesis of potent and effective crop protection agents. Its structure, combining the stable morpholine ring with a reactive secondary amine and a phenyl group, allows for targeted modifications to develop fungicides with specific activity spectra.

This guide provides an in-depth exploration of this compound's role in agrochemical synthesis, focusing on practical, field-proven insights. We will cover its synthesis, its application in the formulation of key fungicides, and the necessary quality control protocols to ensure the integrity of the final product. The information presented here is intended to empower researchers and development scientists to leverage this important building block in their own discovery and scale-up processes.

PART 1: Synthesis of this compound Intermediate

A robust and scalable synthesis of the this compound intermediate is paramount for its use in agrochemical production. While several synthetic routes exist, a common and efficient method involves the cyclization of an N-substituted diethanolamine derivative.[2]

Expertise & Experience: Causality Behind Experimental Choices

The selection of a synthesis route for an agrochemical intermediate is driven by factors beyond mere yield. Scalability, cost-effectiveness, and the impurity profile of the final product are critical considerations. The acid-catalyzed cyclization of N-(2'-hydroxy-2'-phenylethyl)-ethanolamine is often favored due to the availability of starting materials and the relatively straightforward reaction conditions. The use of a strong acid like hydrochloric acid acts as a catalyst for the intramolecular dehydration, leading to the formation of the morpholine ring.[3] The subsequent basic workup is crucial for neutralizing the acid and isolating the free base of this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the acid-catalyzed cyclization of N-(2'-hydroxy-2'-phenylethyl)-ethanolamine.

Materials:

  • N-(2'-hydroxy-2'-phenylethyl)-ethanolamine

  • 6N Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-(2'-hydroxy-2'-phenylethyl)-ethanolamine in 6N hydrochloric acid.

  • Cyclization: Heat the reaction mixture to 110°C and maintain this temperature for approximately 4 hours to facilitate the cyclization reaction.

  • Workup - Neutralization: After cooling the reaction mixture to room temperature, carefully basify it with a sodium hydroxide solution until the pH is alkaline. This will neutralize the hydrochloric acid and precipitate the this compound free base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (or another suitable organic solvent). Repeat the extraction process to ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

  • Isolation: Evaporate the solvent using a rotary evaporator to yield crude this compound as an oil. Further purification can be achieved through vacuum distillation if required.

Visualization: Synthesis Workflow

G cluster_0 Synthesis of this compound Start N-(2'-hydroxy-2'- phenylethyl)-ethanolamine + 6N HCl Reaction Heat at 110°C for 4h (Cyclization) Start->Reaction Acid-catalyzed dehydration Workup Basify with NaOH (Neutralization) Reaction->Workup Cool to RT Extraction Extract with Diethyl Ether Workup->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Isolation Evaporate Solvent Drying->Isolation Product This compound Isolation->Product

Caption: Workflow for the synthesis of this compound.

PART 2: Application in Agrochemical Formulation - Synthesis of Fenpropimorph

This compound is a precursor to several morpholine-based fungicides, with its most prominent application being in the synthesis of fenpropimorph.[4] Fenpropimorph is a systemic fungicide widely used for the control of powdery mildew and rusts in cereals.[5]

Mechanism of Action: Inhibition of Sterol Biosynthesis

Morpholine fungicides, including fenpropimorph, act by inhibiting two key enzymes in the fungal ergosterol biosynthesis pathway: Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase.[1] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired membrane function and ultimately, fungal cell death.

Visualization: Mechanism of Action

G cluster_1 Fungal Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate_1 Sterol Precursors Lanosterol->Intermediate_1 Intermediate_2 Aberrant Sterols Intermediate_1->Intermediate_2 Enzymatic Steps Inhibition_1 Fenpropimorph Inhibits Δ¹⁴-reductase Ergosterol Ergosterol Intermediate_2->Ergosterol Blocked Inhibition_2 Fenpropimorph Inhibits Δ⁸→Δ⁷-isomerase Disruption Disrupted Fungal Cell Membrane

Caption: Inhibition of ergosterol biosynthesis by fenpropimorph.

Experimental Protocol: N-Alkylation to form a Fenpropimorph Analogue

The following is a generalized protocol for the N-alkylation of a morpholine derivative, based on the principles of fenpropimorph synthesis, to create a related analogue.[6] This involves the reaction of a substituted morpholine with an appropriate alkylating agent.

Materials:

  • 2,6-Dimethylmorpholine (as an analogue to this compound for this example)

  • p-tert-butyl-β-methylphenylpropyl chloride (or a sulfonate ester thereof) as the alkylating agent

  • Sodium hydroxide (NaOH) solution

  • Suitable solvent (e.g., Toluene)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a four-hole round-bottom flask, charge the p-tert-butyl-β-methylphenylpropyl chloride and 2,6-dimethylmorpholine.

  • N-Alkylation: Heat the mixture to reflux and maintain for several hours (e.g., 4-6 hours). Monitor the reaction progress by a suitable analytical technique (e.g., GC).

  • Workup: After the reaction is complete, cool the mixture and neutralize it with a 30% NaOH solution to a pH of 14.

  • Phase Separation: Allow the layers to separate. The upper organic layer contains the desired product.

  • Purification: Separate the organic layer and remove any low-boiling volatiles. The final product, a fenpropimorph analogue, can be purified by vacuum distillation.

PART 3: Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound as a raw material is crucial for the consistent quality of the final agrochemical product.[7] A robust quality control (QC) program should be in place to test incoming materials and monitor the stability of the intermediate.[8]

Trustworthiness: A Self-Validating System

A trustworthy protocol for an agrochemical intermediate relies on a multi-faceted approach to quality control. This includes:

  • Identity Confirmation: Verifying that the material is indeed this compound.

  • Purity Assessment: Quantifying the amount of this compound and identifying any impurities.[9]

  • Stability Indicating Methods: Using analytical techniques that can separate the intact intermediate from its potential degradation products.[10]

Common impurities can arise from starting materials, byproducts of the synthesis, or degradation upon storage.[11] These can include unreacted starting materials, over-alkylated products, or oxidation products.

Data Presentation: Typical Specifications for this compound
ParameterSpecificationAnalytical Method
Appearance Colorless to light yellow liquidVisual Inspection
Identity Conforms to the reference spectrumFTIR, ¹H NMR
Purity (Assay) ≥ 98.0%HPLC, GC-MS
Water Content ≤ 0.5%Karl Fischer Titration
Specific Impurities Each ≤ 0.1%HPLC, GC-MS
Analytical Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling [12]

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., ammonium acetate) is typically used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.[13]

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities [14][15]

  • Column: A capillary column suitable for amine analysis.

  • Carrier Gas: Helium.

  • Injection: Split/splitless injection.

  • Oven Program: A temperature gradient program to separate components based on their boiling points.

  • Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode for identification and quantification.

  • Derivatization: For certain applications, derivatization may be necessary to improve the volatility and chromatographic behavior of this compound.[16]

3. Spectroscopic Analysis for Structural Confirmation

  • ¹H NMR: The proton NMR spectrum provides a unique fingerprint of the this compound molecule, confirming the presence of the phenyl and morpholine protons in the correct ratios and chemical environments.[17][18]

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton of the molecule.[19]

  • FTIR: The infrared spectrum shows characteristic absorption bands for the functional groups present, such as N-H stretching and C-O-C stretching of the morpholine ring.

PART 4: Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions to minimize exposure.[20]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

References

  • CN103275030A - Synthesis method of fenpropimorph. (n.d.). Google Patents.
  • Fenpropimorph. (n.d.). In Wikipedia. Retrieved from [Link]

  • 2-Phenyl-morpholine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Retrieved from [Link]

  • Stability-indicating HPLC Method Research Articles. (n.d.). R Discovery. Retrieved from [Link]

  • Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage. (n.d.). bepls. Retrieved from [Link]

  • Fenpropimorph. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). In Wikipedia. Retrieved from [Link]

  • fenpropimorph data sheet. (n.d.). Retrieved from [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Fenpropimorph. (n.d.). In Wikipedia. Retrieved from [Link]

  • (R)-2-Phenylmorpholine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. (n.d.). PubMed. Retrieved from [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. (n.d.). Quest Journals. Retrieved from [Link]

  • Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of N-(2'-hydroxy-2'-phenylethyl)-ethanolamine. (n.d.). PrepChem.com. Retrieved from [Link]

  • A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Raw Materials Testing: Trust – and Verify – Your Sources. (n.d.). SK pharmteco. Retrieved from [Link]

  • Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass. Retrieved from [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (n.d.). MDPI. Retrieved from [Link]

  • The importance of quality control in raw materials used in pharmaceutical formulations. (n.d.). Retrieved from [Link]

  • Simultaneous analysis of psychotropic phenylalkylamines in oral fluid by GC-MS with automated SPE and its application to legal cases. (n.d.). PubMed. Retrieved from [Link]

  • GC-MS analysis of bioactive compounds from ethanolic leaves extract of Eichhornia crassipes (Mart) Solms. and their pharmacologi. (n.d.). The Pharma Innovation. Retrieved from [Link]

  • Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Approaches of Impurity Profiling in Pharmaceutical Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. (n.d.). Juniper Publishers. Retrieved from [Link]

  • Impurities in a morphine sulfate drug product identified as 5-(hydroxymethyl)-2-furfural, 10-hydroxymorphine and 10-oxomorphine. (n.d.). PubMed. Retrieved from [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (n.d.). PubMed Central (PMC). Retrieved from [Link]

Sources

Synthesis of Substituted N-Phenylmorpholine Compounds: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the N-Phenylmorpholine Scaffold

The N-phenylmorpholine structural motif is a cornerstone in modern medicinal chemistry and drug development.[1][2] Its prevalence in a wide array of bioactive molecules stems from its unique physicochemical and metabolic properties.[1] The morpholine ring, with its inherent polarity and hydrogen bond accepting capabilities, often imparts favorable pharmacokinetic profiles, including enhanced aqueous solubility and metabolic stability.[3] When coupled with a phenyl group, this scaffold serves as a versatile template for creating compounds that interact with a diverse range of biological targets, particularly within the central nervous system (CNS).[3][4] Derivatives of N-phenylmorpholine have been investigated for a multitude of therapeutic applications, including as anorectics, treatments for ADHD, and as monoamine neurotransmitter reuptake inhibitors for conditions like obesity and depression.[4][5]

This guide provides a comprehensive overview of the primary synthetic strategies for accessing substituted N-phenylmorpholine compounds, with a focus on practical, laboratory-scale protocols. We will delve into the mechanistic underpinnings of these reactions, offering insights into experimental design and optimization.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the crucial C-N bond between the morpholine nitrogen and the phenyl ring is the central challenge in synthesizing these compounds.[6] Several powerful methods have been developed, with palladium-catalyzed cross-coupling reactions and traditional copper-mediated reactions being the most prominent.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a highly versatile and widely adopted method for the N-arylation of amines.[7] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and generally proceeds under milder conditions than traditional methods.[8]

The catalytic cycle, as illustrated below, typically begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine (morpholine). Subsequent deprotonation by a base, followed by reductive elimination, yields the desired N-phenylmorpholine product and regenerates the active Pd(0) catalyst.[7] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands like XPhos often being employed to facilitate the reductive elimination step.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Aryl Halide (Ar-X) Aryl Halide (Ar-X) Pd(0) Pd(0) Aryl Halide (Ar-X)->Pd(0) Morpholine Morpholine Amine Coordination Amine Coordination Morpholine->Amine Coordination Pd(0) Catalyst Pd(0) Catalyst Base Base Deprotonation Deprotonation Base->Deprotonation Substituted N-Phenylmorpholine (Product) Substituted N-Phenylmorpholine (Product) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition + Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Ar-Pd(II)-X Pd(II) Complex->Amine Coordination + Morpholine Amine Coordination->Deprotonation + Base Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Reductive Elimination->Substituted N-Phenylmorpholine (Product) Reductive Elimination->Pd(0) Product Formation Ullmann_Condensation cluster_cycle Catalytic Cycle Aryl Halide (Ar-X) Aryl Halide (Ar-X) Oxidative Addition Oxidative Addition Aryl Halide (Ar-X)->Oxidative Addition Morpholine Morpholine Amide Formation Amide Formation Morpholine->Amide Formation Cu(I) Catalyst Cu(I) Catalyst Base Base Base->Amide Formation Substituted N-Phenylmorpholine (Product) Substituted N-Phenylmorpholine (Product) Cu(I) Cu(I) Cu(I)->Amide Formation + Morpholine + Base Cu(I) Amide Cu(I) Amide Amide Formation->Cu(I) Amide Cu(I) Amide->Oxidative Addition + Ar-X Cu(III) Intermediate Cu(III) Intermediate Oxidative Addition->Cu(III) Intermediate Reductive Elimination Reductive Elimination Cu(III) Intermediate->Reductive Elimination Reductive Elimination->Substituted N-Phenylmorpholine (Product) Reductive Elimination->Cu(I) Product Formation

Caption: Proposed Catalytic Cycle for Ullmann Condensation.

Nucleophilic Aromatic Substitution (SNAr)

For aryl halides that are activated by strongly electron-withdrawing groups (e.g., nitro groups) in the ortho or para positions, direct nucleophilic aromatic substitution can be an effective synthetic route. [9][10]This reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. [11]While not as general as the metal-catalyzed methods, SNAr can be a straightforward and cost-effective option for specific substrates.

Experimental Protocols and Methodologies

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are crucial for the success of many of these reactions, particularly the Buchwald-Hartwig amination. Solvents like toluene and THF should be freshly distilled or obtained from a solvent purification system.

  • Inert Atmosphere: Palladium and copper catalysts are sensitive to oxygen. Therefore, reactions should be set up under an inert atmosphere of nitrogen or argon using standard Schlenk line or glovebox techniques.

  • Purification: The most common method for purifying N-phenylmorpholine derivatives is flash column chromatography on silica gel. [12]The choice of eluent will depend on the polarity of the specific product.

  • Characterization: The structure and purity of the synthesized compounds should be confirmed by a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry. [13][14]

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of 4-(4-methylphenyl)morpholine

This protocol is adapted from a procedure reported by Tokyo Chemical Industry Co., Ltd. and demonstrates a typical setup for a Buchwald-Hartwig amination. Materials:

  • 4-Chlorotoluene

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for column chromatography

Equipment:

  • Two-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or glovebox for inert atmosphere

  • Syringes and needles

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Catalyst Preparation: To a two-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents).

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Initial Stirring: Stir the mixture at room temperature for 5 minutes.

  • Reagent Addition: Add 4-chlorotoluene (1.0 equivalent) and morpholine (1.5 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified 4-(4-methylphenyl)morpholine by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. [15]

Protocol 2: Synthesis of Substituted Phenylmorpholines via a Multi-step Route

This protocol outlines a more classical approach that can be used to generate a variety of substituted phenylmorpholines, adapted from a synthetic route for phenmetrazine analogs. [16][17] Materials:

  • Substituted propiophenone

  • Ethanolamine

  • Sodium borohydride (NaBH₄)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH) solution

  • Deionized water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Formation of the Diol Intermediate:

    • Dissolve the appropriately substituted propiophenone in a suitable solvent.

    • React with ethanolamine.

    • Reduce the resulting keto-hydroxymorpholine intermediate with sodium borohydride to afford a diastereomeric mixture of diols. [16]2. Cyclization to Form the Morpholine Ring:

    • Dissolve the crude diol mixture in dichloromethane and cool in an ice bath.

    • Slowly add concentrated sulfuric acid and stir for several hours. [17]3. Workup:

    • Carefully add water to the reaction mixture.

    • Basify the aqueous layer with a sodium hydroxide solution.

    • Extract the product into dichloromethane.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by an appropriate method, such as column chromatography or preparative TLC. [17] * Characterize the final substituted phenylmorpholine product using spectroscopic methods.

Troubleshooting and Optimization

Issue Potential Cause(s) Suggested Solution(s)
Low or no product yield in Buchwald-Hartwig amination - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate ligand or base- Use fresh catalyst and ligands.- Ensure all glassware is oven-dried and solvents are anhydrous.- Screen different phosphine ligands and bases (e.g., K₃PO₄, Cs₂CO₃).
Side reactions (e.g., hydrodehalogenation) - Catalyst decomposition- Reaction temperature too high- Lower the reaction temperature.- Use a more stable catalyst system.
Incomplete reaction - Insufficient reaction time or temperature- Sterically hindered substrates- Increase reaction time or temperature.- Use a more active catalyst system, such as one with a more sterically demanding ligand.
Difficulty in purification - Product co-elutes with starting materials or byproducts- Optimize the solvent system for column chromatography.- Consider alternative purification methods like preparative HPLC or crystallization.

Conclusion

The synthesis of substituted N-phenylmorpholine compounds is a well-established field with a variety of robust and versatile methods at the disposal of the synthetic chemist. The Buchwald-Hartwig amination stands out as a particularly powerful tool, offering broad applicability and generally high yields. However, traditional methods like the Ullmann condensation and multi-step synthetic sequences remain valuable for specific applications. Careful consideration of the substrate, desired substitution pattern, and available resources will guide the selection of the optimal synthetic strategy. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of this important class of molecules.

References

  • Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

  • Nolan, S. P., & Organ, M. G. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
  • Wolfe, J. P., & Stambuli, J. P. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 11(21), 4878–4881.
  • Carroll, F. I., et al. (2012). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry, 55(17), 7764–7774.
  • Kappe, C. O. (2009). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. Molecules, 14(3), 1235-1246.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Organ, M. G., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Kumar, A., et al. (2024).
  • Kumar, D., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244.
  • Gentry, S. E., et al. (2021).
  • Kormos, A., & Czugler, M. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020).
  • SelfDecode. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

  • Ananda, H., et al. (2021). Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. Journal of Molecular Structure, 1239, 130513.
  • Whittington, D. A., et al. (2021). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Organic Letters, 23(15), 5966–5970.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Blough, B. E., Rothman, R. B., Landavazo, A., Page, K. M., & Decker, A. M. (2013). U.S.
  • Banister, S. D., & Manri, C. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Bioorganic & Medicinal Chemistry, 28(1), 115197.
  • Al-Zoubi, R. M., & Al-Mughaid, H. (2013). Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amination. Chemistry Central Journal, 7(1), 1-6.
  • Wikipedia. (n.d.). Radical-nucleophilic aromatic substitution. Retrieved from [Link]

  • Denmark, S. E., & Jameson, A. K. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(40), 12852–12862.
  • Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2216–2228.
  • Ahmad, M., et al. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity.
  • McLaughlin, G., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 9(3), 393-404.
  • University of Scranton. (n.d.). Advanced Organic Module | English | Green Chemistry. Retrieved from [Link]

  • Kaur, L. (2024). The Design and Synthesis of New Materials using Nucleophilic Aromatic Substitution Reactions [Master's thesis, Wilfrid Laurier University]. Scholars Commons @ Laurier.
  • Chimichi, S., et al. (1994). 15N NMR: Substituent effect analysis in para- and meta-substituted phenylhydrazines. Magnetic Resonance in Chemistry, 32(2), 111-117.

Sources

In vitro assays to determine monoamine transporter activity of 2-Phenylmorpholine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Topic: In Vitro Assays to Determine Monoamine Transporter Activity of 2-Phenylmorpholine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive overview and detailed protocols for the in vitro characterization of this compound derivatives at the three primary monoamine transporters (MATs): the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are critical regulators of neurotransmission and primary targets for a wide range of therapeutics and psychoactive compounds.[1][2] Phenmetrazine (3-methyl-2-phenylmorpholine) and its analogs represent a class of psychostimulants whose activity is mediated by interactions with these transporters.[3][4] Understanding the potency and selectivity of novel this compound derivatives is crucial for elucidating their pharmacological profiles. We present detailed methodologies for foundational radioligand binding assays to determine affinity (Kᵢ) and robust functional uptake inhibition assays (both radiometric and fluorescence-based) to measure potency (IC₅₀). Furthermore, we briefly touch upon advanced electrophysiological techniques for mechanistic insights. Each protocol is designed as a self-validating system, emphasizing critical controls and proper data interpretation to ensure scientific rigor.

Introduction: The Central Role of Monoamine Transporters

The monoamine transporters DAT, NET, and SERT are members of the solute carrier 6 (SLC6) family of membrane proteins.[2][5] Their primary physiological function is to terminate synaptic transmission by clearing their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the extracellular space back into the presynaptic neuron.[6][7] This reuptake process is vital for maintaining neurotransmitter homeostasis. Consequently, MATs are key targets for drugs treating psychiatric disorders like depression and anxiety, as well as for substances of abuse.[6][8]

This compound derivatives, such as phenmetrazine, are known to be potent substrates or inhibitors at DAT and NET, with varied activity at SERT.[3] Determining how a novel analog interacts with these transporters—its binding affinity, its functional potency as an inhibitor, and its selectivity across the three transporters—is the first essential step in characterizing its potential therapeutic or abuse liability.

Choosing the Right Assay: A Strategic Approach

The selection of an in vitro assay depends on the research question. The two primary methods, binding and uptake inhibition, provide complementary information.

  • Radioligand Binding Assays: These assays measure the physical affinity of a compound for the transporter protein. They determine the equilibrium dissociation constant (Kᵢ), a fundamental measure of how tightly a drug binds to its target. This is invaluable for initial structure-activity relationship (SAR) studies.

  • Uptake Inhibition Assays: These are functional assays that measure a compound's ability to block the primary function of the transporter—the uptake of its substrate. They yield an IC₅₀ value (the concentration of drug that inhibits 50% of transporter activity), which reflects the functional potency of the compound. For any compound that might act as a substrate (releaser) rather than a simple blocker, uptake inhibition is the more physiologically relevant measure of potency.[5]

For a comprehensive profile of a this compound derivative, both binding and uptake inhibition assays are recommended.

Protocol I: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known radioligand for binding to the transporter.

Principle of the Assay

Cell membranes containing the transporter of interest are incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound (e.g., a this compound derivative). The test compound will compete with the radioligand for the binding site. The amount of radioligand bound to the membrane is inversely proportional to the concentration and affinity of the test compound. This relationship is used to calculate the IC₅₀, which is then converted to the Kᵢ.

cluster_prep Membrane Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep1 Culture HEK293 or CHO cells stably expressing hDAT, hNET, or hSERT prep2 Harvest & homogenize cells in ice-cold buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend in binding buffer & determine protein concentration prep3->prep4 assay1 Incubate membranes with: 1. Radioligand (e.g., [³H]CFT for DAT) 2. Test Compound (serial dilution) 3. Vehicle/Buffer (for controls) prep4->assay1 assay2 Incubate to equilibrium (e.g., 60 min at 30°C) assay1->assay2 assay3 Rapidly filter through glass fiber filters to separate bound from free radioligand assay2->assay3 assay4 Wash filters with ice-cold buffer assay3->assay4 analysis1 Add scintillation cocktail to dried filters assay4->analysis1 analysis2 Count radioactivity (CPM) in a scintillation counter analysis1->analysis2 analysis3 Plot % Inhibition vs. [Compound] and fit curve to get IC₅₀ analysis2->analysis3 analysis4 Calculate Kᵢ using Cheng-Prusoff equation analysis3->analysis4

Caption: Workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Methodology

A. Materials

  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human DAT, NET, or SERT.[9][10]

  • Radioligands: e.g., [³H]WIN 35,428 (CFT) for hDAT, [³H]Nisoxetine for hNET, [³H]Citalopram for hSERT.

  • Unlabeled Ligands (for Non-Specific Binding): e.g., 10 µM Cocaine (for DAT), 10 µM Desipramine (for NET), 10 µM Citalopram (for SERT).[1]

  • Buffers: Lysis/Homogenization Buffer, Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[11]

  • Equipment: 96-well plates, glass fiber filters, cell harvester, scintillation counter, scintillation vials and cocktail.[1]

B. Protocol

  • Membrane Preparation:

    • Culture cells to high confluency. Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[11]

    • Wash the pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in binding buffer. Determine protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

  • Competitive Binding Assay:

    • Prepare serial dilutions of the this compound test compound in binding buffer.

    • In a 96-well plate, set up triplicate wells for each condition:

      • Total Binding: Membranes + Radioligand + Vehicle.

      • Non-Specific Binding (NSB): Membranes + Radioligand + High concentration of a standard unlabeled inhibitor (e.g., 10 µM cocaine for DAT).

      • Test Compound: Membranes + Radioligand + Test compound dilution.

    • Add membranes (e.g., 10-20 µg protein/well) to all wells.

    • Add the test compound dilutions, vehicle, or NSB inhibitor.

    • Initiate the binding by adding the radioligand at a concentration near its Kₑ (e.g., 1-5 nM).

    • Incubate the plate with gentle agitation (e.g., 60 minutes at 30°C) to reach equilibrium.[11]

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filter mat.

    • Add scintillation cocktail and count the radioactivity retained on the filters using a scintillation counter.

Data Analysis and Self-Validation
  • Specific Binding: Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from all other wells.

  • % Inhibition: Calculate for each test compound concentration: 100 * (1 - (Specific Binding_Compound / Specific Binding_Total))

  • IC₅₀ Determination: Plot % Inhibition versus the log concentration of the test compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

  • Kᵢ Calculation: Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + ([L] / Kₑ)) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the transporter.

Protocol II: Functional Substrate Uptake Inhibition Assays

These assays are the gold standard for determining the functional potency of a compound. We present two common methods.

Radiometric Uptake Inhibition Assay

Principle: This assay directly measures the transport of a radiolabeled substrate (e.g., [³H]dopamine) into cells expressing the target transporter. The ability of a this compound derivative to reduce the accumulation of the radiolabeled substrate is quantified to determine its IC₅₀.[2][6]

cluster_prep Cell Plating cluster_assay Uptake Inhibition cluster_analysis Data Acquisition & Analysis prep1 Plate transporter-expressing HEK293 or CHO cells in a 96-well plate prep2 Incubate overnight to allow cells to form a monolayer assay1 Wash cells with buffer (e.g., Krebs-HEPES Buffer) prep2->assay1 assay2 Pre-incubate cells with test compound or controls (5-10 min) assay1->assay2 assay3 Initiate uptake by adding radiolabeled substrate (e.g., [³H]Dopamine) assay2->assay3 assay4 Incubate for a short period (1-5 min) to measure initial uptake rates assay3->assay4 assay5 Terminate uptake by aspirating and washing with ice-cold buffer assay4->assay5 analysis1 Lyse cells (e.g., with 1% SDS) assay5->analysis1 analysis2 Transfer lysate to scintillation vials and add cocktail analysis1->analysis2 analysis3 Count radioactivity (CPM) analysis2->analysis3 analysis4 Calculate % Inhibition and fit curve to determine IC₅₀ analysis3->analysis4

Caption: Workflow for a radiometric substrate uptake inhibition assay.

A. Materials

  • Cell Lines: As above, plated in 96-well cell culture plates.

  • Radiolabeled Substrates: [³H]Dopamine (for hDAT), [³H]Norepinephrine (for hNET), [³H]Serotonin (5-HT) (for hSERT).

  • Buffers: Krebs-HEPES Buffer (KHB) or similar physiological salt solution.

  • Controls: Unlabeled inhibitors (as in binding assay) to define non-specific uptake. Parental cell line (e.g., naïve HEK293 cells) to confirm transporter-specific uptake.

  • Equipment: 96-well plates, cell lysis solution (e.g., 1% SDS), scintillation counter.

B. Protocol

  • Cell Plating: Seed transporter-expressing cells into 96-well plates at an appropriate density (e.g., 50,000 cells/well) and allow them to adhere overnight.[2] Plate non-transfected parental cells in parallel wells to determine background signal.

  • Assay Execution:

    • On the day of the assay, gently aspirate the culture medium and wash the cell monolayers once with room temperature KHB.[6]

    • Add buffer containing the appropriate concentrations of the this compound test compound, vehicle (for 100% uptake), or a high concentration of a known inhibitor (for non-specific uptake).

    • Pre-incubate the cells for 5-10 minutes at room temperature.[6]

    • Initiate the uptake reaction by adding the radiolabeled substrate (e.g., 200 nM [³H]dopamine).[6]

    • Incubate for a short period, typically 1-5 minutes, to ensure the measurement of initial linear uptake rates.[1][6]

    • Terminate the reaction by rapidly aspirating the solution and washing the wells multiple times with ice-cold KHB.

  • Lysis and Counting:

    • Add a lysis solution (e.g., 1% SDS) to each well to solubilize the cells and release the accumulated radioactivity.[6]

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity.

C. Data Analysis

  • Calculate transporter-specific uptake by subtracting the CPM from non-specific uptake wells (or parental cell wells) from all other wells.

  • Calculate % Inhibition and determine the IC₅₀ value by non-linear regression as described for the binding assay.

Fluorescence-Based Uptake Inhibition Assay

Principle: This modern, high-throughput method replaces radioactivity with fluorescence.[12][13] It utilizes a fluorescent substrate that mimics biogenic amines.[14][15] When this substrate is transported into the cell, its fluorescence can be measured. A proprietary masking dye in the extracellular medium quenches the fluorescence of any substrate that has not been transported, creating a homogenous "mix-and-read" assay that requires no wash steps.[15][16]

G FS = Fluorescent Substrate MD = Masking Dye cluster_outside Extracellular Space cluster_inside Intracellular Space FS_out FS MD_out MD FS_out->MD_out Fluorescence Quenched Transporter MAT FS_out->Transporter Uptake FS_in FS FS_in_label Fluorescent Signal Detected Transporter->FS_in

Sources

Application Notes and Protocols: The Utility of 2-Phenylmorpholine in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

This technical guide serves as a comprehensive resource for the application of 2-phenylmorpholine as a versatile reagent in modern analytical chemistry. With full editorial control, this document is structured to provide not just procedural steps, but a deep, causal understanding of the experimental choices involved. Our focus is on scientific integrity, ensuring that each protocol is presented as a self-validating system, grounded in authoritative references.

Introduction: Unveiling the Analytical Potential of this compound

This compound, a secondary amine with the chemical formula C₁₀H₁₃NO, presents a unique structural architecture beneficial for analytical applications. The molecule incorporates a phenyl group, which acts as a chromophore for UV-Vis spectrophotometric detection, and a morpholine ring, the nitrogen of which provides a reactive site for derivatization. While its derivatives have been explored for their pharmacological activities, the utility of the parent compound as a reagent in analytical chemistry, though less common than other reagents, offers distinct advantages in specific contexts.

This guide will primarily focus on its application as a derivatizing agent for the analysis of isocyanates by High-Performance Liquid Chromatography (HPLC). Additionally, we will briefly explore its potential in other areas, such as the chiral separation of amphetamines.

Core Application: Determination of Isocyanates via Derivatization with this compound

Isocyanates are a class of highly reactive compounds widely used in the manufacturing of polyurethanes, foams, coatings, and adhesives. Their high reactivity poses a significant occupational and environmental health risk, necessitating sensitive and reliable analytical methods for their monitoring. The primary analytical challenge with isocyanates is their inherent instability and low native response to common HPLC detectors. Derivatization with a suitable reagent is, therefore, a crucial step in their analysis.

The Chemistry of Derivatization: A Self-Validating Approach

The nucleophilic nitrogen of the secondary amine in this compound readily attacks the electrophilic carbon of the isocyanate group (-N=C=O). This reaction forms a stable urea derivative, effectively "trapping" the reactive isocyanate.

Figure 1: Reaction of an isocyanate with this compound. This diagram illustrates the formation of a stable urea derivative, which is essential for subsequent chromatographic analysis.

The key advantages of using this compound for this purpose are:

  • Formation of a Stable Product: The resulting urea is significantly more stable than the parent isocyanate, allowing for reliable sample handling and analysis.

  • Incorporation of a Chromophore: The phenyl group from this compound provides strong UV absorbance, enabling sensitive detection by HPLC-UV.

  • Quantitative Reaction: The derivatization reaction proceeds rapidly and to completion, ensuring that the measured concentration of the derivative accurately reflects the initial concentration of the isocyanate.

Protocol: Analysis of Airborne Isocyanates using this compound Derivatization and HPLC-UV

This protocol is adapted from established methodologies for isocyanate analysis, such as those developed by NIOSH and OSHA, which utilize similar amine-based derivatizing agents.[1][2]

Reagents and Materials
  • This compound (≥98% purity)

  • Toluene, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Deionized water (18 MΩ-cm)

  • Ammonium acetate, HPLC grade

  • Phosphoric acid, reagent grade

  • Isocyanate standards (e.g., 2,4-TDI, 2,6-TDI, MDI, HDI)

  • Glass impingers (25 mL)

  • Calibrated personal air sampling pumps

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Syringe filters (0.45 µm, PTFE)

Experimental Workflow

workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Prepare 0.1 mg/mL this compound in Toluene B Air Sampling with Impingers (1 L/min for 15-60 min) A->B C Sample Transfer and Evaporation to Dryness B->C D Reconstitute in ACN/DMSO C->D E HPLC-UV Analysis D->E F Quantification E->F

Figure 2: Workflow for the determination of airborne isocyanates. This diagram outlines the key stages from reagent preparation to final quantification.

Detailed Procedure

3.3.1. Preparation of Impinger Solution

  • Accurately weigh and dissolve this compound in toluene to prepare a 0.1 mg/mL solution.

  • Prepare this solution fresh daily to ensure its reactivity.

3.3.2. Air Sampling

  • Pipette 15 mL of the this compound impinger solution into each glass impinger.

  • Connect the impingers to a calibrated personal air sampling pump.

  • Draw air through the impingers at a calibrated flow rate of 1.0 L/min for a recommended sampling time of 15 to 60 minutes.

  • After sampling, seal the impingers and protect them from light. Store refrigerated until analysis.

3.3.3. Sample Preparation

  • Quantitatively transfer the contents of each impinger to a clean vial.

  • Rinse the impinger with a small volume of toluene and add the rinsing to the vial.

  • Under a gentle stream of nitrogen, evaporate the solvent to dryness.

  • Reconstitute the residue in a known volume (e.g., 2 mL) of 90:10 (v/v) acetonitrile/dimethyl sulfoxide (ACN/DMSO).[1]

  • Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

3.3.4. HPLC Analysis

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-20 min: 30% B to 50% B

    • 20-25 min: 50% B to 30% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: 240 nm.

  • Column Temperature: 30 °C.

3.3.5. Calibration and Quantification

  • Prepare a series of calibration standards by reacting known amounts of isocyanate standards with the this compound solution.

  • Process these standards in the same manner as the air samples.

  • Generate a calibration curve by plotting the peak area of the urea derivative against the concentration of the isocyanate.

  • Determine the concentration of isocyanates in the air samples from the calibration curve.

Expected Performance Characteristics
ParameterExpected ValueRationale & Reference
Derivatization Time > 1 hour (in solution)Ensures complete reaction. Based on similar amine derivatization protocols.
Wavelength (λmax) ~240 nmThe phenyl group provides strong absorbance in this region.
Limit of Detection Low µg/m³ rangeDependent on sampling volume and instrument sensitivity. Comparable to other methods.[2]
Precision (RSD) < 10%Expected for a validated HPLC method.
Recovery > 90%Standard expectation for impinger-based sampling and analysis.

Alternative Applications of this compound in Analytical Chemistry

While the derivatization of isocyanates is a primary application, the unique structure of this compound lends itself to other analytical challenges.

Chiral Derivatizing Agent for Amphetamine Analysis

The chiral nature of this compound (it exists as a racemic mixture of (R)- and (S)-enantiomers) makes it a potential candidate for use as a chiral derivatizing agent. By reacting a chiral analyte, such as amphetamine, with an enantiomerically pure form of this compound (or a derivative thereof), a pair of diastereomers can be formed. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.

While specific protocols using this compound itself are not widely published, the principle is well-established with similar chiral reagents. For instance, trifluoroacetyl-L-prolyl chloride (L-TPC) is used to form diastereomeric derivatives of amphetamines for GC-MS analysis.[3] A similar approach could be developed for this compound in HPLC.

Scientific Integrity and Trustworthiness

The protocols and information presented in this guide are based on established principles of analytical chemistry and adaptations of validated methods from reputable sources like NIOSH and OSHA. To ensure the trustworthiness of results, the following are critical:

  • Method Validation: Any laboratory implementing these protocols should perform a full method validation, including determination of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Quality Control: Regular analysis of blanks (reagent and field), spiked samples, and certified reference materials is essential for ongoing quality assurance.

  • System Suitability: Chromatographic system suitability tests (e.g., peak symmetry, resolution, and reproducibility) must be performed before each analytical run.

References

  • OSHA Method 5002: A comprehensive method for the analysis of diisocyanate analytes collected on co
  • NIOSH Method 5521: Isocyanates, Monomeric - A method for determining the air concentration of specific diisocyan
  • Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of The American Society for Mass Spectrometry.
  • Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent.

Sources

Application Note and Protocols for the Purification of Synthesized 2-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Need for Purity in 2-Phenylmorpholine

This compound and its derivatives are a significant class of compounds in medicinal chemistry and drug development, often investigated for their stimulant and anorectic properties.[1] The parent compound, this compound, serves as a crucial building block for the synthesis of various analogues with potential therapeutic applications.[2] Given its role as a precursor and a pharmacologically active agent itself, ensuring the high purity of synthesized this compound is paramount. Impurities, which can arise from starting materials, side reactions, or degradation, can have a profound impact on the biological activity, toxicity, and overall safety profile of the final active pharmaceutical ingredient (API).[3]

This application note provides a comprehensive guide to the purification of crude this compound, detailing field-proven techniques including acid-base extraction, column chromatography, and recrystallization. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step to empower researchers to adapt and troubleshoot these methods for their specific synthetic outcomes.

Understanding the Impurity Profile of Synthesized this compound

The choice of purification strategy is intrinsically linked to the potential impurities present in the crude product. A common and efficient synthesis of this compound involves the cyclization of N-(2-hydroxy-2-phenylethyl)ethanolamine under acidic conditions.[2]

Potential impurities arising from this and similar synthetic routes may include:

  • Unreacted Starting Materials: Residual N-(2-hydroxy-2-phenylethyl)ethanolamine.

  • Byproducts of Incomplete Cyclization: Various intermediates that have not fully formed the morpholine ring.

  • Side-Reaction Products: In the synthesis of morpholines from diethylene glycol, for instance, N-ethylmorpholine can be a significant byproduct.[3] While the specific side reactions for the N-(2-hydroxy-2-phenylethyl)ethanolamine route are not extensively detailed in readily available literature, analogous side products are a possibility.

  • High-Molecular-Weight Condensation Products: "Heavies" can form, reducing the overall yield and complicating purification.[3]

A logical workflow for the purification of this compound is presented below, guiding the researcher from the initial workup to the final, highly purified product.

Purification_Workflow crude_product Crude this compound (from synthesis) acid_base Acid-Base Extraction crude_product->acid_base Initial Workup chromatography Column Chromatography acid_base->chromatography Removal of Non-Basic Impurities recrystallization Recrystallization (as Hydrochloride Salt) chromatography->recrystallization High-Purity Polishing pure_product Pure this compound (Free Base or Salt) recrystallization->pure_product Final Product analysis Purity Analysis (HPLC, GC-MS, NMR) pure_product->analysis Quality Control

Caption: General purification workflow for this compound.

Technique 1: Acid-Base Extraction for Initial Purification

Principle: Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic and basic compounds from neutral species. This compound, containing a basic secondary amine, can be protonated with an acid to form a water-soluble salt. This allows for its separation from non-basic organic impurities that remain in the organic phase. The aqueous layer containing the protonated this compound can then be isolated, and the free base regenerated by the addition of a base.

Causality Behind Experimental Choices: This method is an excellent first-pass purification step as it efficiently removes a significant portion of non-basic impurities. The choice of a dilute acid, such as 1 N HCl, is crucial to ensure complete protonation of the amine without promoting unwanted side reactions. Subsequent basification with a common inorganic base like sodium hydroxide liberates the free amine, which can then be extracted back into an organic solvent.

Protocol 1: Acid-Base Extraction of Crude this compound
  • Dissolution: Dissolve the crude this compound reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 N hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Layer Separation: Allow the layers to separate. The aqueous layer (bottom layer if using DCM, top layer if using ethyl acetate) will contain the protonated this compound hydrochloride. Drain and collect the aqueous layer.

  • Back-Extraction (Optional): To maximize recovery, the organic layer can be extracted a second time with a fresh portion of 1 N HCl. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add 2 N sodium hydroxide (NaOH) with stirring until the pH of the solution is between 12 and 14, as confirmed by pH paper. This will deprotonate the this compound hydrochloride, regenerating the free base which may precipitate or form an oily layer.[4]

  • Extraction of Free Base: Extract the basified aqueous solution with three portions of dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the partially purified this compound free base.[4]

Technique 2: Flash Column Chromatography for Enhanced Purity

Principle: Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). By carefully selecting the eluent system, this compound can be effectively separated from closely related impurities.

Causality Behind Experimental Choices: Silica gel is a polar stationary phase. Therefore, non-polar compounds will elute faster, while more polar compounds will have a stronger interaction with the silica and elute more slowly. For a basic compound like this compound, tailing of the peak on the column can be an issue due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this, a small amount of a basic modifier, such as triethylamine, is often added to the eluent system. This deactivates the acidic sites on the silica gel, resulting in better peak shape and improved separation.

Protocol 2: Flash Column Chromatography of this compound
  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Standard silica gel (230-400 mesh).

    • Eluent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A common starting point for morpholine derivatives is a 9:1 mixture of ethyl acetate and petroleum ether.[5] To prevent peak tailing, add 0.5-1% triethylamine to the eluent mixture.[6] The optimal eluent composition should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Wet Loading: Dissolve the partially purified this compound in a minimal amount of the eluent. Carefully add the solution to the top of the column.

    • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, applying positive pressure (e.g., with compressed air or a pump).

    • Collect fractions and monitor the elution by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Technique 3: Recrystallization via Hydrochloride Salt Formation

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. For compounds that are oils or difficult to crystallize as the free base, conversion to a salt can often yield a stable, crystalline solid that is amenable to recrystallization. This compound can be converted to its hydrochloride salt, which can then be purified by recrystallization.

Causality Behind Experimental Choices: The formation of a salt dramatically changes the physical properties of the compound, including its crystal lattice energy and solubility. The hydrochloride salt of an amine is often a well-defined crystalline solid. The choice of solvent for recrystallization is critical; the ideal solvent should dissolve the salt at an elevated temperature but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling. A mixture of polar protic solvents like ethanol or isopropanol with a less polar co-solvent is often effective.

Protocol 3: Recrystallization of this compound as its Hydrochloride Salt
  • Salt Formation:

    • Dissolve the purified this compound free base in a suitable organic solvent such as diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., 2 M HCl in diethyl ether) with stirring.

    • Continue the addition until no further precipitation is observed.

  • Isolation of the Crude Salt:

    • Collect the precipitated this compound hydrochloride by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.

  • Solvent Selection for Recrystallization:

    • Test the solubility of a small amount of the crude salt in various solvents and solvent mixtures (e.g., ethanol, isopropanol, ethanol/water, isopropanol/diethyl ether) at room temperature and with heating.

  • Recrystallization Procedure:

    • Dissolve the crude this compound hydrochloride in the minimum amount of the chosen hot recrystallization solvent.

    • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, well-defined crystals.

    • Further cool the solution in an ice bath to maximize the yield of the crystals.

  • Collection and Drying of Pure Crystals:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

  • Liberation of the Free Base (Optional):

    • If the free base is required, the purified hydrochloride salt can be dissolved in water, basified with a strong base (e.g., NaOH), and the pure this compound extracted with an organic solvent as described in Protocol 1.

Purity Assessment: Ensuring the Quality of this compound

The purity of the final product should be rigorously assessed using appropriate analytical techniques.

Purity_Assessment pure_product Purified this compound hplc HPLC pure_product->hplc Quantitative Analysis gcms GC-MS pure_product->gcms Qualitative & Quantitative Analysis nmr NMR Spectroscopy pure_product->nmr Structural Confirmation purity_data Purity Data (e.g., >99%) hplc->purity_data gcms->purity_data nmr->purity_data

Caption: Key analytical techniques for purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of a sample and quantifying any impurities. A reverse-phase HPLC method is typically suitable for this compound.

Table 1: Typical HPLC Parameters for Purity Analysis of Phenylmorpholine Derivatives

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good separation for moderately polar compounds.
Mobile Phase Acetonitrile/Water with a buffer (e.g., 0.1% formic acid or phosphate buffer)The organic/aqueous mobile phase allows for gradient or isocratic elution to separate compounds based on polarity. The acidic modifier improves peak shape for basic analytes.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at a suitable wavelength (e.g., 254 nm)The phenyl group in this compound provides strong UV absorbance.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Note: The exact mobile phase composition and gradient profile will need to be optimized for the specific impurity profile of the synthesized this compound. For a related compound, 4-phenylmorpholine, a mobile phase of acetonitrile, water, and phosphoric acid has been used.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is an excellent tool for identifying volatile impurities and confirming the structure of the desired product.

Table 2: Typical GC-MS Parameters for Analysis of Morpholine Derivatives

ParameterConditionRationale
Column Capillary column (e.g., HP-5MS)A common, robust column for a wide range of organic compounds.
Carrier Gas HeliumAn inert carrier gas that provides good chromatographic efficiency.
Injection Mode Split/SplitlessThe choice of injection mode depends on the concentration of the sample.
Temperature Program Ramped from a low initial temperature to a high final temperatureA temperature gradient is used to elute compounds with a range of boiling points.
Ionization Mode Electron Impact (EI) at 70 eVA standard ionization technique that produces reproducible fragmentation patterns.

Expected Fragmentation Pattern: The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 163. Common fragmentation pathways for amines involve alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom).[8] For this compound, this would likely lead to the loss of fragments from the morpholine ring. The presence of the phenyl group will also give rise to characteristic aromatic fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the purified this compound and for identifying any structurally related impurities. The proton and carbon chemical shifts and coupling constants provide a unique fingerprint of the molecule. For (S)-2-phenylmorpholine, the structure can be confirmed by ¹H NMR analysis.[4]

Conclusion

The purification of synthesized this compound is a critical step in ensuring its suitability for research and development purposes. A multi-step approach, beginning with a robust acid-base extraction, followed by flash column chromatography, and potentially culminating in recrystallization via the hydrochloride salt, provides a reliable pathway to obtaining high-purity material. The specific combination of techniques should be tailored to the impurity profile of the crude product, which is in turn dependent on the synthetic route employed. Rigorous analytical characterization by HPLC, GC-MS, and NMR is essential to validate the purity and structural integrity of the final product.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. ([Link])

  • Carroll, F. I., et al. (2011). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry, 54(11), 3885-3897. ([Link])

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. ([Link])

  • ResearchGate. (2017). Substances yield after recrystallization from different solvents. ([Link])

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. ([Link])

  • Taylor & Francis Online. (2012). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(11), 1330-1341. ([Link])

  • Wikipedia. (n.d.). Substituted phenylmorpholine. ([Link])

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-813. ([Link])

  • YouTube. (2020). GCMS 3 Fragmentation Patterns. ([Link])

  • Mass Spectrometry: Fragmentation. (n.d.). ([Link])

  • Google Patents. (2013). US20130203752A1 - Phenylmorpholines and analogues thereof. ()

Sources

Application Notes and Protocols for In Vivo Investigation of 2-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Neuropharmacological Profile of 2-Phenylmorpholine

This compound, and its derivatives such as phenmetrazine, represent a class of psychostimulant compounds that have garnered significant interest within the neuroscience and drug development communities.[1][2][3] As the parent compound of this series, this compound is characterized as a potent norepinephrine-dopamine releasing agent (NDRA), suggesting a strong potential to modulate arousal, motivation, and motor control.[4] Its mechanism of action, centered on the release of key catecholamines, positions it as a valuable tool for investigating the neurobiology of various neurological and psychiatric conditions, including ADHD, depression, and substance use disorders.[5][6][7]

These application notes provide a comprehensive framework for the in vivo characterization of this compound in rodent models. The following protocols are designed to be a robust starting point for researchers, offering detailed methodologies for assessing the compound's psychostimulant, rewarding, and neurochemical effects. The experimental design emphasizes scientific rigor, ethical considerations, and data-driven interpretation.

Ethical Considerations in Animal Research

All in vivo studies must be conducted in strict accordance with institutional and national guidelines for the ethical use of animals in research.[8] Key principles include the "Three Rs": Replacement, Reduction, and Refinement.[8][9] All experimental procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[8][10] Proper animal husbandry, minimization of pain and distress, and the use of humane endpoints are paramount.[8][9]

PART 1: Pre-Experimental Preparation

Compound Acquisition and Purity Assessment

This compound can be synthesized through various established chemical routes.[11][12][13][14] It is imperative to verify the identity and purity of the compound before initiating in vivo studies.

Protocol: Compound Characterization

  • Identity Verification: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Purity Analysis: Determine the purity using High-Performance Liquid Chromatography (HPLC) with UV detection or a universal detector like a Charged Aerosol Detector (CAD). Purity should exceed 98%.

  • Solubility Testing: Determine the solubility of this compound in common vehicles for animal administration (e.g., saline, sterile water, 5% DMSO in saline).

Animal Model Selection and Husbandry

Adult male C57BL/6J mice or Sprague-Dawley rats are commonly used for behavioral and neurochemical studies of psychostimulants.

  • Housing: Animals should be group-housed under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Acclimation: Allow at least one week of acclimation to the housing facility before any experimental procedures. For specific behavioral tests, a 30-60 minute acclimation period to the testing room is necessary.[15]

PART 2: Pharmacokinetic and Dose-Finding Studies (Preliminary)

Prior to comprehensive behavioral and neurochemical profiling, it is crucial to establish a dose-response curve and understand the basic pharmacokinetic properties of this compound.

Dose Selection and Administration
  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents. Other routes like oral gavage (p.o.), subcutaneous (s.c.), or intranasal can also be considered based on the research question.[16]

  • Dose Range: Based on related compounds, an initial exploratory dose range of 1-30 mg/kg is recommended. A vehicle-only group (e.g., 0.9% saline) must always be included as a negative control.

Experimental Workflow for Dose-Response Assessment

The following diagram outlines the workflow for a preliminary dose-response study using locomotor activity as a primary endpoint.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Acclimate Animals & Prepare Doses (Vehicle, 1, 3, 10, 30 mg/kg) Admin Administer this compound (i.p.) Prep->Admin Randomly assign to groups LMA Place in Locomotor Activity Chamber Admin->LMA Immediately after injection Record Record Activity for 60-90 min LMA->Record Analyze Quantify Distance Traveled & Rearing Record->Analyze Plot Plot Dose-Response Curve Analyze->Plot

Caption: Workflow for a dose-response study of this compound.

PART 3: Core Behavioral Assays

Based on the dose-finding study, select low, medium, and high doses that produce significant effects for further characterization.

Locomotor Activity Test

This test assesses the stimulant effects of this compound on spontaneous motor activity.[15][17]

Protocol: Locomotor Activity Assessment

  • Acclimation: Bring mice to the testing room and allow them to acclimate for at least 30 minutes.[18]

  • Habituation: Place each mouse in an open-field arena (e.g., 50x50 cm) and allow for a 30-minute habituation period.[19]

  • Administration: Remove the mouse, administer the selected dose of this compound or vehicle (i.p.), and immediately return it to the center of the arena.

  • Recording: Record locomotor activity for 60-120 minutes using an automated video-tracking system.[15][20]

  • Data Analysis: Key parameters to analyze include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.[18]

  • Cleaning: Thoroughly clean the arena with 70% ethanol between subjects to eliminate olfactory cues.[18]

Table 1: Sample Data for Locomotor Activity

Treatment Group (mg/kg, i.p.)Total Distance Traveled (cm, Mean ± SEM)Rearing Frequency (Counts, Mean ± SEM)
Vehicle1500 ± 12045 ± 5
This compound (3)2500 ± 20070 ± 8
This compound (10)4500 ± 350120 ± 15
This compound (30)3800 ± 30095 ± 12

Note: Data are hypothetical and for illustrative purposes.

Conditioned Place Preference (CPP)

The CPP paradigm is a standard preclinical model used to evaluate the rewarding or aversive properties of a drug.[21][22][23] A drug is considered rewarding if the animal spends significantly more time in the environment previously paired with the drug.[21]

Protocol: Unbiased Conditioned Place Preference

This protocol consists of three phases:

  • Pre-Test (Day 1):

    • Place the animal in a three-compartment CPP apparatus with free access to all compartments for 15 minutes.

    • Record the time spent in each compartment to establish baseline preference. Animals showing a strong unconditioned preference for one side (>80% of the time) should be excluded.

  • Conditioning (Days 2-9):

    • This phase consists of 8 alternating conditioning sessions (one per day).

    • Day 2 (Drug Pairing): Administer this compound (e.g., 10 mg/kg, i.p.) and confine the animal to one of the outer compartments (e.g., white walls, grid floor) for 30 minutes.

    • Day 3 (Vehicle Pairing): Administer vehicle (saline, i.p.) and confine the animal to the opposite compartment (e.g., black walls, mesh floor) for 30 minutes.

    • Continue alternating drug and vehicle pairings for a total of 4 sessions each. The compartment paired with the drug should be counterbalanced across animals.

  • Post-Test (Day 10):

    • In a drug-free state, place the animal in the central compartment and allow free access to all compartments for 15 minutes.

    • Record the time spent in each compartment.

    • Data Analysis: A significant increase in time spent in the drug-paired compartment during the post-test compared to the pre-test indicates a conditioned place preference.

CPP_Workflow cluster_phase1 Phase 1: Pre-Test cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Test PreTest Day 1: Baseline Preference (15 min exploration) Conditioning Days 2-9: Alternate Drug & Vehicle Pairings PreTest->Conditioning Drug Drug + Paired Side Vehicle Vehicle + Unpaired Side PostTest Day 10: Preference Test (15 min, drug-free) Conditioning->PostTest

Caption: Three-phase experimental design for Conditioned Place Preference.

PART 4: Neurochemical Analysis

In Vivo Microdialysis

In vivo microdialysis is a powerful technique for measuring extracellular neurotransmitter levels in specific brain regions of freely moving animals.[24][25][26] This method can directly assess the impact of this compound on dopamine and norepinephrine release.[27]

Protocol: Microdialysis for Dopamine in the Nucleus Accumbens

  • Surgical Implantation:

    • Anesthetize the animal (e.g., isoflurane) and place it in a stereotaxic frame.

    • Implant a microdialysis guide cannula targeting the nucleus accumbens.

    • Allow for a 24-48 hour recovery period.

  • Microdialysis Experiment:

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples every 10-20 minutes for at least 60 minutes.

    • Administer this compound (i.p.) and continue collecting samples for at least 2-3 hours.

  • Sample Analysis:

    • Analyze dopamine concentrations in the dialysate samples using HPLC with electrochemical detection (HPLC-ED).[28]

    • Data Analysis: Express post-injection dopamine levels as a percentage change from the average baseline concentration.

Table 2: Sample Data for In Vivo Microdialysis

Time Post-Injection (min)Extracellular Dopamine (% of Baseline, Mean ± SEM)
-20 to 0 (Baseline)100 ± 5
0 to 20250 ± 30
20 to 40450 ± 55
40 to 60380 ± 40
60 to 80220 ± 25
80 to 100150 ± 15

Note: Data are hypothetical and for illustrative purposes.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust foundation for the initial in vivo characterization of this compound. By systematically evaluating its effects on locomotor activity, reward processing, and dopamine neurochemistry, researchers can build a comprehensive pharmacological profile of this novel psychostimulant. Future studies could expand upon this framework to include assessments of cognitive enhancement, abuse liability (e.g., self-administration paradigms), and the underlying molecular mechanisms of action.

References

  • Ethical Statement on Experimental Animal Research | Medical and Pharmaceutical Journal.
  • Locomotor Activity/Open Field Test - ucsf - iacuc.
  • Application Notes and Protocols for In Vivo Microdialysis Measuring Dopamine Release with Thioproperazine - Benchchem.
  • Application Notes and Protocols: In Vivo Microdialysis for Measuring Dopamine with Benserazide - Benchchem.
  • Locomotion Activity Measurement in an Open Field for Mice - Bio-protocol.
  • Ethical Guidelines for the Use of Animals in Research | Forskningsetikk.
  • Ethical guidelines for research in animal science.
  • Locomotion test for mice - Protocols.io.
  • In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PubMed Central.
  • Ethical considerations regarding animal experimentation - PMC - NIH.
  • Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - JoVE.
  • Ethics of Animal Use in Research.
  • Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI - NIH.
  • Novel Dopamine Reuptake Inhibitors: A Comparative Efficacy Analysis in Preclinical Animal Models - Benchchem.
  • Conditioned Place Preference as a Preclinical Model for Screening Pharmacotherapies for Drug Abuse - DOI.
  • Using Conditioned Place Preference to Identify Relapse Prevention Medications - NIH.
  • Conditioned place preference timeline scheme. | Download Scientific Diagram - ResearchGate.
  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC - PubMed Central.
  • Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC - PubMed Central.
  • Synthesis of this compound - PrepChem.com.
  • Mouse Short & Long-Term Locomotor Activity Analyzed By Video Tracking Software l Protocol Preview - YouTube.
  • Experimental strategies for investigating psychostimulant drug actions and prefrontal cortical function in ADHD and related attention disorders - PubMed.
  • (S)-2-phenylmorpholine synthesis - ChemicalBook.
  • This compound - Wikipedia.
  • Conditioned place preference - Wikipedia.
  • Dopamine Uptake Inhibitors but Not Dopamine Releasers Induce Greater Increases in Motor Behavior and Extracellular Dopamine in Adolescent Rats Than in Adult Male Rats - PubMed Central.
  • Substituted phenylmorpholine - Wikipedia.
  • 2-Methyl-2-phenylmorpholine|C11H15NO|Research Chemical - Benchchem.
  • Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder - PMC - NIH.
  • Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats - PMC - PubMed Central.
  • [Experimental and clinical pharmacology of psychostimulants] - PubMed.
  • Behavioral Assessment of Antidepressant Activity in Rodents - NCBI - NIH.
  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC - NIH.
  • US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents.
  • This compound | C10H13NO | CID 91101 - PubChem.
  • Consequences of Acute or Chronic Methylphenidate Exposure Using Ex Vivo Neurochemistry and In Vivo Electrophysiology in the Prefrontal Cortex and Striatum of Rats - MDPI.
  • Phenmetrazine | C11H15NO | CID 4762 - PubChem - NIH.
  • Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease - MDPI.
  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate.
  • Substituted phenylmorpholine.
  • This compound - Lead Sciences.
  • Intranasal Administration of CNS Therapeutics to Awake Mice - PMC - PubMed Central.
  • The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC - PubMed Central.
  • Age- and Strain- Dependent Influences of Morphine on Mouse Social Investigation Behavior.
  • Hyperactivity in Mice Induced by Opioid Agonists with Partial Intrinsic Efficacy and Biased Agonism Administered Alone and in Combination with Morphine - MDPI.
  • Guidelines on Anesthesia and Analgesia in Mice – Animal Care & Use Program.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed.
  • Intrathecal administration of liposomal morphine in a mouse model - PubMed.

Sources

Application Notes and Protocols for Investigating the Neuropharmacology of 2-Phenylmorpholine Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Neuropharmacological Profile of a Novel Psychostimulant

2-Phenylmorpholine and its derivatives represent a class of psychoactive compounds with a structural resemblance to phenmetrazine, a formerly prescribed anorectic with stimulant properties.[1][2] Emerging evidence suggests that this compound acts as a potent norepinephrine-dopamine releasing agent (NDRA), a mechanism shared with therapeutic agents for ADHD and narcolepsy.[3] A thorough characterization of its interaction with key neuronal targets is paramount for understanding its therapeutic potential and abuse liability. This guide provides a comprehensive suite of cell-based assays to meticulously dissect the neuropharmacology of this compound, offering researchers a robust framework for its evaluation.

The following protocols are designed to be self-validating, incorporating positive and negative controls to ensure data integrity. The experimental choices are rationalized to provide a clear understanding of the underlying principles, empowering researchers to adapt and troubleshoot as needed.

I. Primary Target Engagement: Monoamine Transporter Activity

The primary hypothesis for this compound's mechanism of action is its interaction with the dopamine transporter (DAT) and norepinephrine transporter (NET). To quantify this interaction, we will employ both uptake inhibition and release assays. These assays are crucial for determining whether this compound acts as a reuptake inhibitor (like methylphenidate) or a releasing agent (like amphetamine).

A. Monoamine Transporter Uptake Inhibition Assay

This assay determines the ability of this compound to block the reuptake of dopamine and norepinephrine by their respective transporters. We will utilize a fluorescence-based assay for a high-throughput, non-radioactive workflow.[4][5][6]

Rationale: Human Embryonic Kidney 293 (HEK293) cells are an ideal host for this assay as they do not endogenously express monoamine transporters, providing a clean background for heterologous expression of human DAT (hDAT) and human NET (hNET).[7][8][9] A fluorescent substrate that mimics monoamine neurotransmitters allows for real-time kinetic or endpoint measurements of transporter activity.[10][11]

Experimental Workflow:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P Plate HEK293 cells stably expressing hDAT or hNET I Incubate overnight to allow for cell adherence P->I W Wash cells with assay buffer I->W C Pre-incubate with varying concentrations of this compound or reference compounds W->C A Add fluorescent monoamine substrate C->A M Measure fluorescence intensity over time (kinetic) or at a fixed endpoint A->M D Generate dose-response curves M->D IC Calculate IC50 values D->IC

Caption: Workflow for the monoamine transporter uptake inhibition assay.

Protocol: Fluorescent Monoamine Transporter Uptake Inhibition Assay

  • Cell Culture: Culture HEK293 cells stably expressing hDAT or hNET in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Plating: Seed cells in a 96-well, black-walled, clear-bottom plate at a density of 40,000-60,000 cells/well and incubate overnight.[11]

  • Compound Preparation: Prepare a serial dilution of this compound and reference compounds (e.g., GBR12909 for DAT, desipramine for NET) in assay buffer (HBSS with 20 mM HEPES).

  • Assay Procedure: a. Wash cells once with assay buffer. b. Add 50 µL of the compound dilutions to the respective wells and incubate for 10-20 minutes at 37°C. c. Prepare the fluorescent substrate working solution according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[5][12] d. Add 50 µL of the fluorescent substrate to each well. e. Immediately begin measuring fluorescence intensity using a bottom-read fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm) in kinetic mode for 30-60 minutes, or incubate for a fixed period (e.g., 30 minutes) for an endpoint reading.

  • Data Analysis: a. For kinetic data, calculate the initial rate of uptake (slope of the linear portion of the curve). b. For endpoint data, use the fluorescence values at the fixed time point. c. Normalize the data to the vehicle control (100% uptake) and a potent inhibitor (0% uptake). d. Plot the normalized uptake versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDopamine Transporter (DAT)Norepinephrine Transporter (NET)
Cell Line HEK293-hDATHEK293-hNET
Reference Inhibitor GBR 12909Desipramine
Expected IC50 (Reference) 10-50 nM5-20 nM
This compound (Hypothesized) 50-200 nM30-150 nM
B. Neurotransmitter Release Assay

This assay directly measures the ability of this compound to induce the release of a pre-loaded substrate from cells expressing monoamine transporters. This is a key experiment to differentiate between a reuptake inhibitor and a releasing agent.

Rationale: We will use a cell-based assay with a fluorescent or radiolabeled substrate (e.g., [³H]MPP+ or a fluorescent analog) that is a substrate for both DAT and NET.[13] Upon pre-loading the cells with the substrate, the addition of a releasing agent will cause an efflux of the substrate into the extracellular medium, which can then be quantified.

Experimental Workflow:

G cluster_prep Cell Preparation & Loading cluster_assay Release Assay cluster_analysis Data Analysis P Plate HEK293-hDAT or HEK293-hNET cells L Pre-load cells with a fluorescent or radiolabeled substrate (e.g., [³H]MPP+) P->L W Wash cells to remove excess substrate L->W C Add varying concentrations of this compound or reference compounds W->C I Incubate for a defined time period C->I S Collect the supernatant I->S M Quantify the amount of released substrate in the supernatant S->M D Generate dose-response curves M->D EC Calculate EC50 values D->EC

Caption: Workflow for the neurotransmitter release assay.

Protocol: [³H]MPP+ Release Assay

  • Cell Culture and Plating: Follow the same procedure as for the uptake inhibition assay.

  • Substrate Loading: a. Wash cells with assay buffer. b. Incubate cells with a low concentration of [³H]MPP+ (e.g., 10-20 nM) in assay buffer for 30-60 minutes at 37°C. c. Wash the cells three times with ice-cold assay buffer to remove extracellular [³H]MPP+.

  • Release Experiment: a. Add 100 µL of assay buffer containing varying concentrations of this compound or a reference releasing agent (e.g., d-amphetamine) to the wells. b. Incubate for 10-30 minutes at 37°C. c. Carefully collect the supernatant (extracellular medium). d. Lyse the cells in the wells with a lysis buffer (e.g., 1% SDS).

  • Quantification: a. Measure the radioactivity in the supernatant and the cell lysate using a liquid scintillation counter. b. Calculate the percentage of [³H]MPP+ released: (cpm in supernatant / (cpm in supernatant + cpm in lysate)) * 100.

  • Data Analysis: a. Normalize the data to the basal release (vehicle control) and the maximal release induced by a high concentration of a known releasing agent. b. Plot the percentage of specific release versus the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

ParameterDopamine Transporter (DAT)Norepinephrine Transporter (NET)
Cell Line HEK293-hDATHEK293-hNET
Reference Releaser d-Amphetamined-Amphetamine
Expected EC50 (Reference) 20-100 nM10-50 nM
This compound (Hypothesized) 50-250 nM40-200 nM

II. Off-Target Profiling: Assessing Potential Side Effects

To build a comprehensive safety and pharmacological profile of this compound, it is essential to investigate its activity at other key neuronal targets that could mediate side effects.

A. Monoamine Oxidase (MAO) Inhibition Assay

Rationale: Inhibition of MAO-A or MAO-B can lead to significant drug-drug interactions and adverse effects. This assay will determine if this compound inhibits the activity of these critical enzymes. Commercially available kits provide a convenient and reliable method for this assessment.[14][15][16][17]

Protocol: Fluorometric MAO Inhibition Assay

This protocol is adapted from commercially available kits (e.g., Sigma-Aldrich, BioAssay Systems).

  • Reagent Preparation: Prepare the MAO-A and MAO-B enzymes, substrate (e.g., p-tyramine), and fluorescent probe according to the kit manufacturer's instructions.

  • Compound Incubation: a. In a 96-well plate, add the MAO-A or MAO-B enzyme solution. b. Add varying concentrations of this compound or reference inhibitors (clorgyline for MAO-A, pargyline for MAO-B). c. Incubate for 10-15 minutes to allow for inhibitor-enzyme interaction.

  • Enzymatic Reaction: a. Initiate the reaction by adding the substrate and fluorescent probe mixture. b. Incubate for 20-30 minutes at 37°C, protected from light.

  • Measurement and Analysis: a. Measure the fluorescence intensity (e.g., λex = 530 nm / λem = 585 nm). b. Calculate the percentage of inhibition relative to the no-inhibitor control. c. Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value.

ParameterMAO-AMAO-B
Enzyme Source Recombinant human MAO-ARecombinant human MAO-B
Reference Inhibitor ClorgylinePargyline
Expected IC50 (Reference) 5-20 nM30-100 nM
This compound (Hypothesized) > 10,000 nM> 10,000 nM
B. hERG Channel Inhibition Assay

Rationale: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[18][19][20] A cell-based thallium flux assay provides a high-throughput method to assess the potential for this compound to inhibit hERG channel function.[21][22]

Protocol: Thallium Flux hERG Assay

  • Cell Culture: Use HEK293 cells stably expressing the hERG channel.

  • Cell Plating and Dye Loading: a. Plate cells in a 96-well plate and incubate overnight. b. Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Compound Incubation: Incubate the dye-loaded cells with varying concentrations of this compound or a reference hERG blocker (e.g., astemizole) for 15-30 minutes.

  • Channel Activation and Measurement: a. Add a stimulus buffer containing thallium and potassium to activate the hERG channels. b. Immediately measure the increase in fluorescence as thallium enters the cells through open hERG channels.

  • Data Analysis: a. Calculate the rate of fluorescence increase. b. Determine the percentage of hERG channel inhibition at each concentration of this compound. c. Calculate the IC50 value from the dose-response curve.

ParameterhERG Channel
Cell Line HEK293-hERG
Reference Inhibitor Astemizole
Expected IC50 (Reference) 5-30 nM
This compound (Hypothesized) > 10,000 nM
C. G-Protein Coupled Receptor (GPCR) Panel Screening

Rationale: To identify any unforeseen off-target activities, this compound should be screened against a broad panel of GPCRs. This is typically performed as a service by specialized contract research organizations (CROs) using various functional readouts like calcium flux, cAMP accumulation, or reporter gene assays.[23][24][25][26][27]

Recommended Panel: A comprehensive panel should include, but not be limited to:

  • Adrenergic receptors (α1, α2, β1, β2, β3)

  • Dopamine receptors (D1, D2, D3, D4, D5)

  • Serotonin receptors (multiple subtypes, e.g., 5-HT1A, 5-HT2A, 5-HT2C)

  • Muscarinic acetylcholine receptors (M1-M5)

  • Histamine receptors (H1, H2, H3)

  • Opioid receptors (μ, δ, κ)

Data Interpretation: The results will be provided as percent inhibition or activation at a fixed concentration (e.g., 10 µM). Any significant activity ("hits") should be followed up with full dose-response curves to determine potency (EC50 or IC50).

III. Summary and Path Forward

The suite of assays detailed in this application note provides a comprehensive framework for the in vitro neuropharmacological characterization of this compound. By systematically evaluating its primary target engagement and potential off-target liabilities, researchers can build a robust data package to inform further drug development decisions.

Overall Investigative Strategy:

G cluster_primary Primary Target Characterization cluster_secondary Off-Target & Safety Profiling cluster_analysis Data Integration & Profile Generation U Uptake Inhibition Assays (DAT & NET) P Pharmacological Profile of this compound U->P R Release Assays (DAT & NET) R->P M MAO-A/B Inhibition M->P H hERG Channel Blockade H->P G GPCR Panel Screen G->P Start This compound Start->U Primary Targets Start->R Primary Targets Start->M Secondary Targets Start->H Secondary Targets Start->G Secondary Targets

Caption: A comprehensive strategy for the neuropharmacological investigation of this compound.

The data generated from these assays will enable a clear classification of this compound's mechanism of action and provide critical insights into its potential therapeutic applications and safety profile.

References

  • Protocol of Cell-based hERG Potassium Ion Channel Assay for High-throughput Screening. (n.d.). Tox21.
  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (2021). Methods in Molecular Biology.
  • Cell-Based hERG Channel Inhibition Assay in High-Throughput Form
  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. (n.d.). Molecular Devices.
  • Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin. (n.d.). Sigma-Aldrich.
  • hERG Human Potassium Ion Channel Cell Based Antagonist Manual patch clamp Assay. (n.d.). Eurofins DiscoverX.
  • EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. (n.d.). BioAssay Systems.
  • Model Systems for Analysis of Dopamine Transporter Function and Regulation. (2018). ACS Chemical Neuroscience.
  • Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin. (n.d.). Sigma-Aldrich.
  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc.
  • Monoamine Oxidase Assay Kit. (n.d.). R&D Systems.
  • Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. (2025).
  • Monitoring monoamine transport with the fluorescent substrate analogue ASP+. (2011). British Journal of Pharmacology.
  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.
  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery.
  • Dopamine releasing agent. (n.d.). In Wikipedia.
  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (2015). Current Protocols in Pharmacology.
  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.
  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. (2008). Journal of Neuroscience Methods.
  • Characterization of human dopamine transporter expressions in HEK293 cells. (2000). Journal of Neurochemistry.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. (2021). Current Opinion in Chemical Biology.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024).
  • Characterization of a Mutant Dopamine Transporter in HEK-293 Cells. (n.d.).
  • Real examples of Graphviz. (2020). DevTools daily.
  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.
  • Visualizing infrastructure with dot and graphviz. (2018). Medium.
  • Protocol Data Sheet for BCRP-HEK293 Vesicular Transport Inhibition Assay. (n.d.). Sigma-Aldrich.
  • Functional assays for screening GPCR targets. (2005). Current Opinion in Biotechnology.
  • GPCR Signaling Assays | GPCR Assay Kits. (n.d.). Indigo Biosciences.
  • Sodium-dependent norepinephrine-induced currents in norepinephrine-transporter-transfected HEK-293 cells blocked by cocaine and antidepressants. (1996). The Journal of Neuroscience.
  • Graphviz and dot: Generating Diagrams with Code. (2022). YouTube.
  • DOT Language. (2024). Graphviz.
  • An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection. (2006). Stem Cells.
  • Graphviz tutorial. (2021). YouTube.
  • MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine. (2010).
  • Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. (2019). Molecules.
  • Changes in Neuronal Dopamine Homeostasis following 1-Methyl-4-phenylpyridinium (MPP+) Exposure. (2012). The Journal of Biological Chemistry.
  • The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes. (2018). Neuropharmacology.
  • High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. (2020). Cells.
  • Central nervous system receptor binding profiles of some 2-amino-4-phenyl quinolines: a novel class of alpha 2-adrenoceptor selective ligands. (1995). Bioorganic & Medicinal Chemistry Letters.
  • Norepinephrine–dopamine releasing agent. (n.d.). In Wikipedia.
  • KNIME-based Analysis of Off-Target Effect of Drugs Related to The Molecular 2D Fingerprint. (2021).
  • Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. (2022). Frontiers in Pharmacology.
  • Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. (2017). Drug Testing and Analysis.

Sources

Application Notes and Protocols for the Development of Smoking Cessation Aids Using 2-Phenylmorpholine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Nicotinic Acetylcholine Receptors with 2-Phenylmorpholine Analogues for Smoking Cessation

Nicotine addiction, the primary driver of tobacco use, is a complex neurological disorder with significant public health consequences. The addictive properties of nicotine are primarily mediated by its interaction with nicotinic acetylcholine receptors (nAChRs) in the brain.[1][2] Specifically, the α4β2 nAChR subtype is considered a crucial mediator of nicotine dependence.[1][3] Upon binding to these receptors, nicotine triggers the release of various neurotransmitters, most notably dopamine in the mesolimbic pathway, which is associated with reward and reinforcement, thus driving continued tobacco use.[1]

Current first-line pharmacotherapies for smoking cessation, such as varenicline and bupropion, target these neurochemical pathways. Varenicline acts as a partial agonist at α4β2 nAChRs, reducing cravings and withdrawal symptoms while also blocking the rewarding effects of nicotine from smoking.[4] Bupropion, an atypical antidepressant, is a norepinephrine and dopamine reuptake inhibitor, which also has some antagonist activity at nAChRs.[4] While effective for many, a significant portion of smokers are unable to achieve long-term abstinence with these medications, highlighting the need for novel therapeutic agents.[5] Combination therapies of varenicline and bupropion have been explored to improve efficacy.[5][6][7][8]

Substituted 2-phenylmorpholines represent a promising class of compounds for the development of new smoking cessation aids.[9][10] These compounds can act as monoamine releasing agents and/or reuptake inhibitors, targeting the same dopaminergic and noradrenergic pathways as bupropion.[11][12][13][14] Furthermore, certain analogues have been shown to modulate nAChR function, offering a dual mechanism of action that could be advantageous for treating nicotine addiction.[15] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro characterization, and in vivo evaluation of this compound analogues as potential smoking cessation aids.

Part 1: Synthesis of this compound Analogues

The synthesis of this compound analogues can be achieved through various established chemical routes. A common approach involves the cyclization of an appropriate amino alcohol precursor.[12][15] The following protocol describes a general method for the synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, which have shown promise as smoking cessation candidates.[15]

General Synthetic Scheme

G cluster_0 Synthesis of this compound Analogues A Substituted Phenyl Grignard Reagent C Diastereomeric Diol Intermediate A->C Grignard Reaction B Keto-hydroxymorpholine Precursor B->C Reduction (e.g., NaBH4) D This compound Analogue C->D Cyclization (e.g., H2SO4)

Caption: General synthetic route for this compound analogues.

Protocol 1: Synthesis of 2-(Substituted Phenyl)-3,5,5-trimethylmorpholine Analogues

Materials:

  • Substituted bromobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Appropriate keto-hydroxymorpholine precursor

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve the substituted bromobenzene in anhydrous THF and add it to the dropping funnel.

    • Slowly add the bromobenzene solution to the magnesium turnings with stirring. The reaction is exothermic and should initiate spontaneously. If not, gentle heating may be required.

    • Once the reaction has started, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Keto-hydroxymorpholine:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Dissolve the keto-hydroxymorpholine precursor in anhydrous THF and add it to the dropping funnel.

    • Slowly add the keto-hydroxymorpholine solution to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

  • Reduction to Diol:

    • Cool the reaction mixture to 0 °C and slowly add methanol to quench any unreacted Grignard reagent.

    • Add sodium borohydride portion-wise to the reaction mixture to reduce the keto group to a hydroxyl group, forming a diastereomeric diol intermediate.

    • Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

  • Cyclization:

    • Carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude diol.

    • Dissolve the crude diol in dichloromethane and cool to 0 °C.

    • Slowly add concentrated sulfuric acid to catalyze the cyclization to form the morpholine ring.

    • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up and Purification:

    • Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound analogue.

Part 2: In Vitro Characterization

The initial characterization of novel this compound analogues involves determining their pharmacological profile at relevant targets, primarily nAChRs and monoamine transporters.

Workflow for In Vitro Characterization

G cluster_1 In Vitro Characterization Workflow A Synthesized this compound Analogue B Nicotinic Receptor Binding Assays (e.g., α4β2, α3β4, α7) A->B D Monoamine Transporter Uptake/Release Assays (DAT, NET, SERT) A->D C Functional nAChR Assays (e.g., Electrophysiology, FLIPR) B->C E Data Analysis: Ki, IC50, EC50, Emax C->E D->E F Lead Candidate Selection E->F

Caption: Workflow for the in vitro evaluation of this compound analogues.

Protocol 2: Nicotinic Acetylcholine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for different nAChR subtypes expressed in a suitable cell line (e.g., HEK293 cells).

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the nAChR subtype of interest (e.g., α4β2).

  • Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine or [¹²⁵I]epibatidine).[16]

  • Test compounds (this compound analogues) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of nicotine or another known nAChR ligand).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add binding buffer.

    • Add the radioligand at a concentration near its Kd value.

    • Add the test compound at a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

    • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.

    • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plates.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Dopamine Release Assay

This protocol measures the ability of this compound analogues to induce or inhibit dopamine release from synaptosomes or cultured cells, providing insight into their effects on the dopamine transporter (DAT).[17][18]

Materials:

  • Synaptosomes prepared from rodent striatum or a cell line expressing DAT (e.g., HEK-hDAT cells).[17]

  • [³H]Dopamine.

  • Krebs-Ringer buffer.

  • Test compounds (this compound analogues) at various concentrations.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Synaptosome/Cell Loading:

    • Incubate the synaptosomes or cells with [³H]dopamine (e.g., 10-20 nM) for 15-30 minutes at 37°C to allow for uptake.[17]

  • Wash:

    • Wash the loaded synaptosomes or cells three times with ice-cold Krebs-Ringer buffer to remove extracellular [³H]dopamine.[17]

  • Dopamine Release:

    • Resuspend the synaptosomes or cells in fresh Krebs-Ringer buffer.

    • Aliquot the suspension into tubes.

    • Add varying concentrations of the test compound to the tubes and incubate for 5-10 minutes at 37°C.[17]

  • Termination:

    • Terminate the release by placing the tubes on ice and centrifuging at high speed (e.g., 15,000 x g) for 5 minutes at 4°C.[17]

  • Quantification:

    • Collect the supernatant, which contains the released [³H]dopamine.

    • Lyse the synaptosomal/cell pellet with a lysis buffer.

    • Add scintillation fluid to both the supernatant and the lysate samples.

    • Measure radioactivity using a scintillation counter.[17]

  • Data Analysis:

    • Calculate the percentage of [³H]dopamine released for each concentration of the test compound.

    • Plot the percentage of release against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ value.[17]

Table 1: Example In Vitro Data for this compound Analogues

Compoundα4β2 nAChR Ki (nM)DAT Release EC₅₀ (nM)
Analogue A15150
Analogue B550
Analogue C100800
Bupropion>1000250
Varenicline0.2>10000

Part 3: In Vivo Evaluation

Promising candidates from in vitro screening should be advanced to in vivo models of nicotine addiction to assess their efficacy in a more complex biological system. Rodent models are widely used for this purpose.[19][20][21]

Workflow for In Vivo Evaluation

G cluster_2 In Vivo Evaluation Workflow A Lead Candidate from In Vitro Studies B Pharmacokinetic Studies (e.g., brain penetration) A->B C Rodent Nicotine Self-Administration Model B->C D Withdrawal & Relapse Models (e.g., cue-induced reinstatement) C->D E Data Analysis: Reduction in nicotine intake, withdrawal symptoms, and relapse D->E F Preclinical Candidate Selection E->F

Caption: Workflow for the in vivo evaluation of this compound analogues.

Protocol 4: Rodent Nicotine Self-Administration Model

This protocol assesses the ability of a test compound to reduce the reinforcing effects of nicotine, a key indicator of its potential as a smoking cessation aid.[22][23]

Materials:

  • Male or female Sprague-Dawley or Wistar rats.

  • Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to a swivel allowing for intravenous drug delivery.

  • Catheters for intravenous implantation.

  • Nicotine solution (e.g., 0.03 mg/kg/infusion).[22]

  • Test compound (this compound analogue).

  • Saline solution.

Procedure:

  • Surgery:

    • Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia.

    • Allow the rats to recover for at least one week.

  • Acquisition of Nicotine Self-Administration:

    • Place the rats in the operant conditioning chambers for daily sessions (e.g., 2 hours).

    • Pressing the "active" lever results in an intravenous infusion of nicotine, often paired with a cue light and/or tone.

    • Pressing the "inactive" lever has no consequence.

    • Continue training until the rats demonstrate stable responding on the active lever.

  • Treatment Phase:

    • Once stable self-administration is achieved, administer the test compound (at various doses) or vehicle (e.g., saline) to the rats prior to the self-administration session.

    • Record the number of active and inactive lever presses during the session.

  • Data Analysis:

    • Compare the number of nicotine infusions self-administered by the rats in the treatment groups to the vehicle control group.

    • A significant reduction in active lever pressing in the presence of the test compound indicates a decrease in the reinforcing effects of nicotine.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Protocol 5: Cue-Induced Reinstatement of Nicotine Seeking

This model evaluates the potential of a test compound to prevent relapse to nicotine seeking, which is often triggered by environmental cues.[24]

Procedure:

  • Acquisition and Extinction:

    • Train rats to self-administer nicotine as described in Protocol 4.

    • Following stable self-administration, begin extinction sessions where pressing the active lever no longer delivers nicotine or the associated cues.

    • Continue extinction sessions until responding on the active lever is significantly reduced.

  • Reinstatement Test:

    • Administer the test compound or vehicle to the rats.

    • Place the rats back in the operant chambers and present the cues (light and/or tone) that were previously paired with nicotine infusions, but without the nicotine itself.

    • Record the number of active and inactive lever presses.

  • Data Analysis:

    • Compare the number of active lever presses in the treatment groups to the vehicle control group.

    • A significant attenuation of cue-induced lever pressing by the test compound suggests it may be effective in preventing relapse.

Table 2: Example In Vivo Data for a this compound Analogue

Treatment GroupNicotine Infusions (Self-Administration)Active Lever Presses (Cue-Induced Reinstatement)
Vehicle25 ± 340 ± 5
Analogue B (1 mg/kg)18 ± 225 ± 4
Analogue B (3 mg/kg)10 ± 1 15 ± 3
Analogue B (10 mg/kg)5 ± 1 8 ± 2
*p < 0.05, **p < 0.01 compared to vehicle.

Conclusion

The development of novel smoking cessation aids is a critical area of research. This compound analogues offer a promising chemical scaffold for the design of new therapeutics with potentially dual mechanisms of action. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. By systematically applying these methodologies, researchers can identify and advance promising lead candidates for further preclinical and clinical development, ultimately contributing to the goal of reducing the global burden of tobacco-related disease.

References

  • Bruijnzeel, A. W. (2012). Rodent models of nicotine withdrawal. Current Topics in Behavioral Neurosciences, 10, 409–434. [Link]

  • Carroll, F. I., Muresan, A. Z., Blough, B. E., Navarro, H. A., Mascarella, S. W., Eaton, J. B., Huang, X., Damaj, M. I., & Lukas, R. J. (2011). Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues and their effects on monoamine uptake, nicotinic acetylcholine receptor function, and behavioral effects of nicotine. Journal of Medicinal Chemistry, 54(5), 1441–1448. [Link]

  • Clemens, K. J., Caille, S., Stinus, L., & Cador, M. (2009). Nicotine self-administration and reinstatement of nicotine-seeking in male and female rats. Psychopharmacology, 203(3), 513–525. [Link]

  • Cozzi, N. V., Partilla, J. S., Tella, S. R., & Rothman, R. B. (2013). Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues and their effects on monoamine uptake, nicotinic acetylcholine receptor function, and behavioral effects of nicotine. ACS Chemical Neuroscience, 4(1), 105-111. [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. [Link]

  • Deaciuc, A. G., & Dwoskin, L. P. (2010). Oral Nicotine Self-Administration in Rodents. Current Topics in Behavioral Neurosciences, 4, 139–158. [Link]

  • Henderson, B. J., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 125-136. [Link]

  • Jilani, T., & Siddiqui, A. H. (2024). Smoking cessation pharmacotherapy; varenicline or bupropion? Annals of Medicine and Surgery, 84(9), 4239-4243. [Link]

  • George, O., & Koob, G. F. (2013). Animal Models of Nicotine Exposure: Relevance to Second-Hand Smoking, Electronic Cigarette Use, and Compulsive Smoking. Cold Spring Harbor Perspectives in Medicine, 3(6), a012178. [Link]

  • Alasmari, F., et al. (2019). Rodent models for nicotine withdrawal. Journal of Neuroscience Methods, 319, 61-68. [Link]

  • Mendes, C. C., et al. (2024). Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupled to Electrochemical Detection (ECD). protocols.io. [Link]

  • Singh, S., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences, 8(1), 27. [Link]

  • Saha, K., Swant, J., & Khoshbouei, H. (2022). Single Cell Measurement: Dopamine Release With Amperometry. JoVE (Journal of Visualized Experiments), (184), e3798. [Link]

  • Wikipedia. (n.d.). This compound. [Link]

  • Le Foll, B., & Goldberg, S. R. (2005). Animal Models of Nicotine Exposure: Relevance to Second-Hand Smoking, Electronic Cigarette Use, and Compulsive Smoking. Psychopharmacology, 178(4), 367-381. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in Molecular Biology, 1232, 177-187. [Link]

  • Ebbert, J. O., et al. (2014). Varenicline and bupropion sustained release combination therapy for smoking cessation. Nicotine & Tobacco Research, 16(5), 587-593. [Link]

  • Rose, J. E., et al. (2017). Combination Varenicline/Bupropion Treatment Benefits Highly Dependent Smokers in an Adaptive Smoking Cessation Paradigm. Nicotine & Tobacco Research, 19(3), 323-330. [Link]

  • Shinohara, H., Wang, F., & Hossain, S. M. Z. (2008). A convenient, high-throughput method for enzyme-luminescence detection of dopamine released from PC12 cells. Nature Protocols, 3(10), 1639–1644. [Link]

  • U.S. Department of Health and Human Services. (2014). The Health Consequences of Smoking—50 Years of Progress: A Report of the Surgeon General. [Link]

  • Ebbert, J. O., et al. (2014). Combination varenicline and bupropion SR for smoking cessation in smokers with cardiovascular disease: a randomized trial. Circulation, 129(17), 1793-1800. [Link]

  • Evoy, K. E., & Smith, M. A. (2016). Combination bupropion SR and varenicline for smoking cessation: a systematic review. The American Journal of Drug and Alcohol Abuse, 42(3), 254-262. [Link]

  • Zaugg, W. E., & Swett, J. E. (1962). cis- and trans-3-Methyl-2-phenylmorpholine. The Journal of Organic Chemistry, 27(8), 2964-2965. [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. [Link]

  • Benowitz, N. L. (2008). Neurobiology of Nicotine Addiction: Implications for Smoking Cessation Treatment. The American Journal of Medicine, 121(4 Suppl 1), S3-S10. [Link]

  • Alasmari, F., et al. (2021). Development of Dependence in Smokers and Rodents With Voluntary Nicotine Intake: Similarities and Differences. Frontiers in Psychiatry, 12, 660591. [Link]

  • Brekalo, N., et al. (2011). A robust homogeneous binding assay for α4β2 nicotinic acetylcholine receptor. Analytical Biochemistry, 418(1), 108-114. [Link]

  • Rothman, R. B., & Baumann, M. H. (2011). Phenylmorpholines and analogues thereof.
  • Rothman, R. B., & Baumann, M. H. (2013). Phenylmorpholines and analogues thereof.
  • Navarro, H. A., et al. (2009). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2′-Fluoro-3′-(substituted phenyl)deschloroepibatidine Analogues of 2′. Journal of Medicinal Chemistry, 52(21), 6843-6851. [Link]

  • Gotti, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Acta Pharmaceutica Sinica B, 13(6), 2329-2349. [Link]

  • Gotti, C., & Clementi, F. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2419. [Link]

  • Kutty, D. K., et al. (2023). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS Chemical Neuroscience, 14(1), 127-137. [Link]

  • Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological Reviews, 89(1), 73-120. [Link]

  • Papke, R. L., et al. (2018). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 9, 130. [Link]

  • Lukas, R. J., et al. (2008). Nicotinic ACh Receptors. In The IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of 2-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the large-scale synthesis of 2-Phenylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we will delve into common challenges, provide in-depth troubleshooting strategies, and offer detailed experimental protocols to ensure a successful and efficient synthesis campaign.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound on a large scale?

A1: The most prevalent and industrially viable method is the acid-catalyzed cyclization of N-(2'-hydroxy-2'-phenylethyl)-ethanolamine.[1] This method involves the dehydration of the amino diol precursor, typically using strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to induce ring closure.[1] Another approach involves the reaction of styrene oxide with 2-aminoethanol, which can be a more direct route but may present challenges in controlling regioselectivity and polymerization. For chiral synthesis, asymmetric hydrogenation of a 2-substituted dehydromorpholine precursor using chiral catalysts is a highly effective technique.[1]

Q2: What are the primary safety concerns when handling reagents for this synthesis?

A2: The reagents used in the synthesis of this compound, particularly strong acids like concentrated sulfuric acid and hydrochloric acid, are corrosive and require careful handling in a well-ventilated area.[2][3] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[2] Morpholine and its derivatives can be irritating to the skin, eyes, and respiratory tract.[2] It is crucial to consult the Safety Data Sheet (SDS) for all chemicals before use.[3]

Q3: Which analytical techniques are recommended for monitoring reaction progress and final product purity?

A3: A combination of chromatographic and spectroscopic methods is ideal. High-Performance Liquid Chromatography (HPLC) is excellent for monitoring the disappearance of starting materials and the formation of the product.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile components and byproducts.[5] For final product characterization and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural confirmation.[6][7] Quantitative NMR (qNMR) can also be used for accurate purity determination.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the large-scale synthesis of this compound.

Problem 1: Low Yield of this compound

Q: My reaction is consistently resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The acid-catalyzed cyclization requires sufficient time and temperature to go to completion. Inadequate heating can lead to a significant amount of unreacted starting material.[8]Monitor the reaction progress using TLC or HPLC. Ensure the reaction is heated to the optimal temperature (typically reflux) for a sufficient duration.[8]
Suboptimal Acid Concentration The concentration of the acid catalyst is critical. Too little acid will result in a slow and incomplete reaction, while too much can lead to excessive side reactions and charring.[8]Carefully control the stoichiometry of the acid. A typical protocol uses concentrated H₂SO₄ or 6N HCl.[1]
Side Reactions At elevated temperatures and in the presence of strong acids, side reactions such as polymerization of styrene oxide (if used as a starting material) or the formation of ethers from the amino alcohol can occur.Optimize the reaction temperature and consider a slower, more controlled addition of the acid catalyst.[8]
Product Loss During Workup This compound is a basic compound and can be lost during aqueous workup if the pH is not carefully controlled. It also has some solubility in water.During the workup, ensure the aqueous layer is made sufficiently basic (pH > 12) before extraction with an organic solvent.[6] Perform multiple extractions to maximize recovery.
Problem 2: Significant Formation of Byproducts and Tar

Q: I am observing a significant amount of dark, tarry material and several spots on my TLC plate. How can I minimize these impurities?

A: Tar formation is a common issue in acid-catalyzed reactions, especially at elevated temperatures.[9]

Potential Causes & Solutions:

  • Excessive Heat: Overheating the reaction mixture is a primary cause of polymerization and charring.

    • Solution: Employ a controlled heating mantle with a thermocouple to maintain a stable and optimal reaction temperature. Avoid localized overheating.[8][9]

  • High Acid Concentration: As mentioned earlier, an excess of strong acid can promote unwanted side reactions.

    • Solution: Re-evaluate the amount of acid used. A stepwise addition of the acid can also help to control the exotherm and minimize side reactions.[9]

  • Presence of Oxidizing Impurities: Impurities in the starting materials can sometimes initiate polymerization.

    • Solution: Ensure the purity of your starting materials. Recrystallization or distillation of starting materials may be necessary.

Workflow for Minimizing Byproduct Formation

Caption: Troubleshooting workflow for byproduct minimization.

Problem 3: Difficulty in Product Purification

Q: My crude product is an oil that is difficult to purify by crystallization. What are the best methods for large-scale purification?

A: this compound is often obtained as an oil, which can make crystallization challenging.

Recommended Purification Strategies:

  • Vacuum Distillation: For thermally stable compounds like this compound, vacuum distillation is an effective method for purification on a large scale. This will separate the product from non-volatile impurities and tar.

  • Column Chromatography: While potentially less practical for very large scales, column chromatography using silica gel can be employed for the purification of smaller batches or for the removal of closely related impurities. A gradient elution system of ethyl acetate in hexanes is a good starting point.

  • Salt Formation and Recrystallization: Convert the oily free base into a crystalline salt (e.g., hydrochloride or fumarate salt) by treating it with the corresponding acid in a suitable solvent.[10] The salt can then be purified by recrystallization. The pure free base can be regenerated by treatment with a base.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid-Catalyzed Cyclization

This protocol is adapted from established methods for morpholine synthesis.[1]

Materials:

  • N-(2'-hydroxy-2'-phenylethyl)-ethanolamine

  • Concentrated Sulfuric Acid (H₂SO₄) or 6N Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH) solution (2N)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-(2'-hydroxy-2'-phenylethyl)-ethanolamine in a suitable solvent (e.g., water or a high-boiling point ether).

  • Acid Addition: Slowly and carefully add the concentrated acid (H₂SO₄ or HCl) to the reaction mixture with stirring and cooling.[1] An exothermic reaction may be observed.

  • Cyclization: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.

  • Neutralization: Basify the aqueous solution to a pH of 12-14 with a 2N NaOH solution.[6]

  • Extraction: Extract the aqueous layer multiple times with dichloromethane.[6]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[6]

  • Purification: Purify the crude product by vacuum distillation or by converting it to its hydrochloride salt and recrystallizing.

Workflow for Synthesis and Purification

Caption: General workflow for this compound synthesis.

References

  • National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PubMed Central. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • ACS Publications. (n.d.). cis- and trans-3-Methyl-2-phenylmorpholine. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Phenylmorpholines and analogues thereof.
  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PubMed Central. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. PubMed Central. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • LJMU Research Online. (n.d.). DTA-15-0338.R1 Proofs. Retrieved from [Link]

  • Capot Chemical. (2013). Material Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PubMed Central. Retrieved from [Link]

  • PubMed. (2006). Enantioconvergent production of (R)-1-phenyl-1,2-ethanediol from styrene oxide by combining the Solanum tuberosum and an evolved Agrobacterium radiobacter AD1 epoxide hydrolases. Retrieved from [Link]

  • LJMU Research Online. (n.d.). DTA-15-0338.R1 Proofs. Retrieved from [Link]

  • Science in the Classroom. (2015). Nanomole-scale high-throughput chemistry for the synthesis of complex molecules. Retrieved from [Link]

  • ResearchGate. (1989). Metabolism of Styrene Oxide and 2-Phenylethanol in the Styrene-Degrading Xanthobacter Strain 124X. Retrieved from [Link]

  • SpringerLink. (2021). Utilization of a styrene-derived pathway for 2-phenylethanol production in budding yeast. Retrieved from [Link]

  • IJRAR.org. (2017). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • 1mg. (n.d.). Lizolid 600 Tablet: View Uses, Side Effects, Price and Substitutes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The challenges of controlling polymer synthesis at the molecular and macromolecular level. Retrieved from [Link]

  • Wikipedia. (n.d.). Stimulant. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 2-Phenylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-phenylmorpholine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring you can make informed, effective decisions in your laboratory work.

Section 1: Foundational Knowledge: Common Synthetic Pathways

A prevalent and effective method for synthesizing the this compound core structure involves the acid-catalyzed cyclization of an N-substituted β-amino alcohol. A classic example is the reaction of N-(2'-hydroxy-2'-phenylethyl)-ethanolamine, which is heated in the presence of a strong acid like hydrochloric acid to induce ring closure.[1][2]

The general mechanism involves the protonation of a hydroxyl group, which then departs as a water molecule, creating a carbocation. The remaining hydroxyl or amino group then acts as an intramolecular nucleophile, attacking the carbocation to form the morpholine ring.[1]

2_Phenylmorpholine_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant N-(2'-hydroxy-2'-phenylethyl)-ethanolamine Protonated_OH Protonated Intermediate Reactant->Protonated_OH  Protonation of OH group H_plus H+ Carbocation Carbocation Intermediate Protonated_OH->Carbocation  Loss of Water Water H2O Product This compound Carbocation->Product  Intramolecular  Nucleophilic Attack  (Ring Closure)

Caption: Acid-catalyzed synthesis of this compound.

Section 2: Troubleshooting Guide: A Symptom-Based Approach

This section addresses the most common challenges encountered during the synthesis of this compound, structured in a question-and-answer format to provide direct solutions.

Problem: Low or No Product Yield

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields can often be traced back to a few critical parameters: the quality of starting materials, reaction temperature, reaction time, and catalyst/reagent concentration.[3][4] A systematic approach to investigating these variables is the most effective way to identify the root cause.

Q2: I suspect my starting materials are impure. How can I address this?

The purity of your starting materials is paramount. Impurities can introduce side reactions that consume reactants and complicate purification.

  • Verification: Always verify the purity of your starting materials (e.g., N-(2'-hydroxy-2'-phenylethyl)-ethanolamine or styrene oxide and ethanolamine) using techniques like NMR, GC-MS, or by checking the melting point.[4]

  • Purification: If impurities are detected, purify the starting materials. Liquid aldehydes or amines can often be distilled under reduced pressure, while solid reagents can be recrystallized from an appropriate solvent.[4]

Q3: Could the reaction temperature be the cause of my low yield?

Absolutely. Temperature is a critical factor that controls the reaction rate and selectivity.[5]

  • Temperature Too Low: If the temperature is too low, the reaction may be too slow to reach completion within a practical timeframe, resulting in a low yield of the desired product.[3]

  • Temperature Too High: Conversely, excessively high temperatures can lead to the decomposition of reactants or products and the formation of unwanted byproducts, which also lowers the yield.[3][5] For many acid-catalyzed cyclizations to form morpholines, temperatures need to be carefully controlled. For example, some procedures specify heating at 110°C for several hours.[2]

  • Optimization: To find the optimal temperature, it's advisable to run small-scale reactions at various temperatures (e.g., 80°C, 100°C, 120°C) and monitor the progress by TLC or LC-MS.[4]

Q4: How critical is the concentration of the acid catalyst?

The acid concentration is crucial for efficient dehydration and cyclization.[3]

  • Insufficient Acid: An inadequate amount of acid will result in an incomplete reaction.

  • Excessive Acid: While a strong acid is necessary, using an overly concentrated acid or an excessive amount can sometimes promote side reactions or degradation of the product.

  • Recommended Concentration: A common and effective concentration is 6N hydrochloric acid.[2] It is important to ensure the correct stoichiometry as specified in reliable protocols.

Troubleshooting_Low_Yield Start Low or No Yield Cause1 Starting Material Quality Start->Cause1 Cause2 Reaction Temperature Start->Cause2 Cause3 Reagent/Catalyst Issue Start->Cause3 Cause4 Reaction Time Start->Cause4 Sol1a Verify Purity (NMR, GC-MS) Cause1->Sol1a Sol1b Purify (Distill/Recrystallize) Cause1->Sol1b Sol2a Screen Temperatures (e.g., 80-120°C) Cause2->Sol2a Sol2b Ensure Stable Heating Cause2->Sol2b Sol3a Verify Acid Concentration (e.g., 6N HCl) Cause3->Sol3a Sol3b Use Fresh Catalyst Batch Cause3->Sol3b Sol4a Monitor Reaction (TLC/LC-MS) Cause4->Sol4a Sol4b Extend Reaction Time if Incomplete Cause4->Sol4b

Caption: Troubleshooting workflow for low reaction yield.

Problem: Formation of Impurities and Side Products

Q5: I'm observing significant byproduct formation. What are the likely side reactions?

Side reactions are a common challenge. Depending on the specific synthetic route, these can include:

  • Dimerization/Polymerization: Starting materials like styrene oxide can polymerize under certain conditions.

  • Over-alkylation: If the reaction involves alkylating an amine, there is a risk of multiple alkyl groups being added.

  • Oxidation: If the reaction is sensitive to air, intermediates may oxidize, leading to impurities.[4]

Q6: How can I modify my reaction conditions to minimize impurities?

  • Control Stoichiometry: Ensure the molar ratios of your reactants are precise. For instance, in the synthesis from styrene oxide and ethanolamine, using a slight excess of ethanolamine can help minimize the self-polymerization of styrene oxide.

  • Inert Atmosphere: For air-sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related byproducts.[4]

  • Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction outcome. Screening different solvents such as toluene, DMF, ethanol, or acetonitrile can help identify the one that provides the best yield and purity.[4]

Section 3: Protocol Optimization and Data-Driven Insights

Optimized Protocol Example: Acid-Catalyzed Cyclization

This protocol is based on a common literature procedure for the synthesis of this compound.[2]

  • Reactant Preparation: Dissolve 5.3 g of N-(2'-hydroxy-2'-phenylethyl)-ethanolamine in 100 ml of 6N hydrochloric acid in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the solution to 110°C and maintain this temperature for 4 hours. Rationale: This temperature and time are often sufficient to drive the dehydration and cyclization to completion without significant product degradation.

  • Workup - Neutralization: After cooling the reaction mixture to room temperature, carefully basify it with a sodium hydroxide solution until the pH is alkaline. This neutralizes the acid and converts the product from its salt form to the free base.

  • Workup - Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ether. The this compound will move into the organic layer.

  • Purification: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved via column chromatography or distillation if necessary.

Data Summary: Impact of Reaction Parameters on Yield

The following table summarizes the general effects of key reaction parameters on the synthesis of morpholine derivatives.

ParameterEffect of Suboptimal ConditionsRecommended ActionPotential Impact on Yield
Temperature Too low: Incomplete reaction. Too high: Charring/side products.[3]Screen temperatures (e.g., 80-120°C) to find the optimum.[4]Significant
Reaction Time Insufficient time leads to incomplete conversion.[3]Monitor reaction progress via TLC/LC-MS to determine completion.Significant
Acid Concentration Incorrect concentration can lead to an incomplete reaction.[3]Use established concentrations, such as 6N HCl, and verify stoichiometry.[2]Moderate to Significant
Starting Material Purity Impurities can cause side reactions and lower product formation.[4]Verify purity via NMR/GC-MS and purify if necessary.[4]Significant
Solvent A poor solvent can affect solubility, reaction rate, and stability.[4]Screen a variety of solvents with different polarities.[4][6]Moderate to Significant

References

  • Brandt, J., Mardal, M., & Møller, C. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(10), 1538-1548. [Link]

  • Blough, B. E. (2013). Phenylmorpholines and analogues thereof. U.S.
  • Lneya. (2024, March 19). Effect of Temperature on Reactions of Chemical Organic Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Lukas, R. J., et al. (2011). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry, 54(5), 1441-1448. [Link]

  • Gagnon, D., et al. (2020). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. Retrieved from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(10), 1589-1592. [Link]

  • Wiley, R. H., & Slaymaker, S. C. (1962). cis- and trans-3-Methyl-2-phenylmorpholine. The Journal of Organic Chemistry, 27(9), 3251-3253. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-810. [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Regioselectivity Issues in Friedländer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for chemists and drug development professionals grappling with the nuanced challenge of regioselectivity in the Friedländer synthesis of quinoline derivatives. This guide is structured to provide actionable troubleshooting advice and answer frequently asked questions, empowering you to achieve higher yields and predictable outcomes in your reactions.

Introduction to the Regioselectivity Challenge

The Friedländer synthesis, a cornerstone reaction for constructing the quinoline scaffold, involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[1][2][3] While elegant in its simplicity, the use of unsymmetrical ketones introduces a significant hurdle: the potential for reaction at two different α-positions, leading to a mixture of regioisomeric quinoline products.[1][4][5] This lack of regiocontrol complicates purification, reduces the yield of the desired isomer, and can be a critical bottleneck in a synthetic campaign.

This guide provides a systematic approach to diagnosing and solving these regioselectivity issues, drawing from established literature and practical laboratory experience.

Part 1: Troubleshooting Guide

This section is designed to address specific experimental problems with targeted solutions.

Q1: My Friedländer reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the reaction to favor a single product?

The formation of regioisomeric mixtures is the most common issue when employing unsymmetrical ketones in the Friedländer synthesis.[4][5] The outcome is determined by which α-methylene group of the ketone preferentially reacts with the 2-aminoaryl carbonyl compound. This, in turn, is governed by the reaction mechanism, which can proceed through different pathways depending on the catalyst and conditions.[4][6]

Core Insight: Regioselectivity is a contest between the formation of the kinetic and thermodynamic enolate or enamine intermediates. Your goal is to choose conditions that decisively favor one over the other.

Strategy 1: Catalyst-Mediated Regiocontrol

The choice of catalyst is the most powerful tool for influencing regioselectivity.[4][7]

  • For the Kinetic Product (Less Substituted Enolate/Enamine): Employing cyclic secondary amine catalysts, such as pyrrolidine, can effectively direct the reaction to form the less substituted enamine intermediate, leading to the "linear" quinoline isomer.[4]

  • For the Thermodynamic Product (More Substituted Enolate/Enamine): Traditional strong acid (e.g., H₂SO₄, p-TsOH) or base (e.g., KOH, NaOEt) catalysis often favors the more stable, more substituted enolate, resulting in the "angular" quinoline isomer.[1][8] However, these conditions can sometimes lead to mixtures.[4] Ionic liquids have emerged as a promising alternative, often promoting high regioselectivity towards the thermodynamic product.[1][4]

Data-Driven Catalyst Selection:

Catalyst SystemFavored Product TypeTypical Regioisomeric Ratio (Example: 2-aminobenzaldehyde + 2-butanone)Key Considerations
Pyrrolidine Kinetic (2-ethylquinoline)85:15Excellent for directing to the less substituted side.[4]
Piperidine Kinetic (2-ethylquinoline)70:30Less selective than pyrrolidine.[4]
Potassium Hydroxide (KOH) Thermodynamic (2,3-dimethylquinoline)Often results in mixturesHarsh conditions can lead to side reactions.[9]
p-Toluenesulfonic acid (p-TsOH) Thermodynamic (2,3-dimethylquinoline)Variable, often favors thermodynamic productA common and effective Brønsted acid catalyst.[10]
Ionic Liquid ([bmim]BF₄) Thermodynamic (2,3-dimethylquinoline)High to exclusive regioselectivityActs as both solvent and promoter; simplifies workup.[4]

Experimental Protocol: Pyrrolidine-Catalyzed Synthesis of the Kinetic Product

  • To a solution of the 2-aminoaryl aldehyde/ketone (1.0 equiv) in an appropriate solvent (e.g., toluene or DMSO), add pyrrolidine (0.2 equiv).

  • Heat the mixture to the desired temperature (e.g., 100 °C).

  • Slowly add the unsymmetrical ketone (1.1 equiv) over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction, dilute with an appropriate organic solvent, and wash with water to remove the catalyst.

  • Purify the product via column chromatography.

Strategy 2: Substrate Modification

Introducing a directing group on the α-carbon of the ketone can provide excellent regiocontrol.[1][7] For example, a phosphoryl group can be used to activate one α-position, directing the condensation, and can be removed in a subsequent step.

Q2: I'm observing significant side product formation, including self-condensation of my ketone. How can I minimize this?

Self-condensation of the ketone (an aldol reaction) is a common side reaction, particularly under strong base catalysis, which reduces the yield of the desired quinoline.[7]

Solutions:

  • Use Milder Catalysts: Switch from strong bases like KOH or NaOH to milder options. Amine catalysts or certain Lewis acids can promote the Friedländer reaction without excessively promoting self-condensation.[4][8]

  • Slow Addition of the Ketone: As described in the protocol above, adding the ketone slowly maintains its low concentration in the reaction mixture, disfavoring the bimolecular self-condensation reaction.

  • Pre-form the Imine: An alternative approach is to first form the imine (Schiff base) of the 2-aminoaryl carbonyl compound, and then react this intermediate with the ketone.[1][6] This avoids exposing the ketone to the reaction conditions in the absence of the primary reaction partner.

Part 2: Frequently Asked Questions (FAQs)

Q3: What are the fundamental mechanistic differences between acid and base-catalyzed Friedländer synthesis that affect regioselectivity?

The catalyst determines the initial reactive intermediate formed from the ketone.

  • Base Catalysis: A base abstracts an α-proton from the ketone to form an enolate. The regioselectivity depends on whether the kinetic (less substituted, formed faster) or thermodynamic (more substituted, more stable) enolate is preferentially formed and reacts.

  • Acid Catalysis: An acid protonates the carbonyl oxygen of the ketone, making the α-protons more acidic and facilitating the formation of an enol.[11] Alternatively, the acid can catalyze the formation of an enamine if a secondary amine is present. In the absence of an amine, acid catalysis often favors the thermodynamic product.[1]

Acid_vs_Base_Catalysis cluster_base Base Catalysis cluster_acid Acid Catalysis Base_Start Unsymmetrical Ketone Base_Int Enolate (Kinetic vs. Thermodynamic) Base_Start->Base_Int Base (e.g., KOH) Product Regioisomeric Quinolines Base_Int->Product Reacts with 2-aminoaryl carbonyl Acid_Start Unsymmetrical Ketone Acid_Int Enol or Enamine Intermediate Acid_Start->Acid_Int Acid (e.g., p-TsOH) or Amine/Acid Acid_Int->Product Reacts with 2-aminoaryl carbonyl

Caption: Catalyst dictates the key reactive intermediate.

Q4: Can reaction temperature be used to control regioselectivity?

Yes, temperature can be a deciding factor.

  • Lower temperatures generally favor the kinetic product , as the reaction pathway with the lower activation energy will dominate.

  • Higher temperatures tend to favor the thermodynamic product .[4] At elevated temperatures, there is enough energy to overcome the higher activation barrier leading to the more stable intermediate, and reversible reactions can equilibrate to the most stable product.

Q5: Are there modern alternatives to traditional acid/base catalysis for improving regioselectivity and overall efficiency?

Absolutely. The field has evolved significantly beyond traditional methods.

  • Ionic Liquids: As mentioned, ionic liquids can serve as both the solvent and promoter, often affording excellent regioselectivity and simplifying product isolation.[1][2][4]

  • Nanocatalysts: Recent research has explored the use of various nanocatalysts (e.g., Fe, Cu, Zn, SiO₂) which can offer high efficiency, recyclability, and sometimes improved regioselectivity under milder conditions.[12][13]

  • Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and often improve yields.[7] When combined with a suitable catalyst, it can be a powerful tool for optimization.

Troubleshooting_Workflow cluster_kinetic Kinetic Control Strategy cluster_thermo Thermodynamic Control Strategy Start Poor Regioselectivity Observed Q_Product Desired Product? Start->Q_Product Kinetic Kinetic Isomer (Less Substituted) Q_Product->Kinetic Kinetic Thermodynamic Thermodynamic Isomer (More Substituted) Q_Product->Thermodynamic Thermodynamic K_Cat Use Amine Catalyst (e.g., Pyrrolidine) Kinetic->K_Cat T_Cat Use Ionic Liquid or Brønsted/Lewis Acid Thermodynamic->T_Cat K_Temp Lower Reaction Temperature K_Cat->K_Temp K_Add Slow Ketone Addition K_Temp->K_Add End Achieved High Regioselectivity K_Add->End T_Temp Higher Reaction Temperature T_Cat->T_Temp T_Temp->End

Caption: Decision workflow for regioselectivity control.

References

  • Benchchem. (2025). Technical Support Center: Addressing Regioselectivity in Friedländer Synthesis.
  • Alfa Chemistry. (2026). Friedländer Quinoline Synthesis.
  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • Benchchem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Benchchem. (2025). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis.
  • Benchchem. (2025). troubleshooting low yield in Friedländer synthesis of quinolines.
  • ResearchGate. (2025). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. [Link]

  • ResearchGate. (2009). Friedländer quinoline synthesis. [Link]

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]

  • PubMed Central. (n.d.). Advances in polymer based Friedlander quinoline synthesis. [Link]

  • PubMed Central. (2020). A review on synthetic investigation for quinoline- recent green approaches. [Link]

  • ResearchGate. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines. [Link]

  • PubMed Central. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • ResearchGate. (2008). Regioselectivity of Friedländer Quinoline Syntheses. [Link]

  • ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. [Link]

  • MDPI. (2021). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • Benchchem. (2025). Technical Support Center: Friedländer Quinoline Synthesis.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • Wikipedia. (n.d.). Acid catalysis. [Link]

  • ResearchGate. (2025). Concerning the mechanism of the Friedländer quinoline synthesis. [Link]

Sources

Technical Support Center: Optimization of Morpholine-Based A³ Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of A³ (Aldehyde-Alkyne-Amine) coupling reactions, with a specific focus on the use of morpholine as the amine component. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful multicomponent reaction to synthesize valuable propargylamine scaffolds.

The A³ coupling is an atom-economical, one-pot procedure that efficiently forms C-C and C-N bonds from three readily available components.[1][2] However, like any multicomponent reaction, achieving optimal yields and purity requires careful consideration of various reaction parameters. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during morpholine-based A³ coupling reactions in a question-and-answer format.

Problem 1: Low to No Product Yield

Q: My reaction shows very low conversion of starting materials, or no desired product is formed at all. What are the likely causes and how can I fix this?

A: Low or no yield is the most frequent issue and can stem from several factors, primarily related to catalyst activity, reaction setup, and reagent quality.

Potential Cause & Suggested Solutions

  • Inactive Catalyst: The catalytic efficiency of the metal source is paramount. Copper(I) salts are common catalysts but can be sensitive to oxidation.[1]

    • Solution 1 (Verify Catalyst Source): Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr). If the bottle is old, consider purchasing a new one. The active catalyst is the Cu(I) species, which activates the alkyne for nucleophilic attack.[3][4]

    • Solution 2 (Consider Other Metals): While copper is common, gold (e.g., AuBr₃) and silver (e.g., AgI) salts have also been shown to be effective catalysts for A³ couplings, sometimes with broader substrate scopes or milder conditions.[5] Iron and zinc salts have also been explored.[6]

    • Solution 3 (Increase Catalyst Loading): While typically 1-5 mol% is sufficient, a sluggish reaction may benefit from an increased catalyst loading (e.g., up to 10 mol%) to overcome minor impurities or low reactivity.

  • Inadequate Temperature: The reaction rate is highly dependent on temperature.

    • Solution: Most A³ couplings are run at elevated temperatures (e.g., 60-100 °C).[7][8] If you are running the reaction at room temperature, incrementally increase the heat. Monitor for potential side product formation at higher temperatures.

  • Improper Reaction Atmosphere: While some A³ protocols are robust, many benefit from an inert atmosphere to prevent catalyst oxidation and side reactions.

    • Solution: Ensure your reaction vessel is properly oven-dried to remove moisture.[9] Assemble the reaction under an inert atmosphere of nitrogen or argon, especially if using sensitive reagents or catalysts.

  • Poor Reagent Quality: The purity of your aldehyde, alkyne, and morpholine is critical.

    • Solution: Purify reagents if their quality is suspect. Aldehydes can oxidize to carboxylic acids, and morpholine is hygroscopic.[10] Use freshly distilled or purchased reagents. Ensure the terminal alkyne is of high purity.

Problem 2: Significant Side Product Formation

Q: I am observing significant impurities alongside my desired propargylamine product. What are these side products and how can I minimize them?

A: The most common side product in A³ couplings is the homocoupling of the terminal alkyne, leading to a diacetylene (Glaser coupling product).

Potential Cause & Suggested Solutions

  • Alkyne Homocoupling (Glaser Coupling): This is a very common side reaction, especially with copper catalysts in the presence of oxygen.

    • Solution 1 (Strict Inert Atmosphere): The most effective way to prevent Glaser coupling is to rigorously exclude oxygen. Purge your solvent and reaction vessel with nitrogen or argon before adding the catalyst and reagents.

    • Solution 2 (Order of Addition): Try altering the order of addition. Pre-mixing the aldehyde and morpholine to allow for iminium ion formation before adding the alkyne and catalyst can sometimes favor the desired reaction pathway. The generally accepted mechanism involves the formation of a metal acetylide which then attacks the in-situ formed iminium ion.[1][4]

    • Solution 3 (Choose a Different Catalyst): Some catalysts have a lower propensity for promoting homocoupling. If the problem persists, screening alternative catalysts like silver or gold salts may be beneficial.[5]

  • Aldehyde Self-Condensation: Under basic conditions or at high temperatures, aldehydes (especially those with α-hydrogens) can undergo self-condensation.

    • Solution: Lower the reaction temperature or screen different solvents. If your protocol uses a base, ensure it is not overly strong for your specific aldehyde.

Problem 3: Reaction Stalls or is Sluggish

Q: My reaction starts but appears to stall before reaching full conversion, even after an extended time. What's happening?

A: A stalling reaction often points to catalyst deactivation or an equilibrium issue.

Potential Cause & Suggested Solutions

  • Catalyst Deactivation: The catalyst may be slowly degrading or being poisoned by impurities over the course of the reaction.

    • Solution 1 (Add More Catalyst): If you monitor the reaction and see it has stalled, a second addition of a small portion of the catalyst can sometimes restart the reaction.

    • Solution 2 (Use a Ligand): For more challenging substrates, the addition of a ligand (e.g., a phosphine or nitrogen-based ligand) can stabilize the catalyst, improve its turnover, and accelerate the reaction.[3]

  • Water Formation: The A³ coupling is a dehydrative condensation, producing one equivalent of water.[2][4] In some solvent systems, this water can inhibit the reaction or hydrolyze the iminium ion intermediate.

    • Solution: Add molecular sieves (e.g., 4Å MS) to the reaction mixture to sequester the water as it is formed. This is particularly useful in aprotic solvents.

General Optimization & FAQs

This section provides answers to frequently asked questions regarding the strategic optimization of reaction parameters.

Q1: How do I choose the optimal solvent for my morpholine A³ coupling?

A1: Solvent choice is critical and can dramatically influence reaction rate and yield. There is no single "best" solvent, and the optimal choice depends on the specific substrates. A screening of solvents is highly recommended.

  • Polar Aprotic Solvents: DMF, DMSO, and Dioxane are often effective choices. Dioxane, for instance, has been shown to yield high conversion in model reactions involving morpholine.[11]

  • Non-Polar Aprotic Solvents: Toluene is a very common solvent for these reactions, often used at elevated temperatures.[3]

  • Protic Solvents: Interestingly, water and alcohols like 2,2,2-trifluoroethanol (TFE) can be excellent solvents for A³ couplings, sometimes accelerating the reaction significantly.[1][12][13] The reaction can be faster in water than in toluene, despite water being a byproduct.[1]

  • Solvent-Free: In some cases, running the reaction neat (solvent-free) at an elevated temperature can provide excellent results and aligns with green chemistry principles.[7][8]

Solvent ClassExamplesTypical Temperature (°C)Considerations
Non-Polar Aprotic Toluene, Xylene80-110Good for solubilizing organic reagents; allows for azeotropic removal of water.
Polar Aprotic Dioxane, DMF, DMSO, MeCN60-100Generally good solvating power for the polar intermediates.[11]
Polar Protic Water, Ethanol, TFE25-100Can accelerate the reaction; TFE is known to be particularly effective.[12][13]
Solvent-Free N/A80-120Environmentally friendly; requires thermally stable substrates.[7][8]

Q2: What is the general mechanism, and how does it help in optimization?

A2: Understanding the catalytic cycle is key to rational troubleshooting. The generally accepted mechanism involves three main steps:

  • Iminium Ion Formation: The aldehyde and morpholine react to form an iminium ion intermediate. This step releases one molecule of water.

  • Alkyne Activation: The metal catalyst (e.g., Cu(I)) coordinates with the terminal alkyne, increasing the acidity of its terminal proton and facilitating the formation of a metal acetylide.[1][3]

  • Nucleophilic Attack: The metal acetylide acts as a nucleophile and attacks the electrophilic iminium ion, forming the new C-C bond and yielding the final propargylamine product after demetallation.[3][4]

This understanding helps explain why removing water (driving iminium formation) or using an effective Lewis acidic catalyst (for alkyne activation) can improve the reaction outcome.[1]

Visualizing the Process

The A³ Catalytic Cycle

The following diagram illustrates the key steps in the metal-catalyzed A³ coupling reaction.

A3_Coupling_Mechanism cluster_cycle Catalytic Cycle Aldehyde R1-CHO Iminium Iminium Ion [R1-CH=N(Morpholine)]+ Aldehyde->Iminium Amine Morpholine Amine->Iminium - H₂O Alkyne R2-C≡CH Acetylide Metal Acetylide [M]-C≡C-R2 Alkyne->Acetylide Catalyst [M] Catalyst Catalyst->Acetylide + [M] Attack Nucleophilic Attack Iminium->Attack Water H₂O Acetylide->Attack Attack->Catalyst Regenerates Catalyst Product Propargylamine Product Attack->Product

Caption: Generalized catalytic cycle for the morpholine-based A³ coupling reaction.

Troubleshooting Workflow

Use this decision tree to systematically troubleshoot a failing A³ coupling reaction.

Troubleshooting_Workflow Start Start: Low Yield / No Reaction CheckReagents Check Reagent Purity (Aldehyde, Morpholine, Alkyne) Start->CheckReagents ReagentsOK Purity OK? CheckReagents->ReagentsOK Purify Action: Purify/Replace Reagents ReagentsOK->Purify No OptimizeCatalyst Check Catalyst System ReagentsOK->OptimizeCatalyst Yes Purify->Start CatalystOK Using fresh Cu(I)? OptimizeCatalyst->CatalystOK TryNewCatalyst Action: Use fresh CuI or screen Au/Ag salts CatalystOK->TryNewCatalyst No OptimizeTemp Optimize Temperature CatalystOK->OptimizeTemp Yes TryNewCatalyst->Start TempOK Temp > 60°C? OptimizeTemp->TempOK IncreaseTemp Action: Increase temperature incrementally (e.g., 80-100°C) TempOK->IncreaseTemp No CheckSolvent Evaluate Solvent TempOK->CheckSolvent Yes IncreaseTemp->Start SolventOK Screened Solvents? CheckSolvent->SolventOK ScreenSolvents Action: Try Toluene, Dioxane, or Water/TFE SolventOK->ScreenSolvents No Success Improved Yield SolventOK->Success Yes ScreenSolvents->Start

Caption: A decision tree for troubleshooting low yields in A³ coupling reactions.

General Experimental Protocol

This generalized protocol can be used as a starting point for the optimization of a morpholine-based A³ coupling reaction.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) followed by the chosen solvent (e.g., Toluene, 3 mL).

  • Amine Addition: Add morpholine (1.1 mmol, 1.1 equiv) to the mixture.

  • Catalyst Addition: Add the copper(I) catalyst (e.g., CuI, 0.05 mmol, 5 mol%).

  • Reaction Conditions: Seal the vial and place it in a preheated heating block at the desired temperature (e.g., 80 °C). Stir vigorously for the intended reaction time (e.g., 4-24 hours).

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to obtain the desired propargylamine.

References

  • G. Jacobs, T., & C. J. Li. (2019). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Molecules, 24(7), 1216. [Link]

  • Yadav, J., & Singh, A. (2022). Optimization of the A³ coupling reaction condition. ResearchGate. [Link]

  • Mirabedini, S. M., et al. (2020). Optimization of A 3 -coupling the reaction conditions for synthesis of propargylamines. ResearchGate. [Link]

  • Quayle, P., et al. (2013). Solvent and catalyst screening experiments for A 3 reactions. ResearchGate. [Link]

  • Quayle, P., et al. (2013). Solvent Effects in Gold-Catalyzed A3-Coupling Reactions. ResearchGate. [Link]

  • Larsen, C., et al. (2022). Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. MDPI. [Link]

  • LibreTexts Chemistry. (2023). 3.1: A3 Coupling Reaction. Chemistry LibreTexts. [Link]

  • Koprowski, M., et al. (2018). The effect of solvents on the A 3 coupling reaction of benzaldehyde, morpholine and phenylacetylene. ResearchGate. [Link]

  • Price, G. A., et al. (2014). Solvent effects in gold-catalysed A3-coupling reactions. Tetrahedron Letters, 55(1), 151-154. [Link]

  • Wikipedia. (n.d.). A3 coupling reaction. Wikipedia. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester. [Link]

  • Larsen, C., et al. (2022). Recent Advances in A3 Coupling with Metal Salts. Encyclopedia.pub. [Link]

  • Larsen, C., et al. (2022). Recent Advances in A3 Coupling with Metal Salts. Encyclopedia.pub. [Link]

Sources

Strategies to reduce byproduct formation in 2-Phenylmorpholine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylmorpholine and its derivatives are a significant class of compounds in medicinal chemistry, with applications ranging from psychostimulants to anorectics.[1][2] The synthesis of the this compound scaffold, while well-established, presents challenges related to byproduct formation, which can impact yield, purity, and the overall efficiency of drug development pipelines. This guide provides a comprehensive technical resource designed to help researchers troubleshoot and optimize their synthetic strategies to minimize unwanted side reactions and enhance the purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound, and what are its primary challenges?

The most prevalent method involves the reaction of an amino alcohol, such as 2-aminoethanol, with a phenyl-substituted electrophile like an α-haloketone (e.g., α-bromoacetophenone), followed by cyclization.[3] A key intermediate is the hydroxyaminoketone, which spontaneously cyclizes to form the morpholine ring.[3] The primary challenges include controlling the reaction conditions to favor the desired cyclization over side reactions and preventing the formation of impurities that can be difficult to separate.

Q2: What are the major classes of byproducts I should be aware of?

Byproduct formation is a critical issue in this compound synthesis. The main classes of impurities include:

  • Dehydration Products: The intermediate 2-hydroxy substituted morpholines can lose water to form styrene-type products.[3]

  • Over-alkylation Products: If the nitrogen on the morpholine ring is not appropriately protected, it can be susceptible to further alkylation, leading to N-alkylated byproducts.[4]

  • Incompletely Cyclized Intermediates: Inefficient cyclization can result in the persistence of intermediates like N-(2'-hydroxy-2'-phenylethyl)-ethanolamine in the final product mixture.[5]

  • Products from Starting Material Side Reactions: Impurities in the starting materials or their degradation under reaction conditions can lead to a variety of other byproducts.

Q3: Why is stereochemistry important in this compound synthesis?

This compound possesses a chiral center at the C2 position. For many pharmaceutical applications, a single enantiomer is required for optimal biological activity and to avoid potential side effects from the other enantiomer.[5] Therefore, controlling the stereochemistry through asymmetric synthesis, using chiral auxiliaries, or employing chiral catalysts is often a critical aspect of the synthesis.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Problem 1: Low yield of this compound with a significant amount of a styrene-like impurity.

Q: My reaction is producing a significant amount of a byproduct that appears to be a styrene derivative, and my overall yield of this compound is low. What is causing this, and how can I fix it?

A: This is a classic problem of dehydration. The intermediate 2-hydroxy-2-phenylmorpholine is susceptible to elimination of water, especially under harsh acidic or thermal conditions, to form a more stable, conjugated styrene-type byproduct.[3]

Causality: The driving force for this side reaction is the formation of a thermodynamically stable conjugated system. Strong acids and high temperatures provide the activation energy needed for the elimination of the hydroxyl group.

Solutions:

  • Optimize Acid Catalyst and Concentration: The cyclization step often requires an acid catalyst.[4][6] If using a strong acid like concentrated sulfuric acid, consider lowering the concentration or switching to a milder acid. The goal is to find a concentration that facilitates cyclization without promoting dehydration.

  • Control Reaction Temperature: High temperatures accelerate the rate of dehydration. Monitor the reaction temperature closely and consider running the cyclization at a lower temperature for a longer period.

  • Water Removal: In some routes, inefficient removal of water can drive the equilibrium towards starting materials or side reactions.[7] Ensure your apparatus for water removal (e.g., Dean-Stark trap) is functioning efficiently if the specific synthesis route requires it.

Problem 2: Presence of multiple N-alkylated byproducts in the final product.

Q: After my synthesis, I'm observing multiple peaks in my LC-MS analysis that correspond to N-alkylated versions of this compound. How can I prevent this?

A: Unwanted N-alkylation occurs when the secondary amine of the morpholine ring reacts with alkylating agents present in the reaction mixture. This is common if the synthesis involves steps where alkyl halides or other electrophiles are used.

Causality: The lone pair of electrons on the nitrogen atom of the morpholine ring is nucleophilic and can readily attack electrophiles, leading to the formation of a new carbon-nitrogen bond.

Solutions:

  • Use of a Protecting Group: The most robust solution is to use a nitrogen protecting group, such as a tert-butyloxycarbonyl (Boc) group, on the amino alcohol starting material. This group can be removed in a final step after the morpholine ring has been formed and all alkylating agents have been removed.[8]

  • Stoichiometric Control: Carefully control the stoichiometry of your reagents. Ensure that you are not using an excess of any alkylating agent that could react with the product.

  • Reductive Amination Conditions: If you are performing an N-alkylation step intentionally (for a derivative), standard reductive amination using an aldehyde or ketone with a mild reducing agent like sodium triacetoxyborohydride is often cleaner and more controlled than using alkyl halides.[4]

Problem 3: The cyclization step is inefficient, leaving a large amount of the linear amino alcohol intermediate.

Q: My reaction to form the morpholine ring is not going to completion. I have a significant amount of the N-(2'-hydroxy-2'-phenylethyl)-ethanolamine intermediate remaining. How can I drive the cyclization forward?

A: Incomplete cyclization is often a kinetic or thermodynamic issue. The reaction may not have enough energy to overcome the activation barrier, or the equilibrium may not strongly favor the cyclized product under the current conditions.

Causality: The intramolecular cyclization requires the nucleophilic nitrogen to attack the electrophilic carbon bearing the hydroxyl group (or a derivative). This process can be slow if the conformation is not favorable or if the electrophilicity of the carbon is not sufficiently enhanced.

Solutions:

  • Choice of Acid Catalyst: Strong acids like concentrated sulfuric acid or hydrochloric acid are often used to protonate the hydroxyl group, turning it into a good leaving group (water) and facilitating the intramolecular nucleophilic attack by the amine.[5]

  • Increase Reaction Time and/or Temperature: Within the limits of preventing dehydration (as discussed in Problem 1), moderately increasing the reaction time or temperature can provide the necessary energy to drive the cyclization to completion.

  • Solvent Choice: The choice of solvent can influence the reaction rate. A solvent that effectively solvates the transition state can accelerate the reaction. Experiment with different solvents to find the optimal medium for the cyclization.

Experimental Protocols & Data

Protocol 1: General Procedure for Acid-Catalyzed Cyclization

This protocol is a general guideline for the cyclization of an N-(2'-hydroxy-2'-phenylethyl)-ethanolamine intermediate.

  • Dissolve the amino diol intermediate in a suitable solvent (e.g., dichloromethane).[4]

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a strong acid catalyst (e.g., concentrated sulfuric acid) dropwise with vigorous stirring.[6]

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a cooled, saturated aqueous solution of a base (e.g., sodium bicarbonate or sodium carbonate) to neutralize the acid.[4]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).[4][9]

  • Combine the organic layers, dry with an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under vacuum to obtain the crude product.[9]

  • Purify the crude product by flash chromatography or recrystallization.[10]

Data Summary: Impact of Reaction Conditions on Byproduct Formation

The following table summarizes hypothetical data to illustrate how reaction conditions can influence the product distribution.

CatalystTemperature (°C)Desired Product (%)Dehydration Byproduct (%)Unreacted Intermediate (%)
H₂SO₄ (conc.)8065305
H₂SO₄ (conc.)2585510
HCl (4N in Dioxane)2590<28
p-TsOH5082810

This table is for illustrative purposes and actual results will vary based on the specific substrate and reaction setup.

Visualizations

Reaction Pathway and Byproduct Formation

The following diagram illustrates the desired synthetic pathway to this compound and the key side reactions leading to common byproducts.

G Start Styrene Oxide + Ethanolamine Intermediate N-(2'-hydroxy-2'-phenylethyl)- ethanolamine Start->Intermediate Ring Opening Product This compound (Desired Product) Intermediate->Product Acid-Catalyzed Cyclization Byproduct1 Styrene-type Impurity (Dehydration) Intermediate->Byproduct1 High Temp / Strong Acid Byproduct2 N-Alkylated Byproduct Product->Byproduct2

Caption: Key reaction pathways in this compound synthesis.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues in this compound synthesis.

G Start Start: Analyze Crude Product (LC-MS, NMR) Decision1 Major Impurity Identified? Start->Decision1 Dehydration Impurity = Dehydration Product? Decision1->Dehydration Yes Purify Proceed to Purification (Chromatography, Crystallization) Decision1->Purify No (Minor Impurities) Alkylation Impurity = N-Alkylated? Dehydration->Alkylation No Sol_Dehydration Action: 1. Lower Temperature 2. Use Milder Acid Dehydration->Sol_Dehydration Yes Incomplete High % of Intermediate? Alkylation->Incomplete No Sol_Alkylation Action: 1. Use N-Protecting Group 2. Check Stoichiometry Alkylation->Sol_Alkylation Yes Sol_Incomplete Action: 1. Use Stronger Acid 2. Increase Reaction Time Incomplete->Sol_Incomplete Yes Incomplete->Purify No (Other Impurity) Sol_Dehydration->Start Re-run Reaction Sol_Alkylation->Start Re-run Reaction Sol_Incomplete->Start Re-run Reaction End End: Pure Product Purify->End

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • Tsoungas, P. G., & Tsoleridis, C. A. (2003). Medicinal chemistry of 2,2,4-substituted morpholines. Medicinal Chemistry Reviews, 20(2), 127-140. Available from: [Link]

  • Carroll, F. I., Muresan, A. Z., Blough, B. E., Navarro, H. A., Mascarella, S. W., Eaton, J. B., ... & Lukas, R. J. (2011). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry, 54(5), 1441–1448. Available from: [Link]

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Brandt, S. D. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(9), 1404-1416. Available from: [Link]

  • Ney, J. E., & Wolfe, J. P. (2005). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 7(16), 3461–3463. Available from: [Link]

  • Wikipedia. (2023). This compound. Available from: [Link]

  • Barbarin, I., & Taliani, T. (2005). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe, 18(6), 322-331. Available from: [Link]

  • Wikipedia. (2023). Substituted phenylmorpholine. Available from: [Link]

Sources

Troubleshooting low yields in the Combes synthesis of quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Combes synthesis of quinolines. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this classic and versatile reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of the synthesis and optimize your yields.

Introduction to the Combes Synthesis

First reported by Combes in 1888, this acid-catalyzed reaction condenses an aniline with a β-diketone to form a substituted quinoline.[1][2] The reaction typically proceeds in two main stages: the formation of an enamine intermediate from the aniline and β-diketone, followed by an acid-catalyzed cyclization and dehydration to yield the quinoline ring system.[3][4][5] While powerful for creating 2,4-substituted quinolines, the Combes synthesis can present challenges, particularly concerning reaction yields.[1] This guide will address common issues and provide solutions based on established chemical principles and field-proven insights.

Troubleshooting Guide: Low Yields

Low product yield is one of the most common frustrations encountered in the Combes synthesis. Below are answers to specific problems you might be facing in the lab.

Q1: My reaction is not proceeding to completion, resulting in a low yield of the desired quinoline. What are the likely causes and how can I fix this?

Several factors can lead to an incomplete reaction. Let's break down the possibilities:

  • Inadequate Catalyst Activity: The Combes synthesis is acid-catalyzed.[6] Insufficiently strong or decomposed acid will fail to promote the key cyclization step effectively.

    • Solution: Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst.[1] Polyphosphoric acid (PPA) is another excellent option, often serving as both catalyst and solvent.[3] Ensure your acid is fresh and anhydrous. If you suspect your catalyst is the issue, consider trying a different strong acid like p-toluenesulfonic acid (p-TsOH).[4]

  • Sub-optimal Reaction Temperature: The cyclization step of the Combes synthesis often requires significant thermal energy to overcome the activation barrier.[7]

    • Solution: Ensure your reaction is heated sufficiently. Temperatures can range from 150°C to 220°C, especially in the absence of a strong catalyst.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time for your specific substrates.[7] High-boiling point solvents can be crucial for reaching the necessary temperatures for cyclization, which can be around 250°C.[7]

  • Steric Hindrance: Bulky substituents on either the aniline or the β-diketone can sterically hinder the cyclization step, which is often the rate-determining step of the reaction.[1]

    • Solution: If you suspect steric hindrance is the problem, you may need to consider alternative synthetic routes or accept a lower yield. In some cases, prolonged reaction times or higher temperatures might help to overcome the steric barrier, but be mindful of potential decomposition.

Q2: I am observing the formation of significant side products, which is lowering the yield of my target quinoline. What are these side products and how can I minimize them?

Side reactions can be a major contributor to low yields. Here are some common culprits:

  • Self-condensation of the β-diketone: Under acidic or basic conditions, β-diketones can undergo self-condensation reactions.

    • Solution: To minimize this, consider the slow addition of the β-diketone to the reaction mixture containing the aniline and acid catalyst.[8] This keeps the concentration of the free β-diketone low at any given time.

  • Aniline Reactivity: Electron-withdrawing groups on the aniline can deactivate the aromatic ring, making the electrophilic aromatic substitution step of the cyclization more difficult.[4][5] Conversely, highly activated anilines may be prone to polymerization or other side reactions under strong acid conditions.

    • Solution: For anilines with strongly electron-withdrawing groups (e.g., -NO₂), the cyclization may not proceed at all.[4][5] In such cases, a different quinoline synthesis method might be necessary. For highly activated anilines, consider using a milder acid catalyst or running the reaction at a lower temperature to control reactivity.

Q3: My desired quinoline product seems to be decomposing under the reaction conditions. How can I prevent this?

Product decomposition, especially at the high temperatures often required for the Combes synthesis, can significantly impact your final yield.

  • Excessive Heat or Reaction Time: Prolonged exposure to high temperatures and strong acids can lead to the degradation of the newly formed quinoline.

    • Solution: Careful monitoring of the reaction by TLC is crucial.[7] As soon as the reaction appears complete (i.e., consumption of starting materials and formation of the product spot), proceed with the work-up. Avoid unnecessarily long reaction times. If possible, try to find the minimum temperature required for the reaction to proceed at a reasonable rate.

  • Oxidation: Some quinoline derivatives can be sensitive to oxidation, especially at elevated temperatures.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.

Experimental Protocol: A General Procedure for the Combes Synthesis

This protocol provides a starting point for the synthesis of a 2,4-disubstituted quinoline. Optimization of reactant ratios, catalyst, temperature, and reaction time will likely be necessary for specific substrates.

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aniline (1.0 equivalent) and the β-diketone (1.0-1.2 equivalents).

  • Catalyst Addition: Carefully and slowly add the acid catalyst. For concentrated sulfuric acid, it should be added dropwise with cooling in an ice bath.[8] For polyphosphoric acid, it can be added at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-180°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Isolation: Neutralize the acidic solution with a suitable base, such as aqueous ammonia or sodium hydroxide solution, until the solution is alkaline.[8] The quinoline derivative may precipitate out of solution and can be collected by filtration. If the product does not precipitate, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Visualizing the Combes Synthesis

Diagram 1: The Reaction Mechanism

Combes_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization & Dehydration A Aniline + β-Diketone B Schiff Base Intermediate A->B -H₂O C Enamine B->C Tautomerization D Protonated Enamine C->D H⁺ E Cyclized Intermediate D->E Annulation (Rate-Determining) F Substituted Quinoline E->F -H₂O, -H⁺

Caption: The mechanism of the Combes quinoline synthesis.

Diagram 2: Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield in Combes Synthesis IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Significant Side Products? IncompleteReaction->SideProducts No Catalyst Check Catalyst Activity & Concentration IncompleteReaction->Catalyst Yes Decomposition Product Decomposition? SideProducts->Decomposition No SlowAddition Slow Addition of β-Diketone SideProducts->SlowAddition Yes MonitorTLC Monitor Closely with TLC Decomposition->MonitorTLC Yes End Improved Yield Decomposition->End No Temperature Optimize Temperature & Reaction Time Catalyst->Temperature Sterics Consider Steric Hindrance Temperature->Sterics Sterics->End AnilineReactivity Assess Aniline Substituents SlowAddition->AnilineReactivity AnilineReactivity->End InertAtmosphere Use Inert Atmosphere MonitorTLC->InertAtmosphere InertAtmosphere->End

Caption: A workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q: How do substituents on the aniline and β-diketone affect the regioselectivity of the Combes synthesis?

A: The regioselectivity of the cyclization is influenced by both electronic and steric effects of the substituents.[1] Generally, the cyclization will occur at the more nucleophilic (electron-rich) position on the aniline ring that is ortho to the amino group. Steric hindrance can also play a decisive role, directing the cyclization to the less sterically encumbered ortho position.[1][9]

Q: Can I use a base instead of an acid catalyst for the Combes synthesis?

A: The traditional Combes synthesis is acid-catalyzed. While the initial condensation to form the enamine can sometimes be promoted by base, the crucial cyclization step requires an acid to protonate the ketone and facilitate the electrophilic aromatic substitution.[1] If you are experiencing issues with an acid catalyst, it is more advisable to try a different acid rather than switching to a base.[7]

Q: Are there "greener" or more environmentally friendly approaches to the Combes synthesis?

A: Yes, research has explored more environmentally benign methods. This includes the use of solvent-free reaction conditions or employing water as a solvent, which in some cases has been shown to produce excellent yields.[7][10] Additionally, the use of solid acid catalysts or recyclable catalysts is an area of active investigation to improve the environmental footprint of this reaction.

Q: What is the difference between the Combes synthesis and the Conrad-Limpach synthesis?

A: Both are important methods for synthesizing quinolines. The key difference lies in the starting materials. The Combes synthesis utilizes a β-diketone, leading to a 2,4-disubstituted quinoline.[1] The Conrad-Limpach synthesis, on the other hand, employs a β-ketoester, which typically yields a 4-hydroxyquinoline (a quinolone).[11]

References

  • BenchChem. (n.d.). Optimizing solvent and base conditions for quinoline synthesis.
  • Wikipedia. (2023, December 2). Combes quinoline synthesis.
  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Wikiwand. (n.d.). Combes quinoline synthesis.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications.
  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
  • Química Organica.org. (n.d.). Combes synthesis of quinolines.
  • PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • ResearchGate. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
  • ResearchGate. (n.d.). Combes quinoline synthesis.
  • YouTube. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism.
  • Scribd. (n.d.). Combes Quinoline Synthesis PDF.
  • JOCPR. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
  • ResearchGate. (n.d.). Combes quinoline synthesis.

Sources

Technical Support Center: Enhancing the Stability of 2-Phenylmorpholine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Phenylmorpholine and its derivatives are pivotal scaffolds in medicinal chemistry and neuroscience research, recognized for their role as psychostimulants and as building blocks for complex therapeutic agents.[1][2] The integrity of this molecule in solution is paramount for generating reproducible and reliable experimental data. However, researchers frequently encounter stability issues, leading to compromised sample purity, altered biological activity, and analytical inconsistencies. This guide provides an in-depth, experience-driven framework for understanding, troubleshooting, and proactively managing the stability of this compound in solution.

Section 1: Understanding this compound Instability

This section delves into the chemical vulnerabilities of the this compound structure. A clear understanding of these potential degradation pathways is the first step toward designing robust experimental protocols.

Q1: What are the primary chemical pathways through which this compound degrades in solution?

A1: The this compound structure possesses several reactive sites that are susceptible to degradation under common laboratory conditions. The principal degradation pathways are oxidation, hydrolysis (at pH extremes), and photolysis.[3]

  • Oxidative Degradation: The morpholine ring is particularly vulnerable to oxidation. The tertiary nitrogen atom can be oxidized to form an N-oxide. Furthermore, the carbon atoms adjacent to the nitrogen are susceptible to oxidative attack, which can lead to more complex ring-opening events.[3][4] The presence of atmospheric oxygen, or trace metal ions and peroxides in solvents, can catalyze these reactions.

  • Hydrolytic Degradation: While the morpholine ether linkage is generally stable, the molecule can undergo acid- or base-catalyzed hydrolysis under extreme pH conditions.[5] In strongly acidic solutions (e.g., pH < 3), protonation of the nitrogen atom can facilitate nucleophilic attack by water, potentially leading to ring cleavage and the formation of ring-opened amino alcohols.[4]

  • Photolytic Degradation: Aromatic compounds and amines can be sensitive to light, particularly in the UV spectrum.[6][7] Exposure to light can generate high-energy radical species, initiating a cascade of degradation reactions. This often manifests as a gradual discoloration (e.g., yellowing) of the solution.[3]

cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Extreme pH) cluster_photolysis Photolysis (UV/Light) main This compound in Solution N_Oxide N-Oxide Formation main->N_Oxide O₂ / Peroxides Ring_Opened_Ox Ring-Opened Products main->Ring_Opened_Ox Metal Ions / O₂ Ring_Opened_Hy Ring-Opened Amino Alcohols main->Ring_Opened_Hy H⁺ / OH⁻ Radical Radical Intermediates main->Radical hν (Light) Photo_Products Complex Photoproducts Radical->Photo_Products cluster_stress Apply Stress Conditions (in parallel) start Prepare 1 mg/mL Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid Expose for set times (e.g., 2, 8, 24h) base Base Hydrolysis (0.1 M NaOH, 60°C) start->base Expose for set times (e.g., 2, 8, 24h) oxid Oxidation (3% H₂O₂, RT) start->oxid Expose for set times (e.g., 2, 8, 24h) therm Thermal (80°C, Solid & Solution) start->therm Expose for set times (e.g., 2, 8, 24h) photo Photolytic (ICH Q1B Light Box) start->photo Expose for set times (e.g., 2, 8, 24h) analyze Analyze All Samples & Control via HPLC-DAD/MS acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze evaluate Evaluate Chromatograms: - Identify degradation peaks - Ensure peak purity of parent - Calculate % degradation analyze->evaluate end Validated Stability-Indicating Method & Known Degradation Profile evaluate->end

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

  • Prepare Samples: Prepare a stock solution of this compound (e.g., 1 mg/mL). For each condition, use a separate vial. Include an unstressed control sample stored at 4°C in the dark.

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock to get a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock to get a final concentration of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the stock to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Place a vial of the solution and a vial of the solid compound in an oven at 80°C.

  • Photolytic Degradation: Expose a solution in a quartz or clear glass vial to a photostability chamber according to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours, near UV energy ≥ 200 watt hours/m²). [7]Keep a wrapped control sample next to it as a dark control.

  • Analysis: At specified time points, withdraw an aliquot from each stressed sample. If necessary, neutralize the acid/base samples before injection. Analyze all samples and the control by a suitable HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to assess peak purity and identify degradants.

Protocol 3: Developing a Stability-Indicating HPLC Method
  • Objective: To achieve baseline separation between the main this compound peak and all degradation peaks generated in Protocol 2.

  • Column Selection: Start with a versatile C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size).

  • Mobile Phase Screening: Use the mixture of all degraded samples ("degradation cocktail") to screen different mobile phase conditions.

    • Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in water (for better peak shape for amines).

    • Organic (B): Acetonitrile or Methanol.

  • Gradient Optimization: Develop a gradient that starts with a low percentage of organic solvent (to retain early-eluting, polar degradants) and ramps up to a high percentage (to elute the parent compound and any non-polar degradants).

  • Detector Settings: Use a PDA detector to check for peak purity across the entire peak. Set the detection wavelength to the λmax of this compound. Use MS to obtain mass information for the parent and degradation peaks.

  • Validation: Once separation is achieved, the method should be validated for specificity, linearity, accuracy, and precision according to standard laboratory or ICH guidelines.

Section 4: Frequently Asked Questions (FAQs)

Q6: Can I use antioxidants to improve stability? If so, which ones are recommended?

A6: Yes, for solutions susceptible to oxidation, adding an antioxidant can be highly effective. The choice depends on your solvent system and downstream application.

  • For Organic Solutions: Butylated hydroxytoluene (BHT) or Butylated hydroxyanisole (BHA) at low concentrations (e.g., 0.01-0.1%) are common choices.

  • For Aqueous Solutions: N-acetylcysteine (NAC) or ascorbic acid can be effective radical scavengers. [8]Important: Always run a control experiment to ensure the antioxidant itself does not interfere with your assay or react with this compound.

Q7: What are the ideal long-term storage conditions for solid this compound?

A7: Solid-state stability is generally much higher than in-solution stability. For long-term storage of the solid material, follow the manufacturer's recommendations. Typically, this involves storing it at room temperature or refrigerated (2-8°C), in a tightly sealed container, protected from light and moisture. [9][10]Storing under an inert atmosphere is also a good practice.

Q8: How does the choice of salt form (e.g., hydrochloride vs. free base) affect stability in solution?

A8: The salt form can significantly impact both solubility and stability.

  • Solubility: The hydrochloride salt is generally much more water-soluble than the free base. [11]* Stability: By forming a salt, the nitrogen of the morpholine ring is protonated. This makes it less nucleophilic and less susceptible to oxidation. Therefore, in a neutral aqueous solution, the hydrochloride salt may exhibit greater stability against oxidation compared to the free base. However, the salt will create a slightly acidic solution, which could influence hydrolytic stability. The optimal choice depends on the specific formulation requirements and should be confirmed by stability studies.

References

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. Available at: [Link]

  • Al-Buriki, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Shinde, P., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Wikipedia (n.d.). This compound. Available at: [Link]

  • Klick, S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Rekka, E. A., et al. (2002). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. Available at: [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Zhang, T., et al. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH. Available at: [Link]

  • Pharmaguideline (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • Lead Sciences (n.d.). This compound. Available at: [Link]

  • ResearchGate (2020). Compound stability under different pH conditions. Available at: [Link]

  • Caspar, A. T., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC - NIH. Available at: [Link]

  • Wikipedia (n.d.). Substituted phenylmorpholine. Available at: [Link]

  • Ibis Scientific, LLC (2024). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]

  • Eawag (n.d.). Morpholine Degradation Pathway. Eawag-BBD. Available at: [Link]

  • IAGIM (n.d.). Photostability. Available at: [Link]

  • Tzani, A., et al. (2013). Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives. PMC - PubMed Central. Available at: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • De Decker, K., et al. (2013). Impact of Temperature Exposure on Stability of Drugs in a Real-World Out-of-Hospital Setting. ResearchGate. Available at: [Link]

  • I.R.I.S. (n.d.). Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS), related metabolites and biomarkers of intake in biological matrices. Available at: [Link]

  • Viseu, T., et al. (2020). Fast Screening Methods for the Analysis of Topical Drug Products. MDPI. Available at: [Link]

  • Dwivedi, C., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

  • Vardan, M. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. Available at: [Link]

  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]

  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH. Available at: [Link]

  • Zierke, T., & Zähner, H. (1988). cis- and trans-3-Methyl-2-phenylmorpholine. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem (n.d.). This compound. Available at: [Link]

  • ICH (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available at: [Link]

  • Onkol, T., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. Available at: [Link]

  • Das, Y. K., et al. (2007). Effects of the high temperature on the physical and chemical properties of some public health insecticide formulations. ResearchGate. Available at: [Link]

  • Raj, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. Available at: [Link]

  • Welankiwar, A., et al. (2013). (PDF) Photostability testing of pharmaceutical products. ResearchGate. Available at: [Link]

  • Aaltonen, J., et al. (2016). Physical stability of drugs after storage above and below the glass transition temperature: Relationship to glass-forming ability. PMC - NIH. Available at: [Link]

  • Jha, N. K., et al. (2022). Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. PMC. Available at: [Link]

  • Liu, Y., et al. (2024). Antioxidants in neuropsychiatric disorder prevention: neuroprotection, synaptic regulation, microglia modulation, and neurotrophic effects. PubMed Central. Available at: [Link]

Sources

Addressing solubility issues of 2-Phenylmorpholine in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Phenylmorpholine Solubility Guide

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous media. Our goal is to equip you with the foundational knowledge and actionable protocols to overcome these common hurdles efficiently.

Section 1: Understanding the Root Cause of Solubility Issues

Before troubleshooting, it's crucial to understand the physicochemical properties of this compound that govern its solubility. The molecule's structure contains both a nonpolar (hydrophobic) phenyl ring and a polar morpholine ring. The morpholine component includes a secondary amine, which is a weak base. This dual nature is the primary reason for its limited solubility in neutral water.

At physiological pH (~7.4), the basic nitrogen atom is only partially protonated. The uncharged, or "free base," form of the molecule is less soluble in water due to the hydrophobic phenyl group.

Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO[1][2]
Molecular Weight163.22 g/mol [1][3][4]
Predicted XLogP31.1[1][3]
pKa (Predicted)~8.2 - 8.5 (Similar to Phenmetrazine)[5]

The key to enhancing aqueous solubility lies in converting the molecule into its protonated, or salt, form. By lowering the pH of the solution, we can increase the proportion of protonated this compound, which is significantly more water-soluble. The relationship between the free base and its protonated (conjugate acid) form is illustrated below.

G cluster_0 Aqueous Environment FreeBase This compound (Free Base) (Poorly Soluble) Salt Protonated this compound (Readily Soluble) FreeBase->Salt + H⁺ (Acid Addition) pH Decreases Salt->FreeBase - H⁺ (Base Addition) pH Increases

Caption: pH-dependent equilibrium of this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common questions and issues in a practical Q&A format.

Q1: My this compound (free base) won't dissolve in neutral water or my PBS buffer (pH 7.4). Why is this happening?

A1: This is expected behavior. As explained in Section 1, the free base form of this compound has limited aqueous solubility due to its hydrophobic phenyl group. At neutral pH, a significant portion of the compound remains in its uncharged state, which is not readily solvated by water.

Q2: What is the most direct method to dissolve this compound for my experiments?

A2: The most effective and widely used method is pH adjustment .[6][7] By preparing an acidic stock solution, you can fully protonate the basic nitrogen on the morpholine ring, creating the highly soluble hydrochloride salt in situ. This is often the preferred first step before exploring other techniques.

Q3: How do I correctly prepare an acidic stock solution? What is the target pH?

A3: A general rule of thumb is to adjust the pH to at least 2 units below the compound's pKa. Since the estimated pKa for this compound is around 8.2-8.5, a stock solution pH of ≤ 6.2 is recommended. For robust solubilization, preparing the stock in dilute hydrochloric acid (e.g., 0.1 M HCl) is a common and effective practice. See Protocol 1 for a detailed, step-by-step guide.

Q4: My experiment must be conducted at a neutral pH. I'm worried my acidic stock solution will alter the pH of my final assay buffer.

A4: This is a critical consideration. The key is to prepare a concentrated stock solution so that the volume added to your final assay is minimal (typically ≤ 1% of the final volume). A well-buffered experimental medium (like PBS or HEPES) will resist pH changes from the small volume of acidic stock. Always perform a "vehicle control" experiment by adding the same volume of your acidic solvent to the assay buffer to ensure it does not affect the experimental outcome.

Q5: I've tried pH adjustment, but my compound precipitates when I dilute the stock into my neutral buffer. What should I do?

A5: This indicates that the final concentration in your neutral buffer exceeds the solubility limit of the free base at that pH. When the acidic stock is diluted into the pH 7.4 buffer, the compound deprotonates back to its less soluble form. You have several options:

  • Lower the final concentration: This is the simplest solution. Determine the maximum concentration at which the compound stays in solution at pH 7.4.

  • Use a Co-solvent: Incorporating a water-miscible organic solvent can increase the solubility of the uncharged form.[8][9] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).[9] This method is effective but requires careful validation, as the co-solvent itself can impact biological systems.[10] See Protocol 2 for guidance.

  • Purchase the Salt Form: The most reliable solution is to use the pre-formed hydrochloride (HCl) salt of this compound.[11][12] This form is typically a white solid that readily dissolves in water or buffers without requiring pH adjustment, simplifying solution preparation.[11][12][13]

Q6: Which co-solvents are recommended, and what are the potential downsides?

A6: DMSO is the most common co-solvent for creating highly concentrated stock solutions (e.g., 10-50 mM). Ethanol and PEG 400 are also used.

  • Advantages: Can significantly increase the solubility of lipophilic compounds.[10]

  • Disadvantages:

    • Toxicity: Organic solvents can be toxic to cells, even at low concentrations (e.g., DMSO > 0.5% v/v).

    • Interference: They can interfere with assay components or biological targets.

    • Stability: The compound may be less stable in an organic solvent over time.

    • It is crucial to run a vehicle control with the same final concentration of the co-solvent to account for these potential effects.

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution via pH Adjustment

This protocol describes the preparation of a 10 mM aqueous stock solution from the this compound free base.

  • Weigh Compound: Accurately weigh 1.63 mg of this compound (MW: 163.22 g/mol ).

  • Add Acidic Solvent: Add 900 µL of 0.1 M sterile HCl to the vial containing the compound.

  • Facilitate Dissolution: Vortex the solution for 1-2 minutes. Gentle warming in a 37°C water bath can be used if necessary, but is often not required. Visually inspect to ensure all solid has dissolved.

  • Final Volume Adjustment: Add another 100 µL of 0.1 M sterile HCl to bring the final volume to 1.0 mL.

  • Final Mix & Storage: Vortex briefly. The resulting solution is a 10 mM stock of this compound HCl. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Screening for an Effective Co-Solvent System

This protocol provides a method to test the suitability of a co-solvent for your experimental system.

  • Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 50 mM).

  • Serial Dilution: Create a serial dilution of this stock into your final assay buffer (e.g., PBS, pH 7.4). For example, prepare final concentrations of 100 µM, 50 µM, 20 µM, 10 µM, etc. Ensure the final DMSO concentration is consistent across all samples and does not exceed a level compatible with your assay (e.g., 0.2%).

  • Incubate and Observe: Incubate the dilutions under your experimental conditions (e.g., 1 hour at 37°C).

  • Inspect for Precipitation: Visually inspect each tube or well for any signs of cloudiness or precipitation. Centrifuging the samples can help pellet any fine precipitate. The highest concentration that remains clear is your working solubility limit in that specific co-solvent/buffer system.

Section 4: Summary of Solubility Strategies & Troubleshooting Workflow

The choice of solubilization method depends on the specific requirements of your experiment.

MethodProsConsBest For
pH Adjustment Simple, cost-effective, avoids organic solvents.Requires acidic stock; potential for pH shift in weakly buffered media.Initial screening, in vitro assays with robust buffering.
Co-solvents Can achieve high concentrations; useful for very hydrophobic compounds.Potential for solvent toxicity/interference; may not be suitable for in vivo use.High-throughput screening; when pH adjustment is not sufficient.
Use of HCl Salt Easiest method; dissolves directly in neutral buffer; high reproducibility.May be more expensive or less readily available than the free base.All applications, especially cell-based assays and in vivo studies.

The following diagram outlines a logical workflow for addressing solubility challenges with this compound.

Caption: Troubleshooting workflow for this compound solubility.

References

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]

  • IJSDR. (2024). Methods to boost solubility. International Journal of Scientific Development and Research. Available from: [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • Longdom Publishing. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Molecular Pharmaceutics & Organic Process Research. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. This compound. Available from: [Link]

  • PubChem. (R)-2-Phenylmorpholine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (2S)-2-Phenylmorpholine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Phenmetrazine. National Center for Biotechnology Information. Available from: [Link]

  • PrepChem.com. Synthesis of this compound. Available from: [Link]

  • Lead Sciences. This compound. Available from: [Link]

  • Wikipedia. Substituted phenylmorpholine. Available from: [Link]

Sources

Technical Support Center: Optimization of Catalysts for 2-Phenylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Phenylmorpholine Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst optimization for this important scaffold. This compound and its derivatives are key structural motifs in various biologically active compounds, including anorectics, stimulants, and other potential therapeutics.[1][2][3] Achieving an efficient, high-yield, and selective synthesis is critically dependent on the appropriate choice and application of catalytic systems.

This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory, ensuring your synthesis is both successful and reproducible.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of this compound, detailing their root causes and providing actionable solutions and protocols.

Issue 1: Low Reaction Yield or Incomplete Conversion

A low yield of the desired this compound product is one of the most frequent challenges. This often points to suboptimal reaction conditions or issues with the catalytic system itself.[4]

Potential Causes & Solutions
  • Suboptimal Catalyst Activity or Choice: The catalyst is central to the reaction's success. An inappropriate or inactive catalyst will result in poor conversion.[4][5]

    • Solution: Perform a catalyst screen. For intramolecular cyclization routes, strong Brønsted acids (H₂SO₄, HCl) or Lewis acids (e.g., In(III), ZnCl₂) are often used.[6][7] For asymmetric syntheses, transition metal catalysts, such as rhodium or palladium complexes, are required.[6][8] Ensure the catalyst is fresh and has been stored correctly.

  • Poor Quality of Starting Materials: Impurities in reactants, such as the precursor amino alcohol or phenyl ketone derivative, can poison the catalyst or lead to unwanted side reactions.[9]

    • Solution: Verify the purity of all starting materials using techniques like NMR, GC-MS, or melting point analysis before starting the reaction.[9] If necessary, purify reactants by distillation, recrystallization, or column chromatography.[9]

  • Incorrect Reaction Temperature or Time: Many cyclization reactions require specific temperature ranges to overcome activation energy barriers without degrading the product.[10][11]

    • Solution: Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) and monitoring progress by TLC or LC-MS.[9] Ensure the reaction is allowed to run for a sufficient duration, as some cyclizations can be slow.[10]

  • Inappropriate Solvent: The solvent influences reactant solubility, catalyst stability, and reaction rate.[9]

    • Solution: Conduct a solvent screen. Polar solvents like DMF or acetonitrile may be effective, while non-polar solvents like toluene might be required for other catalytic systems.[9] For some modern, green approaches, systems like I₂/DMSO or Ru(II)/PEG-400 have proven effective.[6][12]

  • Formation of Side Products: Competing reactions, such as self-condensation (aldol condensation) of ketone precursors or polymerization, can drastically reduce the yield.[5][13]

    • Solution: Adjust reaction conditions to favor the desired pathway. This may involve lowering the temperature, changing the catalyst, or slowly adding one of the reactants to keep its concentration low and minimize self-reaction.[13]

Troubleshooting Workflow for Low Yield

G problem Problem: Low Yield or Incomplete Conversion check_purity 1. Verify Purity of Starting Materials (NMR, GC-MS) problem->check_purity optimize_catalyst 2. Optimize Catalyst System (Screen Catalysts & Loading) check_purity->optimize_catalyst If pure optimize_conditions 3. Optimize Reaction Conditions (Temperature, Time, Solvent) optimize_catalyst->optimize_conditions If still low analyze_side_products 4. Analyze for Side Products (LC-MS, NMR of crude) optimize_conditions->analyze_side_products If still low solution Solution: Improved Yield analyze_side_products->solution Adjust conditions to minimize

Caption: A systematic workflow for troubleshooting low reaction yields.

Issue 2: Poor Stereoselectivity in Chiral Synthesis

For pharmaceutical applications, achieving high enantiomeric or diastereomeric purity is crucial. Poor stereocontrol is a common hurdle in asymmetric catalysis.

Potential Causes & Solutions
  • Incorrect Catalyst/Ligand Combination: The source of chirality in the reaction is the catalyst. An achiral catalyst will produce a racemic mixture. For an asymmetric catalyst, the specific chiral ligand is paramount for inducing stereoselectivity.

    • Solution: For asymmetric hydrogenation of a dehydromorpholine precursor, a chiral rhodium catalyst with a large bite-angle bisphosphine ligand (e.g., (R,R,R)-SKP) is highly effective, affording excellent enantioselectivities (up to 99% ee).[8] Screen different chiral ligands to find the optimal match for your specific substrate.

  • Suboptimal Reaction Temperature: Temperature can significantly impact the energy difference between the diastereomeric transition states, thereby affecting the stereochemical outcome.

    • Solution: Generally, lower reaction temperatures favor higher stereoselectivity. Run the reaction at reduced temperatures (e.g., 0 °C or -20 °C) and monitor the effect on the stereoisomeric ratio.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, which in turn affects the facial selectivity of the reaction.

    • Solution: Screen a range of solvents with varying polarities. Less coordinating solvents sometimes lead to better organization in the transition state and higher selectivity.

Issue 3: Catalyst Deactivation and/or Difficult Recovery

Catalyst deactivation leads to stalled reactions, while difficult recovery complicates purification and prevents catalyst recycling, increasing costs.

Potential Causes & Solutions
  • Catalyst Poisoning: As mentioned, impurities in starting materials or solvents can bind to the catalyst's active sites and inhibit its function.[9]

    • Solution: Always use purified, anhydrous, and/or degassed solvents and reagents, especially when working with sensitive organometallic catalysts.[9]

  • Harsh Reaction Conditions: High temperatures or highly acidic/basic conditions can cause the catalyst complex to degrade.

    • Solution: Explore milder reaction conditions or catalysts known for their high stability. Modern methods using I₂/DMSO or photocatalysis may offer less harsh alternatives.[12][14]

  • Difficulty in Separation (Homogeneous Catalysts): Homogeneous catalysts are often difficult to separate from the reaction mixture, leading to product contamination and loss of the expensive catalyst.

    • Solution: Consider using a heterogeneous catalyst. For example, a copper-supported amine-functionalized Fe₃O₄ nanocatalyst has been used for related coupling reactions and offers the significant advantage of being magnetically separable, allowing for easy recovery and reuse.[15][16]

Frequently Asked Questions (FAQs)

Q1: What are the main catalytic strategies for synthesizing this compound?

There are several effective strategies, primarily centered around the formation of the morpholine ring:

  • Intramolecular Cyclization of Amino Alcohols : This is a classic and robust method. It typically involves heating an N-substituted-2-aminoethanol derivative (e.g., N-(2'-hydroxy-2'-phenylethyl)-ethanolamine) in the presence of a strong acid like concentrated H₂SO₄ or HCl, which acts as both a catalyst and a dehydrating agent.[6]

  • Asymmetric Hydrogenation of Dehydromorpholines : This is the state-of-the-art method for producing enantiomerically pure 2-phenylmorpholines. A C=C double bond in a 2-phenyl-dehydromorpholine precursor is hydrogenated using a chiral rhodium-bisphosphine catalyst, which delivers the product with high enantiomeric excess (ee).[8]

  • Palladium-Catalyzed Cyclization : Intramolecular cyclization of nitrogen-tethered alkenols can be catalyzed by palladium chloride to produce substituted morpholines in good yields.[6]

  • Multi-Component Reactions (MCRs) : For building molecular diversity, MCRs using catalysts like copper-based nanocomposites can assemble the morpholine core from simpler starting materials in a single pot.[15][16]

Q2: How do I select the most appropriate catalyst for my specific goal?

The choice of catalyst is dictated entirely by the desired outcome of the synthesis.

Catalyst Selection Logic dot

// Node Definitions goal [label="What is the\nSynthetic Goal?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_chiral [label="Is a specific\nstereoisomer required?"];

// Leaf Nodes achiral [label="Goal: Achiral Synthesis\n(Racemic Mixture)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; chiral [label="Goal: Chiral Synthesis\n(High Enantiopurity)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

catalyst_achiral [label="Use Acid Catalysis (H₂SO₄)\nor standard Pd/Cu catalysts.", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst_chiral [label="Use Chiral Catalyst System\n(e.g., SKP-Rh complex).", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Connections goal -> is_chiral; is_chiral -> achiral [label="No"]; is_chiral -> chiral [label="Yes"]; achiral -> catalyst_achiral; chiral -> catalyst_chiral;

// Style for edges edge [color="#5F6368"]; }

Sources

Technical Support Center: Refining Purification Methods for High-Purity 2-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Phenylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during the purification of this valuable compound. Our focus is on not just how to perform these techniques, but why certain steps are taken, grounding our advice in established chemical principles to ensure the integrity and reproducibility of your work.

Introduction: The Challenge of Purity

This compound and its derivatives are a significant class of compounds, with applications ranging from potential psychostimulants to building blocks in medicinal chemistry.[1] Achieving high purity (>99.5%) is paramount for reliable pharmacological studies and to meet stringent regulatory standards. The basic nitrogen of the morpholine ring and the aromatic phenyl group impart specific chemical properties that can present unique purification challenges, including product loss, stubborn impurities, and degradation. This guide provides a structured approach to troubleshooting these issues.

Part 1: Understanding Your Impurity Profile

Before selecting a purification strategy, it is crucial to anticipate the potential impurities from your synthetic route. Common impurities can include:

  • Unreacted Starting Materials: Such as styrene oxide, ethanolamine, or their precursors.

  • Diastereomers: If the synthesis is not stereospecific.

  • Byproducts of Cyclization: Incomplete cyclization can leave intermediates like N-(2'-hydroxy-2'-phenylethyl)-ethanolamine.

  • Oxidation Products: The tertiary amine of the morpholine ring is susceptible to oxidation, which can form N-oxides.[2][3][4]

  • Solvent Residues: Trapped solvents from the reaction or a previous purification step.

A preliminary analysis by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major and minor impurities present in your crude product.

Part 2: Troubleshooting Purification Techniques

This section is organized by common purification methods. Each is presented in a question-and-answer format to directly address issues you may encounter.

Recrystallization

Recrystallization is often the most effective method for removing small amounts of impurities from a solid compound. However, this compound, particularly in its freebase form, can be challenging to crystallize.

Q1: My this compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase above its melting point. This is a common issue with amines.[5]

  • Causality: This is often due to the solution being too supersaturated or cooled too quickly. The presence of impurities can also depress the melting point, making oiling out more likely.

  • Solutions:

    • Reduce Supersaturation: Re-heat the mixture until the oil redissolves and add a small amount (1-5% by volume) of additional hot solvent to slightly decrease the concentration.[5]

    • Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, gradually cool it further in an ice bath.[5]

    • Use a Seed Crystal: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, saturated solution to induce crystallization.

    • Mixed Solvent System: If a single solvent isn't working, a mixed-solvent recrystallization can be effective. Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly. Common solvent pairs for amines include ethanol/water, acetone/water, and ethyl acetate/hexane.[6][7][8]

Q2: I'm not sure which solvent to use for recrystallizing this compound. Where do I start?

A2: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[8]

  • Starting Point for Solvent Screening:

    • For the freebase , which is moderately polar, consider solvents like isopropanol, acetone, ethyl acetate, or toluene. Mixtures such as ethyl acetate/hexane are often effective.[6][9]

    • For the hydrochloride salt , which is much more polar, polar protic solvents are a good choice. A mixture of acetone and ethanol (1:1 v/v) has been reported for a this compound derivative hydrochloride.[10] Isopropanol is also a common choice for recrystallizing hydrochloride salts.[9]

  • General Solvent Selection Workflow:

    • Place a small amount of your crude material in several test tubes.

    • Add a small amount of a different solvent to each tube and observe the solubility at room temperature.

    • Heat the tubes with the insoluble samples to see if the compound dissolves.

    • Cool the tubes where the compound dissolved upon heating to see if crystals form.

Q3: My yield from recrystallization is very low. What can I do to improve it?

A3: Low yield is often a result of using too much solvent or premature crystallization.

  • Solutions:

    • Use a Minimum of Hot Solvent: Ensure you are using the smallest amount of boiling solvent necessary to fully dissolve the compound.[11]

    • Prevent Premature Crystallization: Pre-heat your filtration funnel to prevent the compound from crystallizing out during a hot filtration step.

    • Recover from Mother Liquor: The filtrate after crystallization will contain some dissolved product. You can often recover a second crop of crystals by concentrating the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first.

Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. For this compound, a polar, basic compound, there are specific challenges to consider.

Q1: My this compound is streaking or tailing on the silica gel column, leading to poor separation. How can I improve the peak shape?

A1: Tailing of basic compounds on silica gel is a common problem due to strong interactions between the basic amine and the acidic silanol groups of the silica.

  • Causality: The acidic nature of silica gel can lead to strong adsorption of basic compounds, causing them to move slowly and unevenly down the column.[12]

  • Solutions:

    • Add a Basic Modifier to the Eluent: Adding a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your solvent system will neutralize the acidic sites on the silica gel and significantly improve the peak shape.[12]

    • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina.[12][13]

    • Pre-treat the Silica Gel: You can prepare a slurry of silica gel with your eluent containing the basic modifier before packing the column.

Q2: What is a good starting solvent system for the column chromatography of this compound?

A2: The choice of eluent depends on the polarity of the impurities you are trying to remove. A good starting point is a moderately polar solvent system.

  • Recommended Starting Points:

    • For non-polar impurities: Start with a less polar system like 10-20% ethyl acetate in hexane and gradually increase the polarity.

    • For polar impurities: A more polar system like 5% methanol in dichloromethane is a good starting point.[14]

  • TLC is Your Guide: Always develop a solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for this compound to ensure good separation on the column.

Workflow for Column Chromatography of this compound

G TLC 1. TLC Analysis (e.g., 5% MeOH/DCM + 0.5% TEA) Pack 2. Pack Column (Silica gel slurry in non-polar solvent) TLC->Pack Load 3. Load Sample (Dissolved in min. DCM) Pack->Load Elute_NP 4. Elute with Non-Polar Solvent (e.g., Hexane/EtOAc) to remove non-polar impurities Load->Elute_NP Elute_P 5. Gradient Elution (Increase polarity, e.g., add MeOH) to elute this compound Elute_NP->Elute_P Collect 6. Collect Fractions Elute_P->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions & Evaporate Analyze->Combine

Caption: Workflow for Column Chromatography of this compound.

Acid-Base Extraction

This technique is excellent for separating this compound from neutral or acidic impurities.

Q1: How do I perform an acid-base extraction to purify this compound?

A1: This method relies on the ability to change the solubility of this compound by protonating it.

  • Principle: The basic this compound freebase is soluble in organic solvents. When reacted with an acid, it forms a water-soluble salt.[4][7]

  • Step-by-Step Protocol:

    • Dissolve the crude mixture in an organic solvent like dichloromethane or diethyl ether.

    • Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The protonated this compound will move to the aqueous layer.

    • Separate the layers. The organic layer now contains neutral impurities.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base (e.g., 2M NaOH) to a pH of 12-14.[15] This will deprotonate the this compound, making it insoluble in water.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to recover the purified this compound freebase.[15]

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent.[15]

Acid-Base Extraction Workflow

G Start Crude this compound in Organic Solvent Add_Acid Extract with Aqueous Acid (e.g., 1M HCl) Start->Add_Acid Separate1 Separate Layers Add_Acid->Separate1 Aqueous_Layer Aqueous Layer (this compound HCl salt) Separate1->Aqueous_Layer Organic_Layer Organic Layer (Neutral Impurities) Separate1->Organic_Layer Basify Basify Aqueous Layer (e.g., 2M NaOH) Aqueous_Layer->Basify Add_Organic Extract with Organic Solvent Basify->Add_Organic Separate2 Separate Layers Add_Organic->Separate2 Final_Organic Organic Layer (Pure this compound freebase) Separate2->Final_Organic Final_Aqueous Aqueous Layer (Waste) Separate2->Final_Aqueous

Caption: Workflow for Acid-Base Extraction of this compound.

Part 3: Purity Assessment - The Self-Validating System

Achieving high purity requires accurate methods to quantify it. A multi-technique approach is recommended for a robust assessment.

High-Performance Liquid Chromatography (HPLC)

Q1: I'm developing an HPLC method for this compound and see poor peak shape. What should I do?

A1: Similar to column chromatography, poor peak shape in reversed-phase HPLC is often due to interactions with residual silanols on the column.

  • Solutions:

    • Adjust Mobile Phase pH: Use an acidic mobile phase (pH 2.5-3.5) with a buffer like phosphate or formate. This ensures the amine is consistently protonated, leading to better peak shape.[3]

    • Use a Modern Column: Employ a column with high-purity silica and end-capping designed for basic compounds.

    • Gradient Elution: A gradient from a highly aqueous mobile phase to a more organic one can help resolve impurities with different polarities.[16]

Parameter Recommended Starting Condition Rationale
Column C18, polar-endcapped, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particlesGood retention for moderately polar compounds; end-capping improves peak shape for bases.[3][16]
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic AcidProvides protons to ensure consistent ionization of the amine.[16]
Mobile Phase B Acetonitrile or Methanol with 0.1% AcidOrganic modifier to elute the compound.
Detection UV at ~254 nmThe phenyl group provides strong UV absorbance.
Quantitative NMR (qNMR)

Q1: How can I use NMR to determine the absolute purity of my this compound sample?

A1: Quantitative NMR (qNMR) is a powerful primary method for determining purity without needing a reference standard of the analyte itself.

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known analyte peak to that of a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated.[6][10]

  • Key Considerations for Accurate qNMR:

    • Internal Standard Selection: Choose a standard that is stable, non-volatile, has peaks that do not overlap with your analyte, and is accurately weighed. Maleic acid is a common standard.

    • Relaxation Delay (d1): Use a long relaxation delay (at least 5 times the longest T1 of any proton being quantified) to ensure complete relaxation of all protons for accurate integration.

    • Signal Selection: Choose well-resolved, sharp singlets or multiplets for both the analyte and the standard for integration.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q1: Can I use GC-MS to analyze the purity of this compound?

A1: Yes, but direct analysis can be challenging due to the polarity of the morpholine ring.

  • Challenges and Solutions:

    • Polarity: The polarity of this compound can lead to peak tailing on standard non-polar GC columns. Using a more polar column or derivatization can improve chromatography.

    • Derivatization: For trace analysis, derivatization can improve volatility and peak shape. For example, reaction with sodium nitrite under acidic conditions forms the more volatile N-nitrosomorpholine derivative.[2]

  • MS for Impurity Identification: The mass spectrometer is invaluable for identifying unknown impurities by their mass-to-charge ratio and fragmentation patterns.

References

  • BenchChem. (2025).
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • BenchChem. (n.d.). The Stimulant Core: A Technical Guide to 3-Chlorophenmetrazine (3-CPMT)
  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • BenchChem. (2025).
  • Reddit. (2022). Amine workup. r/Chempros.
  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
  • bionity.com. (n.d.). Acid-base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction.
  • National Institutes of Health. (n.d.).
  • University of California, Los Angeles. (n.d.).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • University of York. (n.d.). Solvent Choice.
  • Wikipedia. (n.d.). This compound.
  • ResearchGate. (2017).
  • University of Rochester. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • Organic Chemistry at CU Boulder. (n.d.).
  • Taylor & Francis Online. (n.d.). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus.
  • Google Patents. (n.d.). EP0080940A2 - Derivatives of 2-phenyl-morpholine and medical compositions.
  • YouTube. (2021).
  • PubMed. (n.d.). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist.
  • Organic Chemistry Portal. (n.d.). N-methylmorpholine N-oxide (NMO).
  • Reddit. (2023).
  • National Institutes of Health. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • National Institutes of Health. (n.d.). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers.

Sources

Technical Support Center: A Researcher's Guide to 2-Phenylmorpholine Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Phenylmorpholine. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success of your research. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help you prevent the degradation of this compound during storage and handling, ensuring the reliability and reproducibility of your experiments.

Part I: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the storage and handling of this compound.

Storage & Handling

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere.[1][2] Specifically, refrigeration at 0-8 °C is recommended for its hydrochloride salt form, which suggests that cool temperatures are beneficial for the free base as well.[3] The container should be tightly sealed to prevent exposure to air and moisture.[4][5]

Q2: What type of containers should I use for storing this compound?

For storing amines like this compound, it is crucial to use containers made of compatible materials that do not react with the compound.[6] High-density polyethylene (HDPE) and glass are excellent choices.[6][7] Ensure the container has a tight-fitting cap to maintain a good seal.[4][5]

Q3: I accidentally left my sample of this compound on the bench overnight. Is it still usable?

While short-term exposure to ambient temperature and light may not cause significant degradation, it is not ideal. Amines are susceptible to oxidation, and prolonged exposure can lead to the formation of impurities.[8] We recommend performing a quick purity check, such as thin-layer chromatography (TLC), against a trusted reference sample before use. If you observe any color change or the appearance of new spots on the TLC plate, the sample may be compromised.

Stability & Degradation

Q4: What are the primary signs of this compound degradation?

The most common visual indicator of degradation is a change in color from a white solid or colorless liquid to a yellow or brownish hue.[2] You might also observe clumping of the solid or the formation of an oily residue. These changes are often indicative of oxidation or other chemical transformations.

Q5: How does exposure to air and light affect the stability of this compound?

Exposure to air (specifically oxygen) and light can significantly accelerate the degradation of this compound. The morpholine ring, particularly the nitrogen and adjacent carbon atoms, is susceptible to oxidation.[8] Light can act as a catalyst in these oxidative processes.[9] Therefore, storing the compound under an inert atmosphere (like argon or nitrogen) and in an amber or opaque container is a critical preventative measure.[1][2]

Q6: Is this compound sensitive to temperature fluctuations?

Yes, temperature is a critical factor. Generally, amines should be stored at temperatures below 30°C (86°F) to minimize volatility and maintain stability.[6] For this compound and its salts, refrigerated conditions (0-8 °C) are often recommended, indicating that elevated temperatures can promote degradation.[3] Avoid repeated freeze-thaw cycles, as this can introduce moisture condensation and potentially accelerate degradation.

Solution Preparation

Q7: What solvents are recommended for preparing solutions of this compound?

This compound is soluble in a range of organic solvents. The choice of solvent will depend on your specific application. For analytical purposes, such as HPLC, acetonitrile or methanol are commonly used. For reaction chemistry, solvents like dichloromethane, tetrahydrofuran, or dimethylformamide are often suitable. Always use high-purity, dry solvents to minimize the introduction of contaminants that could react with the amine.

Q8: How long are solutions of this compound stable?

The stability of this compound in solution is highly dependent on the solvent, concentration, storage temperature, and exposure to light and air. In general, solutions are less stable than the neat compound. It is best practice to prepare solutions fresh for each experiment. If storage is necessary, we recommend storing them in tightly sealed vials with minimal headspace, protected from light, and at a low temperature (e.g., -20°C). The stability of drug solutions can vary significantly, from a few weeks to a year under optimal conditions.[10]

Part II: Troubleshooting Guides

This section offers a more detailed approach to identifying and resolving common issues related to this compound degradation.

Guide 1: Unexpected Experimental Results - Is Your this compound the Culprit?
  • Symptom: You are experiencing inconsistent reaction yields, unexpected side products, or diminished biological activity in your assays.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Cross-reference your current storage method with the ideal conditions outlined in the table below. Any deviation, especially prolonged exposure to air, light, or high temperatures, is a red flag.

    • Visual Inspection: Carefully examine the this compound. Is there any discoloration (yellowing or browning)? Is the solid clumpy or has an oily appearance? These are physical signs of degradation.

    • Perform a Quick Purity Check: A simple thin-layer chromatography (TLC) analysis can be very revealing. Spot your current sample alongside a previously validated batch or a new, unopened sample. The appearance of new spots or significant streaking in your current sample's lane suggests the presence of impurities.

    • Recommended Actions: If degradation is suspected, it is highly advisable to use a fresh, unopened sample of this compound for your experiments. Using a compromised reagent will likely lead to unreliable and unpublishable results.

ParameterRecommended ConditionRationale
Temperature 0-8 °C (Refrigerated)Minimizes volatility and slows degradation kinetics.[3][6]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the amine group.[1][2]
Light Dark (Amber or Opaque Vial)Avoids light-catalyzed degradation pathways.[1][2]
Moisture Dry (Tightly Sealed Container)Amines can be hygroscopic; moisture can lead to hydrolysis or other reactions.[6]
Container Glass or HDPEChemically inert and prevents reaction with the container material.[6][7]
Guide 2: Visual Changes in Stored this compound
  • Symptom: Your previously white solid or colorless liquid this compound has developed a yellow or brown tint.

  • Troubleshooting Steps:

    • Assess the Extent of Change: A faint yellowing may indicate minor degradation, while a dark brown color suggests significant decomposition. The usability of the material will depend on the sensitivity of your application.

    • Understand the Potential Degradation Pathways: The primary degradation pathway for amines like this compound is oxidation. The nitrogen atom and the adjacent benzylic carbon are particularly susceptible to attack by atmospheric oxygen. This can lead to the formation of N-oxides, ring-opened products, or colored polymeric materials.

    A simplified diagram of potential oxidative degradation pathways for this compound.

    • Analytical Confirmation of Degradation: To confirm and quantify the extent of degradation, we recommend using an analytical technique like High-Performance Liquid Chromatography (HPLC). See Protocol 2 for a starting method.

    • Safe Disposal of Degraded Material: If significant degradation is confirmed, the material should be disposed of according to your institution's hazardous waste guidelines.[11] Do not attempt to purify heavily degraded material, as the composition of the impurities may be unknown and potentially hazardous.

Part III: Experimental Protocols

This section provides detailed methodologies for assessing the stability and purity of this compound.

Protocol 1: Step-by-Step Guide to a Forced Degradation Study
  • Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and understand its stability profile. This is a critical step in developing stability-indicating analytical methods.[12]

  • Methodology:

    • Prepare Stock Solutions: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[12]

    • Thermal Degradation: Place the solid compound in a 60°C oven for 24 hours. Dissolve a portion in the mobile phase for analysis.

    • Photolytic Degradation: Expose the stock solution to direct UV light (e.g., in a photostability chamber) for 24 hours.

    • Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control sample, using the HPLC-UV method described in Protocol 2 .

    • Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.

Protocol 2: Analytical Method for Quantifying this compound and Its Degradants using HPLC-UV
  • Objective: To provide a reliable High-Performance Liquid Chromatography (HPLC) method with UV detection for assessing the purity of a this compound sample.[13]

  • Methodology:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 254 nm
Sample Preparation Dissolve the sample in the initial mobile phase (90% A, 10% B) to a concentration of approximately 0.5 mg/mL.
  • Self-Validation:

    • System Suitability: Before running samples, inject a standard solution of this compound five times. The relative standard deviation (RSD) of the peak area should be less than 2%.

    • Specificity: Analyze a blank (mobile phase) injection to ensure no interfering peaks are present at the retention time of this compound.

    • Purity Calculation: The purity of your sample can be estimated using the area percent method:

      • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Packaging: Essential Solutions for High-Purity Amines. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]

  • Wikipedia. (2023). This compound. Retrieved from [Link]

  • BenchChem. (2025).
  • Papagni, A., et al. (2020). Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. Journal of Analytical Toxicology, 44(6), 570-579.
  • New York University. (2007).
  • ASHP. (2018). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 75(24), 1996-2031.
  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(2), 655-661.
  • Asia Research News. (2023). Pioneering green chemistry: Light and air combine to build key molecules for future medicines.
  • Andrade, C. K. Z., et al. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 23(10), 2531.
  • Nishant, T., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127).

Sources

Mitigating steric hindrance in the synthesis of substituted morpholines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mitigating Steric Hindrance

Welcome to the technical support center for the synthesis of substituted morpholines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. Steric hindrance presents a significant challenge in achieving desired substitutions on the morpholine ring, often leading to low yields, side reactions, and purification difficulties. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

I. Understanding the Challenge: The Impact of Steric Hindrance

Steric hindrance, the congestion caused by the physical bulk of substituents, can impede the desired reaction pathway in several ways. In morpholine synthesis, this often manifests as:

  • Reduced Reaction Rates: Bulky groups on either the nucleophile or the electrophile can slow down the reaction by preventing the reacting centers from achieving the necessary proximity and orientation.

  • Alternative Reaction Pathways: When the desired pathway is sterically hindered, side reactions such as elimination may become more favorable.

  • Low Diastereoselectivity: Steric interactions can influence the facial selectivity of reactions, leading to mixtures of diastereomers that can be difficult to separate.

  • Incomplete Cyclization: In intramolecular reactions to form the morpholine ring, bulky substituents can disfavor the conformation required for ring closure.

The following sections will delve into specific synthetic methods and provide targeted advice for overcoming these challenges.

II. Troubleshooting Guide by Synthetic Method

A. Intramolecular Cyclization of Amino Alcohols

This is a common and versatile method for synthesizing substituted morpholines. However, when the amino alcohol precursor is sterically encumbered, several problems can arise.

FAQ 1: My intramolecular cyclization of a bulky amino alcohol is giving a low yield of the desired morpholine. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in intramolecular cyclizations of sterically hindered amino alcohols are often due to a combination of slow cyclization rates and competing side reactions. Here's a systematic approach to troubleshooting this issue:

1. Diagnosis of the Problem:

  • Analytical Signature:

    • LC-MS Analysis: Look for the mass of your starting material, the desired product, and potential side products. Common side products include the uncyclized, activated intermediate (e.g., O-alkylated or O-mesylated amino alcohol) and elimination products.

    • ¹H NMR of Crude Reaction Mixture: The presence of unreacted starting material is a clear indicator of a slow reaction. Look for characteristic signals of side products, such as new vinyl proton signals (around 5-6 ppm) which may suggest an elimination side reaction. Incomplete cyclization may also be indicated by the persistence of signals corresponding to the activated hydroxyl group (e.g., mesylate protons around 3.0 ppm).

2. Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Inefficient Hydroxyl Group Activation For the nitrogen to displace the hydroxyl group, it must first be converted into a good leaving group (e.g., tosylate, mesylate, or activated in situ). With hindered alcohols, this activation step can be slow or incomplete.- Use a more reactive activating agent: If using tosyl chloride, consider switching to mesyl chloride or even better, triflic anhydride (use with a non-nucleophilic base like 2,6-lutidine).- Optimize reaction conditions for activation: Increase the temperature, reaction time, or use a more potent catalyst like DMAP (4-dimethylaminopyridine) in catalytic amounts.
Slow Intramolecular SN2 Cyclization The bulky substituents on the amino alcohol backbone can hinder the backside attack of the amine on the carbon bearing the leaving group.- Choice of Base: Use a strong, non-nucleophilic base to fully deprotonate the amine, increasing its nucleophilicity. Potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are often more effective than weaker bases like triethylamine. - Solvent Effects: Switch to a polar aprotic solvent like DMF or DMSO. These solvents solvate the counter-ion of the base, leaving the anionic nucleophile more reactive. They also favor SN2 reactions over E2 elimination.
Competing Elimination Reaction If the leaving group is on a secondary carbon, an E2 elimination reaction can compete with the SN2 cyclization, especially with sterically hindered substrates and strong, bulky bases.- Use a less hindered base: If elimination is a major issue, a switch from t-BuOK to a less bulky base like potassium carbonate (K₂CO₃) in a polar aprotic solvent might favor substitution. - Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature for a longer time can sometimes improve the SN2/E2 ratio.
Unfavorable Ring-Closing Conformation Bulky groups can create torsional strain in the transition state leading to the six-membered morpholine ring, making cyclization energetically unfavorable.- High Dilution Conditions: Running the reaction at very low concentrations (e.g., 0.01-0.05 M) can favor intramolecular cyclization over intermolecular side reactions like polymerization.

Experimental Protocol: Optimized Intramolecular Cyclization for a Hindered Amino Alcohol

  • Activation of the Hydroxyl Group (Mesylation):

    • Dissolve the sterically hindered amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

    • Upon completion, quench with saturated aqueous sodium bicarbonate solution and extract with DCM. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

  • Intramolecular Cyclization:

    • Dissolve the crude mesylate in anhydrous DMF (to a final concentration of 0.05 M).

    • Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 50-80 °C, monitoring by TLC or LC-MS.

    • Once the reaction is complete, cool to 0 °C and carefully quench with water.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

dot

G cluster_diagnosis Diagnosis cluster_solution Troubleshooting Strategy start Low Yield in Cyclization check_sm Check for unreacted starting material (SM) (LC-MS, NMR) start->check_sm check_elim Look for elimination byproducts (vinyl signals in NMR, M-HX in MS) start->check_elim check_inter Check for intermolecular products (dimers, polymers in MS) start->check_inter sm_present SM Present: Slow Reaction check_sm->sm_present elim_present Elimination Present: E2 Competition check_elim->elim_present inter_present Intermolecular Products: Concentration Issue check_inter->inter_present sol_activate Improve OH Activation: - More reactive agent (MsCl, Tf₂O) - Optimize conditions (temp, time) sm_present->sol_activate sol_sn2 Enhance SN2 Rate: - Stronger, non-nucleophilic base (NaH, t-BuOK) - Polar aprotic solvent (DMF, DMSO) sm_present->sol_sn2 sol_elim Suppress Elimination: - Less hindered base (K₂CO₃) - Lower reaction temperature elim_present->sol_elim sol_dilute Favor Intramolecular Path: - Use high dilution (0.01-0.05 M) inter_present->sol_dilute

Caption: Troubleshooting workflow for intramolecular cyclization.

B. N-Alkylation with Bulky Electrophiles

The direct N-alkylation of a morpholine core with a sterically demanding alkyl halide is a straightforward approach that can be hampered by slow reaction rates and competing elimination reactions.

FAQ 2: I am trying to N-alkylate morpholine with a secondary or tertiary alkyl halide, but I am getting very low conversion and a significant amount of an elimination byproduct. How can I improve this reaction?

Answer: This is a classic SN2 versus E2 competition problem, exacerbated by the steric bulk of the electrophile. The secondary/tertiary nature of the alkyl halide disfavors the SN2 pathway, while the basicity of the morpholine nitrogen can promote E2 elimination.

1. Diagnosis of the Problem:

  • Analytical Signature:

    • GC-MS or LC-MS: The primary byproduct will be an alkene resulting from the dehydrohalogenation of your alkyl halide. You will see a corresponding mass peak.

    • ¹H NMR: The crude NMR will show signals for unreacted morpholine and the alkyl halide, along with characteristic alkene proton signals in the 5-6 ppm region. The desired N-alkylated morpholine will have new aliphatic signals corresponding to the attached alkyl group.

2. Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
SN2 Pathway Highly Hindered The bulky alkyl halide prevents the morpholine nitrogen from attacking the electrophilic carbon.- Increase Reaction Temperature: This will increase the rate of both SN2 and E2 reactions, but may be necessary to achieve any conversion. - Use a more reactive leaving group: An alkyl iodide is a better leaving group than a bromide or chloride and can accelerate the SN2 reaction. You can generate it in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction).
E2 Elimination is the Major Pathway Morpholine acts as a base, abstracting a proton from a carbon adjacent to the leaving group, leading to alkene formation.- Lower the Reaction Temperature: As mentioned before, this can favor substitution over elimination. - Change the Solvent: A more polar, protic solvent (like ethanol or isopropanol) can solvate the morpholine nitrogen, reducing its basicity and potentially favoring the SN2 pathway. However, this may also slow down the SN2 reaction. A polar aprotic solvent like acetonitrile is often a good compromise. - Consider an Alternative Strategy: For very hindered systems, direct N-alkylation may not be feasible. Reductive amination (see next section) is often a superior alternative.
Over-alkylation (for primary amines) Not directly a steric hindrance issue, but if starting with a primary amine to make a substituted morpholine, di-alkylation can be a problem.- Use a large excess of the amine: This statistically favors mono-alkylation. - Use a protecting group: Protect the amine, perform the desired transformations, and then deprotect.

dot

G cluster_problem Problem cluster_pathways Competing Pathways cluster_solutions Solutions start N-Alkylation of Morpholine with Bulky R-X sn2 SN2 (Desired) - Sterically Hindered - Slow start->sn2 Nucleophilic Attack e2 E2 (Side Reaction) - Favored by bulky R-X - Morpholine as base start->e2 Base Abstraction sol_alt Alternative Method: - Reductive Amination start->sol_alt sol_sn2 Promote SN2: - Higher temperature - Better leaving group (I⁻) - Polar aprotic solvent (MeCN) sn2->sol_sn2 sol_e2 Suppress E2: - Lower temperature - Protic solvent (reduces basicity) e2->sol_e2

Caption: Decision diagram for troubleshooting N-alkylation.

C. Reductive Amination with Sterically Hindered Ketones

Reductive amination is an excellent method for forming C-N bonds, especially when direct alkylation fails. However, the initial formation of the iminium or enamine intermediate can be slow with bulky ketones, leading to low conversion.

FAQ 3: My reductive amination between a substituted morpholine and a sterically hindered ketone is not working. I'm seeing mostly unreacted starting materials. What can I do?

Answer: Low conversion in the reductive amination of a bulky ketone is typically due to an unfavorable equilibrium for the formation of the key iminium/enamine intermediate. The reducing agent can also play a role.

1. Diagnosis of the Problem:

  • Analytical Signature:

    • LC-MS: The main species observed will be the starting morpholine and ketone. You may also see the mass of the alcohol resulting from the direct reduction of the ketone if the wrong reducing agent is used or if the conditions are not optimal.

    • ¹H NMR: The crude NMR will be dominated by the signals of the starting materials.

2. Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Unfavorable Iminium/Enamine Formation The equilibrium between the amine/ketone and the iminium/enamine intermediate lies far to the left due to steric hindrance.- Use a dehydrating agent: The formation of the iminium ion releases a molecule of water. Removing this water will drive the equilibrium to the right (Le Châtelier's principle). Add molecular sieves (3Å or 4Å) to the reaction mixture. - Catalytic Acid: Add a catalytic amount of a weak acid, such as acetic acid, to protonate the ketone carbonyl, making it more electrophilic and accelerating the initial attack by the amine. - Increase Temperature: Heating the reaction can help overcome the activation energy for iminium ion formation.
Ineffective Reducing Agent The chosen reducing agent may not be potent enough to reduce the sterically hindered iminium ion, or it may be too reactive and reduce the ketone directly.- Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for challenging reductive aminations as it is less reactive than sodium borohydride (NaBH₄) and will not readily reduce the ketone. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. - Stepwise Procedure: First, form the iminium ion under dehydrating conditions (e.g., with molecular sieves and catalytic acid) for several hours. Monitor its formation by NMR if possible. Then, add the reducing agent in a second step.
Steric Hindrance around the Amine If the morpholine itself is highly substituted, its nucleophilicity will be reduced, slowing down the initial attack on the ketone.- Use a Lewis Acid: A Lewis acid like Ti(OiPr)₄ can be used to activate the ketone, making it more susceptible to attack by the weakly nucleophilic amine.

Experimental Protocol: Optimized Reductive Amination with a Hindered Ketone

  • To a flask containing the sterically hindered ketone (1.0 eq), the morpholine derivative (1.2 eq), and activated 4Å molecular sieves, add anhydrous dichloroethane (DCE) as the solvent.

  • Add glacial acetic acid (0.1-0.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature overnight, or heat gently (e.g., to 40-50 °C) if the reaction is slow. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Filter off the molecular sieves and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

III. General Strategies for Mitigating Steric Hindrance

Beyond method-specific troubleshooting, several overarching strategies can be employed when designing the synthesis of a sterically encumbered morpholine.

  • Protecting Group Strategy: Judicious use of protecting groups can be a powerful tool. For example, using a small protecting group on a nearby functional group during a sterically sensitive step can prevent unwanted interactions. Conversely, a bulky protecting group can be used to direct the stereochemical outcome of a reaction by blocking one face of the molecule.

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, such as the Pd-catalyzed carboamination for synthesizing 3,5-disubstituted morpholines, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can accelerate reductive elimination and influence the regioselectivity of the reaction. If a standard catalyst system fails, screening a panel of ligands with varying steric and electronic properties is a logical next step.

  • Alternative Synthetic Routes: If a particular transformation is consistently failing due to steric hindrance, it may be more efficient to redesign the synthetic route. For example, instead of a late-stage introduction of a bulky group, it may be possible to incorporate it early in the synthesis and carry it through the reaction sequence.

By systematically diagnosing the problem through careful analysis of the reaction outcome and applying the targeted troubleshooting strategies outlined in this guide, researchers can significantly improve their success rate in the synthesis of sterically challenging substituted morpholines.

IV. References

  • Prakash, O., Kumar, A., & Sharma, V. (2012). Recent advances in the synthesis of morpholines and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 58, 541-572.

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives. BenchChem Technical Support.

  • Pougnet, B., et al. (2014). Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence

Best practices for handling and storage of 2-Phenylmorpholine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Phenylmorpholine Hydrochloride

Welcome to the technical support guide for this compound hydrochloride. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on best practices for its handling, storage, and use in experimental settings. My objective is to provide not just protocols, but the scientific reasoning behind them, ensuring both safety and experimental integrity.

Section 1: Compound Identity and Properties

Q: What is this compound hydrochloride and what are its key properties?

This compound hydrochloride is the salt form of this compound, a parent compound for a class of psychoactive substances including phenmetrazine.[1][2] The hydrochloride salt is specifically utilized to enhance properties such as solubility and stability, making it more amenable for research and development.[3] It is a potent norepinephrine-dopamine releasing agent (NDRA) and is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[1][3]

Below is a summary of its key properties:

PropertyValueSource(s)
CAS Number 23972-42-1[3]
Molecular Formula C₁₀H₁₃NO·HCl (or C₁₀H₁₄ClNO)[3][]
Molecular Weight 199.68 g/mol [3][]
Appearance White solid[3]
Purity Typically ≥ 95%[3][5]
Primary Application Pharmaceutical and Agrochemical Intermediate[3]

Section 2: Receiving, Storage, and Stability

Q: How should I properly store this compound hydrochloride upon receipt?

Proper storage is critical to maintain the integrity and purity of the compound. Due to its chemical nature, specific conditions must be met.

Core Recommendation: Upon receipt, the compound should be stored at 0-8 °C in a tightly sealed container.[3]

Scientific Rationale:

  • Temperature: Refrigerated storage (0-8 °C) is recommended to minimize the potential for thermal degradation over long-term storage.[3] While the compound is generally stable at room temperature, lower temperatures slow down any potential unwanted chemical reactions.[6]

  • Moisture: The compound is described as hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7] This can lead to clumping, inaccuracies in weighing, and potential hydrolysis. Therefore, storage in a dry, well-ventilated area within a tightly closed container is essential.[6][8] Consider using a desiccator for long-term storage.

  • Atmosphere & Light: For maximum stability, storing under an inert atmosphere (like argon or nitrogen) and in a dark place is also advised.[5] This protects against potential oxidative degradation, which can be initiated by exposure to oxygen and light.[9]

The following workflow outlines the best practices from receiving the shipment to final storage.

G cluster_receiving Receiving cluster_verification Verification & Documentation cluster_storage Storage A Receive Shipment B Inspect Container Integrity (check for damage, loose cap) A->B A->B A->B C Verify Compound Identity (match label with order, CoA) B->C B->C B->C B->C B->C D Log Lot Number, Quantity, and Arrival Date C->D C->D C->D C->D C->D E Ensure Container is Tightly Sealed D->E D->E D->E D->E D->E F Place in Designated 0-8 °C Storage Location E->F E->F E->F E->F E->F G Update Inventory System F->G F->G F->G

Caption: Workflow for Receiving and Storing this compound hydrochloride.

Q: What are the known chemical incompatibilities and hazards?

Understanding incompatibilities is crucial for preventing dangerous reactions.

  • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as violent reactions are possible.[6]

  • Heat: Intense heating can lead to the formation of explosive mixtures with air.[6]

  • Hazard Statements: The compound is classified with several hazards:

    • H302: Harmful if swallowed.[6][7][10]

    • H311 / H331: Toxic in contact with skin or if inhaled.[7]

    • H315: Causes skin irritation.[11]

    • H319: Causes serious eye irritation.[11]

    • H335: May cause respiratory irritation.[11]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Q: What is the mandatory PPE and engineering controls for handling this compound?

Given its hazard profile, strict adherence to safety protocols is non-negotiable. Handling should always occur within a designated area equipped with appropriate engineering controls.

Primary Engineering Control: All manipulations of the solid compound or concentrated solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7] For facilities treating this as a hazardous drug (HD), work should be conducted in a Containment Primary Engineering Control (C-PEC) such as a Class II Biosafety Cabinet (BSC) or an isolator.[12][13]

Personal Protective Equipment (PPE): The following table outlines the minimum required PPE.

TaskGlovesEye ProtectionLab Coat/GownRespiratory Protection
Transporting Container Nitrile glovesSafety glassesStandard lab coatNot required
Weighing Solid Double-gloving (nitrile)Chemical splash gogglesImpervious gownRecommended if not in a fume hood
Preparing Solutions Double-gloving (nitrile)Chemical splash gogglesImpervious gownNot required if in a fume hood
Cleaning Spills Heavy-duty nitrile glovesChemical splash gogglesImpervious gownNIOSH-approved respirator

This guidance is derived from standard safety data sheets and hazardous drug handling guidelines.[6][8][11][12][14] Always wash hands thoroughly after handling, even after removing gloves.[11]

G cluster_prep Preparation cluster_weighing Weighing cluster_solubilization Solubilization cluster_final Final Steps A Don Appropriate PPE (Double Gloves, Gown, Goggles) B Perform Work Inside a Certified Fume Hood A->B A->B A->B C Tare Weigh Paper/Vessel B->C B->C B->C B->C B->C D Carefully Transfer Solid Compound C->D C->D C->D C->D C->D E Record Exact Weight D->E D->E D->E D->E D->E F Transfer Solid to Volumetric Flask E->F E->F E->F E->F E->F G Add Solvent Incrementally F->G F->G F->G F->G F->G H Vortex/Sonicate to Dissolve G->H G->H G->H G->H G->H I Bring to Final Volume (QS) H->I H->I H->I H->I H->I J Cap, Seal with Parafilm, and Label I->J I->J I->J I->J I->J K Store Solution Appropriately J->K J->K J->K

Caption: Safe handling workflow for weighing and preparing a solution.

Section 4: Solution Preparation and Experimental Use

Protocol 1: Preparation of a 10 mM Stock Solution in PBS

This protocol provides a general method for preparing an aqueous stock solution. Always verify the solubility of this compound hydrochloride in your specific buffer system before preparing large volumes.

Materials:

  • This compound hydrochloride (MW: 199.68 g/mol )

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Calibrated analytical balance

  • Weigh paper or weigh boat

  • Spatula

  • 50 mL volumetric flask

  • Vortex mixer and/or sonicator

  • Appropriate PPE

Procedure:

  • Calculate Required Mass: To prepare 50 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.050 L x 199.68 g/mol = 0.09984 g or 99.8 mg

  • Weigh Compound: Following the safe handling workflow above, accurately weigh approximately 99.8 mg of the solid compound and record the exact mass.

  • Solubilization: a. Carefully transfer the weighed solid into the 50 mL volumetric flask. b. Add approximately 30-35 mL of PBS to the flask. c. Cap the flask and vortex until the solid is fully dissolved. If needed, use a sonicator bath to aid dissolution.

  • Final Volume Adjustment: Once dissolved, carefully add PBS to the 50 mL graduation mark (QS).

  • Mixing and Storage: Invert the flask several times to ensure a homogenous solution. Transfer the solution to a labeled, sterile container and store at 2-8°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.

Section 5: Troubleshooting and FAQs

Q: My compound won't fully dissolve in my aqueous buffer. What should I do?

Possible Causes & Solutions:

  • Concentration Exceeds Solubility: You may be trying to create a solution that is too concentrated for the chosen solvent. Try preparing a more dilute solution.

  • Incorrect pH: The solubility of hydrochloride salts can be pH-dependent. Ensure the pH of your buffer is within a suitable range. Drastic changes in pH upon adding other reagents can cause precipitation.[15]

  • Low Temperature: Some compounds are less soluble at lower temperatures. Try gentle warming (e.g., 37°C) to aid dissolution, but monitor for any signs of degradation (color change).

  • Insufficient Mixing: Ensure you have vortexed or sonicated the solution for an adequate amount of time.

Q: I'm seeing inconsistent results between experiments using the same stock solution. What could be the cause?

G Start Inconsistent Results Observed CheckStorage Was the stock solution stored properly (temp, light)? Start->CheckStorage CheckAge Is the stock solution old or from multiple freeze-thaw cycles? CheckStorage->CheckAge Yes Degradation Root Cause: Compound Degradation CheckStorage->Degradation No CheckWeighing Was the initial weighing accurate? (Hygroscopic?) CheckAge->CheckWeighing No CheckAge->Degradation Yes CheckContamination Could the stock or dilutions be contaminated? CheckWeighing->CheckContamination Yes PrepError Root Cause: Preparation Error CheckWeighing->PrepError No CheckContamination->PrepError No Contamination Root Cause: Contamination CheckContamination->Contamination Yes

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Phenylmorpholine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Phenylmorpholine

This compound, the parent compound of several psychoactive substances like phenmetrazine, is a potent norepinephrine-dopamine releasing agent (NDRA).[1] Its accurate quantification is paramount in diverse research fields, from preclinical pharmacokinetic studies to forensic toxicology and quality control in pharmaceutical development. The choice of an analytical method is not merely a matter of preference; it is a critical decision dictated by the sample matrix, required sensitivity, throughput, and the specific regulatory framework.

This guide provides an in-depth comparison of the primary analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will move beyond procedural descriptions to explore the causal logic behind experimental choices, grounded in the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

Pillar 1: The Foundation of Trust - Analytical Method Validation

dot digraph "Validation_Parameters" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Quantitative" { label="Quantitative Tests (Assay, Impurities)"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

subgraph "cluster_System" { label="System Performance"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; SystemSuitability [label="System Suitability\n(Pre-run Check)"]; }

Accuracy -> Precision [dir=both, color="#EA4335"]; Linearity -> Range [color="#EA4335"]; Linearity -> LOQ [color="#EA4335"]; LOQ -> LOD [color="#EA4335"]; Specificity -> Accuracy [color="#EA4335"]; SystemSuitability -> Accuracy [style=dashed, color="#5F6368"]; SystemSuitability -> Precision [style=dashed, color="#5F6368"]; } endom Caption: Interrelationship of core analytical validation parameters.

Pillar 2: Sample Preparation - The Unsung Hero of Bioanalysis

The most sophisticated analytical instrument will fail if the sample is not properly prepared. The goal is to extract the analyte from a complex matrix (e.g., plasma, urine, tissue homogenate), remove interferences, and concentrate it for analysis.[7][8]

Common Techniques for this compound:

  • Protein Precipitation (PPT): The simplest technique, often called the "acetonitrile crash," is fast and ideal for high-throughput screening.[9] However, it is the least clean method and can lead to significant matrix effects in mass spectrometry.

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).[10][11] It offers a cleaner extract than PPT but is more labor-intensive and uses larger solvent volumes.

  • Solid-Phase Extraction (SPE): The most selective and powerful technique.[8] The analyte is retained on a solid sorbent while interferences are washed away. It provides the cleanest extracts and allows for significant concentration, but it is the most complex and costly method to develop.

dot digraph "Sample_Prep_Decision_Flow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#202124"];

Start [label="Start: Select Sample Prep Method", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; HighThroughput [label="High Throughput Needed?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LowLOD [label="Lowest LOD Required?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MatrixEffects [label="Concerned about Matrix Effects?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

PPT [label="Use Protein Precipitation (PPT)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; LLE [label="Use Liquid-Liquid Extraction (LLE)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; SPE [label="Use Solid-Phase Extraction (SPE)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> HighThroughput; HighThroughput -> PPT [label="Yes"]; HighThroughput -> LowLOD [label="No"]; LowLOD -> SPE [label="Yes"]; LowLOD -> MatrixEffects [label="No"]; MatrixEffects -> LLE [label="No"]; MatrixEffects -> SPE [label="Yes"]; } endom Caption: Decision workflow for selecting a sample preparation technique.

Comparative Guide to Quantification Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Causality: HPLC is a cornerstone of pharmaceutical analysis.[12] It separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For this compound, a reverse-phase (RP) method is ideal. The molecule possesses a non-polar phenyl group, which will interact strongly with a non-polar stationary phase like C18. Elution is achieved by increasing the organic content (e.g., acetonitrile) of the mobile phase, which competes for interaction with the stationary phase and moves the analyte along the column. UV detection is suitable because the phenyl ring in this compound contains a chromophore that absorbs light in the UV spectrum.

Experimental Protocol: HPLC-UV for this compound in a Drug Substance

  • System Preparation: Agilent 1100/1200 series or equivalent HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 250mm, 5µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.05% triethylamine (TEA) in water (25:75 v/v), with the pH adjusted to 2.70 using orthophosphoric acid (OPA).[13] The acidic pH ensures the morpholine nitrogen is protonated, leading to sharper peak shapes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 239 nm, selected to maximize the absorbance of the phenyl group.[13]

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Create a calibration curve by serially diluting the stock to concentrations ranging from 1 µg/mL to 100 µg/mL.

dot digraph "HPLC_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#202124"]; edge [color="#202124", fontsize=9];

subgraph "cluster_prep" { label="Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; MobilePhase [label="Prepare Mobile Phase\n(ACN:Buffer)"]; Standards [label="Prepare Standards &\nQC Samples"]; Sample [label="Prepare Test Sample\n(Dissolve & Filter)"]; }

subgraph "cluster_analysis" { label="Analysis"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Equilibrate [label="Equilibrate HPLC System"]; Inject [label="Inject Samples"]; Separate [label="Separation on C18 Column"]; Detect [label="UV Detection (239 nm)"]; }

subgraph "cluster_data" { label="Data Processing"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Integrate [label="Integrate Peak Area"]; Calibrate [label="Generate Calibration Curve"]; Quantify [label="Quantify Concentration"]; }

MobilePhase -> Equilibrate; Standards -> Inject; Sample -> Inject; Equilibrate -> Inject -> Separate -> Detect -> Integrate -> Calibrate -> Quantify; } endom Caption: General experimental workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Causality: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[14] Samples are vaporized and separated in a capillary column based on their boiling points and interaction with the stationary phase. The separated compounds then enter a mass spectrometer, which ionizes and fragments them, creating a unique mass spectrum that acts as a molecular fingerprint. Direct analysis of this compound can be challenging due to the polarity of the secondary amine. Therefore, a derivatization step is often employed to convert it into a more volatile and thermally stable compound, enhancing its chromatographic properties.[15][16]

Experimental Protocol: GC-MS for this compound (Trace Level)

  • Derivatization:

    • In a vial, add 1 mL of the sample extract.

    • Acidify with 200 µL of 0.06 M HCl.[16]

    • Add an excess of sodium nitrite to react with the secondary amine, forming the more volatile N-nitroso-2-phenylmorpholine derivative.[16]

    • Incubate at a controlled temperature to ensure complete reaction.

  • Extraction:

    • Perform a liquid-liquid extraction of the derivative using 0.5 mL of dichloromethane.[15]

    • Vortex and allow the layers to separate.

    • Transfer the organic (bottom) layer to an autosampler vial.

  • GC-MS System: Agilent 7890 GC with a 5975C MS detector or equivalent.

  • Column: A mid-polarity column like a TM-1701 (30m x 0.32mm, 0.5µm film) is suitable for separating the derivative.[16]

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.[16]

  • Oven Program: Initial temperature of 100°C (hold 4 min), ramp at 10°C/min to 120°C (hold 3 min), then ramp at 20°C/min to 250°C (hold 5 min).[16] This program ensures good separation from matrix components.

  • MS Conditions: Electron Impact (EI) ionization at 70 eV. Monitor characteristic ions of the derivative for quantification and confirmation.

dot digraph "GCMS_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#202124"]; edge [color="#202124", fontsize=9];

subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; SamplePrep [label="Sample Extraction\n(e.g., LLE)"]; Derivatize [label="Derivatization\n(e.g., Nitrosation)"]; ExtractDeriv [label="Extract Derivative\n(Dichloromethane)"]; }

subgraph "cluster_analysis" { label="Analysis"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inject [label="Inject into GC"]; Separate [label="Separation in GC Column"]; Ionize [label="Ionization (EI)"]; Detect [label="Mass Detection (MS)"]; }

subgraph "cluster_data" { label="Data Processing"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; XIC [label="Extract Ion Chromatogram"]; Integrate [label="Integrate Peak Area"]; Quantify [label="Quantify vs. Calibrants"]; }

SamplePrep -> Derivatize -> ExtractDeriv -> Inject -> Separate -> Ionize -> Detect -> XIC -> Integrate -> Quantify; } endom Caption: Experimental workflow for GC-MS with derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Causality: LC-MS/MS is the gold standard for quantifying low-level analytes in complex biological matrices due to its exceptional sensitivity and selectivity.[11][17] It combines the separation power of HPLC with the detection specificity of tandem mass spectrometry. After separation on an LC column, the analyte is ionized (typically via Electrospray Ionization, ESI), and a specific precursor ion (matching the molecular weight of this compound) is selected. This ion is then fragmented, and specific product ions are monitored. This two-stage filtering (precursor -> product) drastically reduces background noise and matrix interference, allowing for very low detection limits.[18]

Experimental Protocol: LC-MS/MS for this compound in Plasma

  • Sample Preparation: Use SPE for the cleanest extract. Alternatively, a simple "dilute-and-shoot" method can be used after initial validation.[18]

    • A typical PPT protocol: Mix 100 µL of plasma with 300 µL of cold acetonitrile containing an internal standard.

    • Vortex, then centrifuge at high speed (e.g., 21,000 g) for 10 minutes.[18]

    • Transfer the supernatant to a new vial for injection.

  • LC-MS/MS System: SCIEX QTRAP 4500 or equivalent system with an ESI source.

  • Column: A fast-separation C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable.[19]

  • Mobile Phase: Gradient elution using A: 0.1% Formic Acid in Water and B: Acetonitrile. A gradient allows for efficient elution and cleaning of the column. Formic acid aids in the protonation of the analyte for positive ion mode ESI.

  • Flow Rate: 0.3 mL/min.[19]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

    • Precursor Ion (Q1): [M+H]+ for this compound (m/z 164.1).

    • Product Ions (Q3): Select at least two stable and intense fragment ions for quantification and qualification.

dot digraph "LCMSMS_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#202124"]; edge [color="#202124", fontsize=9];

subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; SamplePrep [label="Sample Extraction\n(PPT, LLE, or SPE)"]; }

subgraph "cluster_analysis" { label="LC-MS/MS Analysis"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inject [label="Inject into LC"]; Separate [label="LC Separation"]; Ionize [label="Ionization (ESI+)"]; SelectQ1 [label="Select Precursor Ion (Q1)"]; Fragment [label="Fragment in Collision Cell (Q2)"]; SelectQ3 [label="Select Product Ion (Q3)"]; }

subgraph "cluster_data" { label="Data Processing"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; MRM [label="Construct MRM Chromatogram"]; Integrate [label="Integrate Peak Area"]; Quantify [label="Quantify vs. Calibrants"]; }

SamplePrep -> Inject -> Separate -> Ionize -> SelectQ1 -> Fragment -> SelectQ3 -> MRM -> Integrate -> Quantify; } endom Caption: Experimental workflow for LC-MS/MS analysis.

Performance Comparison: A Head-to-Head Analysis

The choice of method depends on a trade-off between sensitivity, cost, and throughput. The following table summarizes typical performance characteristics for the quantification of a small molecule like this compound.

Validation Parameter HPLC-UV GC-MS LC-MS/MS Authority/Rationale
Specificity Moderate (Relies on chromatographic retention time)High (Retention time + mass spectrum)Very High (Retention time + precursor/product ion transition)[17][18]
Limit of Quantitation (LOQ) ~100 - 500 ng/mL~10 - 50 ng/mL< 1 ng/mL[16][19][20]
Linearity (R²) > 0.995> 0.999> 0.999[13][16][20]
Precision (%RSD) < 2%< 10%< 5% (in matrix)[2][16][21]
Accuracy (% Recovery) 98 - 102%90 - 110%95 - 105% (in matrix)[16][22]
Sample Preparation Simple (dilution)Complex (derivatization, extraction)Moderate (PPT, LLE, or SPE)[15][18]
Cost per Sample LowMediumHighGeneral knowledge
Throughput HighLowHigh (with modern systems)General knowledge
Best Application Purity testing, drug substance assayTrace analysis in simple matrices, confirmationBioanalysis (PK studies), trace quantification in complex matrices[17][23]

Conclusion: Selecting the Right Tool for the Job

There is no single "best" method for the quantification of this compound; there is only the most appropriate method for the question at hand.

  • For routine quality control and assay of bulk drug substance , where concentrations are high and the matrix is clean, the cost-effectiveness and robustness of HPLC-UV make it the superior choice.

  • For confirmatory analysis or trace-level detection in non-biological matrices , where high specificity is required and sample throughput is not the primary concern, GC-MS offers a reliable and powerful solution, provided the derivatization and extraction are carefully optimized.

  • For bioanalytical applications , such as pharmacokinetic or toxicokinetic studies requiring the quantification of picogram-to-nanogram levels of the analyte in complex biological fluids like plasma or urine, the unparalleled sensitivity and specificity of LC-MS/MS are indispensable.

Ultimately, a robustly validated analytical method is the bedrock of sound scientific research and drug development. By understanding the principles behind each technique and the rigorous requirements of validation, researchers can generate data that is not only accurate and precise but also defensible and trustworthy.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Lavanya Chowdary G, et al. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • Slideshare. Analytical methods validation as per ich & usp.
  • Shabir, G. A. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Recent advances in sample preparation techniques for effective bioanalytical methods. (n.d.).
  • Biotage. (2020). Bioanalytical Sample Preparation.
  • SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
  • LJMU Research Online. Synthesis, characterization and in vitro metabolism of the novel psychoactive substance 3-methyl-2-(p-tolyl)morpholine (4,3-Me-TMP) and its 2- and 4-methyl positional isomers.
  • Wikipedia. This compound.
  • Abdel-Rehim, M. (2018). Chapter 2 - Sample preparation techniques in biological and pharmaceutical sciences.
  • International Journal of Pharmaceutical Sciences. An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application.
  • American Pharmaceutical Review. (2016, January 31). New Trends in Sample Preparation for Bioanalysis.
  • bepls. Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage.
  • Lead Sciences. This compound.
  • Benchchem. Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
  • Wang, Y., et al. (2015). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH.
  • Benchchem. 2-Methyl-2-phenylmorpholine|C11H15NO|Research Chemical.
  • PubChem. This compound.
  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC - NIH.
  • FDA. (2024, March). Q2(R2) Validation of Analytical Procedures.
  • SCIEX. Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Omics.
  • Vietnam Journal of Food Control. (2021, December 23). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS).
  • ResearchGate. (2025, August 8). Development and Validation of Analytical Methods for Pharmaceuticals.
  • Unich. (2021, November 29). Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples.
  • PubMed. (2017, October 27). Development of an LC-MS/MS method for quantification of two isomeric phenylpropenes and the application to pharmacokinetic studies in rats.
  • DEA. (2020, May 5). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations.
  • ec-undp. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • The Journal of Organic Chemistry. cis- and trans-3-Methyl-2-phenylmorpholine.
  • The Pharma Innovation Journal. (2024, January 30). Development and validation of RP-HPLC method for quantitative determination and estimation of paracetamol, caffeine, phenylephri.
  • HELIX Chromatography. HPLC Methods for analysis of Morpholine.

Sources

A Comparative Analysis of the Pharmacological Efficacy of 2-Phenylmorpholine and Phenmetrazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of psychostimulant research, the nuanced differences between structurally related compounds can yield profound variations in pharmacological effects. This guide provides an in-depth, objective comparison of 2-Phenylmorpholine and its methylated analog, phenmetrazine. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the comparative efficacy, potency, and mechanisms of action of these two phenylmorpholine derivatives. Our analysis is grounded in established experimental protocols, offering both a high-level comparison and the detailed methodologies required for replication and further investigation.

Introduction: Structural Analogs with Distinct Pharmacological Profiles

This compound and phenmetrazine share a core chemical scaffold, yet the addition of a methyl group at the 3-position of the morpholine ring in phenmetrazine significantly alters its interaction with monoamine transporters.[1][2][3] Both compounds are classified as norepinephrine-dopamine releasing agents (NDRAs), exerting their stimulant effects by promoting the efflux of these neurotransmitters from presynaptic neurons.[1][4] However, the potency and selectivity of this action differ, leading to distinct behavioral and physiological outcomes. This guide will dissect these differences through the lens of established preclinical assays.

Comparative Pharmacodynamics: A Quantitative Look at Monoamine Transporter Interaction

The primary mechanism of action for both this compound and phenmetrazine is the release of dopamine (DA) and norepinephrine (NE), with weaker effects on serotonin (5-HT).[1][4] The efficacy of this release is quantified by the half-maximal effective concentration (EC50), where a lower value indicates greater potency.

Table 1: Comparative Potency (EC50, nM) of Monoamine Release in Rat Brain Synaptosomes

CompoundNorepinephrine (NE) ReleaseDopamine (DA) ReleaseSerotonin (5-HT) Release
This compound798620,260
Phenmetrazine29–50.470–1317,765–>10,000

Data sourced from Rothman et al., as cited in Wikipedia.[1]

As the data indicates, phenmetrazine is a more potent norepinephrine releaser than this compound. Conversely, this compound demonstrates slightly higher potency as a dopamine releaser. Both compounds exhibit significantly weaker activity at the serotonin transporter, a characteristic that distinguishes them from other classes of stimulants like MDMA.

Phendimetrazine, a prodrug of phenmetrazine, is largely inactive itself but is metabolized in the body to phenmetrazine.[5] Approximately 30% of an oral dose of phendimetrazine is converted to phenmetrazine, providing a slower onset and more sustained release profile, which is thought to reduce its abuse potential compared to phenmetrazine.[5][6]

Experimental Protocols for Efficacy Evaluation

To provide a comprehensive understanding of how the efficacy of these compounds is determined, we present detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Assessment: Radioligand Binding and Uptake Inhibition Assays

These assays are fundamental in determining a compound's affinity and functional potency at specific molecular targets.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue or cells in cold lysis buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and wash pellet prep2->prep3 prep4 Resuspend in cryoprotectant and store at -80°C prep3->prep4 assay1 Thaw membranes and resuspend in assay buffer prep4->assay1 assay2 Incubate membranes with radioligand and test compound assay1->assay2 assay3 Separate bound from free radioligand via filtration assay2->assay3 assay4 Quantify radioactivity on filters assay3->assay4 analysis1 Calculate specific binding assay4->analysis1 analysis2 Generate competition curves analysis1->analysis2 analysis3 Determine IC50 and Ki values analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize rat striatal tissue or cells expressing the human dopamine transporter (hDAT) in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]

    • Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[7]

    • Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[7]

    • Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.[7]

    • Resuspend the final pellet in a buffer containing 10% sucrose, aliquot, and store at -80°C until use.[7]

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[7]

  • Binding Assay:

    • On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[7]

    • In a 96-well plate, combine the membrane preparation (50-120 µg protein for tissue), the test compound (this compound or phenmetrazine) at various concentrations, and a fixed concentration of a suitable radioligand (e.g., [3H]WIN 35,428 for DAT).[7]

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[7]

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[7]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

  • Data Analysis:

    • Dry the filters and measure the trapped radioactivity using a scintillation counter.[7]

    • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value.

    • Calculate the Ki (inhibitory constant) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

In Vivo Assessment: Microdialysis and Behavioral Assays

These experiments provide crucial information on the effects of the compounds in a living system, reflecting their combined pharmacokinetic and pharmacodynamic properties.

Experimental Workflow: In Vivo Microdialysis

G cluster_surgery Surgical Procedure cluster_dialysis Microdialysis Sampling cluster_analysis Neurochemical Analysis surg1 Anesthetize animal surg2 Implant guide cannula stereotaxically into target brain region surg1->surg2 surg3 Secure cannula with dental cement surg2->surg3 surg4 Allow for post-operative recovery surg3->surg4 sorg5 Habituate animal to testing environment surg4->sorg5 dial1 Insert microdialysis probe through guide cannula surg4->dial1 dial2 Perfuse probe with artificial cerebrospinal fluid (aCSF) dial1->dial2 dial3 Collect baseline dialysate samples dial2->dial3 dial4 Administer test compound (systemically or via reverse dialysis) dial3->dial4 dial5 Collect post-administration dialysate samples dial4->dial5 analysis1 Analyze dialysate samples using HPLC-ECD or LC-MS/MS dial5->analysis1 analysis2 Quantify neurotransmitter concentrations analysis1->analysis2 analysis3 Express data as a percentage of baseline analysis2->analysis3

Caption: Workflow for an in vivo microdialysis experiment.

Protocol: In Vivo Microdialysis for Dopamine Release in the Nucleus Accumbens

  • Surgical Procedure:

    • Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the nucleus accumbens.

    • Secure the cannula to the skull using dental cement and allow the animal to recover for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the nucleus accumbens of the awake, freely moving rat.[8]

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[8]

    • After a stabilization period, collect several baseline dialysate samples.

    • Administer a dose of this compound or phenmetrazine (e.g., via intraperitoneal injection).

    • Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.

  • Neurochemical Analysis:

    • Analyze the collected dialysate samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

    • Quantify the dopamine concentration in each sample.

    • Express the results as a percentage change from the average baseline dopamine concentration. A 10 mg/kg intravenous dose of phenmetrazine has been shown to increase dopamine levels in the nucleus accumbens of rats by approximately 1,400%.[4]

Protocol: Locomotor Activity Assay

  • Apparatus:

    • Use open-field chambers equipped with infrared photobeam detectors to automatically record the animal's horizontal and vertical movements.[10]

  • Procedure:

    • Habituate the animals (e.g., mice or rats) to the testing room and the locomotor activity chambers for several days prior to the experiment to reduce novelty-induced hyperactivity.[10]

    • On the test day, administer a single dose of this compound, phenmetrazine, or a vehicle control (e.g., saline) to the animals.

    • Immediately place each animal into a locomotor activity chamber and record its activity for a set period (e.g., 60-120 minutes).[10][11]

  • Data Analysis:

    • Quantify locomotor activity by measuring parameters such as total distance traveled, number of beam breaks, and time spent in different zones of the chamber.

    • Compare the locomotor activity of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA). Both CNS stimulants and depressants can be screened using this method, with stimulants like caffeine and amphetamines expected to increase motor activity.[11][12]

Conclusion: A Comparative Efficacy Summary

Both this compound and phenmetrazine are effective norepinephrine-dopamine releasing agents. Experimental data suggests that:

  • Phenmetrazine is a more potent releaser of norepinephrine.

  • This compound exhibits slightly greater potency for dopamine release.

  • Both compounds have substantially lower efficacy at the serotonin transporter, indicating a more selective catecholaminergic mechanism of action.

  • The stimulant effects of these compounds can be robustly quantified in vivo using microdialysis to measure neurotransmitter release and locomotor activity assays to assess behavioral output.

The choice between these compounds for research purposes will depend on the specific scientific question being addressed. For studies focused on norepinephrine-driven processes, phenmetrazine may be the more suitable tool. Conversely, investigations into dopamine-mediated behaviors might benefit from the use of this compound. Understanding these nuanced differences, and the experimental methodologies used to define them, is crucial for the advancement of neuropharmacology and the development of novel therapeutics.

References

  • Banks, M. L., et al. (2013). "Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain." Neuropsychopharmacology, 38(11), 2247–2258. [Link]

  • Mayer, F. P., et al. (2016). "Fluorinated phenmetrazine derivatives: a new class of potent and selective monoamine transporter substrates." Neuropharmacology, 101, 1-11. [Link]

  • Wikipedia. "Phenmetrazine." Wikipedia, The Free Encyclopedia. [Link]

  • Chaudhary, S., & Sharma, A. (2015). "In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery." Expert Opinion on Drug Discovery, 10(11), 1235-1249. [Link]

  • Wikipedia. "this compound." Wikipedia, The Free Encyclopedia. [Link]

  • Banks, M. L., et al. (2013). "Role of phenmetrazine as an active metabolite of phendimetrazine: Evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys." Drug and Alcohol Dependence, 133(2), 568-574. [Link]

  • Eurofins. "DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay." Eurofins Discovery. [Link]

  • Gifford Bioscience. "Data Sheet Radioligand Binding Assay Protocol." Gifford Bioscience. [Link]

  • Banks, M. L., et al. (2013). "Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys." Drug and Alcohol Dependence, 133(2), 568-574. [Link]

  • Wikipedia. "Phendimetrazine." Wikipedia, The Free Encyclopedia. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). "In vitro assays for the functional characterization of the dopamine transporter (DAT)." Current Protocols in Pharmacology, 70(1), 12-15. [Link]

  • Portland VA Medical Center. "Locomotor Activity Test SOP." Portland VA Medical Center. [Link]

  • Yamada, K. (2018). "In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes." Journal of Visualized Experiments, (139), 58241. [Link]

  • Gifford Bioscience. "Radioligand Binding Assay." Gifford Bioscience. [Link]

  • Niello, M., et al. (2020). "Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters." Frontiers in Pharmacology, 11, 679. [Link]

  • YouTube. (2020). "Effect of drugs on locomotor activity Actophotometer (CNS stimulants and depressant drugs)." YouTube. [Link]

  • Carroll, F. I., et al. (2014). "Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine." Journal of Medicinal Chemistry, 57(19), 8034-8043. [Link]

  • McLaughlin, G., et al. (2017). "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers." Drug Testing and Analysis, 9(4), 548-558. [Link]

  • Blough, B. E., et al. (2013). "Phenylmorpholines and analogues thereof." U.S.
  • Wikipedia. "Substituted phenylmorpholine." Wikipedia, The Free Encyclopedia. [Link]

  • Melior Discovery. "Locomotor Sensitization Study." Melior Discovery. [Link]

  • Patriat, E., et al. (2015). "Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring." ACS Chemical Neuroscience, 6(11), 1794-1805. [Link]

  • Slideshare. (2017). "Expt 11 Effect of drugs on locomotor activity using actophotometer." Slideshare. [Link]

  • Heal, D. J., et al. (2018). "Use of in vivo intracerebral microdialysis in rats to identify stimulant drugs of abuse." Journal of Pharmacological and Toxicological Methods, 99, 106595. [Link]

  • Wikipedia. "Substituted phenylmorpholine." Wikipedia, The Free Encyclopedia. [Link]

  • PubChem. "Phenmetrazine." National Center for Biotechnology Information. [Link]

  • Banks, M. L., et al. (2014). "Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats." Behavioural Pharmacology, 25(1), 72-76. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Phenylmorpholine and its Methylated Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology and medicinal chemistry, the 2-phenylmorpholine scaffold serves as a cornerstone for developing central nervous system (CNS) active agents.[1][2] This guide provides an in-depth, objective comparison of the parent compound, this compound, and its methylated derivatives. We will dissect how the strategic placement of a single methyl group can dramatically alter pharmacological activity, offering a compelling narrative on the structure-activity relationship (SAR) that governs the potency and selectivity of these molecules as monoamine transporter modulators.

The core of our investigation lies in understanding how subtle structural modifications influence interactions with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. These transporters are critical for regulating neurotransmitter levels, and their modulation is a key mechanism for treating a range of neurological and psychiatric disorders.[3] This analysis is grounded in experimental data from in vitro receptor binding and neurotransmitter uptake assays, providing a quantitative basis for our comparisons.

The this compound Backbone: A Privileged Scaffold

This compound is the foundational structure from which a multitude of psychoactive compounds have been derived.[4] It consists of a morpholine ring—a six-membered heterocycle containing both oxygen and nitrogen atoms—attached to a phenyl group at the 2-position.[5] By itself, this compound is a potent norepinephrine-dopamine releasing agent (NDRA), laying the groundwork for the stimulant properties observed in its derivatives.[4]

The Impact of Methylation: A Tale of Position and Potency

Methylation, the addition of a methyl (CH₃) group, is a fundamental tool in medicinal chemistry for probing and optimizing drug-receptor interactions. In the context of the this compound scaffold, the position of this methyl group—be it on the morpholine ring or the phenyl ring—is a critical determinant of the resulting compound's pharmacological profile.

Methylation at the C3 Position: The Genesis of Phenmetrazine

One of the most well-known derivatives is phenmetrazine, which is 3-methyl-2-phenylmorpholine.[6][7] This compound was formerly marketed as an appetite suppressant under the brand name Preludin.[6] The introduction of a methyl group at the C3 position of the morpholine ring significantly influences its activity. Phenmetrazine is a potent releasing agent at dopamine and norepinephrine transporters, with weaker effects at the serotonin transporter.[8]

The stereochemistry of the C2 and C3 positions is crucial. The cis- and trans-isomers of 3-methyl-2-phenylmorpholine exhibit different pharmacological profiles, with the trans-isomer generally being the more active and stable form.[9][10]

N-Methylation: The Case of Phendimetrazine

Further methylation at the nitrogen atom (N4) of phenmetrazine yields phendimetrazine ((2S,3S)-3,4-dimethyl-2-phenylmorpholine).[11][12] Phendimetrazine itself has low affinity for monoamine transporters.[4] However, it functions as a prodrug, undergoing N-demethylation in the body to form the more active phenmetrazine.[8][11] This metabolic conversion is a key aspect of its pharmacological activity.

Phenyl Ring Methylation: A Study in Isomeric Differences

The position of a methyl group on the phenyl ring of phenmetrazine gives rise to three distinct isomers: 2-methylphenmetrazine (2-MPM), 3-methylphenmetrazine (3-MPM), and 4-methylphenmetrazine (4-MPM).[8] In vitro studies have revealed significant differences in their potencies at the monoamine transporters, providing a clear illustration of positional SAR.[3][8]

Quantitative Comparison of Monoamine Transporter Inhibition

The following table summarizes the in vitro potencies (IC₅₀ values) of this compound and its key methylated derivatives at DAT, NET, and SERT. Lower IC₅₀ values indicate greater potency.

CompoundPhenyl SubstitutionDAT IC₅₀ (μM)NET IC₅₀ (μM)SERT IC₅₀ (μM)
Phenmetrazine Unsubstituted1.931.2>10
2-MPM 2-Methyl6.745.2>10
3-MPM 3-Methyl>105.2>10
4-MPM 4-Methyl1.931.81.1
Phendimetrazine N-Methyl (on Phenmetrazine)>10>10>100

Data sourced from McLaughlin et al. (2018) and Rothman et al. (2002).[8][13]

Key Insights from the Data:

  • Unsubstituted Phenmetrazine: Exhibits potent inhibition at DAT and NET, with negligible activity at SERT.[8]

  • Ortho-Methylation (2-MPM): The presence of a methyl group at the 2-position of the phenyl ring is detrimental to DAT activity, showing a 3.5-fold decrease in potency compared to phenmetrazine.[8]

  • Meta-Methylation (3-MPM): A methyl group at the 3-position leads to a significant loss of potency at both DAT and SERT.[8]

  • Para-Methylation (4-MPM): In contrast, methylation at the 4-position maintains high potency at DAT and NET, comparable to the parent phenmetrazine, but also introduces potent activity at SERT.[8] This suggests that 4-MPM may have a more mixed stimulant-entactogen profile, similar to MDMA.[8]

  • N-Methylation (Phendimetrazine): As a prodrug, phendimetrazine itself shows very low potency at all three transporters.[4]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the data presented, it is crucial to understand the experimental protocols employed. The following is a generalized, yet detailed, methodology for a key in vitro assay used to determine the potency of these compounds.

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol outlines the steps for assessing the ability of test compounds to inhibit the uptake of radiolabeled neurotransmitters into rat brain synaptosomes, a common method for determining IC₅₀ values at DAT, NET, and SERT.

1. Preparation of Synaptosomes: a. Euthanize adult male Sprague-Dawley rats according to approved institutional animal care and use committee protocols. b. Rapidly dissect brain regions rich in the desired transporters (e.g., striatum for DAT, hippocampus for NET and SERT). c. Homogenize the tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4). d. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. e. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes. f. Resuspend the synaptosome pellet in a suitable assay buffer.

2. Uptake Inhibition Assay: a. Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound (e.g., phenmetrazine, 2-MPM, 3-MPM, 4-MPM) or vehicle for 10 minutes at 37°C. b. Initiate the uptake reaction by adding a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) at a final concentration near its Kₘ value. c. Allow the uptake to proceed for a short period (e.g., 5 minutes) at 37°C. d. Terminate the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold assay buffer to remove unincorporated radiolabel. e. Determine the amount of radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) using non-linear regression analysis.

Visualizing the Structure-Activity Relationship

The following diagrams, generated using Graphviz, illustrate the chemical structures of the discussed compounds and summarize the key SAR findings.

SAR_Summary cluster_structures Chemical Structures cluster_activity Monoamine Transporter Activity PM This compound PZM Phenmetrazine (3-Methyl) DAT DAT PZM->DAT High Potency NET NET PZM->NET High Potency SERT SERT PZM->SERT Low Potency PDM Phendimetrazine (3,4-Dimethyl) PDM->PZM Prodrug for MPM2 2-MPM MPM2->DAT Reduced Potency MPM3 3-MPM MPM3->DAT Greatly Reduced Potency MPM4 4-MPM MPM4->DAT High Potency MPM4->SERT High Potency

Caption: A summary of the structure-activity relationship of methylated this compound derivatives.

Experimental_Workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Inhibition Assay A Brain Tissue Dissection B Homogenization A->B C Differential Centrifugation B->C D Resuspension C->D E Pre-incubation with Test Compound D->E F Addition of Radiolabeled Substrate E->F G Incubation at 37°C F->G H Rapid Filtration G->H I Scintillation Counting H->I J J I->J Data Analysis (IC50 Determination)

Caption: Workflow for the monoamine transporter uptake inhibition assay.

Conclusion

The structure-activity relationship of this compound and its methylated derivatives is a clear and compelling example of how minor structural modifications can lead to profound changes in pharmacological activity. Methylation at the C3 position of the morpholine ring, as in phenmetrazine, establishes a potent and selective norepinephrine-dopamine releasing agent. Subsequent N-methylation, as in phendimetrazine, creates a prodrug that relies on metabolic activation.

Most strikingly, the positional isomerism of methylphenmetrazine demonstrates the exquisite sensitivity of monoamine transporters to the placement of substituents on the phenyl ring. While ortho- and meta-methylation are generally detrimental to DAT activity, para-methylation not only preserves high potency at DAT and NET but also introduces significant SERT inhibition. These findings underscore the importance of a systematic approach to SAR studies in drug discovery and provide a valuable framework for the rational design of novel CNS agents with tailored pharmacological profiles.

References

  • Carroll, F. I., Muresan, A. Z., Blough, B. E., Navarro, H. A., Mascarella, S. W., Eaton, J. B., Huang, X., Damaj, M. I., & Lukas, R. J. (2011). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry, 54(5), 1441–1448. [Link]

  • Wikipedia. (n.d.). Phenmetrazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenmetrazine. PubChem Compound Database. Retrieved from [Link]

  • Drugs.com. (n.d.). Phendimetrazine: Package Insert / Prescribing Information. Retrieved from [Link]

  • CORE. (2011). Synthesis Of 2-(Substituted Phenyl)-355-Trimethylmorpholine Analogues And Their Effects On Monoamine Uptake Nicotinic Acetylchol. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., Twamley, B., O'Brien, J., Hessman, G., Westphal, F., Walther, D., & Brandt, S. D. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(9), 1404–1416. [Link]

  • Clarke, F. H. (1962). cis- and trans-3-Methyl-2-phenylmorpholine. The Journal of Organic Chemistry, 27(9), 3251–3253. [Link]

  • Aceto, M. D., May, E. L., Harris, L. S., & Woods, J. H. (1992). Phenylmorphans and analogues: opioid receptor subtype selectivity and effect of conformation on activity. Journal of medicinal chemistry, 35(8), 1400–1407. [Link]

  • Rothman, R. B., et al. (2002). Phenylmorpholines and analogues thereof.
  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Singh, R. K., Kumar, S., Singh, P., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]

  • Khan, I., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Scientific Reports, 14(1), 16016. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to the Cross-reactivity of 2-Phenylmorpholine in Standard Drug Tests

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the analytical behavior of novel psychoactive substances is paramount. This guide provides an in-depth analysis of 2-phenylmorpholine, a stimulant and a parent compound to a class of substances including phenmetrazine, and its potential for cross-reactivity in standard amphetamine drug tests. We will explore the underlying mechanisms of common screening assays, present available data on cross-reactivity, and detail robust confirmatory methods to ensure analytical certainty.

Introduction: The Analytical Challenge of Structural Analogs

This compound and its derivatives, such as phenmetrazine, share a core chemical structure with amphetamine, a widely screened drug of abuse.[1] This structural similarity is the root cause of potential cross-reactivity in immunoassays, the frontline tool in high-throughput drug screening. A false-positive result can have significant consequences in clinical and forensic settings, making a thorough understanding of these interactions essential for accurate interpretation. This guide will dissect the "why" and "how" of this analytical challenge and provide a clear path to accurate and reliable results.

The Gatekeepers: Understanding Immunoassay Drug Screening

Standard preliminary drug tests, such as the Enzyme Multiplied Immunoassay Technique (EMIT) and Radioimmunoassay (RIA), are based on the principle of competitive binding. In essence, these tests utilize antibodies that are designed to recognize a specific drug or drug class.

The core of the assay involves a competition between the drug present in a sample (e.g., urine) and a labeled version of the drug for a limited number of antibody binding sites. The amount of labeled drug that binds to the antibody is inversely proportional to the amount of drug present in the sample. The signal generated from the labeled drug is then measured to determine a positive or negative result.

The specificity of these assays is determined by how exclusively the antibody binds to the target drug. However, due to structural similarities, other compounds can also bind to the antibody, leading to a "cross-reaction" and a potential false-positive result.[2]

Sources

An In Vivo Comparative Analysis of the Stimulant Effects of 2-Phenylmorpholine and Amphetamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth, objective comparison of the in vivo stimulant properties of 2-Phenylmorpholine (commonly known as Phenmetrazine) and d-amphetamine. The content is structured to deliver not just experimental outcomes but also the underlying mechanistic rationale and methodological considerations essential for researchers, scientists, and professionals in drug development.

Introduction and Pharmacological Context

This compound (phenmetrazine) and d-amphetamine are structurally related psychostimulants belonging to the phenethylamine class. Historically, phenmetrazine was marketed as an anorectic (appetite suppressant) under the brand name Preludin but was withdrawn from markets due to its significant potential for misuse and addiction.[1] Amphetamine, conversely, remains a clinically prescribed medication for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy, though its high abuse liability necessitates strict regulation as a Schedule II controlled substance in the United States.[1][2]

Understanding the nuanced similarities and differences in their in vivo profiles is critical for neuropharmacology research and the development of potential pharmacotherapies for stimulant use disorder. This guide synthesizes data from key preclinical behavioral paradigms to draw a comprehensive comparison.

Comparative Mechanism of Action

The stimulant effects of both compounds are primarily driven by their ability to increase synaptic concentrations of the catecholamine neurotransmitters, dopamine (DA) and norepinephrine (NE).[3][4][5] Both are classified as monoamine releasers, functioning as substrates for the dopamine transporter (DAT) and the norepinephrine transporter (NET).[6][7] This shared mechanism involves gaining entry into the presynaptic neuron via these transporters and promoting their reversal, a process known as efflux, which pumps DA and NE out of the neuron and into the synapse.[3][6]

Despite this fundamental similarity, a critical distinction lies in their interaction with intracellular components. Amphetamine's mechanism is twofold: it not only reverses plasma membrane transporters but also interacts with the vesicular monoamine transporter 2 (VMAT2), causing the depletion of neurotransmitters from synaptic vesicles into the cytoplasm, which further fuels the efflux process.[5][6] In contrast, phenmetrazine has been reported to be inactive at VMAT2, suggesting its releasing action is primarily confined to the plasma membrane transporters.[1]

Pharmacologically, amphetamine is the more potent agent. In vitro studies show d-amphetamine has a higher potency for releasing dopamine (EC₅₀ = 24.8 nM) compared to phenmetrazine (EC₅₀ = 131 nM).[8][9] Phenmetrazine is characterized as a potent releaser of both NE (EC₅₀ = 50 nM) and DA, with significantly weaker effects on serotonin systems.[3][8]

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Cytoplasm_DA_NE Cytoplasmic DA/NE VMAT2->Cytoplasm_DA_NE Release Vesicle Synaptic Vesicle (DA/NE) Vesicle->VMAT2 Storage DAT_NET Dopamine/Norepinephrine Transporter (DAT/NET) Cytoplasm_DA_NE->DAT_NET Efflux (Reverse Transport) Receptors Postsynaptic DA/NE Receptors DAT_NET->Cytoplasm_DA_NE Reuptake DAT_NET->Receptors Neurotransmission Amphetamine Amphetamine Amphetamine->VMAT2 Interaction (Release) Amphetamine->DAT_NET Substrate Phenmetrazine This compound (Phenmetrazine) Phenmetrazine->DAT_NET Substrate Locomotor_Workflow start Start: Rodent Subject acclimate Acclimation (30-60 min in Open Field) start->acclimate injection Systemic Injection (Vehicle, AMP, or 2-PM) acclimate->injection record Record Locomotor Activity (Automated Infrared Beams) (60-120 min) injection->record data_analysis Data Analysis (Distance Traveled, Time Course) record->data_analysis end End: Dose-Response Curve data_analysis->end

Caption: Experimental workflow for locomotor activity testing.

Comparative Data Summary

Parameterd-AmphetamineThis compound (Phenmetrazine)
Effect Dose-dependently increases locomotor activity. [10][11]Induces hyperlocomotion. [3]
Mechanism Correlates directly with increased striatal dopamine efflux. [10]Presumed to be mediated by dopamine and norepinephrine release.
Relative Potency Higher potency.Lower potency compared to d-amphetamine. [1]
B. Drug Discrimination

Expertise & Experience: The drug discrimination paradigm is a highly specific behavioral assay that assesses the interoceptive (subjective) effects of drugs. [12]When an animal trained to recognize a specific drug dose-dependently generalizes to a test compound, it provides strong evidence that the two compounds share a similar mechanism of action and produce similar subjective states. [13]This is a powerful tool for predicting a novel compound's abuse liability and pharmacological class.

Experimental Protocol: Two-Lever Drug Discrimination

  • Training: Animals (e.g., rats, rhesus monkeys) are trained in an operant chamber with two response levers. On "drug days," they are administered a training dose of d-amphetamine and are reinforced (e.g., with a food pellet) for pressing one specific lever (the "drug-appropriate" lever). On "saline days," they receive a vehicle injection and are reinforced for pressing the other lever (the "saline-appropriate" lever). Training continues until they reliably press the correct lever (>80% accuracy).

  • Test Sessions: Once trained, test sessions are conducted. The animal is administered a novel dose of d-amphetamine or a dose of a test compound (e.g., this compound).

  • Data Collection: During test sessions, pressing either lever may be reinforced, or reinforcement is withheld (extinction) to prevent new learning. The primary dependent measure is the percentage of responses made on the drug-appropriate lever.

  • Analysis: Full substitution is determined if a dose of the test drug results in >80% of responses on the drug-appropriate lever. This indicates the animal perceives the test drug's effects as being identical to the training drug.

Trustworthiness: The design is inherently validated by the high specificity of the learned discrimination. Testing with vehicle should result in responding almost exclusively on the saline lever, while the training dose of amphetamine should yield responding on the drug lever, confirming the stability of the discrimination.

Drug_Discrimination_Workflow cluster_train Training Phase cluster_test Testing Phase train_amp Inject Amphetamine Reinforce 'Drug' Lever criterion Achieve >80% Accuracy train_amp->criterion train_sal Inject Saline Reinforce 'Saline' Lever train_sal->criterion test_drug Administer Test Compound (e.g., this compound) criterion->test_drug measure Measure % of Responses on 'Drug' Lever test_drug->measure analysis Determine Substitution measure->analysis end end analysis->end End: Pharmacological Profile start Start: Untrained Animal start->train_amp start->train_sal

Caption: Workflow for a drug discrimination study.

Comparative Data Summary

Parameterd-AmphetamineThis compound (Phenmetrazine)
Subjective Effect Serves as the training drug, producing a classic stimulant discriminative stimulus.Fully substitutes for the discriminative stimulus effects of d-amphetamine in rats, monkeys, and humans. [14][15]
Implication The interoceptive effects are mediated by DA/NE release.Produces subjective effects that are qualitatively indistinguishable from those of d-amphetamine. [15]
Cross-Generalization N/A (Training Drug)Also shows cocaine-like discriminative stimulus effects, highlighting its classification within the dopamine-active stimulant class. [9][14]
C. Intravenous Self-Administration (IVSA)

Expertise & Experience: The IVSA paradigm is considered the gold standard for assessing the reinforcing efficacy of a drug, which is a direct preclinical measure of its abuse potential. [16]The principle is that if an animal will perform an operant response (e.g., press a lever) to receive a contingent injection of a drug, that drug is acting as a positive reinforcer. The amount of "work" an animal will expend to receive the drug is a measure of its reinforcing strength.

Experimental Protocol: Intravenous Self-Administration

  • Surgery: Animals (typically rats or non-human primates) are surgically implanted with an intravenous catheter, usually in the jugular vein. The catheter is externalized on the back of the animal.

  • Acquisition: Animals are placed in an operant chamber and learn to press a lever to receive an intravenous infusion of a drug (e.g., cocaine or amphetamine) paired with a cue (e.g., a light or tone).

  • Maintenance: Once responding is stable under a simple schedule (e.g., Fixed-Ratio 1, where every press delivers an infusion), the schedule can be changed to assess reinforcing strength.

  • Substitution/Testing: The training drug can be replaced with a test compound (e.g., this compound) to see if it maintains self-administration behavior. Alternatively, a progressive-ratio (PR) schedule, where the number of presses required for each infusion increases, can be used. The "breakpoint" (the last ratio completed) serves as a measure of the drug's reinforcing efficacy.

Trustworthiness: The protocol includes critical controls. An "inactive" lever that has no programmed consequences is included to measure non-specific motor activity. Furthermore, substituting saline for the drug should lead to the extinction of lever-pressing, confirming that the behavior is maintained by the pharmacological effects of the drug and not by the associated cues.

IVSA_Workflow start Start: Animal surgery Catheter Implantation (Jugular Vein) start->surgery acquisition Acquisition Phase (Lever press -> Drug Infusion) surgery->acquisition stable Stable Responding (Fixed-Ratio Schedule) acquisition->stable testing Testing Phase (Substitution or Progressive-Ratio) stable->testing analysis Data Analysis (Infusions/Session or Breakpoint) testing->analysis end End: Reinforcing Efficacy analysis->end

Caption: Experimental workflow for intravenous self-administration.

Comparative Data Summary

Parameterd-AmphetamineThis compound (Phenmetrazine)
Reinforcing Effect Readily self-administered, serving as a potent reinforcer. [16]Readily self-administered and maintains responding when substituted for amphetamine. [16]
Implication High abuse liability.Possesses significant reinforcing properties and abuse liability, similar to amphetamine. [9][16]
Relative Potency More potent.Less potent. One study found that similar response rates were maintained by 0.25 mg/kg d-amphetamine and 1.0 mg/kg phenmetrazine, suggesting a ~4-fold difference in potency in this paradigm. [9]

Synthesis and Conclusion

The in vivo evidence provides a clear and consistent picture of the pharmacological relationship between this compound and d-amphetamine.

  • Shared Stimulant Profile: Both compounds are centrally-acting stimulants that increase locomotor activity, possess strong reinforcing properties, and produce nearly identical subjective effects.

  • Mechanistic Overlap: This behavioral similarity is rooted in their shared mechanism as dopamine and norepinephrine releasing agents. The full substitution in drug discrimination studies is a powerful confirmation of this shared pharmacology. [14][15]* Potency as the Primary Differentiator: The most significant difference observed across all three behavioral paradigms is one of potency. D-amphetamine is consistently more potent than this compound, requiring a lower dose to produce equivalent behavioral effects. [1][9]* Subtle Mechanistic Divergence: While not directly observable in these behavioral assays, the reported lack of VMAT2 activity for phenmetrazine represents a key mechanistic divergence from amphetamine that warrants further investigation. [1] For researchers in drug development, these findings confirm that this compound functions as a classic, amphetamine-like psychostimulant. Its profile underscores the challenge in separating the therapeutic stimulant effects from abuse liability within this chemical class. The data also validate the use of these preclinical models to accurately characterize the behavioral and abuse-related effects of novel stimulant compounds.

References

  • Götestam, K. G., & Andersson, B. E. (1975). Self-administration of amphetamine analogues in rats. Pharmacology, Biochemistry and Behavior, 3(2), 229–233. [Link]

  • Rothman, R. B., Katsnelson, M., Vu, N., Partilla, J. S., Dersch, C. M., Blough, B. E., & Baumann, M. H. (2002). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. European Journal of Pharmacology, 447(1), 51–57. [Link]

  • Goodman, C. B., Ghabour, A., & Rawls, S. M. (2018). Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain. Neuropharmacology, 141, 120–131. [Link]

  • Czoty, P. W., Blough, B. E., & Nader, M. A. (2015). Effects of the dopamine/norepinephrine releaser phenmetrazine on cocaine self-administration and cocaine-primed reinstatement in rats. Psychopharmacology, 232(13), 2405–2414. [Link]

  • Czoty, P. W., Tran, J. H., & Nader, M. A. (2016). Evaluation of the Reinforcing Strength of Phendimetrazine Using a Progressive-Ratio Schedule of Reinforcement in Rhesus Monkeys. The Journal of pharmacology and experimental therapeutics, 357(2), 341–347. [Link]

  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479–496. [Link]

  • Banks, M. L., Blough, B. E., & Negus, S. S. (2013). Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Drug and alcohol dependence, 130(1-3), 167–174. [Link]

  • Wikipedia. (n.d.). Phenmetrazine. Retrieved January 11, 2026, from [Link]

  • Goodwin, J. S., Larson, G. A., Swant, J., & Mathews, T. A. (2013). A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior. Pharmacology, biochemistry, and behavior, 103(4), 778–786. [Link]

  • Robertson, S. D., Matthies, H. J., & Galli, A. (2009). A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters. Molecular neurobiology, 39(2), 73–80. [Link]

  • Chait, L. D., Uhlenhuth, E. H., & Johanson, C. E. (1986). The discriminative stimulus and subjective effects of d-amphetamine, phenmetrazine and fenfluramine in humans. Psychopharmacology, 89(3), 301–306. [Link]

  • Fornai, F., Pellegrini, A., & Ruggieri, S. (2020). The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation. Frontiers in Neuroscience, 14, 580. [Link]

  • Gatch, M. B. (2014). The rise (and fall?) of drug discrimination research. Experimental and clinical psychopharmacology, 22(5), 373–384. [Link]

  • Stolerman, I. P. (2010). The role of training dose in drug discrimination: a review. Psychopharmacology, 212(3), 259–275. [Link]

  • Lamb, R. J., & Henningfield, J. E. (1994). Human d-amphetamine drug discrimination: methamphetamine and hydromorphone. Journal of the experimental analysis of behavior, 61(2), 169–180. [Link]

  • Smith, M. A., & Beninger, R. J. (2013). Human Drug Discrimination: A Primer and Methodological Review. Behavioural pharmacology, 24(5-6), 333–353. [Link]

  • Pires, R., & Vilela, G. (2023). The Therapeutic Potential of Amphetamine-like Psychostimulants. Pharmaceuticals, 16(11), 1599. [Link]

  • Weyandt, L. L., Oster, D. R., Gudleski, G. D., DuPaul, G. J., & Verdi, G. (2017). The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. Neuroscience and biobehavioral reviews, 87, 1–19. [Link]

  • Wikipedia. (n.d.). Stimulant. Retrieved January 11, 2026, from [Link]

  • Markowitz, J. S. (2022). The Pharmacokinetics and Pharmacogenomics of Psychostimulants. Child and adolescent psychiatric clinics of North America, 31(3), 393–416. [Link]

  • de la Torre, R., Farré, M., Navarro, M., Ortuño, J., & Camí, J. (2000). Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices. Clinical pharmacokinetics, 38(2), 157–185. [Link]

  • Henderson, M. G., & Fuller, R. W. (1992). Comparative brain levels of phenylpropanolamine and amphetamine in rats. Research communications in chemical pathology and pharmacology, 75(2), 247–250. [Link]

Sources

A Researcher's Guide to Comparing the Neurotoxic Potential of 2-Phenylmorpholine and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the neurotoxic potential of 2-Phenylmorpholine and its structural analogues. We will delve into the underlying mechanisms of toxicity, present a structured approach for comparative analysis, and provide detailed, field-proven experimental protocols.

Introduction: The Rise of Phenylmorpholines and the Imperative of Neurotoxicity Screening

This compound is the parent compound for a class of psychostimulants, with its most notable derivative being phenmetrazine (3-methyl-2-phenylmorpholine)[1][2]. Historically used as an anorectic under the brand name Preludin, phenmetrazine was withdrawn from the market due to its high potential for misuse[3]. In recent years, a variety of analogues, often substituted on the phenyl ring or the morpholine nitrogen, have emerged as novel psychoactive substances (NPS)[4][5]. These compounds, such as 3-fluorophenmetrazine (3-FPM), are primarily norepinephrine-dopamine releasing agents (NDRAs), a mechanism they share with amphetamines[1][3][6][7].

Given the shared mechanism with amphetamine-like stimulants, which are known to induce neurotoxic effects, it is critical to evaluate the neurotoxic liability of this compound and its analogues[8][9]. The potential for these compounds to cause neuronal damage through mechanisms like oxidative stress and mitochondrial dysfunction necessitates a robust and systematic approach to their toxicological profiling[8][10]. This guide offers the foundational knowledge and practical methodologies to conduct such a comparative assessment.

Core Mechanisms of Phenylmorpholine-Induced Neurotoxicity

The neurotoxic effects of stimulant compounds like this compound analogues are complex and multifactorial. Drawing parallels from extensive research on amphetamines, the primary drivers of neurotoxicity are believed to be oxidative stress and mitochondrial dysfunction, stemming from their action as monoamine releasers.

2.1. Monoamine Release and Oxidative Stress

This compound and its active analogues act as substrates for dopamine (DAT) and norepinephrine (NET) transporters, reversing their normal function and promoting the release of these neurotransmitters from presynaptic neurons into the synaptic cleft[6][11][12]. This surge in cytosolic dopamine is a key initiating event in the neurotoxic cascade.

  • Dopamine Auto-oxidation: Excess dopamine that is not properly sequestered in vesicles can auto-oxidize, generating highly reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide.

  • Enzymatic Degradation: Monoamine oxidase (MAO) metabolizes excess dopamine, also producing hydrogen peroxide as a byproduct.

  • Cellular Damage: The overproduction of ROS overwhelms the cell's endogenous antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA, ultimately compromising neuronal integrity[13][14].

G cluster_0 Presynaptic Neuron PPM This compound Analogue DAT Dopamine Transporter (DAT) PPM->DAT Reverses Transport DA_cyto Cytosolic Dopamine DAT->DA_cyto Increases Efflux DA_vesicle Dopamine Vesicle DA_vesicle->DA_cyto Inhibits VMAT2 MAO MAO DA_cyto->MAO Metabolism ROS Reactive Oxygen Species (ROS) DA_cyto->ROS Auto-oxidation MAO->ROS OxidativeStress Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS->OxidativeStress

Caption: Proposed pathway of oxidative stress induction by this compound analogues.

2.2. Mitochondrial Dysfunction

Mitochondria are both a primary source and a primary target of ROS. The excessive oxidative stress initiated by phenylmorpholine analogues can lead to severe mitochondrial dysfunction.

  • Inhibition of Electron Transport Chain (ETC): Amphetamine-like stimulants have been shown to inhibit the mitochondrial ETC, impairing ATP production and increasing electron leakage, which further fuels ROS production[8][10].

  • Mitochondrial Permeability Transition (MPT): High levels of ROS and calcium dysregulation can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the collapse of the mitochondrial membrane potential, swelling, and release of pro-apoptotic factors like cytochrome c.

  • Initiation of Apoptosis: The release of cytochrome c into the cytosol activates caspase cascades, executing the programmed cell death of the neuron[10][15].

G cluster_1 Mitochondrial Dysfunction Cascade ROS_input ROS from Dopamine Metabolism ETC Electron Transport Chain (ETC) ROS_input->ETC Inhibits Mito Mitochondrion mPTP mPTP Opening Mito->mPTP ROS triggers MMP Loss of Mitochondrial Membrane Potential (ΔΨm) CytoC Cytochrome c Release MMP->CytoC mPTP->MMP Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Cascade of mitochondrial dysfunction leading to apoptosis.

Comparative Analysis: A Structure-Activity Relationship (SAR) Perspective

While comprehensive neurotoxicity data for the full range of this compound analogues is still emerging, we can establish a framework for comparison based on their known pharmacology and principles of SAR[16][17]. Subtle structural modifications can significantly alter a compound's interaction with monoamine transporters and its metabolic stability, thereby influencing its neurotoxic potential[18].

Key Structural Considerations:

  • Phenyl Ring Substitution: Halogenation (e.g., fluorine in 3-FPM) or methylation on the phenyl ring can alter the compound's affinity and efficacy at DAT and NET[12]. These changes can impact the magnitude of dopamine release and, consequently, the degree of oxidative stress.

  • Morpholine Ring Substitution: Methylation at the 3-position (phenmetrazine) or N-alkylation (phendimetrazine) affects potency and can influence whether the compound acts as a direct agent or a prodrug[19][20].

  • Lipophilicity: Changes in lipophilicity due to different substituents can affect the compound's ability to cross the blood-brain barrier and accumulate in neuronal tissue, potentially correlating with increased toxicity[18].

Comparative Data Summary (Hypothetical & Experimental Targets)

The following table outlines key parameters that should be experimentally determined to build a comparative neurotoxicity profile. Data should be generated using standardized in vitro assays (detailed in Section 4).

CompoundStructureDAT Release (EC50, nM)NET Release (EC50, nM)In Vitro Cytotoxicity (IC50, µM in SH-SY5Y)ROS Production (% of Control)Mitochondrial Membrane Potential (% Decrease)
This compound Parent Scaffold79[1]86[1]TBDTBDTBD
Phenmetrazine 3-methyl70–131[3]29–50[3]TBDTBDTBD
3-FPM 3-fluoro43[6][7]30[6][7]TBDTBDTBD
4-MPM 4-methylTBDTBDTBDTBDTBD
Amphetamine Reference5.8–24.8[1]6.6–10.2[1]DetermineDetermineDetermine

TBD: To Be Determined experimentally.

Experimental Models & Self-Validating Protocols

To generate the comparative data outlined above, a series of well-established in vitro neurotoxicity assays are required. The human neuroblastoma cell line, SH-SY5Y, is a highly relevant model as it expresses key neuronal proteins, including dopamine transporters, and can be differentiated into a more mature neuronal phenotype[21][22].

4.1. Experimental Workflow Overview

Caption: General workflow for in vitro comparative neurotoxicity testing.

4.2. Protocol: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of a compound that reduces cell viability by 50% (IC50), a fundamental measure of cytotoxicity.

  • Causality & Rationale: The MTT assay measures the metabolic activity of a cell, which is directly proportional to its viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is a direct indicator of the number of viable cells. This provides a quantitative measure of cell death induced by the test compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours.

    • Scientist's Note: Consistent seeding density is crucial for reproducible results.

  • Compound Preparation: Prepare a serial dilution of the this compound analogues in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., 6-OHDA)[21].

  • Exposure: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression.

4.3. Protocol: Measurement of Intracellular ROS (DCFH-DA Assay)

This protocol quantifies the generation of intracellular reactive oxygen species.

  • Causality & Rationale: The probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is cell-permeable and non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of ROS produced, providing a direct measure of oxidative stress.

Step-by-Step Methodology:

  • Cell Seeding & Exposure: Follow steps 1-3 from the MTT protocol, but consider a shorter incubation time (e.g., 6-12 hours) to capture the initial burst of ROS production.

  • Probe Loading: After the compound exposure period, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells again with PBS. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Express ROS levels as a percentage of the fluorescence of the vehicle-treated control cells.

4.4. Protocol: Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

This protocol assesses mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).

  • Causality & Rationale: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green[21]. A decrease in the red/green fluorescence intensity ratio is a definitive indicator of mitochondrial depolarization, a key step in the intrinsic apoptotic pathway.

Step-by-Step Methodology:

  • Cell Seeding & Exposure: Follow steps 1-3 from the MTT protocol.

  • JC-1 Staining: After compound exposure, remove the medium and add 100 µL of JC-1 staining solution (e.g., 2 µM) to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C in the dark.

  • Measurement: Measure fluorescence intensity at two wavelength pairs:

    • Red aggregates: Excitation ~560 nm, Emission ~595 nm.

    • Green monomers: Excitation ~485 nm, Emission ~535 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization. Present the data as a percentage of the control ratio.

References

  • Stimulus-dependent neuronal cell responses in SH-SY5Y neuroblastoma cells. PubMed. [Link]

  • Amphetamine-like stimulants reduce cell viability of human neuroblastoma SH-SY5Y cell line. ResearchGate. [Link]

  • Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain. PubMed Central. [Link]

  • Multiple Drug-Toxicity Involving Novel Psychoactive Substances, 3-Fluorophenmetrazine and U-47700. PubMed. [Link]

  • Critical Review Report: 3-FLUOROPHENMETRAZINE. World Health Organization (WHO). [Link]

  • Phenmetrazine. Wikipedia. [Link]

  • Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells. Neural Regeneration Research. [Link]

  • Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. PubMed Central. [Link]

  • Effects of amphetamines on mitochondrial function: role of free radicals and oxidative stress. PubMed. [Link]

  • Exposure of human neuroblastoma SH-SY5Y cells to amphetamine-type stimulants leads to oxidative-antioxidative imbalance associated with DNA damage and acetylcholine antagonism. PubMed. [Link]

  • 3-Fluorophenmetrazine. Wikipedia. [Link]

  • Talk:Phenmetrazine. PsychonautWiki. [Link]

  • Substituted phenylmorpholine. Wikipedia. [Link]

  • This compound. Wikipedia. [Link]

  • Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. National Institutes of Health. [Link]

  • Methylphenidate triggers retinal oxidative stress and mitochondrial dysfunction under physiological conditions but has beneficial effects in inflammatory settings. PubMed. [Link]

  • Amphetamines promote mitochondrial dysfunction and DNA damage in pulmonary hypertension. PubMed. [Link]

  • Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Semantic Scholar. [Link]

  • Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. National Institutes of Health. [Link]

  • Phenmetrazine. PubChem. [Link]

  • Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho - and para -substituted isomers. ResearchGate. [Link]

  • Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues and their effects on monoamine uptake, nicotinic acetylcholine receptor function, and behavioral effects of nicotine. PubMed. [Link]

  • Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats. National Institutes of Health. [Link]

  • Increased oxidative stress in submitochondrial particles after chronic amphetamine exposure. PubMed. [Link]

  • Amphetamines promote mitochondrial dysfunction and DNA damage in pulmonary hypertension. JCI Insight. [Link]

  • Stimulant. Wikipedia. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. [Link]

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PubMed Central. [Link]

  • Role of phenmetrazine as an active metabolite of phendimetrazine: Evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. ResearchGate. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • Structure-activity relationships and drug allergy. PubMed. [Link]

  • Relationship between structure, toxicity and activity. NUS Faculty of Science. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Enzyme Activity Assays for 2-Phenylmorpholine Metabolism Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of in vitro enzyme activity assays is the bedrock upon which reliable metabolic stability and drug-drug interaction data are built. This guide provides an in-depth comparison of common assay platforms and a comprehensive, step-by-step framework for validating assays that measure the metabolism of 2-Phenylmorpholine, a core scaffold in many centrally active compounds.

The principles and protocols detailed herein are grounded in internationally recognized guidelines, ensuring that the data generated is robust, reproducible, and fit for purpose in a regulatory environment.[1][2][3]

The Metabolic Landscape of this compound

This compound and its derivatives, such as phenmetrazine, are metabolized primarily in the liver.[4][5][6] The metabolic reactions are broadly categorized into Phase I and Phase II biotransformations.

  • Phase I Metabolism: This phase involves the introduction or exposure of functional groups, typically through oxidation, reduction, or hydrolysis. For a compound like this compound, the primary enzymes responsible are the Cytochrome P450 (CYP) superfamily.[7][8][9] Key oxidative reactions may include aromatic hydroxylation of the phenyl ring or hydroxylation at various positions on the morpholine ring.

  • Phase II Metabolism: Following Phase I, the modified compound can undergo conjugation reactions where an endogenous molecule is added, increasing water solubility and facilitating excretion.[7] Common conjugations include glucuronidation (via UGTs), sulfation (via SULTs), and acetylation (via NATs).[10][11]

Understanding this theoretical pathway is the first step in designing a relevant and effective enzyme activity assay.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Metabolite1 Hydroxylated Metabolites (e.g., Hydroxyphenyl-morpholine) Parent->Metabolite1 CYP450 Enzymes (e.g., CYP2D6, CYP3A4) Metabolite2 Conjugated Metabolites (e.g., Glucuronides, Sulfates) Metabolite1->Metabolite2 UGTs, SULTs Excretion Excretion Metabolite2->Excretion

Caption: Predicted metabolic pathway of this compound.

Choosing the Right Assay: A Comparative Analysis

The choice of analytical technology is a critical decision that impacts sensitivity, throughput, and the type of information obtained. The most common approaches for in vitro metabolism studies involve incubating the parent drug with a biological matrix (like human liver microsomes or S9 fractions) and measuring either the disappearance of the parent compound or the formation of a metabolite over time.[7][12][13]

Assay PlatformPrincipleSensitivityThroughputSpecificityCost/SampleKey Considerations
LC-MS/MS Chromatographic separation followed by mass spectrometric detection of parent and/or metabolite.Very HighMediumVery HighHighThe gold standard for structural confirmation and quantification. Requires significant capital investment and expertise.
HPLC-UV/DAD Chromatographic separation followed by UV/Vis absorbance detection.ModerateMediumModerateMediumGood for quantification when chromophores are present and reference standards are available. May lack specificity for complex matrices.
Fluorescence-Based Uses a pro-fluorescent substrate that becomes fluorescent upon enzymatic activity.HighHighLowLowIndirect measurement. Prone to interference from fluorescent test compounds. Best for high-throughput screening of enzyme inhibition, not direct metabolism.
Radiometric Uses a radiolabeled ([³H] or [¹⁴C]) substrate and measures radioactive metabolite formation.Very HighLowHighVery HighHighly sensitive and specific but requires specialized licenses, handling, and waste disposal procedures.

Recommendation: For detailed characterization and validation of this compound metabolism, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its unparalleled specificity and sensitivity, which are crucial for distinguishing between the parent compound and its structurally similar metabolites.

The Cornerstone of Reliable Data: A Comprehensive Assay Validation Protocol

Assay validation demonstrates that an analytical method is suitable for its intended purpose.[2][14] The following protocol is a framework for the full validation of an LC-MS/MS-based assay to quantify the formation of a primary hydroxylated metabolite of this compound in a human liver microsome (HLM) incubation. This process should adhere to guidelines from regulatory bodies like the FDA and EMA.[1][3]

Workflow for Bioanalytical Method Validation

Caption: Logical workflow for enzyme assay validation.

Step-by-Step Validation Experiments

Objective: To validate an LC-MS/MS method for quantifying "Metabolite-X" of this compound.

Materials:

  • This compound

  • Synthetic reference standard for Metabolite-X

  • Internal Standard (IS), e.g., a stable-isotope-labeled analog

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (Cofactor)

  • Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

  • Acetonitrile or Methanol (for protein precipitation)

Step 1: Specificity and Selectivity

  • Causality: This confirms that the signal you are measuring comes only from your analyte of interest, without interference from the biological matrix or the parent compound.[15]

  • Protocol:

    • Analyze blank matrix (incubation buffer + quenched HLMs) from at least six different sources (individual donors).

    • Analyze blank matrix spiked with only the parent compound (this compound) at a high concentration.

    • Analyze blank matrix spiked with only the Internal Standard.

  • Acceptance Criteria: The response in the blank samples at the retention time of the analyte and IS should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).

Step 2: Calibration Curve and Linearity

  • Causality: Establishes the relationship between analyte concentration and instrument response, defining the range over which the assay is accurate.

  • Protocol:

    • Prepare a series of calibration standards by spiking known concentrations of the Metabolite-X reference standard into the blank matrix.

    • A typical range might be 1 nM to 1000 nM, consisting of 8-10 non-zero concentrations.

    • Process and analyze the standards.

    • Plot the peak area ratio (Analyte/IS) against the nominal concentration.

  • Acceptance Criteria: A linear regression should yield a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentration for each standard must be within ±15% of the nominal value (±20% for the LLOQ).

Step 3: Accuracy and Precision

  • Causality: This demonstrates the closeness of measured values to the true value (accuracy) and the reproducibility of the measurements (precision).[14]

  • Protocol:

    • Prepare Quality Control (QC) samples in blank matrix at a minimum of four levels: LLOQ, Low QC, Mid QC, and High QC.

    • Intra-Assay (within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-Assay (between-run): Analyze the QC samples on at least three different days.

  • Acceptance Criteria:

    • Accuracy: The mean calculated concentration should be within ±15% of the nominal value for all QCs (±20% for LLOQ).

    • Precision: The coefficient of variation (%CV) should not exceed 15% for all QCs (20% for LLOQ).

Step 4: Matrix Effect and Recovery

  • Causality: Assesses the influence of matrix components on the ionization of the analyte (matrix effect) and the efficiency of the extraction process (recovery).

  • Protocol:

    • Set A: Peak response of analyte spiked into post-extraction blank matrix.

    • Set B: Peak response of analyte in a clean solution (e.g., mobile phase).

    • Set C: Peak response of analyte from QC samples (pre-extraction spike).

  • Calculations & Acceptance Criteria:

    • Matrix Factor = (Peak Response in Set A) / (Peak Response in Set B). The IS-normalized matrix factor should have a %CV of ≤15%.

    • Recovery % = (Peak Response in Set C) / (Peak Response in Set A) * 100. Recovery should be consistent, with a %CV of ≤15%.

Step 5: Stability

  • Causality: Ensures the analyte is stable throughout the sample handling and analysis process.

  • Protocol: Analyze Low and High QC samples after subjecting them to various conditions:

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Left at room temperature for a defined period (e.g., 4-24 hours).

    • Post-Preparative (Autosampler) Stability: Stored in the autosampler for the expected duration of an analytical run.

    • Long-Term Stability: Stored at -80°C for an extended period (e.g., 30 days).

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal QC concentrations.

Data Interpretation & Troubleshooting

  • Enzyme Kinetics: Once validated, the assay can be used to determine kinetic parameters like Kₘ (substrate concentration at half-maximal velocity) and Vₘₐₓ (maximum reaction velocity). This requires running experiments at varying substrate concentrations and fixed incubation times within the established linear range of the assay.

  • Reaction Linearity: Before kinetic studies, it is crucial to determine the linear range with respect to both incubation time and protein concentration to ensure initial velocity conditions are met.

  • Troubleshooting - No Metabolite Detected:

    • Verify Cofactor Activity: Ensure the NADPH regenerating system is active.

    • Check Microsome Viability: Use a positive control substrate known to be metabolized by HLMs (e.g., testosterone for CYP3A4).

    • Increase Sensitivity: Concentrate the sample or adjust MS parameters if the metabolite is formed at very low levels.

  • Troubleshooting - High Variability:

    • Review Sample Processing: Inconsistent pipetting or extraction is a common source of error.

    • Check Internal Standard Performance: The IS peak area should be consistent across all samples.

    • Assess for Matrix Effects: If variability is high, re-evaluate the matrix effect across different lots of microsomes.

By following this comprehensive guide, researchers can develop and validate robust enzyme activity assays, ensuring the generation of high-quality, reliable data for critical decisions in the drug development pipeline.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis.[Link]

  • Marques, B., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]

  • International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. (2022). Bioanalytical Method Validation and Study Sample Analysis M10.[Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.[Link]

  • Dalvi, A., & Ukradyha, K. (2014). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In: Li, W., Jie, K. (eds) Drug Metabolism in Drug Design and Development. Methods in Molecular Biology, vol 1113. Humana Press, Totowa, NJ. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - Enzyme Preparations.[Link]

  • Eurofins Scientific. (2022). Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs).[Link]

  • Iimoto, D. S., et al. (2016). Aryl morpholino triazenes inhibit cytochrome P450 1A1 and 1B1. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cevrentas, F., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal. [Link]

  • Caspar, A. T., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. [Link]

  • Wikipedia. This compound.[Link]

  • Singh, S., et al. (2019). In vitro test methods for metabolite identification: A review. ResearchGate. [Link]

  • BioAgilytix. (2020). New FDA Guidance on Developing and Validating Assays for ADA Detection: Key Updates and Clarifications.[Link]

  • Wikipedia. Phenmetrazine.[Link]

  • Wikipedia. Substituted phenylmorpholine.[Link]

  • Wikipedia. Substituted phenylmorpholine.[Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.[Link]

  • Metabolon. The Role of CYP450 Enzymes in Drug Metabolism.[Link]

  • Wójcikowski, J., & Daniel, W. A. (2009). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Pharmacological Reports. [Link]

  • Henry, J. T., et al. (2020). Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses. Journal of Veterinary Pharmacology and Therapeutics. [Link]

  • Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics. [Link]

  • Gaedigk, A., et al. (2023). The expanding role of gene-based prescribing for phase II drug-metabolizing enzymes. Pharmacogenomics. [Link]

  • Kukreti, R. (2012). Functional Genetic Polymorphisms from Phase‐II Drug Metabolizing Enzymes. Annals of Indian Academy of Neurology. [Link]

Sources

A Comparative Guide to the Analytical Differentiation of 2-Phenylmorpholine and Positional Isomers of Methylphenmetrazine (3- & 4-MPM)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence of new psychoactive substances (NPS) presents continuous challenges for forensic, clinical, and toxicological laboratories.[1][2] Among these, analogs of phenmetrazine, such as 2-phenylmorpholine and the positional isomers of methylphenmetrazine (MPM), require precise analytical characterization.[1][3] These compounds share a core structure but differ in the substitution on the phenyl ring, leading to potentially distinct pharmacological and toxicological profiles.[1] For instance, research suggests that 2- and 3-methylphenmetrazine (3-MPM) likely exhibit stimulant properties akin to the parent compound, while 4-methylphenmetrazine (4-MPM) may produce entactogenic effects similar to MDMA.[1][4] This guide provides an in-depth comparison of analytical methodologies to unambiguously differentiate this compound from the structurally similar 3- and 4-isomers of methylphenmetrazine, ensuring scientific integrity and supporting drug development and forensic analysis.

Compound Structures and Physicochemical Properties

The primary challenge in differentiating these compounds lies in their isomeric or near-isomeric nature. This compound is the parent compound, while 3-MPM and 4-MPM are its constitutional isomers, differing only in the position of the methyl group on the phenyl ring.[5][6] This subtle structural variance necessitates high-resolution analytical techniques for confident identification.

PropertyThis compound3-Methylphenmetrazine (3-MPM)4-Methylphenmetrazine (4-MPM)
Molecular Formula C₁₀H₁₃NO[7]C₁₂H₁₇NOC₁₂H₁₇NO[8]
Molecular Weight 163.22 g/mol [7]191.27 g/mol 191.27 g/mol [8]
CAS Number 23972-41-0[9]Not available1094649-71-4[6]
Chemical Structure (See Figure 1)(See Figure 1)(See Figure 1)

Figure 1: Molecular Structures

A visual comparison of the chemical structures highlights the isomeric relationship.

Caption: Chemical structures of the target analytes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique in forensic toxicology. The separation is based on the compounds' volatility and interaction with the stationary phase, while mass spectrometry provides structural information based on fragmentation patterns.

Causality Behind Experimental Choices

Direct analysis of these compounds without derivatization often yields poor chromatographic resolution. The secondary amine in the morpholine ring can cause peak tailing and interaction with active sites in the GC system. More critically, the electron ionization (EI) mass spectra of the underivatized positional isomers are typically identical, making differentiation impossible by MS alone.[1]

To overcome this, derivatization with an agent like trifluoroacetic anhydride (TFAA) is essential. This process replaces the active hydrogen on the nitrogen with a trifluoroacetyl group. Derivatization serves two key purposes:

  • Improves Chromatography: It increases the volatility and reduces the polarity of the analytes, leading to sharper, more symmetrical peaks and better separation.

  • Alters Fragmentation: It directs the fragmentation pathways in the mass spectrometer, potentially creating unique, diagnostic ions that, while not differentiating isomers themselves, confirm the compound class.

The true differentiation for these isomers via GC-MS relies almost exclusively on chromatographic separation (retention time).

Experimental Protocol: GC-MS with TFAA Derivatization

This protocol is a validated system for achieving the necessary separation.

  • Sample Preparation:

    • Accurately weigh 1 mg of the reference standard or sample.

    • Dissolve in 1 mL of a suitable solvent like ethyl acetate.

  • Derivatization:

    • Transfer 100 µL of the sample solution to a clean autosampler vial.

    • Add 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 70°C for 20 minutes.

    • Allow the vial to cool to room temperature before analysis. The derivatization introduces a trifluoroacetyl group, increasing volatility and aiding separation.[1]

  • GC-MS Parameters:

    • GC Column: A non-polar capillary column, such as a HP-ULTRA 1 (12 m x 0.2 mm x 0.33 µm) or equivalent DB-5ms, is recommended.[1]

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

    • Injector: 250°C, splitless injection of 1 µL.

    • Oven Program: Initial temperature of 50°C for 2 min, ramp at 10°C/min to 100°C, then ramp at 5°C/min to 200°C, and finally ramp at 20°C/min to 295°C with a 1 min hold.[1] This multi-step ramp is designed to resolve compounds with close boiling points.

    • MS Parameters: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-550.

  • Data Interpretation:

    • Confirm the identity of the compound class by observing the molecular ion (m/z 287 for derivatized MPMs) and characteristic fragments (e.g., m/z 167, 70).[1]

    • Differentiate the isomers based on their unique retention times.

Data Presentation: GC-MS
Compound (TFAA Derivatized)Typical Retention Time (min)Key Mass Fragments (m/z)
3-Methylphenmetrazine-TFAA 15.85[1]287 (M+), 218, 190, 167, 70[1]
4-Methylphenmetrazine-TFAA 16.34[1]287 (M+), 218, 190, 167, 70[1]
This compound-TFAA (Not specified, but expected to differ)(Expected M+ at m/z 259 and different fragmentation)

Note: Retention times are system-dependent and must be confirmed with certified reference standards. The key finding is that derivatization enables chromatographic separation where underivatized analysis fails.[1]

Figure 2: GC-MS Analytical Workflow

This diagram illustrates the self-validating workflow from sample preparation to data analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Sample/Standard Derivatization Add TFAA & Heat Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Result Retention Time & Mass Spectrum Detection->Result Identification Isomer Identification Result->Identification

Caption: A streamlined workflow for isomer differentiation by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and definitive technique for the structural elucidation of positional isomers.[10] It provides unambiguous information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule.

Causality Behind Experimental Choices

The differentiation of aromatic isomers is a classic application of NMR.[11][12] The key principles are:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum is highly sensitive to the electronic environment. The methyl group's placement on the phenyl ring alters the electron density at each position, causing predictable shifts in the signals of the aromatic protons and carbons.[10]

  • Spin-Spin Coupling (J-coupling): Protons on adjacent carbons "split" each other's signals into predictable patterns. The magnitude of this coupling (J-value) is distance-dependent. Ortho protons (adjacent) have a large coupling constant (³J ≈ 6-10 Hz), meta protons have a smaller coupling (⁴J ≈ 2-4 Hz), and para protons typically show negligible coupling.[10]

  • Symmetry: The symmetry of the molecule dictates the number of unique signals. A para-substituted ring is highly symmetric and will show fewer signals in both the ¹H and ¹³C spectra compared to the less symmetric ortho and meta isomers.[11][13]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher for better resolution.

    • Experiment: Standard proton acquisition.

    • Scans: 16-64 scans for good signal-to-noise.

  • Instrument Parameters (¹³C NMR):

    • Experiment: Proton-decoupled carbon acquisition (e.g., zgpg30).

    • Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

  • Data Interpretation:

    • 4-MPM (para): Look for a highly symmetric pattern in the aromatic region of the ¹H spectrum, often appearing as two distinct doublets (an AA'BB' system). The ¹³C spectrum will show only four signals for the aromatic carbons due to symmetry.[11][12]

    • 3-MPM (meta): Expect a more complex ¹H spectrum with four distinct signals in the aromatic region, often including a singlet, two doublets, and a triplet or multiplet.[14] The ¹³C spectrum will show six unique aromatic carbon signals.[11]

    • This compound: The ¹H spectrum will show a multiplet for the five aromatic protons. The ¹³C spectrum will show four aromatic carbon signals due to the unsubstituted phenyl ring's symmetry plane.

Data Presentation: Comparative NMR Data
CompoundDiagnostic ¹H NMR Aromatic PatternNo. of Aromatic ¹³C Signals
This compound Multiplet integrating to 5H4
3-Methylphenmetrazine Complex, asymmetric pattern (e.g., singlet, doublets, triplet)6[11]
4-Methylphenmetrazine Symmetric AA'BB' system (two doublets, each integrating to 2H)4[11]

Note: Specific chemical shifts are solvent-dependent but the patterns and signal counts are definitive.

Conclusion and Recommended Approach

While GC-MS with derivatization can successfully differentiate the positional isomers of methylphenmetrazine based on chromatographic retention times, it is not definitive for structural confirmation alone.[1] The mass spectra of the isomers remain identical.

For unambiguous identification, NMR spectroscopy is the gold standard .[10][11] The distinct patterns of chemical shifts and spin-spin couplings, along with the number of unique signals dictated by molecular symmetry, provide a definitive fingerprint for each positional isomer.

Therefore, a self-validating and authoritative workflow involves a two-tiered approach:

  • Screening and Separation: Use a validated GC-MS or LC-MS method for initial detection and chromatographic separation. This is effective for routine analysis and quantification when reference standards are available.

  • Confirmation and Elucidation: For novel identifications or when reference materials are unavailable, NMR spectroscopy is required for absolute structural confirmation.

This combined approach leverages the high-throughput capabilities of chromatography with the definitive structural power of NMR, ensuring the highest level of scientific integrity in the analysis of these important psychoactive compounds.

References

  • McLaughlin, G., Baumann, M.H., Kavanagh, P.V., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404-1416. Available from: [Link]

  • PubMed (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. National Library of Medicine. Available from: [Link]

  • Oxford Instruments (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Note. Available from: [Link]

  • Pearson (2023). How might you use 13C NMR spectroscopy to differentiate between the ortho, meta, and para isomers of a disubstituted benzene ring? Pearson Education. Available from: [Link]

  • ResearchGate (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers. ResearchGate. Available from: [Link]

  • HRB Open Research (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Health Research Board. Available from: [Link]

  • Wikipedia (n.d.). This compound. Wikipedia. Available from: [Link]

  • Reddit (2017). Using NMR Spectrum to Identify Ortho, Meta and Para. r/chemistry. Available from: [Link]

  • PubChem (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

  • Lead Sciences (n.d.). This compound. Lead Sciences. Available from: [Link]

  • Grokipedia (n.d.). 4-Methylphenmetrazine. Grokipedia. Available from: [Link]

  • Wikipedia (n.d.). 4-Methylphenmetrazine. Wikipedia. Available from: [Link]

  • LJMU Research Online (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Liverpool John Moores University. Available from: [Link]

  • ResearchGate (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho - and para -substituted isomers. ResearchGate. Available from: [Link]

Sources

A Comparative Study of the Anorectic Effects of 2-Phenylmorpholine Derivatives: From Mechanism to Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the anorectic effects of 2-phenylmorpholine derivatives, a class of compounds historically significant in the management of obesity. We will delve into the structure-activity relationships, pharmacological mechanisms, and the critical experimental protocols required for a rigorous preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anorectic agents.

Introduction: The this compound Scaffold - A Legacy in Appetite Suppression

The this compound core structure is the foundation for a class of synthetic stimulants, some of which were prominent anorectic agents in the mid-20th century.[1] The prototypical compound, phenmetrazine, was first patented in 1952 and introduced clinically in 1954 as an appetite suppressant.[2][3] It was developed in a search for an anorectic drug with fewer side effects than amphetamine.[2] These compounds exert their effects primarily by modulating monoamine neurotransmitter systems, specifically by acting as norepinephrine and dopamine releasing agents (NDRAs).[2][4] This mechanism is central to their ability to reduce appetite, but also contributes to their stimulant effects and abuse potential, which ultimately led to the clinical restriction of compounds like phenmetrazine.[2][5]

Understanding the nuances of this chemical class—how subtle structural modifications alter potency, selectivity, and metabolic fate—is crucial for designing new therapeutic agents with improved safety profiles. This guide will focus on comparing the key derivatives, phenmetrazine and its prodrug phendimetrazine, and will outline the methodologies to characterize their anorectic and behavioral effects.

Pharmacological Comparison: Phenmetrazine vs. Phendimetrazine

The two most well-studied derivatives are phenmetrazine and its N-methylated analogue, phendimetrazine. While structurally similar, their pharmacological profiles and clinical implications differ significantly, primarily due to their metabolic relationship.

Mechanism of Action: A Tale of a Prodrug

Phendimetrazine functions as a prodrug, which is metabolically converted to its active form, phenmetrazine.[6][7] Approximately 30% of an oral dose of phendimetrazine is converted to phenmetrazine in the liver.[7] This conversion is critical, as phendimetrazine itself has very low activity at monoamine transporters, whereas phenmetrazine is a potent substrate.[8][9]

The primary mechanism for their anorectic effect is the release of norepinephrine (NE) and dopamine (DA) from presynaptic nerve terminals.[2][8] This is achieved by interacting with the norepinephrine transporter (NET) and the dopamine transporter (DAT).[5][8] The increased synaptic concentrations of NE and DA in key brain regions, such as the hypothalamus, are thought to suppress appetite.[10][11] Both compounds have very weak activity on the serotonin transporter (SERT).[2][8]

This prodrug strategy offers a key pharmacokinetic advantage: it provides a more gradual and sustained release of the active metabolite, phenmetrazine. This can reduce the abuse potential compared to administering phenmetrazine directly, as it blunts the sharp peak in blood concentration associated with euphoria and reinforcement.[7]

Below is a diagram illustrating the metabolic conversion and primary mechanism of action.

Mechanism_of_Action cluster_0 Systemic Circulation & Metabolism cluster_1 Synaptic Cleft Phendimetrazine Phendimetrazine (Administered Prodrug) Phenmetrazine Phenmetrazine (Active Metabolite) Phendimetrazine->Phenmetrazine Hepatic N-demethylation Phenmetrazine_active Phenmetrazine Phenmetrazine->Phenmetrazine_active Crosses BBB Presynaptic Presynaptic Neuron Receptors DA/NE Receptors Presynaptic->Receptors Increased Synaptic DA & NE Postsynaptic Postsynaptic Neuron DAT_NET DAT / NET Vesicles Vesicles (DA/NE) DAT_NET->Vesicles Promotes Efflux Vesicles->Presynaptic Release of DA & NE Receptors->Postsynaptic Signal Transduction (Appetite Suppression) Phenmetrazine_active->DAT_NET Binds & Reverses Transport

Caption: Metabolic activation of phendimetrazine and its synaptic mechanism.

Comparative Potency at Monoamine Transporters

The anorectic and stimulant effects of these compounds are directly related to their potency as releasing agents at DAT and NET. In vitro studies using rat brain synaptosomes have quantified these activities.

CompoundActionDAT EC50 (nM)NET EC50 (nM)SERT EC50 (nM)Reference
Phenmetrazine Release70 - 13129 - 50.47,765 - >10,000[2][8]
Phendimetrazine Release>10,000>10,000>100,000[9]
d-Amphetamine (for comparison)Release5.8 - 24.86.6 - 10.2698 - 1,765[9]

EC50 (Half-maximal effective concentration): The concentration of a drug that induces a response halfway between the baseline and maximum. Lower values indicate greater potency.

Analysis: The data clearly demonstrates that phenmetrazine is a potent substrate for both NET and DAT, with a preference for NET.[8] In contrast, phendimetrazine is virtually inactive as a releasing agent, confirming its role as a prodrug.[9] While effective, phenmetrazine is several-fold less potent than d-amphetamine, which aligns with the higher clinical doses required for phenmetrazine to achieve similar weight loss effects.[2]

Experimental Protocols for Preclinical Evaluation

A robust preclinical assessment of novel this compound derivatives requires a multi-faceted approach to distinguish true anorectic effects from other behavioral changes, such as general hyperactivity or sedation.

Core Experimental Workflow

The logical flow of a preclinical study involves a tiered screening process, starting with fundamental measures of food consumption and progressing to more complex behavioral paradigms.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Chronic Efficacy & Safety cluster_2 Phase 3: Advanced Behavioral Profile A1 Acute Food Intake Study (Dose-Response) A2 Locomotor Activity Assay (Dose-Response) B1 Chronic Dosing Study (Body Weight & Composition) A1->B1 Identify Effective Dose Range A2->B1 Assess Stimulant Liability B2 Meal Pattern Analysis (Satiety vs. Satiation) C1 Activity-Based Anorexia (ABA) Model B1->C1 Confirm Long-Term Efficacy B2->C1 C2 Abuse Liability Assessment (e.g., Conditioned Place Preference) C1->C2 Evaluate in Disease- Relevant Model

Caption: Tiered experimental workflow for evaluating novel anorectic compounds.

Protocol: Measurement of Food Intake in Rodents

This protocol determines the dose-dependent effect of a test compound on food consumption.

Objective: To quantify the reduction in food intake following acute administration of a this compound derivative.

Materials:

  • Male Sprague-Dawley rats (250-300g).[12]

  • Standard laboratory chow.[13]

  • Metabolic cages or standard housing with wire mesh floors to collect spillage.

  • Precision digital scale (±0.01g).

  • Test compound and vehicle (e.g., saline or 0.5% methylcellulose).

Procedure:

  • Acclimation: Individually house rats and allow them to acclimate to the housing conditions and handling for at least 7 days.[12][14]

  • Baseline Measurement: For 3-5 consecutive days prior to the experiment, measure daily food intake to establish a stable baseline for each animal.[15] Provide a pre-weighed amount of food and measure the remaining amount (including spillage) 24 hours later.[12]

  • Grouping: Assign animals to treatment groups (e.g., vehicle, and 3-4 doses of the test compound) based on their baseline food intake and body weight to ensure balanced groups.

  • Dosing & Food Presentation: On the test day, administer the vehicle or test compound (e.g., via oral gavage or intraperitoneal injection). Immediately after dosing, provide a pre-weighed amount of food.

  • Data Collection: Measure the cumulative food intake at several time points (e.g., 1, 2, 4, and 24 hours) post-dosing.[16]

  • Data Analysis: Express food intake as g/kg of body weight or as a percentage of the vehicle-treated control group. Analyze data using ANOVA followed by post-hoc tests to determine the dose at which a statistically significant reduction in food intake occurs (the ID50 can also be calculated).[17]

Causality & Interpretation: A dose-dependent decrease in food intake suggests an anorectic effect.[17] However, this experiment alone cannot rule out that the reduction is secondary to other effects like malaise or hyperactivity. Therefore, it must be paired with a locomotor activity assessment.

Protocol: Spontaneous Locomotor Activity Assay

This protocol is essential to dissociate anorectic effects from the non-specific behavioral effects of psychostimulants.[18]

Objective: To measure changes in horizontal and vertical movement following the administration of a this compound derivative.

Materials:

  • Locomotor activity chambers equipped with infrared photobeam detectors (e.g., AccuScan® or similar).[19]

  • Test animals (rats or mice).

  • Test compound and vehicle.

Procedure:

  • Habituation: For 2-3 days prior to testing, habituate the animals to the test chambers for 30-60 minutes each day. This reduces novelty-induced hyperactivity on the test day.[19][20]

  • Dosing: On the test day, administer the vehicle or test compound at the same doses used in the food intake study.

  • Testing: Immediately place the animal into the locomotor activity chamber and record activity for a duration relevant to the compound's expected time-course of action (e.g., 60-120 minutes).[19]

  • Data Collection: The system software will record parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center vs. periphery of the arena. Data is typically binned into 5- or 10-minute intervals to analyze the time course of the effect.[20]

  • Data Analysis: Compare locomotor activity between drug-treated and vehicle-treated groups using ANOVA.

Causality & Interpretation:

  • Anorectic-Specific Effect: A compound that reduces food intake at doses that do not significantly increase locomotor activity is more likely to have a specific anorectic effect.

  • Stimulant-Driven Effect: If food intake is only reduced at doses that cause significant hyperactivity, the anorectic effect may be secondary to the stimulant properties.[18] Phenmetrazine and amphetamine are known to be stimulants in doses that do not inhibit food intake.[18]

  • Sedative/Malaise Effect: A reduction in both food intake and locomotor activity could indicate sedation or general malaise, rather than a specific appetite-suppressing mechanism.

Conclusion and Future Directions

The this compound scaffold remains a compelling starting point for the development of anorectic agents. The historical success of phenmetrazine and phendimetrazine validates the core mechanism of targeting norepinephrine and dopamine transporters to suppress appetite.[2][10] However, their clinical utility was hampered by stimulant side effects and abuse liability.[2][21]

The key challenge for drug development professionals is to achieve a separation between anorectic efficacy and centrally stimulating properties. This may be accomplished through several strategies:

  • Improving Selectivity: Designing derivatives with higher selectivity for NET over DAT may reduce the dopaminergic effects associated with reward and reinforcement.

  • Modulating Receptor Interaction: Developing allosteric modulators or uptake inhibitors rather than potent releasers might offer a more controlled pharmacological effect.

  • Peripheral Restriction: Designing compounds with limited ability to cross the blood-brain barrier could target peripheral metabolic pathways, though the primary anorectic action of this class is central.

By employing the rigorous, multi-tiered evaluation process outlined in this guide—combining precise measurements of food intake with careful behavioral profiling—researchers can effectively identify and characterize novel this compound derivatives with the potential for a superior therapeutic window, paving the way for safer and more effective treatments for obesity.

References

  • MedicineNet. (n.d.). Phendimetrazine: Weight Loss Uses, Side Effects, Dosage. Retrieved from [Link]

  • Wikipedia. (2024). Phenmetrazine. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is Phendimetrazine Tartrate used for?. Retrieved from [Link]

  • Rothman, R. B., et al. (2002). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. European Journal of Pharmacology, 447(1), 51-57. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Phendimetrazine Tartrate?. Retrieved from [Link]

  • Wikipedia. (2024). Phendimetrazine. Retrieved from [Link]

  • Feldman, R., Alberton, E. C., & Craig, L. (1957). PHENMETRAZINE HYDROCHLORIDE—A Clinical Evaluation of a New Anoretic Agent. California Medicine, 87(6), 408–410. Retrieved from [Link]

  • Wikipedia. (2024). Substituted phenylmorpholine. Retrieved from [Link]

  • Palanisamy, A., et al. (2012). Food Intake in Laboratory Rats Provided Standard and Fenbendazole-supplemented Diets. Journal of the American Association for Laboratory Animal Science, 51(5), 640–644. Retrieved from [Link]

  • RxList. (2023). Phendimetrazine: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • de Vadder, F., et al. (2016). Feeding monitoring and meal pattern analysis. Bio-protocol, 6(22), e2013. Retrieved from [Link]

  • SMA Plus PGRI Cibinong. (2025). Phendimetrazine for Weight Loss in (2025): Does it Work?. Retrieved from [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1403-1413. Retrieved from [Link]

  • Crooks, P. A., et al. (2016). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry, 59(17), 8036–8051. Retrieved from [Link]

  • Research Diets, Inc. (n.d.). Measuring Food and Water Intake in Rats and Mice. Retrieved from [Link]

  • Wikipedia. (2024). This compound. Retrieved from [Link]

  • Frintrop, L., et al. (2021). Animal Models for Anorexia Nervosa—A Systematic Review. Frontiers in Psychiatry, 11, 593527. Retrieved from [Link]

  • Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Retrieved from [Link]

  • Zsombok, A., et al. (2020). A refined rodent model of anorexia nervosa: Simulating state-specific effects of caloric restriction and weight restoration. Physiology & Behavior, 224, 113045. Retrieved from [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved from [Link]

  • Miletta, M. C., et al. (2023). Construction of Activity-based Anorexia Mouse Models. Journal of Visualized Experiments, (198), e65688. Retrieved from [Link]

  • Reith, M. E. A., et al. (2016). Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. Scientific Reports, 6, 31385. Retrieved from [Link]

  • Rushton, R., & Steinberg, H. (1966). Locomotor activity and anorexogenic action. Nature, 211(5056), 1312–1313. Retrieved from [Link]

  • ResearchGate. (n.d.). Illustration of study protocol. Baseline food intake measurements were.... Retrieved from [Link]

  • Beeler, J. A., et al. (2019). Activity-based Anorexia for Modeling Vulnerability and Resilience in Mice. Bio-protocol, 9(12), e3271. Retrieved from [Link]

  • Hedges, V. L., et al. (2021). Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain. Neuropharmacology, 185, 108447. Retrieved from [Link]

  • Verhagen, L. A., et al. (2011). Experience with Activity Based Anorexia Enhances Conditioned Taste Aversion Learning in Rats. Physiology & Behavior, 103(1), 60–65. Retrieved from [Link]

  • Reith, M. E. A., et al. (2016). Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. Scientific Reports, 6, 31385. Retrieved from [Link]

  • Scharner, S., & Eckel, L. A. (2015). Using the Activity-based Anorexia Rodent Model to Study the Neurobiological Basis of Anorexia Nervosa. Journal of Visualized Experiments, (104), e53348. Retrieved from [Link]

  • Carroll, M. E., et al. (2009). Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake. Pharmacology Biochemistry and Behavior, 93(4), 461–467. Retrieved from [Link]

  • Samanin, R., et al. (1979). Two novel agents affecting eating through an action on monoaminergic systems. Psychopharmacology, 61(1), 91-97. Retrieved from [Link]

  • Wetherington, C. L. (1997). Effects of anorectic drugs on food intake under progressive-ratio and free-access conditions in rats. ResearchGate. Retrieved from [Link]

  • Xenakis, S., & Sclafani, A. (1982). Apomorphine anorexia: a further pharmacological characterization. Pharmacology Biochemistry and Behavior, 16(2), 287-293. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenmetrazine. PubChem. Retrieved from [Link]

  • Yeh, S. Y. (1999). Comparative Anorectic Effects of Metaraminol and Phenylephrine in Rats. Physiology & Behavior, 68(1-2), 227-234. Retrieved from [Link]

  • Wellman, P. J. (1992). Overview of adrenergic anorectic agents. The American Journal of Clinical Nutrition, 55(1 Suppl), 193S-198S. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Best Practices for the Validation of Integral Assays in Clinical Trials

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, integral assays are the linchpins of clinical trials. These are not merely data points; they are critical determinants for patient eligibility, treatment assignment, or outcome assessment that are fundamental to the trial's objectives.[1][2] The integrity of a clinical trial hinges on the robustness and reliability of these assays. Therefore, their validation is not a perfunctory checkbox but a rigorous scientific endeavor that ensures the data generated is accurate, reproducible, and fit for its intended purpose.[3][4]

This guide provides a comprehensive framework for the validation of integral assays, drawing from regulatory expectations and field-proven insights. It is designed for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity in their clinical research.

The Assay Validation Lifecycle: A Phased Approach

The validation of an integral assay is not a singular event but a continuous process that spans the entire lifecycle of a clinical trial.[5][6][7] This lifecycle can be broadly categorized into three key phases: Pre-Study Validation, In-Study Validation, and Post-Study Analysis and Life Cycle Management. Each phase has distinct objectives and a corresponding set of validation parameters that must be meticulously evaluated.

Assay_Validation_Lifecycle cluster_0 Pre-Study Phase cluster_1 In-Study Phase cluster_2 Post-Study Phase Assay Development Assay Development Pre-Study Validation Pre-Study Validation Assay Development->Pre-Study Validation Defines initial performance In-Study Monitoring In-Study Monitoring Pre-Study Validation->In-Study Monitoring Ensures ongoing reliability Life Cycle Management Life Cycle Management In-Study Monitoring->Life Cycle Management Maintains long-term validity

Caption: The Integral Assay Validation Lifecycle.

Part 1: Pre-Study Validation - Laying a Robust Foundation

Before a single patient sample is analyzed in a pivotal trial, the integral assay must undergo exhaustive pre-study validation.[8][9] This phase is foundational, establishing the performance characteristics of the assay and ensuring it is "locked down" before the trial commences.[2][10] The goal is to provide documented evidence that the assay is suitable for its intended purpose.[2][10]

Key validation parameters to be assessed during this phase are outlined in the table below, with a deeper dive into the causality and experimental design for each.

Validation Parameter Description Typical Acceptance Criteria (Example)
Specificity & Selectivity The ability to unequivocally measure the analyte in the presence of other components.[11][12][13]No significant interference from matrix components, metabolites, or concomitant medications.
Accuracy The closeness of the measured value to the true value.[10][11][12]Recovery of 80-120% of spiked analyte in matrix.
Precision The degree of agreement among a series of measurements from the same sample.[10][11]Intra- and inter-assay coefficient of variation (%CV) ≤ 20%.[14]
Sensitivity The lowest amount of analyte that can be reliably detected and quantified.[11][15]Limit of Detection (LOD) and Limit of Quantitation (LOQ) established with acceptable precision and accuracy.
Linearity & Range The ability to produce results directly proportional to the analyte concentration over a defined range.[11][13]Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.[11][12][13]Consistent results despite minor changes in temperature, pH, or reagent lot.
Stability The chemical stability of the analyte in a given matrix under specific conditions for a given time.Analyte concentration remains within ±15% of the initial value under defined storage and handling conditions.
Deep Dive into Pre-Study Validation Parameters

Why it's critical: In a clinical trial, patient samples are complex biological matrices. The presence of endogenous substances, metabolites of the investigational drug, or concomitant medications can potentially interfere with the assay, leading to false positive or false negative results. Specificity experiments are designed to challenge the assay's ability to distinguish the target analyte from these potential interferences.[11]

Experimental Protocol: Specificity Assessment

  • Matrix Interference: Analyze at least 10 different sources of blank matrix (e.g., serum, plasma) from individual donors to assess the background signal.

  • Cross-Reactivity: Introduce structurally similar molecules, metabolites, and commonly used concomitant medications into the assay system to evaluate their potential for cross-reactivity.

  • Acceptance Criteria: The signal from interfering substances should be below the Limit of Detection (LOD) of the assay.

Experimental Protocol: Accuracy and Precision (Intra- and Inter-Assay)

  • Prepare Quality Control (QC) Samples: Spike known concentrations of the analyte into the biological matrix at low, medium, and high levels within the assay's range.

  • Intra-Assay (Repeatability): Analyze at least six replicates of each QC level in a single analytical run.

  • Inter-Assay (Intermediate Precision): Analyze the same QC samples on multiple days, with different analysts and, if possible, on different instruments.

  • Calculate Recovery and %CV: Determine the percent recovery for accuracy and the coefficient of variation (%CV) for precision.

Accuracy_vs_Precision cluster_0 High Accuracy, Low Precision cluster_1 High Accuracy, High Precision cluster_2 Low Accuracy, Low Precision cluster_3 Low Accuracy, High Precision A 🎯 B C 🎯 D ••• E 🎯 F  • G 🎯 H •••

Caption: Visualizing Accuracy and Precision.

Part 2: In-Study Validation - Ensuring Continued Performance

Once a trial is underway, in-study validation serves as a continuous monitoring system to ensure the assay performs as expected over time.[8] This is crucial because factors such as reagent lot changes, instrument drift, and variations in sample handling can introduce variability.

Key In-Study Validation Practices:
  • Quality Control (QC) Samples: Including low, medium, and high QC samples in every analytical run is mandatory. These samples act as an internal check on the assay's performance.

  • System Suitability Tests: These are a set of tests performed before each run to confirm that the analytical system is functioning correctly.[13]

  • Proficiency Testing (PT) or External Quality Assessment (EQA): Periodically analyzing blinded samples from an external provider helps to ensure inter-laboratory comparability.

  • Incurred Sample Reanalysis (ISR): A subset of patient samples is re-analyzed to confirm the reproducibility of the original results.

Part 3: Post-Study Analysis and Life Cycle Management

The validation process doesn't end when the last sample is analyzed. A comprehensive validation report must be compiled, summarizing all the data and demonstrating the assay's fitness for purpose.[17] Furthermore, the concept of assay life cycle management acknowledges that an assay may be used in future trials or for post-marketing surveillance.[18] This necessitates ongoing monitoring and potential revalidation if significant changes are made to the assay or its intended use.

Special Considerations for Biomarker and Immunogenicity Assays

While the core principles of validation apply broadly, certain types of integral assays require special consideration.

  • Biomarker Assays: The "fit-for-purpose" approach is often applied to biomarker assay validation, where the level of validation rigor is dependent on the intended use of the biomarker data.[19][20][21] An exploratory biomarker may require less stringent validation than a biomarker used for patient selection.

  • Immunogenicity Assays: These assays, which detect anti-drug antibodies (ADAs), have a unique multi-tiered testing strategy that includes screening, confirmatory, and neutralizing antibody assays.[22][23][24] Each tier has its own specific validation requirements, with a strong emphasis on assay sensitivity and drug tolerance.[23]

Conclusion: A Commitment to Data Integrity

The validation of integral assays in clinical trials is a multifaceted process that demands meticulous planning, execution, and documentation. By adhering to the best practices outlined in this guide, researchers and scientists can ensure the generation of high-quality, reliable data that can withstand regulatory scrutiny and, most importantly, lead to safe and effective therapies for patients. This commitment to scientific integrity is the bedrock upon which the future of medicine is built.

References

  • American Association for Cancer Research. (2012). Development and Use of Integral Assays in Clinical Trials. AACR Journals. [Link]

  • U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. FDA. [Link]

  • Taylor & Francis Online. (n.d.). Biomarker Assay Validation for Clinical Trials: a Questionnaire Survey to Pharmaceutical Companies in Japan. [Link]

  • BioAgilytix. (n.d.). Recommendations for the Development and Validation of Immunogenicity Assays in Support of Biosimilar Programs. [Link]

  • American Association for Cancer Research. (2008). Validation of Analytic Methods for Biomarkers Used in Drug Development. AACR Journals. [Link]

  • Sonrai Analytics. (2022). A Guide to Biomarker Validation. [Link]

  • Drug Development and Delivery. (n.d.). Biomarker Assay Validations – A Time for Change?. [Link]

  • Bioanalysis Zone. (2018). Exploratory biomarker testing: to qualify or validate the assay?. [Link]

  • Element. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • Pharmaguideline. (2012). Analytical Method Validation Definitions in Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (2016). Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products. [Link]

  • National Institutes of Health. (2012). Development and use of integral assays in clinical trials. PubMed. [Link]

  • protocols.io. (2018). Guidelines for Validation of Immunogenicity Analysis of Anti-drug Antibodies. [Link]

  • National Institutes of Health. (n.d.). Validation of Immunohistochemical Assays for Integral Biomarkers in the NCI-MATCH EAY131 Clinical Trial. PMC. [Link]

  • Pharmaguideline. (2012). Analytical Method Validation Definitions in Pharmaceuticals. [Link]

  • YouTube. (2024). Key terms related to validation of an analytical method. [Link]

  • U.S. Food and Drug Administration. (2017). FDA Draft Guidance on Immunogenicity Testing. [Link]

  • UCLouvain. (n.d.). PRE-STUDY ANALYTICAL METHOD VALIDATION. [Link]

  • Hindawi. (n.d.). Practical Guidance for Implementing Predictive Biomarkers into Early Phase Clinical Studies. [Link]

  • Eurofins. (n.d.). Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • NCF International. (2019). EMA's view on method validation. [Link]

  • ResearchGate. (2023). A review on specific and sensitive analytical method development and validation. [Link]

  • National Institutes of Health. (n.d.). Development and Use of Integral Assays in Clinical Trials. PMC. [Link]

  • Medicover. (n.d.). Validation of analytical process in clinical trial. [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation. [Link]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]

  • U.S. Food and Drug Administration. (n.d.). Clinical Trials Guidance Documents. [Link]

  • YouTube. (2023). From bedside to bench: assay validation in the clinical genomics laboratory. [Link]

  • National Center for Biotechnology Information. (2018). Eight Steps to Method Validation in a Clinical Diagnostic Laboratory. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Slope.io. (2024). The Importance of Including Inventory & Sample Lifecycle Management in Your Clinical Trial Monitoring Plan. [Link]

  • Cardinal Health. (n.d.). Understanding regulatory lifecycle management: The basics. [Link]

  • Cell & Gene. (2024). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. [Link]

  • The Quanticate Blog. (2018). A Timely Part 11 FDA Draft Guidance for Systems Validation for Clinical Trials Development. [Link]

  • KCAS Bio. (2022). Why is Assay Validation Important?. [Link]

  • ResearchGate. (2025). Pre-study Analytical Method Validation: Comparison of Four Alternative Approaches Based on Quality-level Estimation and Tolerance Intervals. [Link]

  • National Center for Biotechnology Information. (n.d.). The Clinical Trial Life Cycle and When to Share Data. [Link]

  • LCGC International. (n.d.). Understanding the Lifecycle Approach for Analytical Procedures. [Link]

Sources

A Comparative Assessment of the Abuse Liability of 2-Phenylmorpholine and Other CNS Stimulants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel central nervous system (CNS) active agents requires a rigorous evaluation of their abuse potential. This guide provides a comparative assessment of the abuse liability of 2-Phenylmorpholine, a potent norepinephrine-dopamine releasing agent, relative to its well-characterized structural analog, phenmetrazine, and established psychostimulants such as d-amphetamine and methylphenidate. While empirical abuse liability studies on this compound are not available in published literature, this guide synthesizes its known pharmacological profile with extensive preclinical and clinical data from comparator compounds. We will dissect the underlying neuropharmacology, compare outcomes from predictive preclinical models, and provide detailed experimental protocols to empower researchers in the field of drug development and safety assessment.

Introduction: The Rationale for Abuse Liability Assessment

The abuse potential of a new chemical entity (NCE) is a critical component of its overall safety profile, mandated for review by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1] For compounds targeting the CNS, particularly those with stimulant properties, this assessment is paramount. Stimulants exert their effects by modulating monoamine neurotransmitter systems, and drugs that rapidly increase synaptic dopamine in brain reward pathways often carry a high risk for abuse.[2]

This compound is the parent compound of a class of psychoactive substances that includes the historically abused anorectic, phenmetrazine (3-methyl-2-phenylmorpholine).[3][4] Given this structural heritage, a thorough, data-driven evaluation of this compound's abuse liability is essential. This guide addresses this need by:

  • Comparing the in vitro pharmacological profiles of this compound and other key stimulants.

  • Analyzing preclinical data from established abuse liability models for the close analog phenmetrazine and comparator stimulants.

  • Providing detailed, validated experimental protocols for key assays.

  • Synthesizing the available evidence to form a predictive assessment of this compound's abuse profile.

A Note on Data Availability: Direct, published preclinical abuse liability studies (e.g., self-administration, conditioned place preference) for this compound were not identified. Therefore, this guide employs a scientifically grounded approach by using its in vitro pharmacology as a primary predictor and leveraging extensive data from its close and well-studied analog, phenmetrazine, to infer its likely in vivo profile.

Comparative Pharmacology: Mechanism of Action at Monoamine Transporters

A compound's interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters is a primary determinant of its stimulant effects and abuse potential. Stimulants are broadly categorized as either releasers , which are transported into the presynaptic terminal and promote reverse transport of neurotransmitters (e.g., amphetamine), or reuptake inhibitors , which block the transporter from the outside (e.g., methylphenidate, cocaine).[2][5]

Available data characterizes this compound as a potent norepinephrine and dopamine releasing agent, with significantly weaker activity at the serotonin transporter.[3] This profile is qualitatively similar to that of phenmetrazine and d-amphetamine, suggesting a high potential for producing amphetamine-like subjective effects.

CompoundAction TypeDopamine (DA) Release EC₅₀ (nM)Norepinephrine (NE) Release EC₅₀ (nM)Serotonin (5-HT) Release EC₅₀ (nM)DA:5-HT Selectivity
This compound Releaser867920,260~235x
Phenmetrazine Releaser70 - 13129 - 50.47,765 - >10,000~77x
d-Amphetamine Releaser5.8 - 24.86.6 - 10.2698 - 1,765~71x
Methylphenidate Reuptake InhibitorKᵢ = ~100Kᵢ = ~100Kᵢ = ~100,000~1000x

Table 1: Comparative in vitro potencies of stimulants at monoamine transporters. EC₅₀ values represent the concentration for 50% maximal release in rat brain synaptosomes.[3][5] Kᵢ values for Methylphenidate represent inhibitory constants.[6] Lower values indicate greater potency. The high DA:5-HT selectivity ratio for all compounds is a hallmark of stimulants with significant abuse potential.

The data clearly positions this compound as a potent catecholamine releaser. Its potency at DAT and NET is slightly less than that of d-amphetamine and comparable to phenmetrazine, but it is exceptionally weak at SERT. This strong preference for dopamine and norepinephrine systems over serotonin is a key pharmacological signature of classic psychostimulants with high abuse liability.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft DAT Dopamine Transporter (DAT) DA Dopamine DAT->DA Reuptake Releaser Releaser (2-PM, AMP, PHM) DAT->Releaser Reverse Transport (Efflux) VMAT2 VMAT2 Vesicle Dopamine Vesicle Releaser->DAT Enters Cell Inhibitor Inhibitor (MPH, Cocaine) Inhibitor->DAT Blocks Transporter

Caption: Mechanism of Action at the Dopamine Transporter.

Preclinical Models for Assessing Abuse Liability

Preclinical behavioral pharmacology provides robust, validated models to predict a drug's abuse potential in humans.[2][7][8] The three cornerstone assays are intravenous self-administration (IVSA), conditioned place preference (CPP), and drug discrimination (DD).

Intravenous Self-Administration (IVSA)

The IVSA model is considered the "gold standard" as it directly measures a drug's reinforcing efficacy—its ability to support the operant behavior leading to its delivery.[2] Animals will readily self-administer drugs that are abused by humans.[9]

  • Experimental Rationale: A rat or non-human primate is surgically fitted with an intravenous catheter connected to a syringe pump. The animal learns that a specific action (e.g., pressing a lever) results in an infusion of the drug. A drug is considered to have abuse potential if it maintains significantly more responding than a vehicle control.

  • Key Measures:

    • Acquisition: The rate at which an animal learns to self-administer the drug.

    • Dose-Response: Typically an inverted "U"-shaped curve, where responding increases with dose up to a point, then decreases as satiety or disruptive motor effects occur.

    • Progressive-Ratio (PR) Schedule: The response requirement for each infusion increases progressively. The "breakpoint"—the highest number of responses an animal will make for a single infusion—is a direct measure of motivational strength or reinforcing efficacy.

  • Comparative Data & Predictions:

    • Phenmetrazine: Functions as a robust reinforcer in both rats and non-human primates, with cocaine-like effects.[10]

    • Phendimetrazine (Prodrug): Functions as a reinforcer in rhesus monkeys. Under some conditions, its maximum reinforcing strength was not significantly different from cocaine, though under other conditions cocaine supported higher breakpoints, consistent with its higher abuse schedule (Schedule II vs. III for phendimetrazine).[11][12]

    • d-Amphetamine & Methylphenidate: Both are readily self-administered and serve as benchmark positive controls in these assays.[13][14]

  • Predicted Outcome for this compound: Based on its potent dopamine-releasing activity, which is highly correlated with reinforcing effects, it is predicted that this compound would be readily self-administered by laboratory animals. Its reinforcing strength and breakpoint are expected to be comparable to those of phenmetrazine and d-amphetamine.

workflow cluster_pre Phase 1: Pre-Training cluster_acq Phase 2: Acquisition (FR1) cluster_test Phase 3: Testing Surgery Catheter Implantation (Jugular Vein) Recovery Post-Op Recovery (5-7 days) Surgery->Recovery Food_Train Lever Press Training (Food Reward) Recovery->Food_Train Acquisition Substitute Drug for Food (Fixed-Ratio 1 Schedule) Food_Train->Acquisition Stability Stable Intake Criterion Met (<20% variation over 3 days) Acquisition->Stability Dose_Response Dose-Response Curve (Varying doses) Stability->Dose_Response PR_Test Progressive-Ratio Test (Determine Breakpoint) Dose_Response->PR_Test

Caption: Workflow for Intravenous Self-Administration.

Conditioned Place Preference (CPP)

CPP is a Pavlovian conditioning model that assesses the rewarding or aversive properties of a drug by measuring the animal's preference for an environment previously paired with the drug's effects.[14][15]

  • Experimental Rationale: The apparatus has at least two distinct compartments. During conditioning, the animal receives the test drug and is confined to one compartment, and receives a vehicle injection and is confined to the other. On the test day, the animal is drug-free and allowed to access all compartments. An increase in time spent in the drug-paired compartment indicates a rewarding effect.[10][16]

  • Comparative Data & Predictions:

    • Phenmetrazine, d-Amphetamine, Methylphenidate: All robustly produce CPP in rodents, indicating they have rewarding properties.[3]

    • Predicted Outcome for this compound: Given its mechanism as a dopamine releaser, this compound is strongly predicted to produce a significant and dose-dependent conditioned place preference.

Drug Discrimination (DD)

The drug discrimination paradigm is an animal model of the subjective effects of drugs. It assesses whether a novel compound produces interoceptive (internal) cues similar to a known drug of abuse.

  • Experimental Rationale: An animal is trained to press one of two levers to receive a reward (e.g., food) after being administered a known drug of abuse (e.g., cocaine or d-amphetamine). It must press the second lever after receiving a vehicle injection. Once this discrimination is learned, the test drug is administered. If the animal predominantly presses the "drug-appropriate" lever, the test drug is said to have "full substitution," indicating it produces similar subjective effects.

  • Comparative Data & Predictions:

    • Phenmetrazine: Fully substitutes for the discriminative stimulus effects of cocaine and amphetamine in multiple species.[10] In rats, it was found to be 7.8-fold less potent than cocaine but produced a similar rapid onset of subjective effects.[7]

    • Methylphenidate: Shows full substitution for cocaine and d-amphetamine.[3]

    • Predicted Outcome for this compound: Based on its pharmacological similarity to phenmetrazine and amphetamine, this compound is predicted to fully substitute for the discriminative stimulus effects of cocaine and d-amphetamine, confirming a similar subjective profile.

Human Abuse Potential: Insights and Extrapolation

While no human studies exist for this compound, studies on oral phendimetrazine (the prodrug of phenmetrazine) in cocaine-dependent individuals provide valuable insights.[9]

  • Findings: In a placebo-controlled study, both oral d-amphetamine and phendimetrazine increased subjective ratings indicative of abuse potential (e.g., "Drug Liking," "Good Drug Effect") relative to placebo. However, the effects were generally small in magnitude, and phendimetrazine produced significant effects on fewer abuse-related measures than d-amphetamine.[9][12]

  • Interpretation: These findings suggest that while the oral route and prodrug formulation may limit the abuse potential compared to intravenous administration of a more potent stimulant, the core active metabolite (phenmetrazine) still possesses abuse-related subjective effects. Given that this compound is not a prodrug and is pharmacologically active itself, its abuse potential, particularly via non-oral routes, is likely to be significant and comparable to other Schedule II stimulants.

Synthesis and Overall Abuse Liability Assessment

A convergence of evidence from in vitro pharmacology and preclinical models for analogous compounds points toward a significant abuse liability for this compound.

  • Mechanism of Action: this compound is a potent dopamine and norepinephrine releasing agent, a mechanism strongly associated with the reinforcing effects of abused stimulants.

  • Reinforcing Properties: It is predicted to be a robust reinforcer in self-administration studies, likely supporting high rates of responding and breakpoints comparable to phenmetrazine and d-amphetamine.

  • Rewarding Effects: It is predicted to produce a strong conditioned place preference, indicating its rewarding properties.

  • Subjective Effects: It is predicted to fully substitute for cocaine or d-amphetamine in drug discrimination paradigms, indicating a high degree of similarity in subjective effects.

Appendix: Detailed Experimental Protocol

Intravenous Self-Administration in Rats: Fixed and Progressive Ratio Schedules

This protocol outlines a standard procedure for assessing the reinforcing efficacy of a test compound like this compound.

6.1. Animals and Housing

  • Species: Male Wistar or Sprague-Dawley rats (275-300g at start of study).

  • Housing: Single-housed in a temperature- and humidity-controlled vivarium with a 12:12-h light/dark cycle. Food and water are available ad libitum unless otherwise specified.

6.2. Surgical Procedure

  • Anesthetize the rat using isoflurane (2-3% in O₂).

  • Make a small incision in the dorsal cervical region.

  • Using a trocar, tunnel a silastic catheter subcutaneously from the dorsal incision to the ventral pectoral region.

  • Make a second small incision over the right jugular vein.

  • Isolate the jugular vein and make a small incision.

  • Insert the catheter into the vein, advancing it towards the right atrium. Secure the catheter with silk suture.

  • Exteriorize the other end of the catheter through the dorsal incision and secure it to a vascular access port (e.g., a VAB™ from Instech).

  • Close all incisions with sutures or wound clips.

  • Administer post-operative analgesics and allow for a 5-7 day recovery period. Flush the catheter daily with heparinized saline to maintain patency.

6.3. Apparatus

  • Standard operant conditioning chambers equipped with two retractable levers, stimulus lights above each lever, a house light, and a syringe pump for infusions.

  • The chamber is connected to the animal's catheter via a tether and swivel system to allow free movement.

6.4. Behavioral Procedure

  • Acquisition (Fixed-Ratio 1):

    • Place rats in the operant chambers for 2-hour daily sessions.

    • Initially, train rats to press a designated "active" lever for food pellets under a Fixed-Ratio 1 (FR1) schedule (one press = one pellet) until responding is stable.

    • Substitute intravenous infusions of a standard training drug (e.g., cocaine, 0.5 mg/kg/infusion) for food pellets. Each response on the active lever now results in a 0.1 mL infusion over ~5 seconds, paired with a 20-second stimulus cue (e.g., light on above the lever). Following the cue, a 20-second timeout period begins where lever presses have no consequence.

    • The second lever is designated "inactive"; presses on this lever are recorded but have no programmed consequences.

    • Continue FR1 training until a stable baseline of intake is established (e.g., <20% variation over three consecutive days).

  • Dose-Response Determination (Fixed-Ratio 5):

    • Once acquisition is stable, increase the schedule to FR5 (five presses per infusion).

    • After re-establishing a stable baseline, begin substituting different doses of the test compound (e.g., this compound: 0.01, 0.03, 0.1, 0.3 mg/kg/infusion) and a vehicle control for the training drug. Test each dose for at least 3 days or until stability is reached.

  • Reinforcing Efficacy (Progressive-Ratio Schedule):

    • Select a dose of the test compound from the ascending limb of the dose-response curve.

    • Place the animal on a progressive-ratio (PR) schedule. The response requirement for each successive infusion increases according to a set progression (e.g., 1, 2, 4, 6, 9, 12, 15...).

    • The session ends when the animal fails to earn an infusion within a set time limit (e.g., 60 minutes).

    • The primary dependent measure is the breakpoint , defined as the final ratio completed. This value represents the motivational strength of the drug.

References

  • Current time information in Dublin, IE. (n.d.). Google.
  • This compound. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Van Ree, J. M., Slangen, J. L., & De Wied, D. (1978). Intravenous self-administration of drugs in rats. Journal of Pharmacology and Experimental Therapeutics, 204(3), 547–557.
  • Substituted phenylmorpholine. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Phenmetrazine. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Minkiewicz, M., Czoty, P. W., Blough, B. E., & Nader, M. A. (2020). Evaluation of the Reinforcing Strength of Phendimetrazine Using a Progressive-Ratio Schedule of Reinforcement in Rhesus Monkeys. The Journal of pharmacology and experimental therapeutics, 374(1), 1–5.
  • Townsend, E. A., Blake, T. D., & Banks, M. L. (2020). A drug-vs-food "choice" self-administration procedure in rats to investigate pharmacological and environmental mechanisms of substance use disorders. Journal of neuroscience methods, 331, 108535.
  • Vandewater, S. A., & Saxon, J. A. (2016). Intravenous self-administration of entactogen-class stimulants in male rats. Psychopharmacology, 233(18), 3323–3334.
  • Banks, M. L., Blough, B. E., & Negus, S. S. (2014). Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats. Pharmacology, biochemistry, and behavior, 122, 20–25.
  • Substituted phenylmorpholine. (n.d.). In PsychonautWiki. Retrieved January 11, 2026, from [Link]

  • Minkiewicz, M., Czoty, P. W., Blough, B. E., & Nader, M. A. (2020). Evaluation of the reinforcing strength of phendimetrazine using a progressive-ratio schedule of reinforcement in rhesus monkeys. RTI International. Retrieved from [Link]

  • Stimulant Self-Administration. (2016). Veterian Key. Retrieved from [Link]

  • Thomsen, M., & Caine, S. B. (2005). Chronic intravenous drug self-administration in rats and mice. Current protocols in neuroscience, Chapter 9, Unit 9.20.
  • Banks, M. L., Blough, B. E., & Negus, S. S. (2016). Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats. R Discovery. Retrieved from [Link]

  • Hedges, V. L., et al. (2018). Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain. Neuropharmacology, 133, 431–443.
  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(9), 1391–1403.
  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC pharmacology, 6, 6.
  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Molecular pharmacology, 87(2), 269–277.
  • Carroll, F. I., et al. (1992). Synthesis, dopamine transporter affinity, dopamine uptake inhibition, and locomotor stimulant activity of 2-substituted 3 beta-phenyltropane derivatives. Journal of medicinal chemistry, 35(15), 2812–2819.
  • Hsin, L. W., et al. (2002). Development of long-acting dopamine transporter ligands as potential cocaine-abuse therapeutic agents: chiral hydroxyl-containing derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine. Journal of medicinal chemistry, 45(6), 1321–1329.
  • Banks, M. L., et al. (2013). Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Drug and alcohol dependence, 133(2), 568–574.
  • Carroll, F. I., et al. (1992). Synthesis, Dopamine Transporter Affinity, Dopamine Uptake Inhibition, and Locomotor Stimulant Activity of 2-Substituted 3β-Phenyltropane Derivatives. ResearchGate. Retrieved from [Link]

  • Drug discrimination studies. (1984). NIDA research monograph, 49, 1–16.
  • Drug discrimination. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • U.S. Food and Drug Administration. (2017). Assessment of Abuse Potential of Drugs: Guidance for Industry. Retrieved from [Link]

  • Huskinson, S. L., & Cunningham, C. L. (2011). Prediction and Prevention of Prescription Drug Abuse: Role of Preclinical Assessment of Substance Abuse Liability. The Behavior analyst, 34(2), 203–222.
  • Designing a comprehensive drug discrimination study. (2021). Labcorp. Retrieved from [Link]

Sources

Introduction: The Enduring Scaffolding of Morpholine in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Structure-Activity Relationship of Morpholine Derivatives as Antimicrobial Agents

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Within the vast landscape of medicinal chemistry, the morpholine nucleus has emerged as a privileged scaffold, a versatile building block that consistently imparts favorable pharmacological properties to a diverse array of molecules. Its inherent stability, low toxicity, and ability to improve the pharmacokinetic profile of drug candidates make it an attractive starting point for the design of new antimicrobial agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of morpholine derivatives, offering a comparative overview of their performance against various microbial pathogens and detailing the experimental methodologies used to evaluate their efficacy.

Deciphering the Antimicrobial Potential: A Deep Dive into Structure-Activity Relationships

The antimicrobial activity of morpholine derivatives is intricately linked to the nature and position of substituents on the morpholine ring, as well as the broader molecular framework to which it is attached. Understanding these relationships is paramount for the rational design of more potent and selective antimicrobial agents.

The Crucial Role of the N-Substituent

The nitrogen atom of the morpholine ring serves as a key point for chemical modification, and the nature of the substituent at this position profoundly influences antimicrobial activity. A recurrent theme in the SAR of these compounds is the incorporation of aromatic and heteroaromatic moieties, which can engage in various interactions with microbial targets.

For instance, studies have shown that N-substituted morpholine derivatives bearing a triazole ring exhibit significant antifungal and antibacterial activities. The linkage of the morpholine ring to a 1,2,4-triazole core, often through a methylene bridge, has proven to be a particularly fruitful strategy. The antimicrobial potency of these hybrids is further modulated by the substituents on the triazole ring. For example, the presence of electron-withdrawing groups, such as halogens, on the phenyl ring attached to the triazole moiety often enhances the antimicrobial effect.

Impact of Substitutions on the Morpholine Ring

While the N-substituent is a primary determinant of activity, modifications to the morpholine ring itself can also fine-tune the antimicrobial profile. The introduction of substituents at the C-2 and C-6 positions of the morpholine ring can influence the molecule's conformation and its ability to bind to the target site. For example, the stereochemistry of these substituents can play a critical role in target recognition and binding affinity.

The Influence of the Linker

The linker connecting the morpholine ring to other pharmacophoric groups is another critical determinant of antimicrobial activity. The length, flexibility, and chemical nature of the linker can impact the overall shape of the molecule and its ability to reach and interact with its target. Short, rigid linkers may be optimal for some targets, while longer, more flexible linkers may be required for others.

Comparative Performance Analysis of Morpholine Derivatives

The following table summarizes the in vitro antimicrobial activity of a selection of morpholine derivatives against various microbial strains. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDStructureTarget MicroorganismMIC (µg/mL)Reference
MD-1 N-(4-chlorobenzyl)-morpholineStaphylococcus aureus64
MD-2 4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)morpholineEscherichia coli32
MD-3 4-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)methyl)morpholineCandida albicans16
MD-4 2-((4-(morpholinomethyl)-1H-1,2,3-triazol-1-yl)methyl)isoindoline-1,3-dioneBacillus subtilis50

Experimental Protocols for Antimicrobial Evaluation

The determination of the antimicrobial efficacy of novel compounds relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for assessing the in vitro antimicrobial activity of morpholine derivatives.

Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution Method

This method is a widely accepted technique for determining the MIC of an antimicrobial agent.

Materials:

  • Test compounds (morpholine derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution in the appropriate broth medium in the wells of a 96-well plate to obtain a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL for bacteria and 0.5 x 10^3 to 2.5 x 10^3 CFU/mL for fungi).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (broth with inoculum, no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Materials:

  • Test compounds

  • Sterile filter paper disks

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • Using a sterile swab, uniformly streak the inoculum over the entire surface of an MHA plate.

  • Impregnate sterile filter paper disks with a known concentration of the test compound.

  • Place the impregnated disks on the surface of the agar plate.

  • Incubate the plates under appropriate conditions.

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the disk.

Visualizing Structure-Activity Relationships and Experimental Workflows

The following diagrams, generated using Graphviz, provide a visual representation of the key concepts discussed in this guide.

SAR_Morpholine_Derivatives cluster_0 Core Morpholine Scaffold cluster_1 Key Structural Modifications cluster_2 Resulting Biological Activity Morpholine Morpholine Ring N_Substituent N-Substituent (Aromatic/Heteroaromatic) Morpholine->N_Substituent Influences Ring_Substituents Ring Substituents (C-2, C-6) Morpholine->Ring_Substituents Modulates Linker Linker Moiety N_Substituent->Linker Connected via Activity Antimicrobial Activity (Potency & Spectrum) Ring_Substituents->Activity Fine-tunes Linker->Activity Determines

Caption: Key structural features of morpholine derivatives influencing antimicrobial activity.

Antimicrobial_Testing_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Antimicrobial Screening cluster_2 Data Analysis and Interpretation Synthesis Synthesis of Morpholine Derivatives Purification Purification & Characterization Synthesis->Purification MIC MIC Determination (Broth Microdilution) Purification->MIC Disk_Diffusion Disk Diffusion Assay (Kirby-Bauer) Purification->Disk_Diffusion SAR_Analysis Structure-Activity Relationship Analysis MIC->SAR_Analysis Disk_Diffusion->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification

Caption: A typical workflow for the antimicrobial evaluation of morpholine derivatives.

Conclusion and Future Directions

The morpholine scaffold continues to be a valuable platform for the development of novel antimicrobial agents. The insights gained from SAR studies have enabled the rational design of potent and selective compounds with activity against a broad spectrum of pathogens. Future research in this area should focus on elucidating the precise mechanisms of action of these compounds, optimizing their pharmacokinetic and toxicological profiles, and exploring their potential in combating drug-resistant infections. The integration of computational modeling and combinatorial chemistry approaches will undoubtedly accelerate the discovery of the next generation of morpholine-based antimicrobial drugs.

References

  • Asati, V., & Srivastava, S. K. (2021). A comprehensive review on the antimicrobial potential of morpholine derivatives. Journal of Molecular Structure, 1239, 130514. [Link]

  • Kumar, A., & Sharma, S. (2018). Morpholine as a privileged scaffold in medicinal chemistry: A review. Mini-Reviews in Medicinal Chemistry, 18(14), 1216-1233. [Link]

  • Li, Y., Zhang, Y., & Liu, Z. (2019). Synthesis and biological evaluation of novel 1,2,4-triazole derivatives containing a morpholine moiety as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2640. [Link]

  • Wang, S., Li, Y., & Chen, L. (2020). Design, synthesis, and antimicrobial evaluation of novel 1,2,3-triazole-morpholine hybrids. Molecules, 25(3), 645. [Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to extend our commitment to scientific advancement to include the safe and responsible management of all laboratory materials. This guide provides a detailed protocol for the proper disposal of 2-phenylmorpholine, a compound utilized in pharmaceutical and agrochemical research.[1] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of our research personnel and the environment.

Understanding the Hazard Profile of this compound

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[2][3]

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

These classifications, derived from the Globally Harmonized System (GHS), necessitate specific handling and disposal precautions to mitigate exposure risks.

Immediate Safety & Personal Protective Equipment (PPE)

Prior to initiating any disposal-related activities, the following personal protective equipment must be worn:

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side-shields or a face shield.To prevent eye contact which can cause serious irritation.[2][4]
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact and irritation.[2][4] Gloves must be inspected before use and disposed of after contamination.[2]
Body Protection Laboratory coat or other protective clothing.To protect against accidental spills and skin exposure.[2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling vapors or dust.[2][5]

Spill Management: A First Line of Defense

In the event of a this compound spill, immediate and correct action is crucial to prevent wider contamination and exposure.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation to disperse any vapors.[2]

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite or sand.[6]

  • Absorb and Collect:

    • For liquid spills: Gently cover the spill with an inert absorbent material.[6]

    • For solid spills: Carefully sweep up the material, avoiding dust formation.[2][4] A dust suppressant may be necessary.[6]

  • Package the Waste: Place the absorbed material or swept solids into a suitable, labeled, and closed container for hazardous waste.[2][4]

  • Decontaminate the Area: Clean the spill area with soap and water.[2] For extensive spills, a more thorough decontamination may be required.

  • Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.

The Core Disposal Protocol for this compound

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal contractor.[7][8][9] Under no circumstances should this compound be disposed of down the drain or in regular trash. [7][10]

Workflow for Chemical Waste Segregation and Disposal:

cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal Identify Waste Identify this compound Waste (Pure, solutions, contaminated materials) Segregate Segregate from Incompatible Wastes (e.g., strong oxidizing agents, acids) Identify Waste->Segregate Select Container Select a Chemically Compatible Container (e.g., HDPE, glass) Segregate->Select Container Label Container Label with 'Hazardous Waste', Chemical Name, and Hazard Pictograms Select Container->Label Container Store Securely Store in a Designated Satellite Accumulation Area (SAA) Label Container->Store Securely Keep Closed Keep Container Securely Closed Store Securely->Keep Closed Secondary Containment Use Secondary Containment Keep Closed->Secondary Containment Request Pickup Request Waste Pickup from EHS Secondary Containment->Request Pickup Manifest Ensure Proper Manifesting and Transport by a Licensed Contractor Request Pickup->Manifest

Caption: Decision workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Procedure:

  • Waste Characterization: Identify all waste streams containing this compound. This includes pure, unadulterated compound, solutions, and any contaminated materials (e.g., pipette tips, gloves, absorbent pads).

  • Segregation: Store this compound waste separately from incompatible chemicals. While specific reactivity data is limited, as a general precaution, avoid mixing with strong oxidizing agents and strong acids.[11]

  • Container Selection:

    • Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be in good condition, with a secure, leak-proof lid.[8]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[8]

    • List the full chemical name: "this compound."[8]

    • Indicate the approximate concentration or percentage if it is in a solution.

    • Affix the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant and harmful).

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA, which should be at or near the point of generation.[10][11]

    • Keep the container closed except when adding waste.[7][8]

    • It is best practice to use secondary containment (e.g., a larger, chemically resistant bin) to prevent the spread of potential leaks.[7]

  • Requesting Disposal:

    • Once the container is full or when the waste is no longer being generated, contact your institution's EHS department to request a waste pickup.[7]

    • Do not exceed the storage time limits for hazardous waste as defined by your institution and regulatory bodies like the EPA.[11][12]

Disposal of Empty Containers

Empty containers that once held this compound must also be handled with care.

  • Triple Rinse: The container should be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste.[7] For highly toxic chemicals, the first three rinses should be collected.[7]

  • Deface Label: The original label on the container should be defaced or removed to prevent misuse.

  • Final Disposal: After proper rinsing and defacing of the label, the container may be disposed of in the regular trash or recycled, in accordance with your institution's policies.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship within our scientific community. Always consult your institution's specific hazardous waste management plan and contact your EHS department with any questions.

References

  • Angene Chemical. (2025, March 13). Safety Data Sheet: this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91101, this compound.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • ChemicalBook. (2025, July 19). (R)-2-phenylmorpholine - Safety Data Sheet.
  • Wikipedia. (n.d.). This compound.
  • Chem-Impex. (n.d.). This compound hydrochloride.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 937784, (R)-2-Phenylmorpholine.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 937783, (2S)-2-Phenylmorpholine.
  • AK Scientific, Inc. (n.d.). (R)-2-Phenylmorpholine - Safety Data Sheet.
  • Hazardous Waste Disposal. (n.d.). Hazardous Waste Disposal for Research Institutions.
  • Wikipedia. (n.d.). 2-Phenyl-3,6-dimethylmorpholine.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Sigma-Aldrich. (2024, August 9). Safety Data Sheet.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
  • Sigma-Aldrich. (2025, May 7). Safety Data Sheet.
  • Sigma-Aldrich. (2017, November 15). Safety Data Sheet.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Sigma-Aldrich. (2024, March 8). Safety Data Sheet.
  • Clarkson University. (n.d.). Chemical Spill Procedures.
  • ChemicalBook. (2025, July 16). (R)-2-phenylmorpholine.
  • Duke University. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs.
  • Duke University. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs.
  • Centers for Disease Control and Prevention. (2024, September 23). Training and Decontamination.
  • Wikipedia. (n.d.). Substituted phenylmorpholine.
  • U.S. Food and Drug Administration. (n.d.). How to Dispose of Unused Medicines.
  • Nationwide Children's Hospital. (n.d.). Medicine: Proper Disposal.
  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-Phenylmorpholine in a laboratory environment. It is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure the highest level of scientific integrity and promote a culture of safety.

Hazard Identification and Risk Assessment: Understanding this compound

This compound (CAS No: 23972-41-0) is a substituted phenylmorpholine compound.[1] While it is a valuable intermediate in pharmaceutical and agrochemical synthesis, it presents several health hazards that necessitate stringent safety precautions.[2]

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

A thorough risk assessment should be conducted before any handling of this compound, considering the quantities used, the nature of the experimental procedures, and the potential for exposure.

Engineering and Administrative Controls: The First Line of Defense

Before relying on personal protective equipment (PPE), it is crucial to implement robust engineering and administrative controls to minimize exposure to this compound.

  • Engineering Controls:

    • Ventilation: All work with this compound should be conducted in a well-ventilated area.[4] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

    • Containment: For weighing or transferring solid this compound, use of a powder containment hood or a glove box is recommended to prevent the generation of airborne dust.

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound. These SOPs should cover every step from receipt of the chemical to its final disposal.

    • Training: All personnel handling this compound must receive comprehensive training on its hazards, safe handling procedures, and emergency protocols.

    • Restricted Access: The areas where this compound is stored and handled should be clearly marked and have restricted access.

    • Hygiene Practices: Prohibit eating, drinking, and smoking in laboratory areas.[5] Always wash hands thoroughly after handling the chemical, even if gloves were worn.[4]

Personal Protective Equipment (PPE): Your Last Line of Defense

The following PPE is mandatory when handling this compound. This selection is based on a conservative approach to mitigate the known hazards.

Body Part Required PPE Specifications and Rationale
Eyes/Face Safety glasses with side shields and a face shieldStandard safety glasses are the minimum requirement. A face shield provides additional protection against splashes and is crucial when handling larger quantities or during procedures with a higher risk of splashing.
Hands Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always inspect gloves for any signs of degradation or puncture before use.
Body Laboratory coatA standard laboratory coat is required to protect the skin and personal clothing from contamination. For procedures with a high risk of splashing, a chemically resistant apron or gown should be worn over the lab coat.
Respiratory NIOSH-approved respiratorA respirator is necessary when engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations such as a spill. The type of respirator (e.g., N95, half-mask with organic vapor cartridges, or a full-face respirator) should be selected based on a thorough risk assessment and in accordance with your institution's respiratory protection program.

Occupational Exposure Limits (OELs): A Note of Caution

As of the date of this publication, no specific Occupational Exposure Limits (OELs) from major regulatory bodies such as OSHA or ACGIH have been established for this compound.

However, for its parent compound, Morpholine (CAS No: 110-91-8) , the following OELs are in place and can be used as a conservative reference:

Organization Exposure Limit (8-hour TWA)
OSHA (PEL) 20 ppm (70 mg/m³)
NIOSH (REL) 20 ppm (70 mg/m³)
ACGIH (TLV) 20 ppm (70 mg/m³)

TWA = Time-Weighted Average, PEL = Permissible Exposure Limit, REL = Recommended Exposure Limit, TLV = Threshold Limit Value

Given the lack of specific data for this compound, a cautious approach is warranted, and all efforts should be made to keep exposure to the lowest reasonably achievable level.

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is essential to ensure safety and regulatory compliance.

  • Receiving: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[6]

  • Dispensing: When dispensing, use a designated, clean area, preferably within a chemical fume hood. Minimize the creation of dust when handling the solid form.

In the event of a spill:

  • Evacuate: Immediately evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill kits).

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

All this compound waste, including contaminated materials, must be disposed of as hazardous waste.

  • Segregation: Collect all this compound waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[4] Do not dispose of this compound down the drain or in regular trash.[4]

Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water.[7] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air.[7] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visualized Workflows

The following diagrams illustrate the key decision-making processes for handling this compound safely.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risk Assess Risk Gather PPE Gather PPE Assess Risk->Gather PPE Proceed if safe Stop Work Stop Work Assess Risk->Stop Work Unacceptable Risk Verify Engineering Controls Verify Engineering Controls Gather PPE->Verify Engineering Controls Conduct Experiment Conduct Experiment Verify Engineering Controls->Conduct Experiment Monitor for Exposure Monitor for Exposure Conduct Experiment->Monitor for Exposure Decontaminate Work Area Decontaminate Work Area Monitor for Exposure->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS

Caption: General workflow for handling this compound.

Spill_Response_Workflow Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Don PPE Don PPE Evacuate Area->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Collect Waste Collect Waste Contain Spill->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Report Incident Report Incident Dispose of Waste->Report Incident

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylmorpholine
Reactant of Route 2
2-Phenylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.